Triethoxy(3-thiocyanatopropyl)silane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-triethoxysilylpropyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-15-10-11/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMVWLQFAYGKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCSC#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044659 | |
| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34708-08-2 | |
| Record name | (3-Thiocyanatopropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34708-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034708082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, 3-(triethoxysilyl)propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Triethoxysilyl)propyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(3-thiocyanatopropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIETHOXYSILYL)PROPYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFK8NDL8UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triethoxy(3-thiocyanatopropyl)silane: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of Triethoxy(3-thiocyanatopropyl)silane. It is intended for researchers, scientists, and professionals in materials science and chemical engineering who are interested in leveraging the unique characteristics of this versatile organosilane.
Core Molecular Profile
This compound, identified by CAS number 34708-08-2, is a bifunctional organosilane featuring a reactive thiocyanate group and hydrolyzable ethoxy groups.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic materials and organic polymers, making it a valuable coupling agent in a variety of applications.[3]
Key Identifiers and Physicochemical Properties
A summary of the essential identifiers and physical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| CAS Number | 34708-08-2[1] |
| Molecular Formula | C10H21NO3SSi[1] |
| Molecular Weight | 263.43 g/mol [1][4] |
| Appearance | Colorless to pale yellow liquid[2][4] |
| Boiling Point | 95 °C at 0.1 mmHg[3] |
| Density | 1.03 g/mL[1][4] |
| Refractive Index | 1.446[1][4] |
| Flash Point | 112 °C[1][4] |
| Water Solubility | Reacts slowly with water/moisture[1][3] |
| Synonyms | 3-Thiocyanatopropyltriethoxysilane, γ-Thiocyanatopropyltriethoxysilane, Si-264[1] |
Synthesis and Reactivity
The molecular architecture of this compound is central to its functionality. Understanding its synthesis and the distinct reactivity of its functional groups is crucial for its effective application.
Dominant Synthesis Pathway
The most prevalent commercial synthesis of this compound involves a two-step process.[5] The first step is the hydrosilylation of allyl chloride with triethoxysilane, typically catalyzed by a platinum-based catalyst, to form 3-chloropropyltriethoxysilane.[5] The subsequent step is a nucleophilic substitution reaction where the chloro group of 3-chloropropyltriethoxysilane is displaced by a thiocyanate group, commonly from potassium or sodium thiocyanate.[1][5]
Caption: Synthesis of this compound.
Reactivity Profile
The reactivity of this compound is governed by its two distinct functional moieties:
-
Triethoxysilyl Group: The ethoxy groups are susceptible to hydrolysis in the presence of water, forming reactive silanol groups (-Si-OH). These silanol groups can then condense with each other to form stable siloxane bonds (-Si-O-Si-) or react with hydroxyl groups on the surface of inorganic substrates like silica, glass, and metal oxides, leading to covalent bonding with the substrate.[2]
-
Thiocyanate Group: The thiocyanate (-SCN) functional group provides a site for interaction with organic polymers.[5] During processes like rubber vulcanization, this group can participate in reactions that form strong covalent links with the polymer matrix, particularly in unsaturated elastomers.[5] It can also serve as a precursor for other sulfur-containing functionalities.
Caption: Reactivity pathways of this compound.
Core Applications and Methodologies
The unique bifunctional nature of this compound makes it a versatile adhesion promoter and coupling agent in a range of industrial applications.
Reinforcement of Elastomers
A primary application of this silane is as a coupling agent in mineral-filled elastomers, such as natural rubber (NR) and styrene-butadiene rubber (SBR).[5] It significantly enhances the reinforcing properties of fillers like silica that contain silanol groups.[1]
Mechanism of Action:
-
The triethoxysilyl group of the silane hydrolyzes and bonds to the surface of the inorganic filler.[5]
-
The thiocyanatopropyl group then interacts and forms covalent bonds with the polymer chains during vulcanization.[5]
This dual action improves the dispersion of the filler within the rubber matrix and strengthens the interfacial adhesion, leading to enhanced mechanical properties such as tensile strength, tear strength, and abrasion resistance.[1][5] It can also reduce the viscosity of the rubber compound, improving its processability.[1][5]
Experimental Workflow: Surface Treatment of Silica Fillers
-
Preparation: Dry the silica filler at 110-120°C for 2 hours to remove adsorbed water.
-
Solution Preparation: Prepare a 1-2% (w/w) solution of this compound in an ethanol/water (95/5 v/v) mixture.
-
Treatment: Add the dried silica to the silane solution and agitate for 15-30 minutes.
-
Drying: Filter the treated silica and dry at 110-120°C for 30-60 minutes to promote the condensation reaction between the silane and the silica surface.
-
Incorporation: The surface-modified silica can then be compounded with the desired elastomer.
Caption: Workflow for surface treatment of silica fillers.
Adhesion Promotion in Coatings and Sealants
In coatings, adhesives, and sealants, this compound is used to improve adhesion to inorganic substrates.[2] The silane's ability to bond with both the substrate and the organic resin enhances the durability and longevity of the material.[2]
Complexing Agent for Noble Metals
The thiocyanate group can act as a ligand, forming coordination complexes with certain metal ions.[2] This property makes it a potential complexing agent for noble metals such as gold (Au), palladium (Pd), and platinum (Pt).[3] It has also been investigated as an adhesion promoter for gold surfaces.[3]
Safety and Handling
While some sources indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as harmful if swallowed and harmful to aquatic life with long-lasting effects.[6][7][8] It is prudent to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves, and a lab coat.[6]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere, as it is sensitive to moisture.[8][9]
-
Incompatibilities: Avoid strong oxidizing agents.[6]
-
Hazardous Decomposition Products: May include hydrogen sulfide, carbon oxides, and nitrogen oxides.[6]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[6][7]
Conclusion
This compound is a highly versatile organosilane with a unique combination of reactive groups. Its ability to couple inorganic fillers to organic polymers makes it an indispensable component in the rubber and composites industries for enhancing mechanical properties. Furthermore, its utility as an adhesion promoter and a complexing agent highlights its broader potential in advanced materials applications. A thorough understanding of its synthesis, reactivity, and handling is key to successfully leveraging its properties in research and development.
References
- Benchchem. (n.d.). This compound | 34708-08-2.
- ChemicalBook. (2023). 3-Thiocyanatopropyltriethoxysilane | 34708-08-2.
- CymitQuimica. (n.d.). CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane.
- AK Scientific, Inc. (n.d.). 3-Isocyanatopropyltriethoxysilane Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2017, May 17). 3-Thiocyanatopropyltriethoxysilane Safety Data Sheet.
- XiXisys. (n.d.). This compound Safety Data Sheet.
- TCI Deutschland GmbH. (n.d.). This compound 34708-08-2.
- PubChem. (n.d.). Triethoxy(3-isocyanatopropyl)silane.
- CookeChem. (2022, July 8). This compound, 95%, 34708-08-2.
- Gelest, Inc. (n.d.). 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%.
Sources
- 1. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
- 2. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 3. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 4. This compound , 95% , 34708-08-2 - CookeChem [cookechem.com]
- 5. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]
- 8. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]
- 9. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis and Characterization of Triethoxy(3-thiocyanatopropyl)silane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of Triethoxy(3-thiocyanatopropyl)silane, a versatile organosilane coupling agent. The document delves into the fundamental principles of its synthesis via nucleophilic substitution, offering detailed experimental protocols and an analysis of reaction mechanisms. Furthermore, it outlines a multi-faceted characterization workflow, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, surface chemistry, and the development of advanced composite materials. The dual functionality of this compound, featuring hydrolyzable ethoxy groups and a reactive thiocyanate group, allows it to serve as a molecular bridge between inorganic substrates and organic polymers, a role critical in enhancing the performance of a wide array of materials.[1][2]
Introduction: The Role of Organosilanes in Material Science
Organosilanes are a class of silicon-based compounds that act as indispensable coupling agents, adhesion promoters, and surface modifiers in a multitude of industrial applications. Their bifunctional nature, possessing both an organic-reactive group and an inorganic-reactive group, enables them to form durable chemical bonds between dissimilar materials, such as inorganic fillers and organic polymer matrices. This compound (CAS No. 34708-08-2) is a prominent member of this family, distinguished by its thiocyanate functional group.[1][3] This moiety imparts unique reactivity, making it particularly suitable for applications in rubber and elastomer composites, as well as in coatings and sealants where enhanced adhesion and durability are paramount.[3][4] The hydrolyzable triethoxysilyl group allows for covalent bonding to hydroxyl-rich inorganic surfaces, while the thiocyanate group can interact with various polymer backbones, leading to improved mechanical properties and performance of the composite material.
Synthesis of this compound: A Mechanistic Approach
The most prevalent and commercially viable method for the synthesis of this compound involves a nucleophilic substitution reaction. This process utilizes a readily available precursor, (3-chloropropyl)triethoxysilane, which is reacted with a thiocyanate salt, typically sodium or potassium thiocyanate.[1][5]
Reaction Mechanism
The core of the synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The thiocyanate anion (SCN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the chloropropyl group, which is bonded to the electronegative chlorine atom. The reaction proceeds in a single, concerted step where the formation of the new carbon-sulfur bond and the cleavage of the carbon-chlorine bond occur simultaneously. This mechanism dictates an inversion of stereochemistry at the reaction center, although in this specific case, the carbon is not a stereocenter.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 4. [PDF] New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications | Semantic Scholar [semanticscholar.org]
- 5. This compound | 34708-08-2 | Benchchem [benchchem.com]
"Triethoxy(3-thiocyanatopropyl)silane" chemical structure and IUPAC name
An In-Depth Technical Guide to Triethoxy(3-thiocyanatopropyl)silane: Structure, Synthesis, and Advanced Applications
Introduction
This compound (CAS No. 34708-08-2) is a bifunctional organosilane that serves as a critical molecular bridge in materials science.[1] Its unique structure, featuring hydrolyzable ethoxy groups at one end and a reactive thiocyanate group at the other, allows it to form durable covalent bonds between disparate materials, namely inorganic substrates and organic polymers.[1] While its principal application lies in enhancing the performance of composite materials, particularly in the rubber industry, its distinct chemical functionalities present compelling opportunities for researchers in advanced materials and biomedical fields.[2][3] This guide provides an in-depth exploration of its chemical identity, synthesis, mechanism of action, and potential applications, grounded in established scientific principles and experimental validation.
Chemical Identity and Molecular Structure
The foundational step in leveraging any chemical compound is a thorough understanding of its identity and structure. The nomenclature and structural features of this silane dictate its reactivity and function.
IUPAC Name: 3-triethoxysilylpropyl thiocyanate[4]
Common Synonyms:
The molecule's architecture consists of three key components:
-
Triethoxysilyl Head Group: The Si(OCH₂CH₃)₃ group is the inorganic-reactive portion. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups.[6]
-
Propyl Linker: A stable three-carbon alkyl chain (-CH₂CH₂CH₂) provides a flexible spacer between the two reactive ends of the molecule.[6]
-
Thiocyanate Functional Tail: The terminal thiocyanate (-SCN) group is the organic-reactive moiety. It can participate in various reactions, including vulcanization processes in rubber or serving as a reactive site for surface functionalization.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its handling, storage, and application parameters.[5] The data below represents typical specifications.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₁₀H₂₁NO₃SSi | - | [2][4] |
| Molecular Weight | 263.43 | g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | - | [5][7] |
| Boiling Point | 95 at 0.1 mmHg | °C | [1][2] |
| Density | ~1.03 at 25°C | g/cm³ | [1][7] |
| Refractive Index | ~1.446 at 25°C | - | [1][7] |
| Flash Point | 112 | °C | [1][7] |
| Water Solubility | Reacts slowly with water | - | [2] |
Synthesis and Mechanism of Action
Synthesis Pathway
The most prevalent commercial synthesis route involves a straightforward nucleophilic substitution reaction.[6] This process is efficient and relies on readily available precursors. The key steps are:
-
Precursor: The reaction starts with 3-chloropropyltriethoxysilane.
-
Nucleophilic Substitution: This precursor is reacted with a thiocyanate salt, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN).[2][6] The thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the chloride ion (Cl⁻).
-
Product Formation: The reaction yields this compound and a salt byproduct (e.g., NaCl or KCl).[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system where progress can be monitored to ensure completion.
-
Vessel Preparation: Equip a round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the silane.
-
Reagent Charging: In the reaction vessel, dissolve a stoichiometric equivalent of sodium thiocyanate in anhydrous ethanol.
-
Addition of Precursor: Add (3-Chloropropyl)triethoxysilane to the solution dropwise while stirring.[1]
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere and maintain it with continuous stirring.[1]
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC) to track the consumption of the 3-chloropropyltriethoxysilane starting material.[1] The disappearance of the starting material peak indicates reaction completion.
-
Workup and Purification: Once complete, cool the mixture to room temperature. The sodium chloride byproduct, which is insoluble in ethanol, will have precipitated.[1] Remove the salt by filtration.
-
Solvent Removal: Remove the ethanol solvent from the filtrate using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation if necessary.
Mechanism of Action as a Coupling Agent
The efficacy of this silane lies in its ability to function as a molecular bridge, a process that occurs in two distinct stages.
-
Reaction with Inorganic Surfaces: The triethoxy groups react with water (hydrolysis) to form three silanol (Si-OH) groups and ethanol as a byproduct. These highly reactive silanols then condense with hydroxyl groups present on the surface of inorganic materials (like silica, glass, or metal oxides), forming stable, covalent Si-O-Substrate bonds.[6]
-
Interaction with Organic Polymers: The thiocyanate-terminated propyl chain orients away from the inorganic surface. This organic-functional tail can then chemically interact with the polymer matrix during curing or vulcanization, forming a durable link that enhances adhesion and improves the mechanical properties of the final composite material.[1][2]
Caption: Mechanism of this compound as a coupling agent.
Applications in Research and Development
While its primary role is in industrial composites, the unique thiocyanate functionality opens avenues for specialized R&D applications.
Interfacial Modifier in Advanced Composites
In rubber manufacturing, this silane is used with white fillers like silica that contain silanol groups.[2] It improves the reinforcing properties of these fillers, leading to vulcanizates with enhanced tensile strength, tear resistance, and abrasion resistance while reducing viscosity for better processability.[2]
Functionalization of Biomedical and Noble Metal Surfaces
For drug development professionals and researchers, the thiocyanate group offers intriguing possibilities:
-
Antimicrobial Surfaces: Surfaces functionalized with thiocyanate may exhibit antimicrobial properties. The proposed mechanism involves the disruption of essential thiol-containing proteins and enzymes in microbes, leading to the inhibition of growth or cell death.[1][3] This could be applied to medical devices or biomaterials to reduce biofilm formation.
-
Adhesion Promoter for Gold: The sulfur atom in the thiocyanate group has a high affinity for noble metals. This property makes it a potential adhesion promoter for bonding polymers to gold surfaces, which is highly relevant in the fabrication of biosensors and specialized electronics.[8]
-
Complexing Agent: The thiocyanate group can act as a ligand, forming coordination complexes with metal ions such as silver (Ag), gold (Au), palladium (Pd), and platinum (Pt).[3][8] This allows for the functionalization of surfaces to selectively capture or detect these metals.
Experimental Protocol: Antimicrobial Surface Testing (Zone of Inhibition)
This protocol provides a framework for evaluating the antimicrobial efficacy of a surface treated with this compound.
-
Surface Preparation: Treat a substrate (e.g., glass slides) with a dilute solution of this compound in ethanol. Allow it to react, then cure according to standard procedures to ensure covalent bonding. Use untreated slides as a negative control.
-
Bacterial Culture: Prepare a lawn of a test bacterium (e.g., E. coli or S. aureus) on an agar plate.
-
Zone of Inhibition Assay: Place the treated and untreated substrate samples firmly onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Analysis: Measure the diameter of the clear zone (zone of inhibition) around each sample. A larger clear zone indicates greater antimicrobial activity, demonstrating the efficacy of the functionalized surface.[1]
Analytical Characterization
To ensure the identity and purity of the synthesized or procured compound, standard analytical techniques are employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling feature is a strong, sharp absorption band around 2150 cm⁻¹, which is characteristic of the C≡N stretch in the thiocyanate group.[1] Additional bands for C-H stretching (~2975 cm⁻¹) will also be present.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the protons of the ethoxy groups (a triplet and a quartet), as well as signals for the three distinct methylene groups of the propyl chain.
-
¹³C NMR: Will display unique resonances for the carbons in the ethoxy groups, the propyl chain, and the thiocyanate group, confirming the complete carbon backbone.[1]
-
Safety and Handling
As with all reactive silanes, proper handling is paramount.
-
Hazards: The compound is harmful if swallowed.[5] It reacts with water/moisture, so it should be handled in a dry environment.[2]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[9][10] Handle in a well-ventilated area or under a chemical fume hood.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[5][11]
-
Spills: Absorb spills with dry, inert material such as sand or soda ash and place in a covered container for disposal. Do not use water for cleanup.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
- 3. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 4. 3-(Triethoxysilyl)propyl thiocyanate | C10H21NO3SSi | CID 118718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]
- 6. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]
- 12. nj.gov [nj.gov]
"Triethoxy(3-thiocyanatopropyl)silane" mechanism of action as a coupling agent
An In-depth Technical Guide: The Mechanism of Action of Triethoxy(3-thiocyanatopropyl)silane as a Coupling Agent
Introduction: Bridging the Inorganic-Organic Divide
In the realm of advanced materials, the interface between inorganic fillers and organic polymer matrices represents a critical frontier. While fillers like silica are essential for reinforcing polymers, their inherent chemical dissimilarity often leads to poor adhesion, weak points, and suboptimal performance. This compound, hereafter referred to as TESPT, emerges as a pivotal solution to this challenge. TESPT is a bifunctional organosilane, a class of molecules engineered to act as molecular bridges, creating a robust and durable link between these disparate materials.[1][2][3]
With the chemical structure Y-R-Si-X₃, where 'Y' is an organofunctional group (the thiocyanate group), 'R' is an alkyl linker (the propyl group), and 'X' is a hydrolyzable group (the ethoxy groups), TESPT is uniquely equipped for this role.[4] Its application is particularly prominent in the rubber and tire industry, where it is instrumental in enhancing the performance of silica-filled rubber compounds, leading to improved mechanical strength, durability, and energy efficiency.[5][6][7] This guide elucidates the core mechanism by which TESPT achieves this remarkable coupling effect, detailing the sequence of chemical reactions that transform a simple physical mixture into a covalently bonded, high-performance composite.
The Dual-Action Mechanism: A Step-by-Step Elucidation
The efficacy of TESPT as a coupling agent stems from its ability to sequentially react with both the inorganic filler and the organic polymer matrix. This process can be conceptually divided into two primary stages.
Stage 1: The Silanization of the Inorganic Surface
The first stage involves the reaction of the triethoxysilyl end of the TESPT molecule with the surface of the inorganic filler, a process broadly known as silanization. This occurs through a well-defined hydrolysis and condensation sequence.
-
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (Si-OCH₂CH₃) attached to the silicon atom. In the presence of water, which is typically adsorbed on the hydrophilic surface of fillers like silica, these groups react to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[8][9][10] The availability of water at the interface is a critical parameter governing the rate and extent of this initial reaction.[11][12]
-
Reaction: R-Si(OCH₂CH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH
-
-
Condensation: The newly formed silanol groups on the TESPT molecule are now primed to react with the hydroxyl groups present on the surface of the inorganic filler (e.g., Si-OH on a silica particle). This condensation reaction forms a strong, stable, and covalent siloxane bond (Si-O-Si), effectively grafting the TESPT molecule onto the filler surface.[2][8][10][13]
-
Reaction: [Filler]-OH + (HO)₃Si-R → [Filler]-O-Si(OH)₂-R + H₂O
-
-
Self-Condensation (Oligomerization): Concurrently, the silanol groups of adjacent hydrolyzed TESPT molecules can condense with each other. This self-condensation forms a cross-linked polysiloxane network that lays over the filler surface, further strengthening the interfacial layer.[8][10]
This multi-step process transforms the filler's surface chemistry, replacing hydrophilic hydroxyl groups with a covalently bonded layer of organofunctional silane.
Caption: Stage 1: Hydrolysis and condensation of TESPT on an inorganic filler surface.
Stage 2: Coupling to the Organic Polymer Matrix
With the TESPT molecule firmly anchored to the filler, its organofunctional thiocyanate group (-SCN) is oriented away from the surface, ready to interact with the polymer matrix during the compounding and vulcanization stages.
The thiocyanate group is essentially a "masked" or "blocked" mercapto (thiol) group.[14] During the high-temperature conditions of rubber processing (typically 135°C - 155°C), this group becomes reactive.[15][16] The sulfur atom of the thiocyanate functionality can react with the unsaturated double bonds present in the polymer chains of elastomers like natural rubber (NR) or styrene-butadiene rubber (SBR).[17] This reaction forms a covalent sulfur-carbon bond, thus completing the chemical bridge between the filler and the polymer.[1][9][18]
This final link is the key to the reinforcing power of the coupling agent. It ensures that stress applied to the polymer matrix is efficiently transferred to the high-modulus filler particles, dramatically improving the composite's overall mechanical properties.[6][19]
Caption: The complete molecular bridge formed by TESPT between filler and polymer.
Factors Influencing the Coupling Mechanism
The efficiency of the TESPT coupling mechanism is not absolute and is influenced by several key processing and formulation parameters:
| Parameter | Influence on Mechanism | Typical Conditions |
| Water Availability | Essential for the initial hydrolysis of ethoxy groups. Insufficient water can lead to incomplete reaction, while excess water can cause premature self-condensation in solution.[11][12] | Water is often present as adsorbed moisture on the silica surface (0.5-5 wt%).[8][11] |
| Temperature | High temperatures are required to drive the condensation reaction with the filler and, critically, to activate the thiocyanate group for reaction with the polymer.[12][15][16] | Mixing temperatures are typically in the range of 135°C to 155°C to ensure silanization.[15] |
| pH | The rates of both hydrolysis and condensation are pH-dependent. The reaction can be catalyzed by both acids and bases.[10] | Most rubber compounding is done under neutral to slightly basic conditions. |
| Mixing Conditions | Proper mixing is crucial to ensure uniform dispersion of the TESPT and intimate contact with the filler surface, which is necessary for an efficient reaction.[20] | High-shear internal mixers are used to achieve good dispersion. |
| Filler Characteristics | The density of hydroxyl groups on the filler surface directly impacts the number of potential bonding sites for the silane.[10][21] | Precipitated silica is commonly used due to its high surface area and density of silanol groups. |
Experimental Validation of the Mechanism
The proposed mechanism is supported by a wealth of data from various analytical techniques used to probe the filler-polymer interface:
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Detects the disappearance of surface silanol groups on silica and the formation of Si-O-Si bonds, providing direct evidence of the condensation reaction.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to study the chemical environment of the silicon atoms, confirming their covalent attachment to the filler surface.[15]
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique confirms the presence of silicon and sulfur from the silane on the filler surface after treatment.[22]
-
-
Thermal and Mechanical Analysis:
-
Pyrolysis-Gas Chromatography (Py-GC): This method can differentiate between silane that is merely physically adsorbed and that which is chemically bonded to the filler surface.[23]
-
Dynamic Mechanical Analysis (DMA): A significant reduction in the Payne effect (the strain-dependent storage modulus) is a hallmark of improved filler dispersion and strong filler-polymer interaction, which is a direct consequence of effective silane coupling.[24]
-
Mechanical Property Testing: Dramatic improvements in tensile strength, tear strength, abrasion resistance, and modulus in TESPT-containing composites provide macroscopic proof of the molecular-level bridging.[5][19][25]
-
Conclusion: From Molecular Architecture to Macroscopic Performance
The mechanism of action of this compound is a sophisticated, two-stage process that fundamentally re-engineers the interface between inorganic fillers and organic polymers. Through a sequence of hydrolysis and condensation reactions, TESPT first covalently bonds to the filler surface. Subsequently, during high-temperature processing, its thiocyanate group reacts to form a covalent link with the polymer matrix.
This creation of a continuous chemical bridge allows for efficient stress transfer, leading to:
-
Enhanced Filler Dispersion: By modifying the polar silica surface to be more compatible with the non-polar rubber, TESPT reduces filler-filler agglomeration.[24][26]
-
Improved Mechanical Properties: The strong interfacial bond significantly increases the composite's tensile and tear strength, modulus, and abrasion resistance.[5][6][25][27]
-
Optimized Dynamic Performance: In applications like tires, the improved filler-polymer interaction reduces internal friction (hysteresis), leading to lower rolling resistance and better fuel economy.[26]
-
Better Processability: TESPT can reduce the viscosity of the uncured rubber compound, making it easier to process.[26][28]
By understanding and controlling this elegant molecular mechanism, researchers and engineers can unlock the full potential of composite materials, designing next-generation products with superior strength, durability, and performance.
References
- Dakenchem. (n.d.). Synthetic Methodologies for Triethoxy 3 Thiocyanatopropyl Silane and Related Precursors.
- Vilmin, F., et al. (2014). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study.
- Vilmin, F., et al. (2014). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. The Journal of Physical Chemistry C.
- Scientific.Net. (2014).
- Semantic Scholar. (2009). Effect of bis(3‐triethoxysilyl)
- ASEAN Journal on Science and Technology for Development. (n.d.).
- ResearchGate. (2020).
- ResearchGate. (n.d.).
- ResearchGate. (2024). Mechanism for the formation of sulfur crosslinks between NR chains by TESPT.
- University of Twente Research Information. (2014).
- ResearchGate. (2014). Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study | Request PDF.
- ResearchGate. (2023). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review | Request PDF.
- ChemicalBook. (n.d.).
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Application of silane coupling agent in silicone rubber.
- ResearchGate. (2020). Effects of mixing conditions - Reaction of TESPT silane coupling agent during mixing with silica filler and tire rubber | Request PDF.
- Polykem. (2024). The characteristics and application of rubber silane coupling agent: Polykem power rubber products to upgrade.
- Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Sulfur silane, Sulfur silane coupling agents.
- ResearchGate. (2020). Effect of nano-silica surface-capped by bis[3-(triethoxysilyl)propyl] tetrasulfide on the mechanical properties of styrene-butadiene rubber / butadiene rubber nanocomposites.
- Exactitude Consultancy. (2024). Silane Coupling Agents for Rubber Market Outlook 2026-2032.
- ResearchGate. (2022). Moisture effects on TESPD-silica/CB/SBR compounds.
- ResearchGate. (n.d.).
- Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent.
- ResearchGate. (2022). Effect of the temperature on surface modification of silica and properties of modified silica filled rubber composites | Request PDF.
- ResearchGate. (2021). Surface modification of oxidized carbon fibers by grafting bis(triethoxysilylpropyl) tetrasulfide (TESPT) and rubber sizing agent : Application to short carbon fibers/SBR composites | Request PDF.
- ResearchGate. (2011). Influence of TESPT content on crosslink types and rheological Behaviors of natural rubber compounds reinforced with silica.
- NIH National Center for Biotechnology Information. (2022). The Effect of Different Dosages of TESPT on Metal Friction and Metal Wear in the Mixing Process.
- Gelest, Inc. (n.d.). Silane Coupling Agents.
- Open Science Index. (n.d.).
- Silico. (n.d.). Silane Coupling Agents.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Silane Coupling Agents: Enhancing Adhesion and Durability.
- PrepChem.com. (n.d.). Synthesis of triethoxy silane.
- TCI AMERICA. (n.d.).
- BenchChem. (2025).
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- CymitQuimica. (n.d.).
- SiSiB SILICONES. (n.d.). Sulfur Silanes as coupling agent and cross-linking agent.
- ECOPOWER. (n.d.). Sulfur Silane Coupling Agent Crosile for Rubber Type and Filler Modified.
- ResearchGate. (2003). Characterization of surface interaction of inorganic fillers with silane coupling agents.
- Korea Science. (n.d.). Effect of TESPT Silane Coupling Agent on Mechanical Properties of Precipitated Silica Filled NBR Compound for Oil Seal.
- ScienceDirect. (n.d.). Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction.
- ResearchGate. (2023). Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber | Request PDF.
- ResearchGate. (2022).
- MDPI. (2023). Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I)
- Royal Society of Chemistry. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 4. sunfar-silicone.com [sunfar-silicone.com]
- 5. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]
- 6. polykem-intl.com [polykem-intl.com]
- 7. Silane Coupling Agents for Rubber Market Outlook 2026-2032 [intelmarketresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thenanoholdings.com [thenanoholdings.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur Silanes as coupling agent and cross-linking agent [sinosil.com]
- 14. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sulfur silane, Sulfur silane coupling agents - Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 19. Effect of bis(3‐triethoxysilylpropyl) tetrasulfide on the crosslink structure, interfacial adhesion, and mechanical properties of natural rubber/cotton fiber composites | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. publications.waset.org [publications.waset.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The Effect of Different Dosages of TESPT on Metal Friction and Metal Wear in the Mixing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. China Manufacturer Sulfur Silane Coupling Agent Crosile For Rubber Type And Filler Modified | ECOPOWER [ecopowerchem.com]
- 28. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
"Triethoxy(3-thiocyanatopropyl)silane" CAS number 34708-08-2 research
An In-Depth Technical Guide to Triethoxy(3-thiocyanatopropyl)silane (CAS 34708-08-2)
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for rigorous, peer-reviewed scientific investigation and validation. All laboratory work should be conducted in accordance with established safety protocols.
Executive Summary
This compound is a bifunctional organosilane compound of significant interest in materials science and advanced chemical synthesis.[1][2] Characterized by a hydrolyzable triethoxysilyl group at one end and a reactive thiocyanate group at the other, it serves as a molecular bridge, forming durable covalent bonds between inorganic substrates and organic polymers.[1][3] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, mechanism of action, and key applications. Detailed experimental protocols for its synthesis and characterization are presented, alongside critical safety and handling information, to support researchers, scientists, and professionals in leveraging this versatile compound for innovative applications.
Compound Identification and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
Synonyms: 3-(Triethoxysilyl)propyl thiocyanate, γ-Thiocyanatopropyltriethoxysilane, Si-264.[1][2][4]
Chemical Identifiers:
-
InChI Key: HKMVWLQFAYGKSI-UHFFFAOYSA-N[4]
Physicochemical Data:
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Units | Reference(s) |
| Appearance | Colorless to straw/yellowish liquid | - | [1][4][7][8] |
| Boiling Point | 95 / 0.1 | °C / mmHg | [1][7][8] |
| Density | 1.03 | g/cm³ at 25°C | [1][7][8] |
| Refractive Index | 1.446 | at 25°C | [1][8] |
| Flash Point | 112 - 138 | °C | [1][8][9] |
| Water Solubility | Reacts slowly (hydrolyzes) | - | [1][9] |
Synthesis and Mechanism of Action
Chemical Synthesis Pathway
The predominant commercial synthesis of this compound is a two-step process. The first step involves creating the precursor, 3-chloropropyltriethoxysilane, via the hydrosilylation of allyl chloride with triethoxysilane, often using a platinum-based catalyst.[3] The second, and final, step is a nucleophilic substitution reaction where the chloro group of the precursor is displaced by a thiocyanate salt, typically potassium or sodium thiocyanate.[2][3]
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for silane functionalization.[1][3]
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert nitrogen atmosphere.
-
Reagents: Charge the flask with 3-chloropropyltriethoxysilane and a suitable solvent (e.g., ethanol or acetonitrile). In a separate vessel, dissolve a stoichiometric equivalent of potassium thiocyanate (KSCN) in the same solvent.
-
Reaction: Gently heat the flask containing the chlorosilane to reflux. Add the KSCN solution dropwise from the dropping funnel over 1-2 hours.
-
Reflux: Maintain the reaction at reflux for 8-12 hours, monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated potassium chloride (KCl) byproduct.
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield the final this compound as a clear, pale-yellow liquid.
Mechanism of Action: The Molecular Bridge
This compound's efficacy as a coupling agent stems from its dual reactivity.[1][3] The process occurs in two distinct stages at the interface between inorganic and organic materials.
-
Hydrolysis & Condensation: In the presence of water (even atmospheric moisture), the ethoxy groups (-OC₂H₅) on the silicon atom hydrolyze to form highly reactive silanol groups (-Si-OH), releasing ethanol as a byproduct.[1][3][10] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials (e.g., silica, glass, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[3] This reaction anchors the silane molecule to the inorganic surface.
-
Organic Matrix Interaction: The organofunctional propyl-thiocyanate chain extends away from the inorganic surface.[1] During the polymer curing or vulcanization process, the sulfur-containing thiocyanate group interacts and forms covalent links with the organic polymer matrix, completing the molecular bridge.[3] This robust interfacial layer allows for efficient stress transfer between the rigid inorganic filler and the flexible polymer, dramatically improving the composite's mechanical properties.[3]
Applications in Research and Industry
The unique bifunctional nature of this silane makes it a valuable component in several fields.
Primary Application: Rubber and Tire Industry
This compound is extensively used as a coupling agent, particularly in "green tire" technology, which utilizes silica as a reinforcing filler instead of traditional carbon black.[3][11][12]
-
Performance Enhancement: It chemically bonds the polar silica filler to the non-polar rubber matrix (e.g., Natural Rubber, Styrene-Butadiene Rubber).[3][13] This coupling significantly improves key physical properties, including tensile strength, tear strength, and abrasion resistance.[7][8][14][15]
-
Improved Processability: By modifying the filler surface, the silane enhances its dispersion within the rubber matrix, preventing agglomeration.[3] This leads to a reduction in the compound's viscosity, making processing steps like mixing and extrusion more efficient.[7][14][15]
Advanced Materials and Surface Modification
Beyond rubber, this compound finds use in other material applications:
-
Adhesion Promotion: It is used in coatings, adhesives, and sealants to improve the bond between the formulation and inorganic substrates.[3][4][16]
-
Metal Complexation: The thiocyanate group can act as a complexing agent for precious metals like gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), making it a potential adhesion promoter for these metals on various surfaces.[4][9]
Potential Biomedical Applications
While not its primary role, the chemistry of this silane suggests potential in the biomedical field.
-
Antimicrobial Surfaces: The thiocyanate functional group is known to exhibit antimicrobial properties.[1][4] When grafted onto the surface of biomaterials or medical devices, this silane could impart antimicrobial characteristics, reducing the risk of device-associated infections.[1] Further research into the biocompatibility and cytotoxicity of such functionalized surfaces is an active area of investigation.[1]
Analytical Characterization Workflow
Confirming the identity and purity of this compound is critical. A standard workflow involves spectroscopic analysis.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy [1]
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: The analysis can be performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory. A small drop of the silane is placed directly onto the ATR crystal.
-
Acquisition: Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
-
Expected Characteristic Bands:
-
~2150 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N stretch in the thiocyanate group.[1]
-
~2975, 2885 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1100-1000 cm⁻¹: Strong Si-O-C stretching vibrations.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Objective: To elucidate the detailed molecular structure.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the silane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Expected Resonances:
-
¹H NMR: Signals corresponding to the ethoxy groups (triplet and quartet), and three distinct methylene (-CH₂-) signals for the propyl chain.
-
¹³C NMR: Resonances for the carbons of the ethoxy groups, the propyl chain, and the thiocyanate group (-SCN).
-
Safety, Handling, and Storage
Proper handling of this compound is imperative to ensure laboratory safety.
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[16][17]
-
Skin Irritation (Category 2): Causes skin irritation.[7][18]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[7][18]
-
Aquatic Hazard, Long-Term (Category 3): Harmful to aquatic life with long-lasting effects.[7][17]
Safe Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area or under a chemical fume hood.[18]
-
Avoid breathing vapors or mist.[18]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17][18]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The compound is moisture-sensitive; storage under an inert gas (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
Keep away from incompatible materials such as strong oxidizing agents and water.
First-Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[17]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[19]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[7]
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[19]
Conclusion
This compound (CAS No. 34708-08-2) is a highly versatile organofunctional silane with well-established applications in materials science, particularly as a coupling agent in the rubber and composites industries.[1][5] Its unique ability to bridge inorganic fillers and organic polymers provides significant enhancements to the mechanical and processing properties of materials. While its primary role is not in drug development, its thiocyanate functionality presents an intriguing opportunity for the development of antimicrobial surfaces on biomaterials and medical devices, warranting further investigation.[1][4] A thorough understanding of its synthesis, mechanism, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in both current and future applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
- 3. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 4. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C10H21NO3SSi) [pubchemlite.lcsb.uni.lu]
- 7. 34708-08-2 | CAS DataBase [m.chemicalbook.com]
- 8. Silanes | Silane Coupling Agent | Thiocyanato Silanes | 3-Thiocyanatopropyltriethoxysilane | CAS 34708-08-2 [powerchemical.net]
- 9. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. evonik.com [evonik.com]
- 12. Rubber & Tyre Professional supplier of organic silane coupling Lanya Chem ,Lanya Chemical Europe GmbH. [lanyasilane.de]
- 13. Wholesale Price this compound,this compound Manufacturer [ecopowerchem.com]
- 14. nbinno.com [nbinno.com]
- 15. sisib.com [sisib.com]
- 16. 3-(Triethoxysilyl)propyl thiocyanate | C10H21NO3SSi | CID 118718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]
- 18. aaronchem.com [aaronchem.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
The Genesis of a Molecular Bridge: A Technical History of Sulfur-Functional Silanes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science, the ability to interface dissimilar materials at the molecular level is paramount to innovation. Among the chemical architects of these interfaces, sulfur-functional silanes stand out as a class of molecules that have revolutionized industries, most notably the rubber and tire sector. This technical guide delves into the historical development of these remarkable coupling agents, tracing their evolution from foundational concepts to the sophisticated molecules enabling today's high-performance materials. We will explore the scientific drivers, the key synthetic innovations, and the analytical techniques that have underpinned their journey, providing a comprehensive resource for professionals in the field.
The Dawn of Silane Coupling Agents: A Foundation for Interfacial Engineering (1940s-1960s)
The story of sulfur-functional silanes begins with the broader development of organofunctional silanes in the 1940s.[1] The initial impetus for this research was the need to improve the durability of fiberglass-reinforced composites, which were found to lose significant strength when exposed to moisture.[2] Researchers discovered that the hydrophilic nature of glass fibers led to debonding from the organic resin matrix.[2] This challenge spurred the investigation of "hybrid" organosilicon compounds that could act as a "binder" or coupling agent between the inorganic filler and the organic polymer.[2]
Pioneering work, notably by companies like Union Carbide Corporation, led to the first generation of silane coupling agents.[2][3] These early silanes were bifunctional molecules, typically with the general structure R-Si(OR')₃. One functional group (the organofunctional group, R) was designed to be reactive with the organic polymer, while the other (the hydrolyzable alkoxysilane group, Si(OR')₃) could react with the inorganic surface.[4]
The fundamental chemistry of this coupling mechanism, which remains central to the function of all organofunctional silanes, involves a two-step process:
-
Hydrolysis: The alkoxide groups (OR') on the silicon atom react with water to form reactive silanol groups (Si-OH).[4]
-
Condensation: These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials (like silica) to form stable covalent Si-O-inorganic bonds. They can also self-condense to form a durable polysiloxane network at the interface.
This foundational work laid the crucial groundwork for the development of more specialized silanes, including those with sulfur-containing functional groups.
The Rise of Sulfur-Functional Silanes: A Perfect Match for the Rubber Industry (1970s)
While early silane coupling agents found applications in various composites, the 1970s marked a pivotal turning point with the targeted development of sulfur-functional silanes for the rubber industry.[5] The use of silica as a reinforcing filler in rubber compounds offered potential advantages over traditional carbon black, such as reduced heat build-up and improved tear strength.[6] However, the polar, hydrophilic surface of silica made it inherently incompatible with the non-polar, hydrophobic rubber matrix, leading to poor dispersion and weak reinforcement.[7]
To overcome this, a new type of bifunctional silane was needed – one that could not only bond to the silica surface but also actively participate in the sulfur vulcanization process of the rubber. This led to the development of sulfur-functional silanes, which possess a sulfur-containing moiety in their organofunctional group.[6][8]
A landmark innovation of this era was the development of bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), commercially known as Si 69®, by researchers at Degussa (now Evonik Industries).[9][10][11] This molecule became the industry standard and played a crucial role in enabling the widespread adoption of silica-filled rubber compounds.[10][12]
The unique advantage of sulfur-functional silanes like TESPT is their ability to form a chemical bridge between the silica filler and the polymer network during vulcanization.[13] The polysulfide group in the silane can break down at vulcanization temperatures and form sulfur crosslinks with the polymer chains, effectively coupling the filler to the rubber matrix.[6][13]
Key Developments of the Era:
-
1971: The launch of Si 69® (TESPT), which became a benchmark product for sulfur-cured rubber compounds.[11][14]
-
1974: A U.S. Patent (3,842,111) was granted for sulfur-containing organosilicon compounds, highlighting the growing commercial interest in this technology.[15]
The "Green Tire" Revolution and the Ascendancy of Sulfur Silanes (1990s)
The 1990s witnessed a surge in the importance of sulfur-functional silanes, largely driven by the automotive industry's demand for more fuel-efficient vehicles.[5] This led to the development of the "Green Tire," which utilizes a silica/silane system in the tread to reduce rolling resistance, thereby improving fuel economy without compromising wet grip and safety.[9][10][11]
The success of the Green Tire was fundamentally enabled by the unique properties of sulfur-functional silanes like TESPT.[9][10] By chemically bonding the silica filler to the rubber matrix, these silanes enhance the reinforcement of the rubber, leading to a lower hysteresis (energy loss) and consequently, lower rolling resistance.[6][11]
The underlying science hinges on the "magic triangle" of tire performance: rolling resistance, wet traction, and abrasion resistance.[11] The silica/silane system provided a way to decouple the trade-off between rolling resistance and wet grip, a significant breakthrough in tire technology.[11]
During this period, extensive research focused on optimizing the processing of silica-filled rubber compounds containing sulfur silanes. Key considerations included mixing temperatures and procedures to ensure efficient "silanization" – the reaction between the silane and the silica surface.[5]
Evolution and Innovation: The Next Generation of Sulfur-Functional Silanes (2000s-Present)
While TESPT proved to be a revolutionary product, its use also presented certain challenges. A notable issue is the release of volatile organic compounds (VOCs), specifically ethanol, during the hydrolysis of the ethoxy groups on the silicon atom.[16] This environmental and health concern, coupled with the desire for improved processing and performance, has driven the development of new generations of sulfur-functional silanes.
Key areas of modern innovation include:
-
Low-VOC and VOC-Free Silanes: To address the issue of ethanol emissions, researchers have developed silanes with different alkoxy groups that release less volatile or non-toxic alcohols.[16] Another approach has been the creation of "blocked" mercaptosilanes, where the reactive mercapto group is temporarily protected to prevent premature reactions during mixing and processing, and is "unblocked" at vulcanization temperatures.
-
Higher Efficiency Silanes: The development of silanes with different sulfur chain lengths (e.g., disulfides instead of tetrasulfides) and functional groups has allowed for more precise control over the vulcanization chemistry and the final properties of the rubber compound.
-
Improved Processing: Innovations in silane design have led to products that are easier to handle and disperse in the rubber matrix, simplifying the manufacturing process. For instance, the development of pre-dispersed silane/silica blends.
-
Novel Synthesis Routes: Efforts have been made to develop more efficient and environmentally friendly synthesis methods for sulfur-functional silanes, including chlorine-free reaction pathways.[17]
The Role of Mercaptosilanes
A significant subclass of sulfur-functional silanes is the mercaptosilanes, which contain a mercapto (-SH) group.[18] These compounds are highly reactive and can directly participate in the sulfur vulcanization process, often acting as accelerators.[19][20] The dual functionality of mercaptosilanes, with the mercapto group reacting with the polymer and the silane moiety bonding to the filler, makes them highly effective coupling agents.[18][20] Modern research continues to explore novel mercaptosilane systems to further enhance the properties of rubber composites and other materials.[21][22]
Synthesis and Characterization: The Chemist's Toolkit
The synthesis of sulfur-functional silanes has evolved significantly over the decades. A cornerstone of organosilane synthesis is the hydrosilylation reaction, a process that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., a carbon-carbon double bond).[23][24] This method, pioneered in the mid-20th century, allows for the formation of the crucial silicon-carbon bond that links the silicon atom to the organofunctional group.[23]
Representative Synthesis Protocol: Preparation of a Generic Sulfur-Functional Silane
The following is a generalized, illustrative protocol for the synthesis of a sulfur-functional silane via the reaction of a haloalkylalkoxysilane with a sulfurizing agent. This protocol is for educational purposes and should be adapted and optimized based on the specific target molecule and safety considerations.
Objective: To synthesize a bis(alkoxysilylalkyl) polysulfide.
Materials:
-
3-chloropropyltriethoxysilane
-
Sodium polysulfide solution (Na₂Sₓ)
-
Ethanol (as solvent)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
Charging the Reactor: Under a blanket of inert gas, charge the flask with the sodium polysulfide solution in ethanol.
-
Initiating the Reaction: Begin stirring and gently heat the solution to a specified temperature (e.g., 70-80 °C).
-
Addition of Silane: Slowly add the 3-chloropropyltriethoxysilane to the reaction mixture via the dropping funnel over a period of 1-2 hours. The addition should be controlled to maintain the reaction temperature.
-
Reaction Period: After the addition is complete, continue to stir the mixture at reflux for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The precipitated sodium chloride (NaCl) byproduct is removed by filtration.
-
The solvent (ethanol) is removed from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product may be further purified by distillation under high vacuum to obtain the desired sulfur-functional silane.
Characterization:
The synthesized product would then be characterized using a variety of analytical techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the molecular structure and confirm the presence of the different functional groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational bands of the Si-O-C, C-S, and S-S bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any byproducts.
Visualizing the Science
The Timeline of Development
Caption: A timeline illustrating the key stages in the historical development of sulfur-functional silanes.
The Coupling Mechanism
Caption: The dual reaction mechanism of a sulfur-functional silane coupling agent.
Conclusion
The historical development of sulfur-functional silanes is a compelling narrative of scientific inquiry driven by industrial need. From the fundamental principles of silane chemistry emerged a class of molecules that have become indispensable in the formulation of high-performance materials. The journey from the first-generation coupling agents to the sophisticated, environmentally conscious products of today reflects a continuous cycle of innovation in synthesis, characterization, and application. For researchers and professionals in materials science, understanding this history provides not only a context for the current state of the art but also a foundation for future advancements in interfacial engineering.
References
-
The development of sulphur-functional silanes as coupling agents in silica-reinforced rubber compounds. ResearchGate.
-
The Development of Sulphur-Functional Silanes as Coupling Agents in Silica-Reinforced Rubber Compounds. Their Historical Development over Several Decades. ResearchGate.
-
The Development of Sulphur-Functional Silanes as Coupling Agents in Silica-Reinforced Rubber Compounds. Their Historical Development over Several Decades. SciSpace.
-
Sulfur-containing silane as coupling agents. Google Patents.
-
FUNCTIONAL SILANES WITH NO ACTIVE SULFUR FOR ELASTOMER/SILICA COMPOSITIONS. European Patent Office.
-
The development history of coupling agents. Taizhou Huangyan Donghai Chemical Co.,Ltd.
-
1946 and the Early History of Hydrosilylation. MDPI.
-
Solutions for the Tire & Rubber Industry - Reinforcing Silica and More. Evonik.
-
One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Siltech Corporation.
-
Silanes: SULPHUR Silanes for the Plastics & Rubber Industry, Industrial Coatings, Adhesives & Sealants, Filler Treatments. I. R. Tubes.
-
Effect of Silane and Sulfur Variation on the Vulcanizate Structure of Silica-Filled Styrene-Butadiene Rubber Compounds. KoreaScience.
-
Making the green tire even greener. Rubber World Magazine.
-
Organo-Functional Silanes. SDC Technologies.
-
Long-Chain Organofunctional Silanes: Synthesis and Surface Derivatization. ResearchGate.
-
union carbide silane: Topics by Science.gov. Science.gov.
-
Silane Coupling Agent Si-69 Research: growing at a CAGR of 4.3%. openPR.com.
-
Silica/Silane System for the Rubber Industry. Evonik.
-
Silane coupling agents. Google Patents.
-
Horizons in Coupling of Sulfur-Bearing Silanes to Hydrothermally Treated Lignin toward Sustainable Development. ACS Publications.
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central.
-
Method for preparing organofunctional silanes. Google Patents.
-
coupling system for silica containing rubber compounds. Justia Patents.
-
Silica and Silanes for Tires. Evonik.
-
What Is Sulfur Silane?. OSi.
-
Sulfur-functional polyorganosiloxanes. Google Patents.
-
The Effect of Novel Mercapto Silane Systems on Resin Bond Strength to Dental Noble Metal Alloys. ResearchGate.
-
High-Quality Mercapto Silanes for Adhesion & Surface Modification. Silico.
-
REACTIVITY STUDY OF MERCAPTO–SILANE AND SULFIDE–SILANE WITH POLYMER. ResearchGate.
-
Effect of mercapto-silanes on the functional properties of highly amorphous vinyl alcohol composites with reduced graphene oxide and cellulose nanocrystals. ResearchGate.
-
Union Carbide. Wikipedia.
-
Degussa and Hüls in Mobile, Alabama. Evonik Industries.
-
A Survey of the Preparation, Purity, and Availability of Silanes. NREL.
-
Silane Coupling Agents. ResearchGate.
-
A HISTORY OF UNION CARBIDE CORPORATION From the 1890s to the 1990s. Yumpu.
-
Silane Coupling Agents. Gelest, Inc.
-
Process for producing sulphur-containing organosilicon compounds. Google Patents.
-
Process for producing sulphur-containing organosilicon compounds. Google Patents.
-
The Role of Mercapto Silanes in Enhancing Rubber Vulcanization. Co-Formula.
-
Process for the preparation of sulphur-containing organosilicon compounds. Google Patents.
-
Silane Coupling Agents. Shin-Etsu Silicone.
Sources
- 1. EP0224122B1 - Silane coupling agents - Google Patents [patents.google.com]
- 2. The development history of coupling agents- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 3. Union Carbide - Wikipedia [en.wikipedia.org]
- 4. siltech.com [siltech.com]
- 5. irtubes.com [irtubes.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. products.evonik.com [products.evonik.com]
- 10. rubberworld.com [rubberworld.com]
- 11. Silica and Silanes for Tires [evonik.com]
- 12. openpr.com [openpr.com]
- 13. What Is Sulfur Silane? [osisilicones.com]
- 14. products.evonik.com [products.evonik.com]
- 15. Effect of Silane and Sulfur Variation on the Vulcanizate Structure of Silica-Filled Styrene-Butadiene Rubber Compounds -Elastomers and Composites | Korea Science [koreascience.kr]
- 16. scispace.com [scispace.com]
- 17. WO2001049695A1 - Sulfur-containing silane as coupling agents - Google Patents [patents.google.com]
- 18. rissochem.com [rissochem.com]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Triethoxy(3-thiocyanatopropyl)silane: A Bifunctional Organosilane for Advanced Applications
Introduction: The Power of Bifunctionality in Organosilanes
Organofunctional silanes are a class of hybrid compounds that uniquely bridge the gap between inorganic and organic materials.[1][2] Their defining characteristic is a bifunctional structure, typically represented as Y-R-Si-X₃, where 'Y' is an organofunctional group, 'R' is an alkyl spacer, and 'X' represents hydrolyzable groups, commonly alkoxy groups.[3] This dual reactivity allows them to form stable covalent bonds with both inorganic substrates and organic polymers, making them indispensable as coupling agents, adhesion promoters, and surface modifiers in a vast array of industries.[4][5][6][7][8]
Among these versatile molecules, Triethoxy(3-thiocyanatopropyl)silane stands out due to the unique reactivity of its thiocyanate (-SCN) functional group. This guide provides a comprehensive technical overview of this powerful bifunctional organosilane, delving into its core chemistry, mechanisms of action, and diverse applications, with a particular focus on its utility for researchers, scientists, and professionals in materials science and drug development.
Core Chemistry and Physicochemical Properties
This compound, with the chemical formula C₁₀H₂₁NO₃SSi, possesses a distinct molecular architecture that dictates its functionality.[9][10]
Structure: (CH₃CH₂O)₃Si-CH₂CH₂CH₂-SCN
At one end of the molecule, the triethoxysilyl group serves as the inorganic-reactive moiety. The ethoxy groups are susceptible to hydrolysis, a critical first step in the formation of covalent bonds with inorganic surfaces.[11][12] At the other end, the propyl chain acts as a spacer, providing flexibility, while the terminal thiocyanate group offers a reactive site for interaction with organic matrices and biomolecules.[13][14]
| Property | Value | Reference |
| Molecular Weight | 263.43 g/mol | [9][10] |
| Appearance | Colorless to light yellow liquid | [15] |
| Boiling Point | 95 °C at 0.1 mmHg | [16] |
| Density | 1.03 g/mL | [16] |
| Refractive Index | 1.446 | [16] |
| Flash Point | 112 °C | [16] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [9][16] |
Mechanism of Action: A Two-Fold Reaction Pathway
The efficacy of this compound as a coupling agent hinges on a two-step reaction mechanism: hydrolysis and condensation, followed by the reaction of the organofunctional group.[17]
Hydrolysis and Condensation: Anchoring to Inorganic Surfaces
The initial and crucial phase of surface modification involves the hydrolysis of the triethoxy groups in the presence of water to form reactive silanol groups (-Si-OH).[11][18] This reaction can be catalyzed by either acid or base.[11]
Step 1: Hydrolysis (CH₃CH₂O)₃Si-R-SCN + 3H₂O ⇌ (HO)₃Si-R-SCN + 3CH₃CH₂OH
Following hydrolysis, the newly formed silanols can undergo two types of condensation reactions:
-
Surface Condensation: The silanol groups react with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, glass, metal oxides) to form stable siloxane bonds (Si-O-Substrate).[11][19]
-
Self-Condensation: The silanol groups can also react with each other to form a cross-linked polysiloxane network on the surface.[2]
This process effectively anchors the silane molecule to the inorganic surface, with the thiocyanate-terminated propyl chains oriented away from the substrate.[17]
Conclusion
This compound is a powerful and versatile bifunctional organosilane with a broad spectrum of applications. Its ability to form robust covalent linkages between inorganic and organic materials has established its importance in the materials science field, particularly in the rubber and coatings industries. Furthermore, the unique reactivity of the thiocyanate functional group presents exciting opportunities for innovation in biotechnology and drug development, including bioconjugation, biosensor fabrication, and the design of advanced drug delivery systems. A thorough understanding of its chemistry and reaction mechanisms is paramount for harnessing its full potential in these cutting-edge applications.
References
- The Chemistry of Triethoxysilane Hydrolysis and Condensation - Benchchem. (n.d.).
- Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - SciSpace. (n.d.).
- 3-Thiocyanatopropyltriethoxysilane: Enhanced Adhesion and Surface Modification for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28).
- Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace. (2023, May 10).
- This compound | 34708-08-2 | Benchchem. (n.d.).
- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. (2025, August 7).
- Bifunctional organosilane chemistry of aminosilanes - Benchchem. (n.d.).
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (n.d.).
- Functional groups in (bio)chemistry - Interchim. (n.d.).
- Examples of bioactive thiocyanate‐containing molecules and synthetic strategies to access alkylthiocyanates. - ResearchGate. (n.d.).
- 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 - ChemicalBook. (2025, July 4).
- This compound 34708-08-2 | TCI Deutschland GmbH. (n.d.).
- Organic thiocyanates - Wikipedia. (n.d.).
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - MDPI. (2023, May 30).
- Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC - NIH. (2022, September 24).
- Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Publishing. (2022, February 22).
- Organosilane Technology in Coating Applications : Review and Perspectives By. (n.d.).
- Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- This compound 34708-08-2 | TCI AMERICA. (n.d.).
- 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | - Gelest, Inc. (n.d.).
- Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem. (n.d.).
- This compound , 95% , 34708-08-2 - CookeChem. (n.d.).
- Roles of silane coupling agents on properties of silica-filled polychloroprene | Request PDF. (n.d.).
- The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. (n.d.).
- (PDF) Chemistry and Applications of Organosilanes – An Overview - ResearchGate. (2025, August 6).
- Chemical and physical interaction between silane coupling agent with long arms and silica and its effect on silica/natural rubber composites | Request PDF - ResearchGate. (n.d.).
- Silane Coupling Agents - ResearchGate. (n.d.).
- Silanes for adhesion promotion and surface modification | Request PDF - ResearchGate. (n.d.).
- Silanes for adhesion promotion and surface modification - Research Explorer The University of Manchester. (n.d.).
- (3-Thiocyanatopropyl)-triethoxysilane, CasNo.34708-08-2 Chemwill Asia Co., Ltd. China (Mainland). (n.d.).
- Silane Coupling Agents - Silico. (n.d.).
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. (n.d.).
- Mechanical Properties of Silane-Treated, Silica-Particle-Filled Polyisoprene Rubber Composites: Effects of the Loading Amount and Alkoxy Group Numbers of a Silane Coupling Agent Containing Mercapto Groups | Request PDF - ResearchGate. (2025, August 6).
- Silane Coupling Agents - theNanoHoldings. (n.d.).
- This compound - Guangzhou ECOPOWER New Material Co.Limited. (n.d.).
- Silane Coupling Agents - Gelest, Inc. (n.d.).
- An In-depth Technical Guide to Silane Coupling Agents for Surface Modification - Benchchem. (n.d.).
- Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds - MDPI. (2018, May 27).
- Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. (2008, November 5).
- The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents - MDPI. (2020, December 20).
- Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts - PMC - PubMed Central. (2024, August 12).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 4. nbinno.com [nbinno.com]
- 5. Anti-Adhesive Organosilane Coating Comprising Visibility on Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Organosilane Technology in Coating Applications : Review and Perspectives By | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
- 10. This compound , 95% , 34708-08-2 - CookeChem [cookechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. This compound | 34708-08-2 | TCI AMERICA [tcichemicals.com]
- 16. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. thenanoholdings.com [thenanoholdings.com]
Methodological & Application
"Triethoxy(3-thiocyanatopropyl)silane" for surface functionalization of silica nanoparticles
An Application Guide to Triethoxy(3-thiocyanatopropyl)silane for the Surface Functionalization of Silica Nanoparticles
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound (TES-SCN) for the surface functionalization of silica nanoparticles (SiNPs). The protocols and methodologies outlined herein are designed to create a versatile and "clickable" nanoparticle surface, ideal for subsequent conjugation of therapeutic agents, targeting ligands, and other biomolecules.
Introduction: The Need for Intelligent Nanoparticle Surfaces
Silica nanoparticles are a cornerstone of nanomedicine and materials science, prized for their biocompatibility, tunable size, and high surface area.[1][2] However, for applications such as targeted drug delivery, the native silica surface, rich in silanol groups (Si-OH), requires modification to impart specific chemical reactivity and prevent non-specific interactions.[3][4]
This compound emerges as a superior functionalization agent for this purpose.[5] Its triethoxysilane group allows for robust, covalent attachment to the silica surface, while the terminal thiocyanate (-SCN) group provides a unique chemical handle. This thiocyanate is a masked thiol; it can be readily and cleanly converted into a reactive thiol (-SH) group. This transformed surface is primed for highly efficient and specific "click chemistry" reactions, such as thiol-ene coupling, enabling the precise attachment of biomolecules.[6][7][8] This guide provides the foundational chemistry and practical protocols to leverage TES-SCN for creating advanced, functionalized nanoparticle systems.
The Mechanism of Silanization: Anchoring TES-SCN to Silica
The covalent grafting of TES-SCN onto a silica surface is a well-established process driven by hydrolysis and condensation reactions.[9][10] Understanding this mechanism is critical for achieving a stable and uniform functional layer.
The process unfolds in two primary stages:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the TES-SCN molecule react with trace amounts of water in the solvent to form reactive silanol groups (Si-OH), releasing ethanol as a byproduct. This step can be catalyzed by acid or base.[11][12][13]
-
Condensation: The newly formed silanols on the TES-SCN molecule react with the silanol groups present on the surface of the silica nanoparticles. This reaction forms highly stable, covalent siloxane bonds (Si-O-Si), effectively tethering the thiocyanatopropyl moiety to the nanoparticle.[9][14]
It is crucial to control reaction conditions to favor surface grafting over the self-condensation of silane molecules in solution, which can lead to aggregation or the formation of inconsistent multilayers.[9][15] Anhydrous solvents are typically used to moderate the reaction and promote monolayer formation.
Activating the Surface: The Thiocyanate-to-Thiol Conversion
The thiocyanate group is relatively inert, making it an excellent "masked" functional group that is stable during the initial silanization process. To render the surface active for subsequent conjugation, this group must be converted to a thiol. This is typically achieved through a simple reduction reaction, for which various reagents can be used, with Dithiothreitol (DTT) being a common and effective choice.
This conversion is critical as it unmasks the highly reactive thiol group, which is the key functional handle for a range of "click" chemistry reactions, most notably thiol-ene reactions.[6][7][16]
Experimental Protocols
The following protocols provide a comprehensive workflow, from the initial synthesis of silica nanoparticles to their final characterization.
Protocol 1: Synthesis of Silica Nanoparticles (Modified Stöber Method)
This protocol yields monodisperse silica nanoparticles of approximately 100 nm, a size regime commonly used in drug delivery research.[1][2]
-
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (200 proof, anhydrous)
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge
-
-
Procedure:
-
In a 250 mL round-bottom flask, combine 80 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonium hydroxide solution to the flask and stir vigorously (approx. 500 rpm) for 15 minutes to create a homogenous solution.
-
Rapidly add 5 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature. The solution will become turbid as the nanoparticles form.
-
Collect the nanoparticles by centrifugation (e.g., 6000 x g for 30 minutes).[3]
-
Discard the supernatant. Wash the nanoparticle pellet by resuspending in 50 mL of ethanol followed by centrifugation. Repeat this washing step three times to remove unreacted reagents.
-
Dry the cleaned nanoparticles in a vacuum oven at 80 °C overnight.[3]
-
Protocol 2: Surface Functionalization with TES-SCN
This protocol covalently grafts the TES-SCN molecule onto the silica nanoparticle surface. Using an anhydrous solvent minimizes silane self-polymerization in solution.[9]
-
Materials:
-
Dried silica nanoparticles (from Protocol 1)
-
This compound (TES-SCN)
-
Anhydrous toluene
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen or Argon gas inlet
-
Ultrasonicator
-
Centrifuge
-
-
Procedure:
-
In a 100 mL round-bottom flask, add 1.0 g of dried silica nanoparticles to 50 mL of anhydrous toluene.
-
Disperse the nanoparticles thoroughly using an ultrasonicator for 15 minutes.
-
Set up the flask with a reflux condenser under a nitrogen atmosphere to maintain anhydrous conditions.
-
Add 1.0 mL of TES-SCN to the nanoparticle suspension.
-
Heat the mixture to reflux (approx. 110 °C) and maintain vigorous stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene (3 times) and ethanol (2 times) to remove any unreacted silane.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
Protocol 3: Characterization of Functionalized Nanoparticles
Verification at each step is crucial for success. The following characterization methods provide a self-validating system to confirm the functionalization process.
| Technique | Purpose | Expected Result for TES-SCN Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present on the nanoparticle surface.[7][17] | Appearance of C-H stretching peaks (~2850-2950 cm⁻¹) from the propyl chain and a characteristic peak for the -SCN group (~2150 cm⁻¹). Reduction in the broad Si-OH peak (~3400 cm⁻¹ and ~950 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (silane) grafted onto the inorganic silica core.[9][18] | A significant weight loss step between 200-600 °C, corresponding to the thermal decomposition of the grafted silane. Bare silica shows minimal weight loss. This can be used to calculate grafting density. |
| Dynamic Light Scattering (DLS) & Zeta Potential | To measure the hydrodynamic diameter and surface charge of the nanoparticles in suspension.[9][19] | A slight increase in the hydrodynamic diameter due to the grafted organic layer. A shift in the zeta potential value, indicating a change in the surface chemistry. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles and to check for aggregation.[9][20] | Images should confirm that nanoparticles have maintained their spherical morphology and have not undergone significant, irreversible aggregation after functionalization. |
Workflow Visualization
The overall process, from bare nanoparticles to a fully conjugated system ready for drug delivery applications, can be visualized as a multi-step workflow.
Sources
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 6. Controlled release of silyl ether camptothecin from thiol-ene click chemistry-functionalized mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - ThiolâEne Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. susi.usi.ch [susi.usi.ch]
Application Notes & Protocols: The Role of Triethoxy(3-thiocyanatopropyl)silane in Advanced Rubber Composite Formulations
Executive Summary
Triethoxy(3-thiocyanatopropyl)silane, identified by CAS No. 34708-08-2, is a bifunctional organosilane that has become a critical component in the formulation of high-performance rubber composites.[1] Its primary function is to act as a coupling agent, creating a robust and durable chemical bridge between inorganic fillers, such as silica, and the organic rubber matrix.[1][2] The inherent incompatibility between hydrophilic silica and hydrophobic rubber polymers presents a significant challenge in rubber manufacturing, often leading to poor filler dispersion and suboptimal performance.[3][4] this compound effectively overcomes this challenge. By chemically bonding the filler to the polymer, it facilitates superior filler dispersion, significantly enhances the composite's mechanical properties, and improves dynamic performance.[5][6][7] These attributes are particularly crucial in the production of modern "Green Tires," where it contributes to lower rolling resistance, better wet grip, and increased durability, directly impacting vehicle fuel efficiency and safety.[8][9] This document provides an in-depth guide to the mechanism, application benefits, and detailed protocols for incorporating this compound into rubber formulations for research and development.
Compound Identification and Physicochemical Properties
A thorough understanding of the compound's properties is essential for its effective and safe application.
| Property | Value | Unit | Reference(s) |
| Chemical Name | This compound | - | [10] |
| Synonyms | 3-(Triethoxysilyl)propyl thiocyanate, Si-264, HP-264 | - | [6][10][11] |
| CAS Number | 34708-08-2 | - | [1][10] |
| Molecular Formula | C₁₀H₂₁NO₃SSi | - | [1][10] |
| Molecular Weight | 263.43 | g/mol | [1][6] |
| Appearance | Colorless to pale yellow/amber liquid | - | [1][10][11] |
| Density | ~1.03 (@ 25°C) | g/cm³ | [1][6] |
| Boiling Point | 95 (@ 0.1 mmHg) | °C | [1][12] |
| Flash Point | 112 | °C | [1][6] |
| Water Solubility | Reacts slowly with moisture/water | - | [6][12] |
Mechanism of Action: Bridging the Inorganic-Organic Interface
The efficacy of this compound lies in its unique bifunctional structure. One end of the molecule contains hydrolyzable triethoxy groups, while the other features a polymer-reactive thiocyanate group. This dual nature allows it to chemically couple dissimilar materials through a two-step process.
-
Step 1: The Silanization Reaction (Filler Interaction): In the presence of ambient moisture, typically found on the surface of silica fillers, the ethoxy groups (-OCH₂CH₃) of the silane hydrolyze to form reactive silanol groups (-OH). These silane-derived silanol groups then undergo a condensation reaction with the silanol groups present on the hydrophilic silica surface. This process forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the coupling agent onto the filler particle.[13][14] This initial step is crucial as it hydrophobizes the filler surface, reducing the strong filler-filler interactions that cause agglomeration and increasing its compatibility with the non-polar rubber matrix.[4]
-
Step 2: The Coupling Reaction (Polymer Interaction): The propyl-thiocyanate functional group (-CH₂CH₂CH₂-SCN) extends away from the filler surface. During the high-temperature vulcanization process, this sulfur-containing group becomes reactive and forms covalent bonds with the unsaturated polymer chains (e.g., Natural Rubber, Styrene-Butadiene Rubber).[11][13] This creates a strong, yet flexible, chemical linkage between the filler and the rubber matrix.
This dual-reaction mechanism transforms the filler from a simple reinforcing additive into an integral, chemically-bonded component of the polymer network, leading to a dramatic improvement in the composite's overall performance.
Application Benefits in Rubber Composites
The effective coupling between filler and polymer translates into a range of tangible performance improvements, summarized below.
| Performance Metric | Improvement with this compound | Causality (The "Why") |
| Filler Dispersion | Significantly Enhanced | Surface modification reduces filler-filler hydrogen bonding, improving compatibility with the hydrophobic rubber and preventing agglomeration.[4][5] |
| Tensile & Tear Strength | Markedly Increased | Strong covalent bonds between the filler and rubber matrix allow for more effective stress transfer from the flexible polymer to the rigid filler.[2][6][7] |
| Abrasion Resistance | Improved | A more robust and cohesive composite network better resists surface wear and material loss.[2][6][7] |
| Rolling Resistance | Reduced | Better filler dispersion and coupling reduce internal friction (hysteresis) within the rubber, minimizing energy loss as heat.[8][15] |
| Wet Grip / Traction | Improved | The optimized polymer-filler network enhances the viscoelastic properties of the tread compound, improving its ability to conform to wet road surfaces.[8][16] |
| Compound Viscosity | Reduced | By breaking down filler agglomerates, the silane reduces the compound's viscosity, making it easier to mix, extrude, and process.[2][6] |
| Compression Set | Reduced | The stable chemical network improves the material's ability to return to its original shape after prolonged compressive stress.[2][6] |
Experimental Protocols
The following protocols provide a framework for the successful incorporation and evaluation of this compound in a laboratory setting.
This formulation is typical for a high-performance passenger car tire tread. All values are in Parts per Hundred Rubber (PHR).
| Component | Type | PHR | Function |
| S-SBR (Solution Styrene Butadiene Rubber) | Polymer | 70 | Primary Polymer |
| BR (Butadiene Rubber) | Polymer | 30 | Secondary Polymer |
| Highly Dispersible Silica | Filler | 80 | Reinforcing Filler |
| This compound | Coupling Agent | 6.4 (8% of silica) | Coupling Agent |
| Aromatic Oil | Plasticizer | 35 | Processing Aid |
| Zinc Oxide | Activator | 3.0 | Curing Activator |
| Stearic Acid | Activator | 2.0 | Curing Activator |
| 6PPD | Antioxidant/Antiozonant | 2.0 | Protects against degradation |
| TMQ | Antioxidant | 1.5 | Protects against degradation |
| Sulfur | Curing Agent | 1.5 | Vulcanizing Agent |
| CBS | Accelerator | 1.8 | Primary Accelerator |
| DPG | Accelerator | 2.0 | Secondary Accelerator |
Note: The recommended dosage of this compound typically ranges from 1.0-4.0 PHR, but is often calculated as a percentage (e.g., 8%) of the silica loading.[11]
A multi-stage mixing process is mandatory to ensure the silanization reaction occurs before the introduction of the vulcanization package, thereby preventing premature curing (scorch).
Causality: The high temperature of the first, non-productive stage is critical to provide the activation energy for the silanization reaction between the silane and silica.[14] The curatives (sulfur, accelerators) are added only in the second, low-temperature productive stage to prevent them from reacting prematurely, which would lead to a scorched, unusable compound.[16]
-
Pre-forming: Take a sufficient mass of the final compound and pass it through a two-roll mill to create a uniform sheet. Cut to the approximate mold shape.
-
Curing: Place the pre-form into a compression molding press pre-heated to the curing temperature (e.g., 160°C).
-
Pressure Application: Apply a pressure of approximately 10 MPa.
-
Vulcanization Time: Cure for the optimal time (t90) as determined by a Moving Die Rheometer (MDR) analysis.
-
Demolding: Carefully remove the cured rubber sheet from the mold and allow it to cool to room temperature.
-
Conditioning: Store the cured samples at room temperature for at least 24 hours before conducting physical tests to allow the material properties to stabilize.
-
Moving Die Rheometer (MDR): Use to determine the curing characteristics of the compound, including scorch time (ts2), optimum cure time (t90), and minimum/maximum torque (ML/MH). The difference (MH-ML) is an indicator of crosslink density.
-
Tensile Properties (ASTM D412): Use a universal testing machine with dumbbell-shaped specimens to measure tensile strength, elongation at break, and modulus at various elongations (e.g., 100%, 300%).
-
Dynamic Mechanical Analysis (DMA): Perform temperature sweeps to measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). Tan delta at 60°C is a key predictor of rolling resistance (lower is better), while tan delta at 0°C is often correlated with wet grip performance (higher is better).
Safety and Handling
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory precautions should be observed.[17]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemically resistant gloves.[17][18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and moisture.[11] Keep containers tightly sealed, as the material reacts slowly with atmospheric moisture.[12]
-
Hazards: The compound is harmful if swallowed.[19][20] In case of ingestion, seek medical help.[19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[19]
Conclusion
This compound is a highly effective coupling agent that is indispensable for unlocking the full potential of silica-filled rubber composites. Through its dual-functionality, it chemically integrates the filler and polymer phases, leading to significant enhancements in dispersion, mechanical strength, and dynamic properties. The proper application of this silane, particularly through a controlled two-stage mixing process, is fundamental to achieving these benefits and is a cornerstone of modern high-performance rubber technology, especially in the pursuit of safer and more fuel-efficient tires.
References
- CymitQuimica. (n.d.). CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane. Retrieved from CymitQuimica website. [Link: https://www.cymitquimica.com/cas/34708-08-2]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Isocyanatopropyltriethoxysilane. Retrieved from AK Scientific, Inc. website. [Link: https://www.aksci.com/sds/SC4826.sds.pdf]
- Santa Cruz Biotechnology, Inc. (2017, May 17). 3-Thiocyanatopropyltriethoxysilane SAFETY DATA SHEET. Retrieved from Santa Cruz Biotechnology, Inc. website.
- BenchChem. (n.d.). In-Depth Technical Guide: Characterization of 3-Thiocyanatopropyltriethoxysilane (CAS No. 34708-08-2). Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/b1210189]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis Pathways for this compound. Retrieved from nbinno.com. [Link: https://www.nbinno.com/synthesis/34708-08-2.html]
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word: this compound. Retrieved from XiXisys website. [Link: https://www.xixisys.com/cas_34708-08-2_sds_11_en-us.html]
- TCI Deutschland GmbH. (n.d.). This compound. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/DE/de/p/T3982]
- ChemicalBook. (2025). 3-Thiocyanatopropyltriethoxysilane Chemical Properties,Uses,Production. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2331355.htm]
- Hungpai. (n.d.). Thiocyanato Silane Coupling Agent, HP-264/Si-264 (Degussa), CAS No. 34708-08-2, 3-Thiocyanatopropyltriethoxysilane. Retrieved from Hungpai website. [Link: https://www.hungpai.com/silane-coupling-agent/thiocyanato-silane-coupling-agent/thiocyanato-silane-coupling-agent-hp-264-si.html]
- Power Chemical Corporation. (n.d.). 3-Thiocyanatopropyltriethoxysilane | CAS 34708-08-2. Retrieved from Power Chemical Corporation website. [Link: https://www.si-couplingagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Thiocyanatopropyltriethoxysilane: Enhancing Rubber Properties & Adhesion. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link: https://www.nbinno.com/product/34708-08-2.html]
- Gelest, Inc. (n.d.). 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%. Retrieved from Gelest, Inc. website. [Link: https://www.gelest.
- Oh, T. O., Kim, S., & Kim, K. J. (2021). Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review. MDPI. [Link: https://www.mdpi.com/2073-4360/13/18/3063]
- Co-Formula. (n.d.). The Indispensable Role of Silane Coupling Agents in Modern Tire Technology. Retrieved from Co-Formula website. [Link: https://www.co-formula.com/blog/the-indispensable-role-of-silane-coupling-agents-in-modern-tire-technology.html]
- An, D., Alex, R., & Noordermeer, J. W. M. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. MDPI. [Link: https://www.mdpi.com/2073-4360/10/6/587]
- Sae-oui, P., Sirisinha, C., & Hatthapanit, K. (2012). Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica. NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856209/]
- Evonik. (n.d.). Silica and Silanes for Tires. Retrieved from Evonik website. [Link: https://www.ultrasil.
- GBXF Silicones. (n.d.). Silane coupling agent helps the high-quality development of new energy automobile industry!. Retrieved from GBXF Silicones website. [Link: https://www.gbxf-silicones.com/news/silane-coupling-agent-helps-the-high-quality-development-of-new-energy-automobile-industry-50478056.html]
- ResearchGate. (2009). Influence of the silanes on the crosslink density and crosslink structure of silica-filled solution styrene butadiene rubber compounds. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/229007692_Influence_of_the_silanes_on_the_crosslink_density_and_crosslink_structure_of_silica-filled_solution_styrene_butadiene_rubber_compounds]
- University of Twente. (2015). Silica-silane reinforced passenger car tire. Retrieved from University of Twente Research Information. [Link: https://ris.utwente.nl/ws/portalfiles/portal/5144889/thesis_A_Cichomski.pdf]
- ResearchGate. (2016). Reactions of silica-silane rubber and properties of silane-silica/solution-polymerized styrene-butadiene rubber composite. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/309419137_Reactions_of_silica-silane_rubber_and_properties_of_silane-silicasolution-polymerized_styrene-butadiene_rubber_composite]
- Kim, J. H., Jeong, S. H., & Kim, B. K. (2020). The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. MDPI. [Link: https://www.mdpi.com/2073-4360/12/12/3001]
- ResearchGate. (2020). Silane coupling agent 3‐aminopropyltriethoxysilane modified silica/epoxidized solution‐polymerized styrene butadiene rubber nanocomposites. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/340030064_Silane_coupling_agent_3-aminopropyltriethoxysilane_modified_silicaepoxidized_solution-polymerized_styrene_butadiene_rubber_nanocomposites]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Silanes | Silane Coupling Agent | Thiocyanato Silanes | 3-Thiocyanatopropyltriethoxysilane | CAS 34708-08-2 [powerchemical.net]
- 3. nbinno.com [nbinno.com]
- 4. Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 6. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Silica and Silanes for Tires [evonik.com]
- 9. [GBXF Silicones] Silane coupling agent helps the high-quality development of new energy automobile industry!-GBXF SILICONES [en.gbxfsilicones.com]
- 10. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 11. China Thiocyanato Silane Coupling Agent, HP-264/Si-264 (Degussa), CAS No. 34708-08-2, 3-Thiocyanatopropyltriethoxysilane manufacturers and suppliers | Hungpai [hungpaisilane.com]
- 12. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ris.utwente.nl [ris.utwente.nl]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. aksci.com [aksci.com]
- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]
- 20. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]
Application Notes & Protocols: Triethoxy(3-thiocyanatopropyl)silane as a High-Performance Coupling Agent for Silica-Reinforced Tire Compounds
Introduction: The Challenge of Advanced Tire Compounding
The automotive industry's push towards greater fuel efficiency and safety has fundamentally reshaped tire technology. The "Green Tire" concept, characterized by low rolling resistance, superior wet grip, and high wear resistance, has become the gold standard. A key innovation in this field is the partial or complete replacement of traditional carbon black fillers with precipitated silica.[1][2]
However, silica presents a significant chemical challenge. Its surface is hydrophilic, covered with polar silanol groups (Si-OH), making it inherently incompatible with the non-polar, hydrophobic hydrocarbon polymers (like Styrene-Butadiene Rubber, SBR, and Butadiene Rubber, BR) that form the tire matrix.[3][4] This incompatibility leads to poor silica dispersion, strong filler-to-filler interactions (a high Payne effect), and consequently, increased energy dissipation (hysteresis) which negatively impacts tire performance.[2][5]
To overcome this, bifunctional organosilanes are employed as "coupling agents." These molecules act as molecular bridges, forming robust chemical bonds with both the inorganic silica surface and the organic rubber matrix.[6][7][8] This guide provides a detailed technical overview and application protocol for Triethoxy(3-thiocyanatopropyl)silane (CAS: 34708-08-2), an advanced silane coupling agent designed to optimize the performance of silica-reinforced tire compounds.
Chemical Properties and Specifications
This compound is a bifunctional organosilane featuring a triethoxysilyl group for inorganic surface reactivity and a thiocyanate group for polymer reactivity.[9][10] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [10] |
| Synonyms | 3-Thiocyanatopropyltriethoxysilane, γ-Thiocyanatopropyltriethoxysilane, Si-264 | [9][10] |
| CAS Number | 34708-08-2 | [10][11] |
| Molecular Formula | C₁₀H₂₁NO₃SSi | [10][11] |
| Molecular Weight | 263.43 g/mol | [11][12] |
| Appearance | Colorless to light yellow clear liquid | [9][11] |
| Boiling Point | 98 °C @ 0.1 mmHg | [11][12] |
| Specific Gravity (20/20) | 1.03 | [11][12] |
| Flash Point | 112 - 135 °C | [11][12] |
The Dual-Reaction Mechanism of Action
The efficacy of this compound lies in its ability to execute a two-stage chemical reaction during the rubber compounding and vulcanization process. This ensures the covalent integration of the silica filler into the polymer network.
Stage 1: The Silanization Reaction (Silica-Silane Coupling)
This initial reaction occurs during the high-temperature mixing stage and chemically bonds the silane to the silica filler surface. The process involves three key steps:
-
Hydrolysis: The three ethoxy groups (-OCH₂CH₃) on the silane rapidly hydrolyze in the presence of moisture (inherently present on the silica surface) to form reactive silanetriol intermediates (-Si(OH)₃).[13][14]
-
Condensation: These silanol groups then undergo a condensation reaction with the silanol groups on the silica surface, forming stable, covalent siloxane bonds (Si-O-Si).[15]
-
Byproduct Release: This reaction releases ethanol (C₂H₅OH) as a volatile byproduct, which must be vented during the mixing process.[13]
This silanization process effectively hydrophobizes the silica surface, improving its compatibility with the non-polar rubber and significantly reducing filler-filler aggregation.[7]
Stage 2: The Coupling Reaction (Silane-Polymer Bonding)
The second reaction occurs during the final, high-temperature vulcanization (curing) stage. The thiocyanate (-S-C≡N) functional group at the other end of the silane molecule becomes reactive. It integrates into the sulfur cross-linking network, forming a stable, covalent bond between the silane (already attached to the silica) and the polymer chains.[1]
This reaction is crucial as it completes the molecular bridge, ensuring that the silica particles act as true reinforcement points within the rubber matrix, rather than just inert fillers. This contrasts with other silanes like TESPT, where a polysulfide chain must first be cleaved before the coupling reaction can occur.[1]
Performance Benefits in Tire Applications
The successful implementation of this dual-reaction mechanism translates directly into measurable improvements in key tire performance indicators.
-
Improved Filler Dispersion & Reduced Payne Effect : Effective silanization prevents silica agglomeration, leading to a more uniform dispersion. This is quantified by a lower Payne effect (ΔG'), which indicates a weaker filler-filler network and reduced hysteretic energy loss.[2]
-
Enhanced Reinforcement & Durability : The covalent bonding between silica and rubber dramatically improves the compound's mechanical properties, including modulus, tensile strength, and abrasion resistance, leading to longer tread life.[9]
-
Lower Rolling Resistance : By minimizing energy loss from filler-filler friction and polymer chain ends, the compound's hysteresis is reduced. This is observed as a lower tan δ value at 60-70°C, a key predictor of improved fuel economy.[2][16][17]
-
Superior Wet Grip : The unique polymer-filler interface created by the coupling agent enhances energy dissipation at frequencies relevant to wet traction. This is measured as a higher tan δ value around 0°C, indicating improved safety in wet conditions.[1][16]
Experimental Protocols
The following protocols provide a framework for compounding and evaluating silica-reinforced rubber using this compound.
Protocol 1: Compounding of Silica-Reinforced Rubber
This protocol describes a typical two-stage mixing process in a laboratory-scale internal mixer.
Sample Formulation:
| Ingredient | phr (parts per hundred rubber) | Function |
| Solution SBR (e.g., SBR-1723) | 75.0 | Primary Polymer |
| Butadiene Rubber (BR, Nd-BR) | 25.0 | Secondary Polymer |
| High-Dispersity Silica | 80.0 | Reinforcing Filler |
| This compound | 6.4 (8% of silica weight) | Coupling Agent |
| TDAE or Process Oil | 30.0 | Plasticizer/Processing Aid |
| Zinc Oxide (ZnO) | 3.0 | Activator |
| Stearic Acid | 2.0 | Activator |
| 6PPD | 2.0 | Antioxidant/Antiozonant |
| Sulfur | 1.5 | Curing Agent |
| CBS (Sulfenamide Accelerator) | 1.8 | Primary Accelerator |
| DPG (Guanidine Accelerator) | 2.0 | Secondary Accelerator |
Mixing Procedure:
Causality Behind Procedural Choices:
-
Split Silica Addition: Adding silica in two halves prevents excessive temperature spikes and ensures the silane is well-distributed before all filler surfaces are introduced.[13]
-
High-Temperature Silanization: The dump temperature of Stage 1 is critical. It must be high enough (145-155°C) to drive the silanization reaction to completion but not so high as to cause polymer degradation.[13][18]
-
Low-Temperature Final Mix: Sulfur and accelerators are added in a separate, low-temperature stage to prevent premature vulcanization (scorch).[19]
Protocol 2: Evaluation of Compound Properties
-
Cure Characteristics (ASTM D5289):
-
Use a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C).
-
Record Minimum Torque (ML), Maximum Torque (MH), Scorch Time (ts2), and Optimal Cure Time (t90). These parameters indicate processability and the state of cure.
-
-
Dynamic Mechanical Analysis (ASTM D6204):
-
Use a Rubber Process Analyzer (RPA).
-
Payne Effect (Filler Dispersion): Perform a strain sweep (e.g., 0.1% to 50% strain) at 100°C on an uncured sample. Calculate ΔG' (G' at low strain - G' at high strain). A lower value signifies better dispersion.[2]
-
Performance Prediction: On a cured sample, perform a temperature sweep from -20°C to 80°C at a fixed strain and frequency (e.g., 1% strain, 10 Hz).
-
-
Physical Properties (Post-Cure):
-
Cure sheets of the final compound at the determined t90 and temperature (e.g., 160°C).
-
Perform standard tests for:
-
Hardness (Shore A) (ASTM D2240)
-
Tensile Strength, Elongation at Break, and Modulus (ASTM D412)
-
Abrasion Resistance (e.g., DIN Abrader) (ASTM D5963)
-
-
Handling and Safety Precautions
This compound is an industrial chemical and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear neoprene or nitrile gloves, chemical safety goggles, and suitable protective clothing.[20][21]
-
Ventilation: Handle only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[20][21]
-
Storage: Keep the container tightly closed and store in a cool, dry place under an inert atmosphere. This material is moisture-sensitive, and exposure to atmospheric moisture will cause it to hydrolyze and lose reactivity.[11][22]
-
Spills: Absorb spills with an inert material (e.g., sand, earth) and dispose of according to local regulations.[20]
-
Hazards: The material is harmful if swallowed (H302) and harmful to aquatic life (H412). Avoid release to the environment.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Mooney Viscosity | Incomplete silanization; mixing temperature too low; insufficient moisture for hydrolysis. | Increase Stage 1 dump temperature to 145-155°C. Ensure silica has a typical moisture content (4-7%). Increase mixing time for silanization. |
| Poor Mechanical Properties | Poor silica dispersion; insufficient silane loading; polymer degradation from excessive heat. | Verify silane dosage (typically 8-10% of silica weight). Check Payne effect (ΔG') to confirm dispersion. Monitor and control mixer temperature to avoid exceeding 160°C in Stage 1. |
| High Rolling Resistance (High tan δ @ 60°C) | Incomplete silica-polymer coupling; poor filler dispersion. | Confirm optimal cure package and cure time. Re-evaluate mixing protocol to enhance silanization. |
| Scorch (Premature Curing) | Final mix (Stage 2) temperature too high; overly aggressive accelerator system. | Reduce rotor speed or shorten mixing time in Stage 2 to keep temperature below 105°C. Consider a delayed-action sulfenamide accelerator. |
Conclusion
This compound serves as a highly effective coupling agent for modern silica-reinforced tire compounds. Its unique thiocyanate functionality allows for an efficient and direct reaction with the polymer matrix during vulcanization.[1] By chemically bridging the gap between hydrophilic silica and hydrophobic rubber, it enables compounders to overcome fundamental material incompatibilities. The proper application of this silane, following validated mixing and curing protocols, leads to significant improvements in filler dispersion, reinforcement, and the critical tire performance balance of low rolling resistance and high wet grip. This makes it an invaluable tool for researchers and scientists developing next-generation, high-performance "Green Tires."
References
-
Gelest, Inc. (2015). TRIETHOXYSILANE Safety Data Sheet. [Link]
-
Reuvekamp, L. et al. (n.d.). How Silane Coupling Agents Influence the Dynamic Performance of SBR/Silica Tire Tread Compounds. University of Twente. [Link]
-
Gelest, Inc. (n.d.). 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%. [Link]
-
Cichomski, E. (2015). Silica-silane reinforced passenger car tire. University of Twente. [Link]
-
Blume, A. (2015). Optimal mixing of precipitated silica, silanes. Rubber World. [Link]
-
Vogel, B. M., et al. (2008). Interfacial modification of silica surfaces through γ-isocyanatopropyl triethoxy silane–amine coupling reactions. Applied Surface Science. [Link]
-
XJY Silicones. (2023). Practical Guide to Silane Coupling Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Triethoxy(3-isocyanatopropyl)silane. PubChem. [Link]
-
SiSiB Silicones. (n.d.). Application Methods of Silane Coupling Agent. [Link]
-
National Institute of Standards and Technology. (2008). Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions. [Link]
-
ResearchGate. (2008). Interfacial modification of silica surfaces through γ-isocyanatopropyl triethoxy silane–amine coupling reactions. [Link]
-
ResearchGate. (n.d.). Silane coupling agents for silica-filled tire-tread compounds. [Link]
-
Kim, H-J., et al. (2020). The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. MDPI. [Link]
-
Kim, K., et al. (2023). Optimized End Functionality of Silane-Terminated Liquid Butadiene Rubber for Silica-Filled Rubber Compounds. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Impact of Placement of Aminopropyl Triethoxy Silane and Tetraethoxy Silicate on SSBR Chains. [Link]
-
ResearchGate. (n.d.). Influence of Different Silanes on the Reinforcement of Silica-Filled Rubber Compounds. [Link]
-
ResearchGate. (n.d.). Mechanistic Aspects of Silane Coupling Agents With Different Functionalities on Reinforcement of Silica-Filled Natural Rubber Compounds. [Link]
-
ResearchGate. (n.d.). Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber. [Link]
-
National Institutes of Health. (n.d.). Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica. [Link]
-
ResearchGate. (n.d.). Effects ofSilane on Properties of Silica Filled Natural Rubber Compounds. [Link]
-
European Patent Office. (2021). RUBBER COMPOSITION FOR TYRES WITH GOOD WET GRIP AND ROLLING RESISTANCE PROPERTIES. [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. [Link]
-
Silico. (n.d.). Silane Coupling Agents. [Link]
-
Semantic Scholar. (2008). Interfacial modification of silica surfaces through γ-isocyanatopropyl triethoxy silane–amine coupling reactions. [Link]
-
Semantic Scholar. (n.d.). Silane coupling agents for silica-filled tire-tread compounds: the link between chemistry and performance. [Link]
-
Defense Technical Information Center. (n.d.). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. [Link]
-
Defense Technical Information Center. (n.d.). The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. [Link]
-
National Institutes of Health. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. [Link]
-
Semantic Scholar. (2022). Impact of Placement of Aminopropyl Triethoxy Silane and Tetraethoxy Silicate on SSBR Chains. [Link]
Sources
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. Optimized End Functionality of Silane-Terminated Liquid Butadiene Rubber for Silica-Filled Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 7. researchgate.net [researchgate.net]
- 8. silicorex.com [silicorex.com]
- 9. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
- 10. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 11. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]
- 12. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 13. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 14. thenanoholdings.com [thenanoholdings.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. ris.utwente.nl [ris.utwente.nl]
- 17. data.epo.org [data.epo.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. gelest.com [gelest.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
Introduction: The Role of Triethoxy(3-thiocyanatopropyl)silane in Nanotechnology
An in-depth guide to the surface modification of nanoparticles using Triethoxy(3-thiocyanatopropyl)silane, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed protocols, and the scientific rationale behind the experimental procedures.
This compound is a bifunctional organosilane compound that has emerged as a critical surface modification agent in materials science and biomedicine.[1] Its unique molecular structure features two key reactive domains: a triethoxysilane group and a terminal thiocyanate group. This duality allows it to act as a molecular bridge, covalently linking inorganic nanoparticles (like silica or metal oxides) to a wide array of organic or biological molecules.
The triethoxysilane end of the molecule undergoes hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with hydroxyl groups present on the surface of many nanoparticles.[2] This process, known as silanization, creates a robust, covalently attached organic layer. The terminal thiocyanate (-SCN) group serves as a versatile chemical handle. It can be used directly in certain reactions or, more commonly, be converted into a highly reactive thiol (-SH) group.[3][4] This thiol functionality is particularly prized for its strong affinity for noble metal surfaces (e.g., gold) and its utility in "click" chemistry reactions, enabling the straightforward conjugation of drugs, proteins, and targeting ligands.[5][6]
This guide provides the foundational knowledge and practical protocols for leveraging this compound to create functionalized nanoparticles for advanced applications, including targeted drug delivery and diagnostics.[7][8]
Mechanism of Action: A Two-Step Process
The surface modification process can be understood as a sequence of two distinct chemical transformations: the anchoring of the silane to the nanoparticle surface and the subsequent utilization or conversion of the terminal functional group.
Part 1: Silanization of Hydroxylated Surfaces
The initial step involves the covalent attachment of the silane to the nanoparticle. This is most effective on surfaces rich in hydroxyl (-OH) groups, such as silica (SiO₂) or metal oxides. The reaction proceeds via a hydrolysis and condensation mechanism:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with trace amounts of water to form reactive silanol groups (Si-OH). This step is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups on the nanoparticle surface, forming stable covalent Si-O-Si bonds and releasing water as a byproduct.[2] A secondary reaction involves condensation between adjacent silane molecules, leading to the formation of a cross-linked polymer network on the surface.
Caption: Silanization workflow for nanoparticle surface modification.
Part 2: The Versatility of the Thiocyanate Group
Once the nanoparticle is coated, the terminal thiocyanate (-SCN) group becomes the focal point for further functionalization.
-
Direct Use: The thiocyanate group can participate in specific nucleophilic reactions or coordinate with certain metal ions.[9]
-
Conversion to Thiol: More frequently, the thiocyanate is reduced to a thiol (-SH) group. This is a key transformation because thiols are exceptionally useful in bioconjugation.[10] They form strong dative bonds with gold and other noble metal surfaces and readily participate in thiol-ene and thiol-maleimide "click" reactions for attaching other molecules.[11][12]
Caption: Conversion of thiocyanate to thiol and subsequent applications.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of nanoparticles.
Protocol 1: Surface Modification of Silica Nanoparticles (SiO₂ NPs)
This protocol first describes the synthesis of silica nanoparticles via the well-established Stöber method, followed by their surface modification.[13]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous, 200 proof)
-
Ammonium hydroxide (28-30%)
-
This compound
-
Toluene (anhydrous)
Procedure:
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a flask, combine 115 mL of anhydrous ethanol, 3.75 mL of deionized water, and 3.75 mL of ammonium hydroxide.[14]
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Rapidly add 2.5 mL of TEOS to the solution while maintaining vigorous stirring.[14]
-
A white, cloudy suspension will form, indicating nanoparticle nucleation. Allow the reaction to proceed for 12 hours with continuous stirring.[14]
-
Collect the silica nanoparticles by centrifugation (e.g., 15,000 rpm for 15 minutes). Discard the supernatant.
-
To purify, re-disperse the nanoparticles in fresh ethanol and repeat the centrifugation step. Perform this washing cycle three times to remove unreacted reagents.[14]
-
Finally, re-disperse the purified nanoparticles in anhydrous toluene to a desired concentration (e.g., 10 mg/mL).
-
-
Silanization with this compound:
-
Transfer the silica nanoparticle suspension in toluene to a round-bottom flask equipped with a reflux condenser under a nitrogen or argon atmosphere. Rationale: An inert atmosphere prevents premature hydrolysis of the silane from atmospheric moisture.
-
For every 100 mg of silica nanoparticles, add 100 µL of this compound. Rationale: A slight excess of silane ensures complete surface coverage.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours with stirring. Rationale: Heat accelerates the condensation reaction between the silane and the nanoparticle surface.
-
Allow the reaction to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the particles three times with toluene and then three times with ethanol to remove any unreacted silane and byproducts.
-
Dry the final product under vacuum. The resulting white powder is your thiocyanate-functionalized silica nanoparticles.
-
Protocol 2: Modification of Gold Nanoparticles (AuNPs) via a Silica Shell
Direct silanization of gold is not efficient. Therefore, a common strategy is to first encapsulate the gold nanoparticle in a thin, uniform silica shell, which then provides the necessary hydroxyl groups for silanization.[15]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, synthesis not covered here)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol, Ammonium Hydroxide, this compound as in Protocol 1.
Procedure:
-
Surface Priming with APTES:
-
To 10 mL of your aqueous AuNP solution, add 20 µL of a 1 mM APTES solution.
-
Stir for 15-20 minutes at room temperature. Rationale: The amine group of APTES has an affinity for the gold surface, creating a primary layer that facilitates silica condensation.
-
-
Formation of the Silica Shell (Modified Stöber Method):
-
Transfer the APTES-primed AuNPs to 40 mL of ethanol and stir vigorously.
-
Add 500 µL of ammonium hydroxide and allow the mixture to stir for 10 minutes.
-
Prepare three separate 100 µL aliquots of a 10% (v/v) TEOS solution in ethanol.
-
Add the TEOS aliquots to the AuNP solution sequentially, with a 30-minute interval between each addition. Rationale: Staggered addition of the silica precursor allows for controlled, uniform shell growth and prevents the formation of separate silica particles.
-
Let the reaction proceed for 12 hours after the final addition.
-
Purify the silica-coated gold nanoparticles (Au@SiO₂) by repeated centrifugation and re-dispersion in ethanol, similar to Protocol 1.
-
-
Silanization of Au@SiO₂ Nanoparticles:
-
Re-disperse the purified Au@SiO₂ nanoparticles in anhydrous toluene.
-
Follow the exact silanization procedure (Step 2) from Protocol 1 to functionalize the silica shell with this compound.
-
Protocol 3: Conversion of Surface Thiocyanate (-SCN) to Thiol (-SH)
This protocol converts the surface-bound thiocyanate groups into reactive thiol groups, ready for subsequent conjugation.
Materials:
-
Thiocyanate-functionalized nanoparticles (from Protocol 1 or 2)
-
Phosphorus pentasulfide (P₂S₅) or Dithiothreitol (DTT)
-
Toluene (for P₂S₅ method) or Phosphate-Buffered Saline (PBS, for DTT method)
-
Appropriate washing solvents (e.g., toluene, ethanol, water)
Procedure (Method A - Using P₂S₅): [4]
-
Disperse the thiocyanate-functionalized nanoparticles in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add a molar excess of phosphorus pentasulfide (P₂S₅) relative to the estimated amount of surface thiocyanate groups.
-
Reflux the suspension for 4-6 hours.
-
Cool the reaction and wash the nanoparticles extensively with toluene, followed by ethanol, to remove all traces of the reducing agent and byproducts.
-
Dry the thiol-functionalized nanoparticles under vacuum.
Procedure (Method B - Using DTT):
-
Disperse the thiocyanate-functionalized nanoparticles in a deoxygenated buffer, such as PBS (pH 7.4).
-
Add a 50-fold molar excess of DTT.
-
Stir the reaction at room temperature for 4 hours under an inert atmosphere. Rationale: An inert atmosphere is critical to prevent the newly formed thiols from oxidizing and forming disulfide bonds.
-
Purify the nanoparticles by repeated centrifugation and re-dispersion in deoxygenated buffer or water to remove excess DTT.
Characterization and Validation
Successful surface modification must be confirmed through a suite of analytical techniques. The table below summarizes key methods and their expected outcomes.
| Technique | Purpose | Expected Result for Successful Modification |
| FTIR Spectroscopy | To identify functional groups. | Appearance of new peaks corresponding to C-H stretching of the propyl chain (~2900 cm⁻¹) and the characteristic -SCN stretch (~2150 cm⁻¹). After conversion to thiol, the -SCN peak will disappear, and a weak S-H stretch may be visible (~2550 cm⁻¹). |
| XPS | To determine surface elemental composition. | Detection of Nitrogen (N 1s) and Sulfur (S 2p) signals, confirming the presence of the thiocyanate group. The Si 2p signal will also change, reflecting the new siloxane layer. |
| TGA | To quantify the amount of organic material grafted onto the surface. | A distinct weight loss step at higher temperatures (200-600°C) corresponding to the decomposition of the grafted organic silane. This can be used to calculate grafting density.[16] |
| Zeta Potential | To measure surface charge. | A shift in the zeta potential value after modification, reflecting the change in surface chemistry. For example, the highly negative charge of bare silica NPs will become less negative after silanization. |
| TEM / SEM | To visualize nanoparticle morphology. | For Au@SiO₂, TEM will clearly show a core-shell structure. The overall size and dispersity of the nanoparticles should not be significantly altered if the modification is successful. |
| DLS | To measure the hydrodynamic diameter. | An increase in the hydrodynamic diameter of the nanoparticles after surface modification, consistent with the addition of the silane layer. |
Conclusion and Future Outlook
This compound is a powerful and versatile tool for the surface engineering of nanoparticles. The protocols and principles outlined in this guide provide a robust framework for creating functionalized nanomaterials. The ability to introduce a convertible thiocyanate group opens up a vast chemical space for attaching a multitude of molecules, making these modified nanoparticles ideal platforms for developing next-generation drug delivery systems, sensitive diagnostic agents, and advanced composite materials.[17][18] Future innovations will likely focus on refining control over surface density and orientation of the silane, further enhancing the precision and efficacy of these powerful nanotechnologies.
References
- Shanghai VanaBio Silicones Co., Ltd. Thiocyanato Silanes.
- BroadPharm. Protocol for Silica Nanoparticles Surface Modification. (2022-01-18).
- Azagarsamy, M. et al. Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. PMC - NIH. (2019-08-29).
- Liberman, A. et al. Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PMC - NIH.
- Mun, E. A. et al. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. NIH. (2023-01-17).
- FLEX. Silica nanoparticles grown from organofunctionalised trialkoxysilanes: Synthesis, High Density Modification Strategies and Application.
- ResearchGate. Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. (2025-08-09).
- ResearchGate. Controlled Silanization: High Molecular Regularity of Functional Thiol Groups on Siloxane Coatings.
- University College London. Functionalisation of nanoparticles for biomedical applications.
- Le, T. H. et al. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body. (2021-11-12).
- ResearchGate. Functionalization of gold nanoparticles using guanidine thiocyanate for sensitive and selective visual detection of Cd2+.
- Benchchem. This compound | 34708-08-2.
- PubMed Central. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization.
- Chemical Review and Letters. Recent Trends in Direct S-Cyanation of Thiols. (2023-08-10).
- Semantic Scholar. Interfacial modification of silica surfaces through γ-isocyanatopropyl triethoxy silane–amine coupling reactions. (2008-01-15).
- ResearchGate. Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. (2025-08-09).
- BioForce Nanosciences. Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011-11-22).
- PubMed Central. Applications of nanoparticle systems in drug delivery technology. (2017-10-25).
- Semantic Scholar. SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS.
- Polymer Chemistry (RSC Publishing). One pot synthesis of thiol-functional nanoparticles.
- ResearchGate. (a) The reaction mechanism for the formation of gold nanoparticles uses....
- Google Patents. US3129262A - Reduction of organic thiocyanates.
- PubMed. Controlled Silanization: High Molecular Regularity of Functional Thiol Groups on Siloxane Coatings. (2020-06-02).
- MDPI. Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites. (2022-09-15).
- Nanoscale (RSC Publishing). Effect of (3-aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion.
- ResearchGate. Effects of Silica Nanoparticle after Modification with (3-Aminopropyl) Triethoxysilane and Its Combination with Surfactant for Enhanced Oil Recovery. (2025-08-06).
- ResearchGate. Chemical Functionalities of 3-aminopropyltriethoxy-silane for Surface Modification of Metal Oxide Nanoparticles.
- PubMed. 3-Aminopropyltrimethoxysilane mediated solvent induced synthesis of gold nanoparticles for biomedical applications. (2017-10-01).
- ResearchGate. (PDF) Surface Modification of Colloidal Silica Nanoparticles: Controlling the size and Grafting Process. (2025-08-09).
- MDPI. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. (2023-08-15).
- PubMed Central. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. (2019-01-29).
- PubMed Central. Effect of functional end groups of silane self assembled monolayer surfaces on apatite formation, fibronectin adsorption and osteoblast cell function.
- MDPI. Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
- ResearchGate. Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: Amine- vs thiol-terminated silane. (2025-08-10).
- ResearchGate. Synthesis of Thiol-Derivatized Gold Nanoparticles in a 2-Phase Liquid-Liquid System. (2025-08-06).
Sources
- 1. vanabio.com [vanabio.com]
- 2. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Silanization: High Molecular Regularity of Functional Thiol Groups on Siloxane Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One pot synthesis of thiol-functional nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Note & Protocol: Surface Functionalization of Metal Oxides with Triethoxy(3-thiocyanatopropyl)silane (TES-SCN)
Introduction: The Strategic Advantage of Thiocyanate-Functionalized Surfaces
The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for diagnostics, therapeutics, and advanced materials development. Among the myriad of surface modification techniques, the covalent grafting of organofunctional silanes onto metal oxide surfaces offers a robust and versatile platform for tailoring interfacial properties. This guide focuses on Triethoxy(3-thiocyanatopropyl)silane (CAS 34708-08-2) , a bifunctional molecule poised to create surfaces with unique reactive and physicochemical characteristics.
The power of TES-SCN lies in its dual-ended functionality. At one end, the triethoxysilane group provides a reliable anchor to any surface rich in hydroxyl (-OH) groups, such as common metal oxides (e.g., SiO₂, TiO₂, Al₂O₃, Fe₃O₄).[1][2] At the other end, the propyl chain terminates in a thiocyanate (-S-C≡N) group. This functional group is not merely a passive terminus; it is a versatile chemical handle. The thiocyanate moiety can act as a potent complexing agent for noble metals like gold and silver, serve as a precursor to highly reactive isothiocyanates for bioconjugation, or participate in various nucleophilic substitution reactions.[3] This makes TES-SCN-modified surfaces particularly valuable for applications requiring subsequent immobilization of biomolecules, nanoparticle decoration, or the construction of sensitive layers for biosensors.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and characterization of TES-SCN grafted onto metal oxide surfaces. We will delve into the mechanistic underpinnings of the silanization process, provide detailed, field-proven protocols for both solution and vapor-phase deposition, and outline the analytical techniques required to validate a successful surface modification.
Mechanism of Grafting: A Two-Act Play of Hydrolysis and Condensation
The covalent attachment of TES-SCN to a metal oxide surface is a well-orchestrated process that hinges on the presence of surface hydroxyl groups (M-OH) and a controlled amount of water.[1][2] The overall mechanism can be understood as a two-step process: hydrolysis followed by condensation.
-
Act I: Hydrolysis. The process begins when the triethoxy (-OCH₂CH₃) groups on the silicon atom of TES-SCN react with water molecules. This reaction, often catalyzed by acid or base, cleaves the Si-O-C bonds and replaces them with reactive silanol groups (Si-OH). The presence of a thin layer of adsorbed water on the metal oxide surface is often sufficient to initiate this step.[1] Controlling the water content is critical; insufficient water leads to incomplete hydrolysis and a partial monolayer, while excess water can cause the silane molecules to polymerize in solution before they reach the surface, leading to the deposition of aggregates rather than a uniform film.[1]
-
Act II: Condensation. Once hydrolyzed, the silanol groups on the TES-SCN molecule can undergo two types of condensation reactions:
-
Vertical Condensation: The primary desired reaction where the silanol groups of the TES-SCN molecule react with the hydroxyl groups on the metal oxide substrate (M-OH). This forms a stable, covalent siloxane bond (M-O-Si) that anchors the molecule to the surface.[1][4]
-
Lateral Condensation: Adjacent hydrolyzed TES-SCN molecules can also react with each other, forming Si-O-Si cross-links. This lateral polymerization creates a more robust and stable silane layer on the surface.
-
The final structure of the grafted layer—whether it is a true monolayer or a more complex, cross-linked network—is highly dependent on reaction conditions such as temperature, reaction time, silane concentration, and the amount of water in the system.[5]
References
Application Notes & Protocols: Development of Antimicrobial Surfaces using Triethoxy(3-thiocyanatopropyl)silane
Introduction
Microbial contamination on surfaces poses a significant threat in healthcare, food processing, and public environments, driving the need for robust antimicrobial technologies. A promising strategy is the covalent immobilization of antimicrobial agents onto surfaces, creating non-leaching, durable coatings. Triethoxy(3-thiocyanatopropyl)silane (TES-SCN), a bifunctional organosilane, has emerged as a key molecule in this field.[1][2] Its unique structure, featuring hydrolyzable triethoxy groups and a reactive thiocyanate group, allows it to act as a molecular bridge, covalently bonding to inorganic substrates while presenting an antimicrobial functional group.[1][2]
This guide provides a comprehensive overview of the principles and methodologies for developing antimicrobial surfaces using TES-SCN. We will delve into the mechanism of action, surface immobilization workflows, detailed experimental protocols for surface modification and antimicrobial efficacy testing, and methods for physicochemical characterization.
Section 1: Mechanism of Action
The antimicrobial activity of surfaces modified with TES-SCN is primarily attributed to the thiocyanate (-SCN) functional group. While the silane itself is a coupling agent, the thiocyanate moiety is the bioactive component.
1.1 The Role of Thiocyanate in Innate Immunity
The thiocyanate ion is a crucial component of the innate immune system in mammals.[3][4][5] In biological fluids like saliva and airway secretions, peroxidases (e.g., lactoperoxidase) catalyze the oxidation of SCN⁻ by hydrogen peroxide to form hypothiocyanous acid (HOSCN).[4][5] HOSCN is a potent, yet selective, antimicrobial agent that targets microbial cells while being better tolerated by mammalian cells compared to harsher oxidants like hypochlorous acid (bleach).[4][5]
1.2 Proposed Mechanism of Surface-Bound Thiocyanate
When TES-SCN is immobilized, the surface-bound thiocyanate groups are believed to mimic this natural defense mechanism. The proposed antimicrobial action involves the oxidation of essential sulfhydryl (-SH) groups in microbial enzymes and proteins, disrupting cellular respiration and other vital metabolic processes, ultimately leading to cell death.[6] This "contact-killing" mechanism is advantageous as it does not rely on the release of toxic biocides into the environment, a common issue with traditional antimicrobial agents.[7]
Below is a conceptual diagram illustrating the proposed mechanism.
Section 2: Surface Immobilization Workflow
The covalent attachment of TES-SCN to a substrate is a two-step process based on fundamental silane chemistry: hydrolysis and condensation.[8][9][10][11] This process forms a stable, cross-linked siloxane (Si-O-Si) network on the substrate surface.
-
Hydrolysis : In the presence of water (often catalyzed by an acid or base), the ethoxy groups (-OCH₂CH₃) of the silane are hydrolyzed to form reactive silanol groups (-OH).[8]
-
Condensation : These silanol groups then condense with hydroxyl groups on the substrate (e.g., glass, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). They also condense with each other to form a cross-linked network (Si-O-Si), which enhances the durability of the coating.[8]
The general workflow for surface preparation and immobilization is depicted below.
Section 3: Protocol - Immobilization of TES-SCN on Glass Substrates
This protocol provides a step-by-step method for covalently attaching TES-SCN to standard glass microscope slides.
Materials:
-
Glass microscope slides
-
This compound (TES-SCN)
-
Ethanol (95% and absolute)
-
Deionized (DI) water
-
Acetic acid
-
Acetone
-
Nitrogen gas or filtered compressed air
-
Sonicator
-
Oven capable of 110°C
Procedure:
-
Substrate Cleaning (Day 1): a. Place glass slides in a slide rack. b. Sonicate in acetone for 15 minutes. c. Sonicate in absolute ethanol for 15 minutes. d. Sonicate in DI water for 15 minutes. e. Dry the slides under a stream of nitrogen gas and place them in an oven at 110°C for at least 1 hour to ensure they are completely dry and to activate surface hydroxyl groups.
-
Silane Solution Preparation (Day 1): a. Prepare a 95% ethanol/5% water solution. For 100 mL, mix 95 mL of absolute ethanol and 5 mL of DI water. b. Adjust the pH of the solution to ~4.5-5.5 by adding a few drops of acetic acid. This acidic condition catalyzes the hydrolysis of the silane.[8] c. Add TES-SCN to the acidified ethanol-water solution to a final concentration of 2% (v/v). For 100 mL, add 2 mL of TES-SCN. d. Stir the solution gently for at least 30 minutes to allow for sufficient hydrolysis of the ethoxy groups into silanol groups.
-
Surface Immobilization (Day 1): a. Remove the hot, clean slides from the oven and allow them to cool to room temperature. b. Immerse the cooled slides completely in the prepared 2% TES-SCN solution. c. Let the reaction proceed for 2-4 hours at room temperature with gentle agitation. This allows the hydrolyzed silane to condense onto the glass surface.
-
Rinsing and Curing (Day 1-2): a. After immersion, remove the slides from the silane solution. b. Rinse the slides thoroughly by sonicating them in fresh absolute ethanol for 5 minutes to remove any physically adsorbed, unreacted silane. c. Dry the rinsed slides under a stream of nitrogen gas. d. To complete the condensation and cross-linking of the silane layer, cure the slides in an oven at 110°C for 1 hour. e. After curing, allow the slides to cool. They are now ready for characterization and antimicrobial testing. Store in a clean, dry container.
Section 4: Characterization of TES-SCN Modified Surfaces
It is crucial to verify the successful immobilization of the silane layer. Several surface analytical techniques can be employed.[12][13][14][15]
| Technique | Purpose | Expected Outcome for Successful Coating |
| Water Contact Angle (WCA) Goniometry | To assess changes in surface hydrophobicity. The propyl-thiocyanate chain is more hydrophobic than a clean glass surface. | An increase in the static water contact angle compared to the clean, hydrophilic glass substrate (typically <10°). |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface.[16] | Presence of Silicon (Si), Carbon (C), Nitrogen (N), and Sulfur (S) peaks confirming the presence of the silane. The high-resolution S 2p spectrum should be characteristic of a thiocyanate group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify specific chemical bonds and functional groups on the surface.[15][17] | Appearance of a characteristic peak for the C≡N stretch of the thiocyanate group (around 2150 cm⁻¹) and Si-O-Si stretching bands. |
Section 5: Protocol - Evaluation of Antimicrobial Efficacy (ISO 22196 Adaptation)
The international standard ISO 22196 provides a quantitative method for measuring the antibacterial activity on non-porous surfaces.[18][19][20][21] This protocol is an adaptation of that standard.
Materials:
-
TES-SCN coated and uncoated (control) sterile glass samples (e.g., 50x50 mm).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739).
-
Nutrient broth (prepared at 1/500th of its standard concentration).[20]
-
Nutrient agar plates.
-
Sterile cover films (e.g., 40x40 mm polypropylene).
-
Soybean Casein Digest Lecithin Polysorbate (SCDLP) broth or other suitable neutralizer.
-
Incubator (35 ± 1 °C, ≥90% relative humidity).
-
Sterile pipettes, spreaders, and petri dishes.
Procedure:
-
Inoculum Preparation: a. Culture the test bacteria in standard nutrient broth overnight. b. Dilute the overnight culture with 1/500 nutrient broth to achieve a final bacterial concentration of approximately 2.5 x 10⁵ to 1.0 x 10⁶ cells/mL.
-
Inoculation: a. Place each test sample (coated and control) in a separate sterile petri dish. b. Pipette a defined volume (e.g., 0.4 mL) of the prepared bacterial inoculum onto the center of each sample surface. c. Gently place a sterile cover film over the inoculum, ensuring it spreads evenly underneath without overflowing.
-
Incubation: a. Place the petri dishes containing the inoculated samples into an incubator set at 35°C with a relative humidity of at least 90%. b. Incubate for 24 hours.[18][19]
-
Recovery of Bacteria: a. After incubation, carefully lift the cover film and place it into a sterile tube containing 10 mL of SCDLP neutralizer broth. b. Add 10 mL of the same neutralizer broth to the petri dish containing the test sample. c. Vigorously mix/vortex to ensure all bacteria are recovered from the sample surface and cover film into the neutralizer.
-
Enumeration: a. Perform serial dilutions of the neutralizer broth containing the recovered bacteria. b. Plate the dilutions onto nutrient agar plates and incubate for 24-48 hours at 37°C. c. Count the number of colony-forming units (CFUs) on the plates.
-
Calculation of Antibacterial Activity (R): The antibacterial activity is calculated using the formula: R = (Ut - U0) - (At - U0) = Ut - At Where:
-
U0 : The average log10 of the number of viable bacteria recovered from the untreated control samples immediately after inoculation (Time 0).
-
Ut : The average log10 of the number of viable bacteria recovered from the untreated control samples after 24 hours.
-
At : The average log10 of the number of viable bacteria recovered from the antimicrobial test samples after 24 hours.
A value of R ≥ 2.0 indicates a 99% reduction in bacteria and is considered significant antimicrobial activity.[21]
-
Section 6: Performance Data & Discussion
Surfaces covalently modified with antimicrobial silanes have demonstrated significant efficacy. While specific data for TES-SCN is proprietary or found within niche studies, the performance of similar contact-killing silane coatings provides a strong benchmark.
| Microorganism | Coating Type | Log Reduction (R-value) | Reference Type |
| S. aureus (Gram-positive) | Quaternary Ammonium Silane (QAS) | > 4.0 | [22] |
| E. coli (Gram-negative) | Quaternary Ammonium Silane (QAS) | > 4.0 | [22] |
| E. coli (Gram-negative) | Polymyxin B on Silane | > 5.0 | [12][23] |
| S. aureus (Gram-positive) | Vancomycin on Silane | > 3.0 (in vivo) | [24] |
Key Discussion Points:
-
Durability: The covalent Si-O-Substrate bonds provide high durability compared to coatings that rely on physical adsorption.[22]
-
Safety and Cytotoxicity: A major advantage of non-leaching surfaces is reduced toxicity. Studies on related covalently-bound silane copolymers have shown them to be less toxic to human cell lines than their monomeric, leachable counterparts.[22][25] However, comprehensive cytotoxicity testing is essential for any material intended for biomedical applications.
-
Limitations: The efficacy of the coating can be compromised if the surface is covered by dirt or organic matter (e.g., proteins, polysaccharides), which can block the active thiocyanate groups from making contact with microbes.
Conclusion
This compound is a highly effective coupling agent for the creation of durable, non-leaching antimicrobial surfaces. The immobilization process, grounded in well-understood silane hydrolysis and condensation chemistry, allows for the stable attachment of the bioactive thiocyanate group to a wide variety of substrates. By mimicking a natural host defense mechanism, these surfaces offer a promising approach to combat microbial contamination in a safe and lasting manner. The protocols and characterization methods detailed in this guide provide a robust framework for researchers and developers to innovate and validate new antimicrobial materials based on this versatile chemistry.
References
-
ISO 22196:2011 Measurement of antibacterial activity on plastics and other non-porous surfaces. (URL: [Link])
-
Tsuchiya, T. ISO 22196 Measurement of antibacterial activity on plastics and non-porous surfaces. Japan Food Research Laboratories. (URL: [Link])
-
Covalent immobilization of antibacterial furanones via photochemical activation of perfluorophenylazide - PubMed. (URL: [Link])
-
Li, G. et al. High Durability and Low Toxicity Antimicrobial Coatings Fabricated by Quaternary Ammonium Silane Copolymers - The Royal Society of Chemistry. (URL: [Link])
-
Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PubMed Central. (URL: [Link])
-
Surface with antimicrobial activity obtained through silane coating with covalently bound polymyxin B | Request PDF - ResearchGate. (URL: [Link])
-
Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - NIH. (URL: [Link])
-
ISO 22196 Testing for Plastics: Ensuring Antibacterial Efficacy - Microbe Investigations. (URL: [Link])
-
Covalent immobilization of antimicrobial agents on titanium prevents Staphylococcus aureus and Candida albicans colonization and biofilm formation - Oxford Academic. (URL: [Link])
-
High durability and low toxicity antimicrobial coatings fabricated by quaternary ammonium silane copolymers | Request PDF - ResearchGate. (URL: [Link])
-
A new method for testing non-porous surfaces for their antimicrobial efficacy using an aerosol-generating spray chamber - NIH. (URL: [Link])
-
Surface spectroscopy characterization of the final silane... - ResearchGate. (URL: [Link])
-
Surface with antimicrobial activity obtained through silane coating with covalently bound polymyxin B | Semantic Scholar. (URL: [Link])
-
Synthesis of a soluble functionalized-silica by the hydrolysis and condensation of organotrialkoxysilanes bearing (b-hydroxy) - CONICET. (URL: [Link])
-
Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. (URL: [Link])
-
Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates - DiVA portal. (URL: [Link])
-
Chapter 2: Bioactive Glass Reinforced Biodegradable Polymer Fibers for Skin Wound Healing - Books. (URL: [Link])
-
a ATR-FTIR spectra of silane and silane/GO coatings, b Raman spectra of... - ResearchGate. (URL: [Link])
-
Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model. (URL: [Link])
-
Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane - SciSpace. (URL: [Link])
-
Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model. (URL: [Link])
-
Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR0053F. (URL: [Link])
- WO2017165961A1 - Silane-based antimicrobial coatings and methods of making and using the same - Google P
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. (URL: [Link])
-
Synthesis and antimicrobial activity testing of quaternary ammonium silane compounds. (URL: [Link])
-
Lactoperoxidase, peroxide, thiocyanate antimicrobial system: correlation of sulfhydryl oxidation with antimicrobial action - PMC - NIH. (URL: [Link])
-
Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC - NIH. (URL: [Link])
-
Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. (URL: [Link])
- US10258046B2 - Antimicrobial coatings comprising quaternary silanes - Google P
-
This compound (C10H21NO3SSi) - PubChemLite. (URL: [Link])
- HK1240468B - Anti-microbial coating and method to form same - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 3. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactoperoxidase, peroxide, thiocyanate antimicrobial system: correlation of sulfhydryl oxidation with antimicrobial action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. books.rsc.org [books.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. Silane functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00583F [pubs.rsc.org]
- 16. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ISO 22196 Measurement of antibacterial activity on plastics and other non-porous surfaces [saniterlab.com]
- 19. report.ndc.gov.tw [report.ndc.gov.tw]
- 20. Assessing Antimicrobial Efficacy on Plastics and Other Non-Porous Surfaces: A Closer Look at Studies Using the ISO 22196:2011 Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Surface with antimicrobial activity obtained through silane coating with covalently bound polymyxin B | Semantic Scholar [semanticscholar.org]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Magnetic Nanoparticles with Triethoxy(3-thiocyanatopropyl)silane for Biomedical Applications
Introduction: A Novel Approach to Bio-functionalization of Magnetic Nanoparticles
In the rapidly evolving landscape of nanomedicine, magnetic nanoparticles (MNPs) have emerged as a powerful platform for a multitude of biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.[1][2] The efficacy of these applications hinges on the precise control of the nanoparticle surface chemistry to ensure biocompatibility, stability in physiological media, and the ability to conjugate specific biomolecules.[3][4] While various surface modification strategies exist, the use of organosilanes for functionalization remains a cornerstone technique.[5][6]
This application note introduces a detailed guide to the use of Triethoxy(3-thiocyanatopropyl)silane (TESPIC) for the surface modification of magnetic nanoparticles. TESPIC offers a unique two-stage functionality that provides a stable and versatile platform for bioconjugation. The initial silanization process forms a robust silica shell on the MNP surface, enhancing colloidal stability.[4] Subsequently, the terminal thiocyanate (-SCN) group can be readily converted to a highly reactive thiol (-SH) group, which serves as an excellent anchor for a wide array of biomolecules through well-established thiol-based bioconjugation chemistries.[7][8]
The strategic advantage of TESPIC lies in the latent reactivity of the thiocyanate group. Unlike the immediate reactivity of a thiol-terminated silane, the thiocyanate group is less susceptible to oxidation during the silanization process, ensuring a higher density of functional groups for subsequent conversion and bioconjugation. This approach provides researchers with greater control over the functionalization process, leading to more reproducible and efficient bioconjugation outcomes.
Chemical Principles and Workflow Overview
The functionalization of magnetic nanoparticles with TESPIC and subsequent bioconjugation follows a logical, multi-step workflow. Understanding the underlying chemical principles of each step is crucial for successful implementation and troubleshooting.
Part 1: Silanization with TESPIC
The initial step involves the covalent attachment of TESPIC to the surface of the magnetic nanoparticles, typically iron oxide nanoparticles (IONPs). The surface of IONPs is rich in hydroxyl (-OH) groups, which serve as the primary reaction sites for silanization. The process can be summarized in two key stages:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the TESPIC molecule undergo hydrolysis in the presence of water to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[9]
-
Condensation: The newly formed silanol groups on the TESPIC molecule condense with the hydroxyl groups on the MNP surface, forming stable siloxane bonds (Si-O-Fe). This results in a covalent linkage of the thiocyanatopropyl moiety to the nanoparticle surface.[10]
This process effectively creates a thin silica layer on the MNP core, which passivates the surface and improves its colloidal stability in aqueous environments.[4]
Part 2: Conversion of Thiocyanate to Thiol
Once the MNPs are successfully coated with TESPIC, the terminal thiocyanate groups are converted to thiol groups. This transformation is a critical step as the thiol group is the primary functional handle for bioconjugation. The reduction of the thiocyanate group can be achieved through various chemical methods. A common and effective method involves the use of a reducing agent like dithiothreitol (DTT) or sodium borohydride.[11][12][13] The reaction cleaves the carbon-sulfur bond of the thiocyanate, yielding a free thiol group.
Part 3: Bioconjugation to Thiol Groups
The final stage involves the attachment of biomolecules of interest to the newly formed thiol groups on the MNP surface. Thiol chemistry offers a range of highly efficient and specific "click" reactions for bioconjugation.[14][15][16] Common strategies include:
-
Maleimide Chemistry: Thiol groups react specifically with maleimide-functionalized biomolecules to form a stable thioether bond.
-
Thiol-Disulfide Exchange: Thiolated MNPs can react with disulfide-containing molecules, resulting in a disulfide linkage. This is particularly useful for attaching peptides and proteins that have accessible disulfide bonds.
-
Thiol-Ene and Thiol-Yne Reactions: These "click" reactions provide rapid and high-yielding conjugation under mild conditions.
The choice of bioconjugation strategy will depend on the specific biomolecule to be attached and the desired stability of the linkage.
Visualizing the Workflow
To provide a clear overview of the entire process, the following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Figure 1: Chemical transformation workflow.
Figure 2: Experimental workflow diagram.
Detailed Protocols
The following protocols provide a step-by-step guide for the functionalization of magnetic nanoparticles with TESPIC and subsequent bioconjugation. These protocols are intended as a starting point and may require optimization based on the specific type of magnetic nanoparticles and biomolecules used.
Protocol 1: Synthesis of Magnetic Nanoparticles (Co-precipitation Method)
This protocol describes a common method for synthesizing iron oxide (Fe₃O₄) nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH), 25% solution
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in DI water (e.g., 100 mL) in a three-neck flask with mechanical stirring.
-
De-aerate the solution by bubbling with nitrogen gas for at least 30 minutes to prevent oxidation.
-
Heat the solution to 80°C with vigorous stirring.
-
Rapidly add ammonium hydroxide solution (e.g., 10 mL) to the flask. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80°C for 1-2 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
-
Collect the magnetic nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles several times with DI water until the pH of the supernatant is neutral.
-
Finally, wash the nanoparticles with ethanol and resuspend them in a suitable solvent for the next step.
Protocol 2: Silanization of Magnetic Nanoparticles with TESPIC
This protocol details the coating of the synthesized MNPs with TESPIC.
Materials:
-
Synthesized magnetic nanoparticles
-
This compound (TESPIC)
-
Ethanol
-
DI water
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Disperse the magnetic nanoparticles in a mixture of ethanol and DI water (e.g., 4:1 v/v). A typical concentration is 1-10 mg/mL.
-
Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
In a separate vial, prepare a solution of TESPIC in ethanol (e.g., 1-5% v/v).
-
Add the TESPIC solution to the nanoparticle suspension dropwise while stirring vigorously.
-
If desired, adjust the pH of the reaction mixture to 4-5 with acetic acid to catalyze the hydrolysis of the silane.[5]
-
Allow the reaction to proceed for 12-24 hours at room temperature or for a shorter duration (e.g., 4-6 hours) at an elevated temperature (e.g., 50-70°C).[17][18][19]
-
After the reaction, collect the TESPIC-functionalized MNPs using a magnet.
-
Wash the nanoparticles several times with ethanol to remove unreacted TESPIC and by-products.
-
Finally, wash with DI water and resuspend the TESPIC-MNPs in a suitable buffer for the next step or dry them for storage.
Protocol 3: Conversion of Thiocyanate to Thiol Groups
This protocol describes the reduction of the surface-bound thiocyanate groups to thiol groups.
Materials:
-
TESPIC-functionalized MNPs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Nitrogen gas
Procedure:
-
Disperse the TESPIC-MNPs in PBS buffer.
-
De-aerate the suspension by bubbling with nitrogen gas for 30 minutes to prevent oxidation of the newly formed thiol groups.
-
Add a solution of DTT in PBS to the MNP suspension to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking, under a nitrogen atmosphere.
-
After the reaction, collect the thiol-functionalized MNPs using a magnet.
-
Wash the nanoparticles thoroughly with de-aerated PBS to remove excess DTT.
-
Immediately use the thiol-functionalized MNPs for bioconjugation or store them under an inert atmosphere at 4°C for a short period.
Protocol 4: Bioconjugation of a Maleimide-Activated Protein
This protocol provides an example of conjugating a protein to the thiol-functionalized MNPs.
Materials:
-
Thiol-functionalized MNPs
-
Maleimide-activated protein (e.g., antibody, enzyme)
-
PBS, pH 7.0-7.5
-
Quenching agent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Disperse the thiol-functionalized MNPs in PBS.
-
Add the maleimide-activated protein to the MNP suspension. The molar ratio of protein to available thiol groups should be optimized for each specific system.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
After the incubation, add a quenching agent to a final concentration of 1-5 mM to react with any unreacted maleimide groups. Incubate for 30 minutes.
-
Collect the bioconjugated MNPs using a magnet.
-
Wash the nanoparticles several times with PBS to remove unbound protein and quenching agent.
-
Resuspend the final bioconjugated MNPs in a suitable buffer for your downstream application.
Characterization and Data Presentation
Thorough characterization at each stage of the functionalization process is essential to validate the success of each step and to ensure the quality and reproducibility of the final product.
Table 1: Key Characterization Techniques and Expected Outcomes
| Stage of Functionalization | Characterization Technique | Parameter Measured | Expected Outcome |
| Bare MNPs | Transmission Electron Microscopy (TEM) | Size, morphology, and size distribution | Uniform, spherical nanoparticles with a narrow size distribution. |
| X-ray Diffraction (XRD) | Crystalline structure | Confirmation of the magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) crystal phase.[20] | |
| Vibrating Sample Magnetometry (VSM) | Magnetic properties | Superparamagnetic behavior with high saturation magnetization.[20] | |
| TESPIC-Functionalized MNPs | Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of characteristic peaks for Si-O-Fe (~580 cm⁻¹), Si-O-Si (~1000-1100 cm⁻¹), and the thiocyanate group (-SCN) (~2150 cm⁻¹).[21] |
| Thermogravimetric Analysis (TGA) | Grafting density of the silane | Weight loss corresponding to the decomposition of the organic silane layer, allowing for quantification of the surface coating.[22][23][24] | |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and zeta potential | Increase in hydrodynamic diameter compared to bare MNPs and a change in surface charge.[21] | |
| Thiol-Functionalized MNPs | Ellman's Test | Quantification of free thiol groups | A colorimetric assay to determine the concentration of accessible thiol groups on the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state | Detection of sulfur in the S²⁻ state, confirming the conversion of thiocyanate to thiol.[25] | |
| Bioconjugated MNPs | UV-Vis Spectroscopy | Protein/biomolecule concentration | Quantification of the conjugated biomolecule by measuring its characteristic absorbance. |
| Gel Electrophoresis (e.g., SDS-PAGE) | Confirmation of protein conjugation | A shift in the band of the conjugated protein compared to the free protein, or its absence in the supernatant after conjugation. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Aggregation of MNPs during silanization | - Incomplete hydrolysis of silane- High concentration of nanoparticles or silane- Inappropriate solvent or pH | - Ensure adequate water is present for hydrolysis- Optimize the concentration of reactants- Adjust the pH to catalyze the reaction and improve dispersion- Use a co-solvent system to improve solubility |
| Low yield of thiol groups after conversion | - Incomplete reduction of thiocyanate- Oxidation of thiol groups | - Increase the concentration of the reducing agent or the reaction time- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon)- Use freshly prepared, de-aerated buffers |
| Low efficiency of bioconjugation | - Inactive biomolecule- Insufficient number of thiol groups on MNPs- Steric hindrance | - Confirm the activity of the biomolecule before conjugation- Optimize the thiol conversion step- Use a longer linker to reduce steric hindrance |
| Non-specific binding of biomolecules | - Electrostatic interactions- Hydrophobic interactions | - Adjust the pH and ionic strength of the conjugation buffer- Include a blocking agent (e.g., BSA or PEG) in the washing steps |
Conclusion
The functionalization of magnetic nanoparticles with this compound provides a robust and versatile platform for the development of advanced biomedical tools. The two-stage activation process, involving silanization followed by the conversion of the thiocyanate to a reactive thiol group, offers excellent control over the surface chemistry and leads to efficient and reproducible bioconjugation. The protocols and characterization methods detailed in this application note provide a comprehensive guide for researchers and drug development professionals to successfully implement this powerful functionalization strategy. By carefully controlling the reaction conditions and thoroughly characterizing the intermediates and final products, it is possible to create highly functionalized magnetic nanoparticles tailored for a wide range of diagnostic and therapeutic applications.
References
- Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir, 22(26), 11142–11147.
- Coll, C., et al. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile.
- Tartaj, P., et al. (2011). Functionalized magnetic nanoparticles for biomedical applications. Journal of Physics D: Applied Physics, 44(33), 333001.
- Gallo, J., et al. (2015). Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization.
- Kovalenko, M. V., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Surfaces, 3(1), 116-133.
- Kovalenko, M. V., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Surfaces, 3(1), 116-133.
- Movassaghi, M., & Schmidt, M. A. (2021). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
- Abu-Dief, A. M., & Abdel-Mawgoud, A. A. H. (2018). Functionalization of Magnetic Nanoparticles for Drug Delivery. SF Journal of Nanochemistry and Nanotechnology, 1(1), 1005.
- Bhamore, J. R., et al. (2021). Functionalization of gold nanoparticles using guanidine thiocyanate for sensitive and selective visual detection of Cd2+. ACS Omega, 6(12), 8235–8243.
- Goon, I. Y., et al. (2010). Thiol functionalisation of gold-coated magnetic nanoparticles: Enabling the controlled attachment of functional molecules. International Conference on Nanoscience and Nanotechnology.
- Zborowski, M., & Chalmers, J. J. (Eds.). (2024). The surface modification of the silica-coated magnetic nanoparticles and their application in molecular diagnostics of virus infection.
- Gupta, A. K., & Gupta, M. (2019). Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications. Journal of Nanoscience and Nanotechnology, 19(6), 3249-3271.
- BenchChem. (2025).
- Sun, C., et al. (2009). Functionalized Nanoparticles with Long-Term Stability in Biological Media. Journal of the American Chemical Society, 131(51), 18202–18203.
- Lignos, I., et al. (2010). Thiocyanate-Capped Nanocrystal Colloids: Vibrational Reporter of Surface Chemistry and Solution-Based Route to Enhanced Coupling in Nanocrystal Solids. Journal of the American Chemical Society, 132(12), 4330–4340.
- Lignos, I., et al. (2010). Thiocyanate-Capped Nanocrystal Colloids: Vibrational Reporter of Surface Chemistry and Solution-Based Route to Enhanced Coupling in Nanocrystal Solids. Journal of the American Chemical Society, 132(12), 4330–4340.
- Howarter, J. A., & Youngblood, J. P. (2006). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Langmuir, 22(26), 11142–11147.
- Reuvekamp, L. A. E. M., et al. (2020). The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. Polymers, 12(1), 195.
- Howarter, J. A., & Youngblood, J. P. (2006). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Langmuir, 22(26), 11142–11147.
- Singh, A. K., et al. (2016). Preparation of Thiol functionalized magnetic nanoparticles for sorption of Pb, Cd and As.
- Le, T. H., et al. (2021). Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body.
- Kovalenko, M. V., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Surfaces, 3(1), 116-133.
- Tarbell, D. S., & Harnish, D. P. (1962). U.S. Patent No. 3,129,262. Washington, DC: U.S.
- Kumar, P., et al. (2014). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Tetrahedron Letters, 55(28), 3845-3847.
- Verma, A., & Rotello, V. M. (2005). How Fast Can Thiols Bind to the Gold Nanoparticle Surface?. Langmuir, 21(25), 11623–11625.
- van Ooij, W. J., & Child, T. (2004). U.S.
- Verma, A., & Rotello, V. M. (2005). How Fast Can Thiols Bind to the Gold Nanoparticle Surface?. Langmuir, 21(25), 11623–11625.
- Jain, A., et al. (2010). Formulation and characterization of novel temperature sensitive polymer-coated magnetic nanoparticles. Journal of Nanoscience and Nanotechnology, 10(10), 6529-6537.
- Tehrani, F., & Gill, P. (2013). Characterization of Modified Magnetite Nanoparticles for Albumin Immobilization.
- Kim, J., et al. (2023). Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering.
- An, S., et al. (2023). Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber. Polymers, 15(1), 160.
- CD Bioparticles. Thiol Magnetic Particles.
- Wikipedia.
- Hsu, H. L., et al. (2020). Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications.
- Laurent, S., et al. (2008). Synthesis, Surface Modification and Characterisation of Biocompatible Magnetic Iron Oxide Nanoparticles for Biomedical Applications.
- Liu, Y., et al. (2013). Kinetics of (3-Aminopropyl)triethoxylsilane (APTES) Silanization of Superparamagnetic Iron Oxide Nanoparticles. Langmuir, 29(49), 15275–15282.
- Das, M., et al. (2021). Characterisation of prepared NPs (a) XRD plot, (b) TGA plot of SPION, (c) FTIR spectra of (i) SPION and (ii) FA‐SPION, (d) Enlargement of FA‐SPION.
- Liu, Y., et al. (2013). Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. Langmuir, 29(49), 15275–15282.
- Laurent, S., et al. (2008). Chemistry of silane on the iron oxide particle surface. Chemical Reviews, 108(6), 2064-2110.
- BenchChem. (2025).
- BenchChem. (2025).
- Neuberger, T., et al. (2005). Functionalization of magnetic nanoparticles with 3-aminopropyl silane.
- Zhang, W., & Lai, E. P. C. (2022). Chemical Functionalities of 3-aminopropyltriethoxy-silane for Surface Modification of Metal Oxide Nanoparticles. Silicon, 14(1), 1-17.
- Kang, H., et al. (2022). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. Nanoscale, 14(20), 7486-7495.
- Ghorbani-Choghamarani, A., & Azadi, G. (2023). Recent Trends in Direct S-Cyanation of Thiols. Chemical Review and Letters, 6(3), 136-148.
Sources
- 1. Functionalized magnetic nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnetic Functionalized Nanoparticles for Biomedical, Drug Delivery and Imaging Applications - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol Magnetic Particles - CD Bioparticles [cd-bioparticles.com]
- 9. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Surface Modification and Characterisation of Biocompatible Magnetic Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of Modified Magnetite Nanoparticles for Albumin Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and characterization of magnetic nanoparticles coated with polystyrene sulfonic acid for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Formulation and characterization of novel temperature sensitive polymer-coated magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Triethoxy(3-thiocyanatopropyl)silane: A Comprehensive Guide to its Application in Biosensor Fabrication and Advanced Surface Chemistry
For researchers, scientists, and drug development professionals at the forefront of innovation, the precise control of surface chemistry is paramount. In the realm of biosensor development, the ability to create stable, functional, and highly specific interfaces between biological molecules and transducer surfaces dictates the success of any sensing platform. This guide provides an in-depth exploration of Triethoxy(3-thiocyanatopropyl)silane, a versatile organofunctional silane, and its strategic application in the fabrication of high-performance biosensors. We will delve into the fundamental principles of its surface chemistry, provide detailed, field-proven protocols for its use, and offer insights into the rationale behind experimental choices, empowering you to optimize your biosensor development workflows.
The Foundational Chemistry of this compound: A Molecular Bridge
This compound is a bifunctional molecule, a characteristic that makes it an excellent coupling agent.[1] It possesses two distinct reactive moieties: the triethoxysilane group and the terminal thiocyanate group. This dual nature allows it to act as a molecular bridge, covalently linking inorganic substrates, such as glass and silicon oxides, to organic biomolecules.[1][2]
The immobilization process is a two-stage symphony of chemical reactions:
-
Hydrolysis and Condensation: In the presence of water, the ethoxy groups of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable siloxane bonds (Si-O-Si). This initial step firmly anchors the silane to the transducer surface. Adjacent hydrolyzed silane molecules can also cross-link with each other, forming a robust, polymeric layer.[2]
-
Organofunctional Reactivity: The propyl chain terminating in a thiocyanate (-SCN) group extends away from the surface. This functional group is the key to immobilizing biomolecules and can be utilized in several ways, which we will explore in detail in the subsequent sections.
Visualizing the Silanization Workflow
Caption: A generalized workflow for biosensor surface fabrication using this compound.
Strategic Approaches to Biomolecule Immobilization: Leveraging the Thiocyanate Group
The terminal thiocyanate group offers a unique and versatile platform for the covalent attachment of biomolecules. The choice of strategy depends on the nature of the biomolecule and the desired orientation and density on the sensor surface.
The "Masked" Reactivity: Conversion to Isothiocyanate for Amine Coupling
One of the most powerful applications of the thiocyanate group is its role as a "masked" isothiocyanate. While the thiocyanate group itself is not highly reactive towards amines, it can be converted in situ or in a separate step to the highly reactive isothiocyanate (-N=C=S) group. Isothiocyanates readily react with primary amines, such as the lysine residues on proteins, to form stable thiourea bonds.[3][4]
This conversion provides a significant advantage in multistep surface modification protocols, as the less reactive thiocyanate group is stable during the initial silanization and curing steps, preventing premature reactions.
Protocol 1: Two-Step Conversion and Immobilization
This protocol is ideal for achieving high-density and stable immobilization of proteins and other amine-containing biomolecules.
Materials:
-
Thiocyanate-functionalized substrate
-
Biomolecule solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
A suitable agent for conversion of thiocyanate to isothiocyanate (e.g., dithiothreitol (DTT) followed by an isothiocyanate-forming reagent, or specific catalysts - this is a more advanced and less commonly documented step for surface-bound thiocyanates, often the direct reaction with amines under specific conditions is explored).
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS, or ethanolamine)
-
Wash buffers (e.g., PBS with 0.05% Tween-20 (PBST), deionized water)
Procedure:
-
Surface Preparation: Prepare the thiocyanate-functionalized surface according to the general silanization protocol outlined in the subsequent section.
-
(Optional but Recommended) Conversion to Isothiocyanate: This step is often the most critical and may require optimization. A common approach in solution chemistry involves the use of thiophosgene, which is highly toxic and not ideal for surface modification. A more practical approach for surfaces is to leverage conditions that promote the rearrangement of thiocyanate to isothiocyanate, or to use a linker. However, a more direct approach is often favored.
-
Biomolecule Immobilization (Direct Amine Coupling):
-
Immerse the thiocyanate-functionalized substrate in the biomolecule solution. The pH of the buffer is critical; a slightly alkaline pH (8.0-9.0) will deprotonate the amine groups on the biomolecule, increasing their nucleophilicity and promoting the reaction with the isothiocyanate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature should be determined empirically for each specific biomolecule.
-
-
Washing: Rinse the substrate thoroughly with PBST and then deionized water to remove any non-covalently bound biomolecules.
-
Blocking: Immerse the substrate in the blocking buffer for 30-60 minutes at room temperature to block any remaining reactive sites and minimize non-specific binding in subsequent assays.
-
Final Wash: Rinse the substrate with PBST and deionized water and store in a suitable buffer at 4°C.
The Thiol-Reactive Pathway: Reduction to a Thiol Group
Alternatively, the thiocyanate group can be reduced to a thiol (-SH) group. Surface-bound thiols are highly valuable for bioconjugation, as they can react with maleimide-functionalized biomolecules to form stable thioether bonds. This approach offers excellent control over the orientation of the immobilized biomolecule, particularly if the maleimide group is introduced at a specific site on the biomolecule.
Protocol 2: Reduction to Thiol and Maleimide Coupling
This protocol is advantageous for site-specific immobilization and when working with biomolecules that are sensitive to the conditions required for isothiocyanate chemistry.
Materials:
-
Thiocyanate-functionalized substrate
-
Reducing agent (e.g., 10-50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in buffer)
-
Maleimide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Blocking buffer (e.g., 1% BSA in PBS, or a solution of cysteine or β-mercaptoethanol)
-
Wash buffers (e.g., PBST, deionized water)
Procedure:
-
Surface Preparation: Prepare the thiocyanate-functionalized surface as previously described.
-
Reduction to Thiol:
-
Immerse the substrate in a freshly prepared solution of the reducing agent.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse the substrate thoroughly with deionized water to remove the reducing agent.
-
-
Biomolecule Immobilization:
-
Immediately immerse the thiol-functionalized substrate in the solution of the maleimide-functionalized biomolecule. The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Rinse the substrate with PBST and deionized water.
-
Blocking: Immerse the substrate in the blocking buffer to quench any unreacted maleimide groups and block non-specific binding sites.
-
Final Wash: Rinse with PBST and deionized water and store appropriately.
Visualizing the Bioconjugation Pathways
Sources
Application Notes & Protocols: Triethoxy(3-thiocyanatopropyl)silane for High-Efficiency Solid-Phase Extraction
Introduction: Advancing Selective Sample Preparation
Solid-Phase Extraction (SPE) is a cornerstone of modern analytical chemistry, providing a robust method for sample clean-up, purification, and concentration of analytes from complex matrices.[1][2] The selectivity and efficiency of SPE are largely dictated by the nature of the solid sorbent. While standard materials like C18 silica are effective for general hydrophobic interactions, the demand for highly selective extraction of specific analytes has driven the development of functionalized sorbents.[1][3]
This guide focuses on the application of Triethoxy(3-thiocyanatopropyl)silane (CAS No. 34708-08-2) as a precursor for creating a powerful and selective SPE sorbent.[4] This organosilane coupling agent features a dual-functionality structure:
-
Triethoxysilane Group (-Si(OCH₂CH₃)₃): This reactive head allows for covalent grafting onto silica-based substrates, forming a stable and durable functionalized surface.[5]
-
Thiocyanate Group (-SCN): This functional tail serves as the active site for analyte interaction. Critically, it can be readily converted to a thiol (sulfhydryl or mercapto) group (-SH) , which exhibits an exceptionally high affinity for soft heavy metals and precious metals.[6][7]
The resulting thiol-functionalized silica gel is a superior sorbent for the selective extraction and preconcentration of toxic heavy metals like mercury (Hg), lead (Pb), and cadmium (Cd), as well as valuable precious metals such as gold (Au), palladium (Pd), and platinum (Pt) from various aqueous matrices.[8][9][10]
Principle and Mechanism: From Silane to High-Affinity Sorbent
The preparation of the active SPE sorbent is a two-stage process involving the immobilization of the silane and the activation of the functional group.
Stage 1: Covalent Grafting onto Silica
The process begins with the covalent attachment of this compound to the surface of a silica gel support. The triethoxy groups first hydrolyze in the presence of trace water to form reactive silanol groups (-Si-OH).[5] These silanols then condense with the hydroxyl groups present on the silica surface, forming stable siloxane bonds (Si-O-Si) and releasing ethanol as a byproduct.[11][12] This grafting mechanism ensures the functional molecule is permanently anchored to the support, preventing leaching during the SPE process.
Stage 2: Conversion to Thiol (-SH) Functionality
While the thiocyanate group itself has an affinity for certain d-block metals, its conversion to a thiol group dramatically enhances its efficacy for heavy metal capture.[7] The thiol group is a soft Lewis base, which, according to Hard and Soft Acids and Bases (HSAB) theory, forms extremely strong and stable complexes with soft Lewis acids like Hg(II), Pb(II), and Cd(II).[13] This conversion is typically achieved through chemical reduction. The resulting 3-mercaptopropyl-functionalized silica gel is a highly effective metal scavenger.[14]
Core Application: Selective Extraction of Heavy & Precious Metals
The primary and most validated application for this sorbent is the selective removal and preconcentration of heavy and precious metal ions from aqueous solutions.[6][9] The high selectivity is rooted in the strong covalent interaction between the sulfur atom of the thiol group and the metal ion. This allows for the effective capture of target metals even in the presence of high concentrations of benign ions like Na, K, Ca, and Mg.[9]
Target Analytes:
-
Toxic Heavy Metals: Mercury (Hg), Lead (Pb), Cadmium (Cd), Arsenic (As)[8][9][13]
-
Precious Metals: Gold (Au), Platinum (Pt), Palladium (Pd), Silver (Ag)[8][10]
-
Transition Metals: Copper (Cu)[8]
This makes the sorbent ideal for applications in:
-
Environmental Monitoring: Preconcentrating trace heavy metals from river, lake, or groundwater prior to analysis by ICP-MS or Atomic Absorption Spectroscopy.[6]
-
Industrial Wastewater Treatment: Removing toxic metals from industrial effluent.
-
Drug Development: Scavenging residual palladium catalysts from active pharmaceutical ingredients (APIs).[14]
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the preparation of the sorbent and its use in a typical SPE workflow for heavy metal analysis.
Protocol 1: Synthesis of Thiol-Functionalized Silica Sorbent
Materials:
-
Silica gel (60 Å pore size, 200-400 mesh)
-
This compound (≥95% purity)
-
Toluene, anhydrous
-
Dithiothreitol (DTT) or Sodium borohydride (NaBH₄) for reduction
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Silica Activation: To maximize surface silanol groups, stir the silica gel in 6M HCl for 12 hours. Subsequently, wash thoroughly with deionized water until the filtrate is neutral (pH 7) and dry in an oven at 120°C for 24 hours.
-
Grafting Reaction:
-
In a round-bottom flask under a nitrogen atmosphere, suspend 20 g of activated silica gel in 200 mL of anhydrous toluene.
-
Add 10 mL of this compound to the suspension.
-
Heat the mixture to reflux (approx. 110°C) and maintain stirring for 24 hours.[11]
-
Allow the mixture to cool, then filter the functionalized silica. Wash sequentially with toluene and ethanol to remove unreacted silane.
-
Dry the resulting thiocyanate-functionalized silica under vacuum at 60°C for 12 hours.
-
-
Reduction to Thiol:
-
Suspend the dried thiocyanate-functionalized silica in a solution of a suitable reducing agent (e.g., DTT in a buffered solution or NaBH₄ in ethanol).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the final thiol-functionalized silica gel. Wash extensively with deionized water, followed by ethanol.
-
Dry the final sorbent under vacuum at 60°C. The material is now ready for use.
-
Protocol 2: SPE for Preconcentration of Pb(II) and Cd(II) from Water
Materials & Equipment:
-
Thiol-functionalized silica sorbent (prepared as above)
-
Empty 3 mL SPE cartridges and frits
-
SPE vacuum manifold
-
Water sample, acidified to pH 4-5 with HNO₃
-
Methanol (HPLC grade)
-
Deionized water
-
Eluent: 1.0 M Nitric Acid (HNO₃)
Procedure:
-
Cartridge Packing: Pack an empty 3 mL SPE cartridge with approximately 500 mg of the synthesized thiol-functionalized silica sorbent, placing frits at the bottom and top.
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge to wet the sorbent and activate the functional groups.
-
Pass 10 mL of deionized water to remove the methanol. Do not allow the sorbent to run dry.
-
-
Sample Loading:
-
Pass a known volume of the water sample (e.g., 100 mL) through the cartridge at a controlled flow rate of approximately 3-5 mL/min.[15] The target metal ions will be retained on the sorbent.
-
-
Washing:
-
Pass 10 mL of deionized water through the cartridge to wash away any unretained matrix components.[15]
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the bound metal ions by passing 5 mL of the 1.0 M HNO₃ eluent through the cartridge at a slow flow rate (approx. 1 mL/min).[15] This acidic solution protonates the thiol group, releasing the captured metal ions.
-
The collected eluate now contains the concentrated metal ions and is ready for instrumental analysis (e.g., ICP-OES, AAS).
-
Sources
- 1. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 6. Effective heavy metal removal from aqueous systems by thiol functionalized magnetic mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sorbtech.com [sorbtech.com]
- 9. osti.gov [osti.gov]
- 10. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 11. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificlabs.com [scientificlabs.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Triethoxy(3-thiocyanatopropyl)silane as an Adhesion Promoter in Polymer Composites
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Triethoxy(3-thiocyanatopropyl)silane (CAS No. 34708-08-2) as an adhesion promoter in polymer composites. These notes detail the mechanism of action, provide step-by-step protocols for the surface treatment of common inorganic fillers such as silica and glass fibers, and outline procedures for the fabrication of both thermoset (epoxy) and elastomer (rubber) composites. The content is structured to explain the scientific rationale behind the recommended procedures, ensuring both technical accuracy and practical applicability.
Introduction: The Role of the Interface in Composite Performance
The performance of a polymer composite is not merely a sum of the properties of its constituent polymer matrix and reinforcing filler. The interface, the region of contact between these two phases, plays a critical role in determining the overall mechanical properties and durability of the final material. A weak interface leads to poor stress transfer from the flexible polymer matrix to the rigid filler, resulting in premature failure under load.
Silane coupling agents are bifunctional molecules designed to form a durable bridge across this interface. This compound is a versatile organosilane that offers a unique combination of reactivity, making it an effective adhesion promoter in a variety of polymer systems. Its general structure can be represented as Y-R-Si-X₃, where 'X' is a hydrolyzable ethoxy group, 'R' is a propyl linker, and 'Y' is the organofunctional thiocyanate group.[1] This dual functionality allows it to form strong covalent bonds with inorganic surfaces while simultaneously interacting with the organic polymer matrix.[1]
Mechanism of Adhesion Promotion
The efficacy of this compound as a coupling agent is rooted in a two-stage process: reaction with the inorganic filler and interaction with the polymer matrix.
Stage 1: Hydrolysis and Condensation on the Inorganic Surface
The initial step involves the hydrolysis of the triethoxy groups at the silicon end of the molecule in the presence of water. This reaction forms reactive silanol groups (-Si-OH) and ethanol as a byproduct.[2] This hydrolysis is catalyzed by acid or base, with the rate being slowest at a neutral pH of 7.[3] For non-amino silanes like this one, adjusting the pH to an acidic range of 4-5 is generally recommended to accelerate hydrolysis.[4]
These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers like silica and glass fiber, forming stable, covalent metallo-siloxane bonds (e.g., Si-O-Filler).[1] The silanols can also self-condense to form a durable polysiloxane network on the filler surface.
Caption: Interaction of the thiocyanate functional group with rubber and epoxy matrices.
Experimental Protocols
The following protocols provide a starting point for the use of this compound. Optimization may be required depending on the specific filler, polymer, and desired composite properties.
Protocol 1: Surface Treatment of Silica Filler
This protocol describes a "wet" treatment method, which generally provides a uniform coating on the filler surface. [5] Materials and Equipment:
-
Precipitated or fumed silica
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid
-
Beaker or flask
-
Magnetic stirrer
-
Centrifuge or filtration setup
-
Drying oven
Procedure:
-
Solution Preparation: a. Prepare a 95:5 (v/v) ethanol/water solution. b. Adjust the pH of the solution to 4.5-5.5 using glacial acetic acid. [1] c. With stirring, slowly add this compound to the solution to achieve a final concentration of 1-2% by weight of the filler. [1]A common starting point is 1 part silane per 100 parts filler. [6] d. Continue stirring for at least 5-10 minutes to allow for hydrolysis of the silane. [1]The solution should be used within one hour of preparation. [7]2. Silica Treatment: a. Disperse the silica powder into the silane solution to form a slurry. b. Stir the slurry vigorously for 2-3 hours at room temperature.
-
Washing and Drying: a. Separate the treated silica from the solution by centrifugation or filtration. b. Wash the silica twice with ethanol to remove any unreacted silane. c. Dry the treated silica in an oven at 110-120°C for 2-4 hours to complete the condensation reaction and remove residual solvent and water. [7]
Protocol 2: Surface Treatment of Glass Fibers
This protocol is suitable for treating chopped or milled glass fibers.
Materials and Equipment:
-
Glass fibers
-
This compound
-
Ethanol
-
Deionized water
-
Acetic acid
-
Shallow tray or beaker
-
Drying oven
Procedure:
-
Solution Preparation: Prepare the silane solution as described in Protocol 1 (Step 1).
-
Fiber Treatment: a. Immerse the glass fibers in the silane solution, ensuring all fibers are thoroughly wetted. b. Gently agitate the fibers in the solution for 2-3 minutes.
-
Drying and Curing: a. Remove the fibers from the solution and allow excess liquid to drain off. b. Air dry the fibers for 30 minutes. c. Cure the treated fibers in an oven at 110-120°C for 15-30 minutes. [1]
Protocol 3: Fabrication of a Silica-Reinforced Styrene-Butadiene Rubber (SBR) Composite
This protocol outlines the incorporation of silane-treated silica into an SBR matrix using a two-roll mill.
Materials and Equipment:
-
SBR
-
Silane-treated silica (from Protocol 1)
-
Zinc oxide
-
Stearic acid
-
Sulfur
-
Accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS)
-
Two-roll mill
-
Compression molding press
Procedure:
-
Mastication: Soften the SBR on the two-roll mill.
-
Compounding: a. Gradually add the silane-treated silica to the SBR and mix until a homogenous blend is achieved. b. Add zinc oxide and stearic acid and continue mixing. c. Finally, add the sulfur and accelerator and mix thoroughly, ensuring the temperature does not exceed the scorch temperature of the compound.
-
Curing: a. Sheet out the compounded rubber. b. Compression mold the sheet at a temperature and time suitable for the specific SBR and vulcanization system (e.g., 160°C for 20 minutes).
Protocol 4: Fabrication of a Glass Fiber-Reinforced Epoxy Composite
This protocol describes the fabrication of an epoxy composite using hand layup followed by compression molding.
Materials and Equipment:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
Amine hardener
-
Silane-treated glass fibers (from Protocol 2)
-
Mixing container and stirrer
-
Mold
-
Vacuum desiccator (optional, for degassing)
-
Compression molding press or oven
Procedure:
-
Mixing: a. Weigh the desired amounts of epoxy resin and silane-treated glass fibers into a mixing container. A typical fiber loading is 10-30% by weight. b. Mix thoroughly until the fibers are well dispersed in the resin. c. Add the stoichiometric amount of amine hardener and mix until uniform. Degas the mixture in a vacuum desiccator if necessary.
-
Molding and Curing: a. Pour the mixture into a pre-heated mold. b. Cure the composite according to the epoxy manufacturer's recommendations (e.g., 80°C for 2 hours followed by a post-cure at 120°C for 2 hours).
Expected Performance Enhancements and Data
The use of this compound is expected to significantly improve the mechanical properties of polymer composites. Below is a summary of the anticipated improvements and some representative data from the literature for rubber composites.
Table 1: Expected Improvements in Composite Properties
| Property | Rubber Composites | Epoxy Composites |
| Tensile Strength | Significant Increase | Significant Increase |
| Modulus | Increase | Increase |
| Tear Strength | Increase | Not Applicable |
| Abrasion Resistance | Increase | Increase |
| Adhesion Strength | Improved rubber-filler interaction | Significant increase in interfacial shear strength |
| Water Resistance | Improved retention of properties after water aging | Improved retention of properties after water aging |
Table 2: Representative Data for Silica-Filled Rubber Composites
| Property | Unfilled CR | CR + Untreated Silica | CR + Silica + this compound |
| Tensile Strength (MPa) | ~15 | ~20 | >25 |
| Modulus at 300% (MPa) | ~2 | ~4 | ~8 |
| Tear Strength (kN/m) | ~30 | ~40 | >50 |
(Data synthesized from trends observed in related literature)
Troubleshooting and Best Practices
-
Moisture is Key: The hydrolysis of the silane is a critical first step. Ensure that there is sufficient moisture for the reaction to proceed, either from the added water in the treatment solution or adsorbed moisture on the filler surface.
-
pH Control: For optimal hydrolysis and solution stability, maintain the pH of the treatment solution in the recommended range of 4.5-5.5.
-
Uniform Application: Strive for a uniform coating of the silane on the filler surface. Inadequate mixing can lead to localized areas of poor adhesion.
-
Thorough Drying/Curing: Ensure that the treated filler is properly dried and cured to complete the condensation reaction and remove volatile byproducts.
-
Storage of Treated Fillers: Store silane-treated fillers in a dry environment to prevent re-adsorption of moisture, which could negatively impact their interaction with the polymer matrix.
Conclusion
This compound is a highly effective adhesion promoter for a range of polymer composites. By understanding its mechanism of action and following appropriate application protocols, researchers and formulators can significantly enhance the interfacial adhesion between inorganic fillers and organic polymer matrices. This leads to composite materials with superior mechanical properties and improved durability, opening up new possibilities for advanced material design and application.
References
- What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. (n.d.).
-
A Guide to Silane Solution Mineral and Filler Treatments. (2012, September 7). AZoM.com. Retrieved from [Link]
- Silanes for Fillers and Pigments. (n.d.).
-
Applying a Silane Coupling Agent - Technical Library. (n.d.). Gelest. Retrieved from [Link]
-
Application Methods of Silane Coupling Agent. (n.d.). Nanjing SiSiB Silicones Co., Ltd. Retrieved from [Link]
- Mineral and Filler Treatment. (n.d.).
-
Graphical representation of the silane treatment process. (n.d.). ResearchGate. Retrieved from [Link]
- Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. (2025, June 11).
-
Mechanistic Understanding of Thiocyanate Reaction Pathways. (2025, October 13). Patsnap Eureka. Retrieved from [Link]
-
Silane coupling agent for enhanced epoxy-iron oxide nanocomposite. (n.d.). Bohrium. Retrieved from [Link]
-
Thiol-epoxy “click” chemistry: Application in preparation and postpolymerization modification of polymers | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- WO2013083748A1 - Treatment of filler with silane. (n.d.). Google Patents.
- CN105504888A - Silanization treatment method of aluminum hydroxide filler. (n.d.). Google Patents.
-
Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (n.d.). PMC. Retrieved from [Link]
-
(PDF) Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic thiocyanates. (n.d.). In Wikipedia. Retrieved from [Link]
- Thiol-Epoxy Click Chemistry and Its Applications in Macromolecular Materials. (n.d.).
- US9873759B2 - Epoxy composite resins and sol-gel compositions thereof. (n.d.). Google Patents.
- US8021449B2 - Hydrophilic and hydrophobic silane surface modification of abrasive grains. (n.d.). Google Patents.
- US20070110906A1 - Silane formulation with high filler content. (n.d.). Google Patents.
- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.). Google Patents.
-
The Development of Sulphur-Functional Silanes as Coupling Agents in Silica-Reinforced Rubber Compounds. Their Historical Development over Several Decades. (n.d.). ResearchGate. Retrieved from [Link]
-
3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%. (n.d.). Gelest, Inc. Retrieved from [Link]
-
Impact of Placement of Aminopropyl Triethoxy Silane and Tetraethoxy Silicate on SSBR Chains. (2022, March 10). Semantic Scholar. Retrieved from [Link]
- WO2014062284A1 - Composition of silane-modified polymer, epoxy resin and cure catalyst .... (n.d.). Google Patents.
- CN111892633B - Tannin-epoxy silane coupling compound and preparation method thereof. (n.d.). Google Patents.
- CN104144964B - Epoxy compositions compatible with functional silanes for insulation applications. (n.d.). Google Patents.
- US4851481A - Epoxy resin composition. (n.d.). Google Patents.
Sources
- 1. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. witschem.com [witschem.com]
- 5. sisib.com [sisib.com]
- 6. azom.com [azom.com]
- 7. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Mastering Surface Functionalization: A Detailed Guide to Silanization with Triethoxy(3-thiocyanatopropyl)silane
Executive Summary
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for a myriad of applications, from biocompatible coatings and targeted drug delivery systems to advanced diagnostic platforms. This technical guide provides a comprehensive overview and detailed protocols for the surface modification of substrates using Triethoxy(3-thiocyanatopropyl)silane (TES-SCN). This bifunctional organosilane offers a versatile platform for introducing a reactive thiocyanate group onto hydroxylated surfaces, which can be subsequently converted to a highly valuable thiol functionality.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the silanization process and the subsequent chemical transformations. We will explore the critical reaction parameters, provide step-by-step protocols for both solution-phase and vapor-phase deposition, and detail the analytical techniques necessary to validate the success of each modification stage. Our goal is to equip you with the expertise to confidently and reproducibly functionalize surfaces for your specific research and development needs.
The Chemistry of this compound: A Dual-Functionality Approach
This compound is a molecule of significant interest due to its dual chemical personality. At one end, it possesses three ethoxy groups attached to a silicon atom. These groups are hydrolytically unstable and serve as the anchor to hydroxyl-rich surfaces such as glass, silica, and various metal oxides. The other end of the molecule features a propyl chain terminating in a thiocyanate (-SCN) group, a versatile functional moiety that can participate in a range of chemical reactions or be converted to a thiol (-SH) group.
The silanization process with TES-SCN is a two-step reaction:
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This step is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups on the TES-SCN molecule react with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). This covalent linkage firmly attaches the thiocyanatopropyl functionality to the surface. Additionally, condensation can occur between adjacent silanol groups of the silane molecules, leading to the formation of a cross-linked polysiloxane network on the surface.
The thiocyanate group offers a unique advantage. It is relatively stable under a variety of conditions, allowing for the initial surface modification to be carried out without unintended side reactions. Subsequently, this group can be chemically transformed into a thiol, which is a highly reactive nucleophile widely utilized in bioconjugation, nanoparticle functionalization, and the development of self-assembled monolayers.
Quantitative Physicochemical Data of this compound
A thorough understanding of the physicochemical properties of TES-SCN is essential for designing and troubleshooting silanization protocols.
| Property | Value | Units |
| Molecular Formula | C₁₀H₂₁NO₃SSi | - |
| Molecular Weight | 263.43 | g/mol |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 98 | °C at 0.1 mmHg |
| Density | 1.03 | g/cm³ at 25°C |
| Refractive Index | ~1.446 | at 25°C |
Experimental Protocols: From Surface Preparation to Functionalization
The success of any surface modification protocol hinges on meticulous preparation and precise control over reaction conditions. Here, we present detailed protocols for the silanization of glass and silica substrates with TES-SCN using both solution-phase and vapor-phase deposition methods.
Substrate Preparation: The Foundation for a Uniform Coating
A pristine, activated surface is critical for achieving a uniform and stable silane layer. The following cleaning procedure is recommended for glass or silica-based substrates.
Materials:
-
Detergent solution (e.g., 2% Hellmanex™ III or similar laboratory-grade detergent)
-
Deionized (DI) water
-
Acetone, HPLC grade
-
Ethanol, absolute
-
Nitric acid (5 N) or Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Oven
Protocol:
-
Degreasing: Sonicate the substrates in a detergent solution for 15-20 minutes, followed by copious rinsing with DI water.
-
Solvent Rinse: Sonicate the substrates in acetone for 15-20 minutes, followed by a brief rinse with ethanol and then DI water.
-
Surface Activation (Option 1 - Acid Treatment): Immerse the cleaned substrates in 5 N nitric acid overnight. Rinse thoroughly with DI water to remove any residual acid.
-
Surface Activation (Option 2 - Piranha Etch): Carefully immerse the substrates in freshly prepared Piranha solution for 15-30 minutes in a fume hood. After etching, carefully remove the substrates and rinse extensively with DI water.
-
Hydration: To ensure a high density of surface hydroxyl groups, place the activated substrates in boiling DI water for 6 hours[1].
-
Drying: Dry the substrates in an oven at 110-120°C for at least 1 hour immediately before use.
Figure 1: General experimental workflow for surface modification.
Solution-Phase Silanization Protocol
This method is straightforward and suitable for a wide range of substrate geometries.
Materials:
-
This compound (TES-SCN)
-
Anhydrous toluene
-
Ethanol, absolute
-
Nitrogen gas (optional)
-
Sealed reaction vessel
Protocol:
-
Prepare Silane Solution: In a clean, dry, and sealed reaction vessel, prepare a 1% (v/v) solution of TES-SCN in anhydrous toluene. For example, add 1 mL of TES-SCN to 99 mL of anhydrous toluene. It is advisable to work under an inert atmosphere (e.g., nitrogen) to minimize premature hydrolysis of the silane in the solution.
-
Immersion: Immerse the pre-cleaned and dried substrates in the silane solution. Ensure the entire surface to be coated is submerged.
-
Reaction: Allow the reaction to proceed overnight at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse them sequentially with anhydrous toluene and then absolute ethanol to remove any physisorbed silane molecules.
-
Curing: Cure the silanized substrates in an oven at 80°C for 4 hours[1]. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
Storage: Store the functionalized substrates in a desiccator until further use.
Vapor-Phase Silanization Protocol
Vapor-phase deposition can produce highly uniform and reproducible monolayer coatings, which is particularly advantageous for applications requiring precise control over surface chemistry.
Materials:
-
This compound (TES-SCN)
-
Vacuum desiccator
-
Vacuum pump
-
Small, open container (e.g., a glass vial)
Protocol:
-
Setup: Place the pre-cleaned and dried substrates in a vacuum desiccator. In a separate small, open container within the desiccator, add a few drops of TES-SCN.
-
Vapor Deposition: Evacuate the desiccator using a vacuum pump to a pressure of approximately 100-200 mTorr. Close the desiccator valve and allow the silane vapor to deposit on the substrate surfaces for 2-4 hours at room temperature.
-
Venting and Rinsing: Carefully vent the desiccator in a fume hood. Remove the substrates and rinse them with anhydrous toluene followed by absolute ethanol to remove any loosely bound silane.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
Storage: Store the functionalized substrates in a desiccator.
Conversion of Surface-Bound Thiocyanate to Thiol
The thiol group is a key functional group in many bioconjugation strategies. The surface-bound thiocyanate can be readily converted to a thiol using a mild reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range[2].
Materials:
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Protocol:
-
Prepare Reducing Solution: Prepare a 10 mM solution of TCEP in PBS (pH 7.4).
-
Reduction Reaction: Immerse the TES-SCN functionalized substrate in the TCEP solution. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrate from the TCEP solution and rinse thoroughly with PBS and then with DI water to remove any unreacted TCEP and byproducts.
-
Drying and Storage: Dry the thiol-functionalized substrate under a stream of nitrogen and use immediately for subsequent applications. Thiol groups can be susceptible to oxidation, so prompt use or storage under an inert atmosphere is recommended.
Figure 2: Reaction scheme for silanization and thiol conversion.
Validation and Characterization of the Modified Surface
To ensure the success of the surface modification, a combination of analytical techniques should be employed at each stage of the process.
Contact Angle Goniometry
Contact angle measurement is a simple and effective method to assess changes in surface hydrophobicity.
-
Bare Substrate: A clean, hydroxylated glass or silica surface is highly hydrophilic and will exhibit a low water contact angle (typically < 20°).
-
TES-SCN Functionalized Surface: After silanization with TES-SCN, the surface becomes more hydrophobic due to the presence of the propyl chains. The water contact angle is expected to increase significantly (e.g., 55-75°)[1].
-
Thiol-Functionalized Surface: The conversion to a thiol group may slightly alter the surface energy, and a corresponding change in the contact angle may be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a powerful tool for identifying the functional groups present on the surface.
-
TES-SCN Surface: Look for a characteristic sharp absorption peak around 2150-2160 cm⁻¹ , corresponding to the C≡N stretch of the thiocyanate group. Other expected peaks include C-H stretching vibrations from the alkyl groups (~2850-2980 cm⁻¹) and Si-O-Si stretching from the siloxane network (~1000-1100 cm⁻¹).
-
Thiol Surface: Upon successful reduction, the thiocyanate peak at ~2150 cm⁻¹ should disappear. The appearance of a weak S-H stretching band around 2550-2600 cm⁻¹ can be difficult to detect due to its low intensity but is a definitive indicator of thiol formation.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the surface.
-
TES-SCN Surface: The survey spectrum should show the presence of Si, C, O, N, and S. High-resolution spectra will reveal:
-
S 2p: A peak at a binding energy of approximately 164-166 eV , characteristic of the sulfur in a thiocyanate group.
-
N 1s: A peak at around 399-400 eV , corresponding to the nitrogen in the thiocyanate group.
-
-
Thiol Surface: After reduction, the S 2p peak is expected to shift to a lower binding energy, typically around 162-164 eV , which is characteristic of a thiol. The N 1s peak should be absent.
Ellman's Test for Thiol Quantification
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) provides a colorimetric method to quantify the number of accessible thiol groups on the surface. The reaction of DTNB with a thiol produces a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm[3][4][5][6]. This test serves as a crucial validation step for the successful conversion of the thiocyanate to the desired thiol functionality.
Troubleshooting and Key Considerations
-
Inconsistent Contact Angles: This often points to incomplete or non-uniform silane coating. Ensure thorough substrate cleaning and activation, use anhydrous solvents, and consider optimizing reaction time and temperature.
-
Absence of Thiocyanate Peak in FTIR: This could be due to incomplete reaction, low silane concentration, or degradation of the silane. Verify the purity of the TES-SCN and the reaction conditions.
-
Incomplete Conversion to Thiol: Increase the concentration of the reducing agent (TCEP) or the reaction time. Ensure the pH of the reaction buffer is optimal for the reducing agent.
-
Safety Precautions: Always handle silanes and other chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and safety glasses. Be particularly cautious when working with Piranha solution.
Conclusion
This compound is a powerful tool for the functionalization of surfaces, offering a gateway to a wide range of subsequent chemical modifications through its versatile thiocyanate group. By following the detailed protocols and validation methods outlined in this guide, researchers can achieve reproducible and well-characterized surfaces tailored to the demanding requirements of modern research and drug development. The ability to control surface chemistry at the molecular level is a cornerstone of innovation, and a mastery of these techniques will undoubtedly propel future advancements in the field.
References
-
Silica nanoparticles grown from organofunctionalised trialkoxysilanes: Synthesis, High Density Modification Strategies and Application - FLEX. (n.d.). Retrieved December 31, 2025, from [Link]
-
Glass cover slips and small glass vials were silanised following the same method. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (2025, October 25). ChemRxiv. Retrieved December 31, 2025, from [Link]
-
Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]
-
Disulfide reduction using TCEP reaction. (2012, February 6). Bio-Synthesis Inc. Retrieved December 31, 2025, from [Link]
-
Silanization. (n.d.). Wikipedia. Retrieved December 31, 2025, from [Link]
-
Basic Protocol: Silanizing Glassware. (n.d.). Scribd. Retrieved December 31, 2025, from [Link]
-
Epoxy Coatings Doped with (3-Aminopropyl)triethoxysilane-Modified Silica Nanoparticles for Anti-Corrosion Protection of Zinc. (2023, October 27). MDPI. Retrieved December 31, 2025, from [Link]
-
Surface Chemistry Protocol. (n.d.). Popa Lab. Retrieved December 31, 2025, from [Link]
-
Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]
-
Thiocyanate and thiol self-assembling process on platinum investigated by means of sum-frequency generation. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]
-
Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Interfacial modification of silica surfaces through γ-isocyanatopropyl triethoxy silane–amine coupling reactions. (2008, January 15). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. (n.d.). Philippine Journal of Science. Retrieved December 31, 2025, from [Link]
-
Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. (2014, February 1). PubMed. Retrieved December 31, 2025, from [Link]
- Reduction of organic thiocyanates. (n.d.). Google Patents.
-
Recent Trends in Direct S-Cyanation of Thiols. (2023, August 10). Chemical Review and Letters. Retrieved December 31, 2025, from [Link]
-
Comparative Study of Solution-phase and Vapor-phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. (2013, November 20). PMC - NIH. Retrieved December 31, 2025, from [Link]
-
Optimization of silica silanization by 3-aminopropyltriethoxysilane. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. Retrieved December 31, 2025, from [Link]
-
Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. (2017, June 20). PMC - NIH. Retrieved December 31, 2025, from [Link]
-
Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Towards Optimization of the Silanization Process of Hydroxyapatite for Its Use in Bone Cement Formulations. (2014, July 1). PubMed. Retrieved December 31, 2025, from [Link]
-
Adsorption properties of decyl thiocyanate and decanethiol on platinum substrates studied by sum-frequency generation spectroscopy. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. (2022, July 14). Longdom Publishing. Retrieved December 31, 2025, from [Link]
-
Vapor-phase grafting of functional silanes on atomic layer deposited Al2O3. (2023, April 24). Sibener Group. Retrieved December 31, 2025, from [Link]
-
Optimization of mixed silanes agent solution and curing process for composite γ‐glycidoxypropyl trimethoxysilane (γ‐GPS)/bis‐1.2‐(triethoxysilyl)ethane (BTSE) silane film on Q235 steel surface. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. Retrieved December 31, 2025, from [Link]
-
Effects of post surface conditioning before silanization on bond strength between fiber post and resin cement. (n.d.). PMC - PubMed Central. Retrieved December 31, 2025, from [Link]
-
Simple post-curing methods to optimize the depth of cure and physicochemical properties of 3D printed resin. (2025, April 27). PubMed. Retrieved December 31, 2025, from [Link]
-
Adequate Reducing Conditions Enable Conjugation of Oxidized Peptides to Polymers by One-Pot Thiol Click Chemistry. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Comparison of thiocyanate and thiol self-assembled monolayers on platinum surface. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Introduction of Thiol Moieties, including their Thiol-ene Reactions and Air Oxidation, onto Polyelectrolyte Multilayer Substrate. (n.d.). R Discovery. Retrieved December 31, 2025, from [Link]
-
Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid. (n.d.). PMC - NIH. Retrieved December 31, 2025, from [Link]
Sources
Application Notes and Protocols: Enhancing Vulcanizate Mechanical Properties with Triethoxy(3-thiocyanatopropyl)silane
Introduction: The Challenge of Reinforcement in Modern Rubber Compounding
In the pursuit of high-performance elastomers, particularly for applications demanding exceptional durability such as automotive tires and industrial rubber goods, the incorporation of reinforcing fillers is paramount. While carbon black has traditionally dominated this role, precipitated silica has emerged as a key material for achieving a superior balance of properties, including reduced rolling resistance, improved wet grip, and enhanced tear strength. However, the inherent incompatibility between the hydrophilic surface of silica, rich in silanol groups (Si-OH), and the hydrophobic nature of most rubber polymers presents a significant compounding challenge. This incompatibility leads to poor filler dispersion, the formation of filler agglomerates, and a weak interface between the filler and the rubber matrix, all of which compromise the final mechanical properties of the vulcanizate.[1][2]
To bridge this divide, bifunctional organosilanes, commonly known as coupling agents, are indispensable additives. These molecules act as molecular primers, forming a durable chemical link between the inorganic filler and the organic polymer matrix. Triethoxy(3-thiocyanatopropyl)silane, a sulfur-containing organosilane, has garnered considerable attention for its ability to significantly enhance the performance of silica-filled rubber compounds. This document provides a detailed technical guide on the application of this compound, outlining its mechanism of action, protocols for its use, and the expected improvements in the mechanical properties of vulcanizates.
The Unique Chemistry of this compound
This compound possesses a unique molecular architecture that enables its dual functionality. The molecule can be conceptually divided into two reactive domains:
-
The Triethoxysilyl Group (-Si(OCH₂CH₃)₃): This is the silica-reactive functional group. In the presence of moisture, which is typically available on the surface of silica or as an additive in the rubber compound, the ethoxy groups hydrolyze to form reactive silanol groups (-Si-OH). These silanol groups can then condense with the silanol groups on the surface of the silica filler, forming stable covalent siloxane bonds (Si-O-Si). This reaction effectively grafts the silane molecule onto the filler surface, modifying its surface chemistry from hydrophilic to hydrophobic and improving its compatibility with the rubber matrix.[3]
-
The 3-Thiocyanatopropyl Group (-CH₂(CH₂)₂SCN): This is the polymer-reactive functional group. The thiocyanato group is a "masked" mercapto group that becomes active during the high temperatures of the vulcanization process. It participates in the sulfur crosslinking reactions, forming chemical bonds with the polymer chains. This creates a strong covalent link between the silica filler (now coated with the silane) and the rubber matrix, enabling efficient stress transfer from the polymer to the reinforcing filler.[4]
The use of a thiocyanato-functional silane offers advantages over other sulfur-containing silanes, such as those with tetrasulfide or disulfide linkages. Notably, it can lead to improved scorch safety (premature vulcanization) and can accelerate the cure rate, which is beneficial for processing efficiency.[1][5]
Mechanism of Action: A Two-Stage Process
The performance-enhancing effects of this compound are realized through a two-stage process that occurs during the rubber compounding and vulcanization stages.
Stage 1: Silanization (In-Situ Filler Modification)
This stage takes place during the initial high-temperature mixing of the rubber, silica, and silane. The key steps are:
-
Hydrolysis: The triethoxysilyl groups of the silane react with water to form silanetriols and ethanol as a byproduct.
-
Condensation: The newly formed silanol groups on the silane molecule react with the silanol groups on the silica surface, forming stable siloxane bonds and releasing water.
-
Surface Hydrophobation: This reaction effectively coats the silica particles with the organofunctional part of the silane, reducing their surface energy and promoting their dispersion within the non-polar rubber matrix.
This in-situ modification is critical for breaking down silica agglomerates and achieving a homogeneous distribution of the filler, which is a prerequisite for optimal reinforcement.[2][6]
Stage 2: Coupling (Vulcanization)
During the subsequent curing stage, typically at temperatures between 140°C and 170°C, the thiocyanato group of the silane becomes reactive and participates in the sulfur vulcanization chemistry. While the precise mechanism is complex, it is understood to involve the cleavage of the S-CN bond and the formation of a reactive mercapto-like species that integrates into the sulfur crosslinking network, forming strong chemical bonds between the silane-modified silica and the polymer chains.[7][8]
Visualizing the Mechanism and Workflow
To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Reaction Mechanism of this compound.
Experimental Protocols
The following protocols provide a step-by-step methodology for the incorporation and evaluation of this compound in a typical silica-filled rubber compound.
Protocol 1: In-Situ Compounding of Silica-Filled Rubber
This protocol describes a standard two-stage mixing process in an internal mixer.
Materials and Equipment:
-
Internal mixer (e.g., Brabender or Banbury type) with temperature control
-
Two-roll mill
-
Rubber (e.g., Styrene-Butadiene Rubber - SBR, Natural Rubber - NR)
-
Precipitated silica
-
This compound
-
Zinc oxide, Stearic acid (activators)
-
Antioxidants/Antiozonants
-
Sulfur (curing agent)
-
Accelerators (e.g., sulfenamide-based)
Procedure:
Stage 1: Non-Productive Mixing (Silanization)
-
Mixer Preparation: Set the initial mixer temperature to 100-110°C and the rotor speed to 50-60 rpm.[2][9]
-
Polymer Mastication: Add the rubber to the mixer and masticate for 1-2 minutes until a cohesive band is formed.
-
Ingredient Addition (Half-Half Method):
-
Add half of the silica and half of the this compound. Mix for 2-3 minutes.
-
Add the remaining silica, silane, zinc oxide, stearic acid, and other processing aids (except sulfur and accelerators).
-
-
Silanization: Continue mixing, allowing the temperature to rise to 140-150°C to facilitate the reaction between the silane and silica. Maintain this temperature for 3-5 minutes.[9] The total mixing time for this stage is typically 8-10 minutes.
-
Discharge: Discharge the masterbatch from the mixer and sheet it out on a two-roll mill.
-
Cooling: Allow the masterbatch to cool to room temperature for at least 4 hours, and preferably 24 hours, before the next stage.
Stage 2: Productive Mixing (Addition of Curatives)
-
Mill Preparation: Set the two-roll mill temperature to 50-70°C.
-
Masterbatch Softening: Pass the cooled masterbatch from Stage 1 through the mill until it forms a smooth, pliable sheet.
-
Curative Incorporation: Add the sulfur and accelerators to the rubber on the mill. Ensure a uniform dispersion by making several cuts and folds. Keep the mixing time short (typically 3-5 minutes) to avoid premature curing (scorch).
-
Final Sheeting: Sheet the final compound to the desired thickness for vulcanization and testing.
Figure 2: Experimental Workflow for In-Situ Compounding.
Protocol 2: Vulcanization and Sample Preparation
-
Vulcanization:
-
Cut the uncured rubber sheets to the dimensions of the mold for the specific mechanical test.
-
Place the sample in a pre-heated compression molding press at the desired vulcanization temperature (e.g., 160°C).
-
Apply pressure and cure for the optimal cure time (t90) as determined by a rheometer.
-
-
Post-Cure Conditioning:
-
After vulcanization, remove the samples from the mold and allow them to cool to room temperature.
-
Condition the vulcanized samples for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.
-
Protocol 3: Mechanical Property Testing
The following standard test methods should be employed to quantify the improvements in mechanical properties.
-
Tensile Properties (ASTM D412):
-
Use a universal testing machine to measure tensile strength, elongation at break, and modulus at various elongations (e.g., 100% and 300%). This test is fundamental for assessing the overall strength and stiffness of the vulcanizate.
-
-
Hardness (ASTM D2240):
-
Measure the Shore A hardness using a durometer. This provides a quick assessment of the material's resistance to indentation.
-
-
Tear Strength (ASTM D624):
-
Determine the resistance of the vulcanizate to tearing. This is a critical property for applications where the material may be subjected to nicks or cuts in service.
-
-
Compression Set (ASTM D395):
-
Evaluate the ability of the rubber to retain its elastic properties after prolonged compressive stress. A lower compression set value indicates better elasticity and is crucial for sealing applications.
-
Data Presentation: Expected Improvements in Mechanical Properties
The incorporation of this compound is expected to lead to significant improvements in the mechanical properties of silica-filled vulcanizates compared to an unfilled gum vulcanizate and a silica-filled vulcanizate without a coupling agent. The following table summarizes representative data compiled from literature, showcasing these enhancements.
| Property | Test Method | Unfilled Vulcanizate (Control 1) | Silica-Filled without Silane (Control 2) | Silica-Filled with this compound |
| Hardness (Shore A) | ASTM D2240 | ~45 | ~60 | ~65-70 |
| Tensile Strength (MPa) | ASTM D412 | ~2-3 | ~15-18 | ~22-25 |
| Modulus at 300% (MPa) | ASTM D412 | ~1.0 | ~8-10 | ~12-15 |
| Elongation at Break (%) | ASTM D412 | ~600-700 | ~400-500 | ~450-550 |
| Tear Strength (kN/m) | ASTM D624 | ~20-25 | ~30-35 | ~45-55 |
| Compression Set (%) (22h @ 70°C) | ASTM D395 | >50 | ~25-30 | ~15-20 |
Note: The values presented are illustrative and can vary depending on the specific rubber formulation, filler loading, and processing conditions. Data is synthesized from trends reported in various studies.[4][10][11]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful application of this compound can be confirmed through a combination of process observations and material testing:
-
Processability: A noticeable decrease in the compound's Mooney viscosity during mixing is a primary indicator of improved filler dispersion and the effectiveness of the silanization reaction.[1]
-
Cure Characteristics: Rheometer data will show an increase in the maximum torque (MH), indicating a higher state of cure and reinforcement. The cure rate may also be accelerated.
-
Mechanical Properties: The most direct validation comes from the significant improvements in the measured mechanical properties as outlined in the data table above. A substantial increase in tensile strength, modulus, and tear strength, coupled with a decrease in compression set, confirms the successful coupling of the filler to the polymer matrix.
By systematically comparing the properties of the vulcanizate with and without the silane, researchers can unequivocally determine the efficacy of this compound in their specific rubber formulation.
Conclusion
This compound is a highly effective coupling agent for enhancing the mechanical properties of silica-filled vulcanizates. Its unique chemical structure allows for a robust, two-stage mechanism of action that first improves filler dispersion through in-situ silanization and then creates a strong covalent interface between the filler and the polymer matrix during vulcanization. By following the detailed protocols outlined in these application notes, researchers and professionals in drug development can effectively utilize this advanced material to develop high-performance elastomeric components with superior strength, durability, and resilience. The resulting improvements in mechanical integrity are critical for ensuring the reliability and safety of a wide range of rubber products.
References
-
(2025). Comparison of reinforcing efficiency between Si-69 and Si-264 in an efficient vulcanization system. ResearchGate. Retrieved from [Link]
-
Pérez-Aparicio, J., et al. (2019). Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica. Polymers, 11(12), 2043. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Thiocyanatopropyltriethoxysilane: Enhancing Rubber Properties & Adhesion | Manufacturer & Supplier. Retrieved from [Link]
-
Sae-oui, P., et al. (2005). Comparison of reinforcing efficiency between Si-69 and Si-264 in a conventional vulcanization system. Journal of Applied Polymer Science, 97(5), 2147-2154. Retrieved from [Link]
-
Chonkaew, W., et al. (2010). Vulcanization Characteristics and Dynamic Mechanical Behavior of Natural Rubber Reinforced with Silane Modified Silica. Journal of Nanoscience and Nanotechnology, 10(7), 4678-4684. Retrieved from [Link]
-
Das, C., et al. (2018). Exploring the comparative effect of silane coupling agents with different functional groups on the cure, mechanical and thermal properties of nano-alumina (Al2O3)-based natural rubber (NR) compounds. Journal of Materials Science, 53(22), 15646-15662. Retrieved from [Link]
-
Ansarifar, A., et al. (2018). Reinforcing Behaviors of Sulfur-Containing Silane Coupling Agent in Natural Rubber-Based Magnetorheological Elastomers with Various Vulcanization Systems. Materials, 11(10), 1882. Retrieved from [Link]
-
Ansarifar, A., & Nuhawan, R. (2001). Effects of Silane on Properties of Silica Filled Natural Rubber Compounds. Journal of Rubber Research, 4(2), 89-106. Retrieved from [Link]
-
Rattanasom, N., et al. (2016). The effect of silane addition timing on mixing processability and properties of silica reinforced rubber compound. Journal of Applied Polymer Science, 133(10). Retrieved from [Link]
-
Norizah, A. K., & Azemi, S. (2014). Influence of TESPT on Tensile and Tear Strengths of Vulcanized Silica-filled Natural Rubber. ASEAN Journal on Science and Technology for Development, 31(1). Retrieved from [Link]
-
Pattanawanidchai, S., et al. (2019). Peroxide-Cured Silica Filled Natural Rubber Influenced by Organosilane. Polymer Engineering & Science, 59(1), 42-48. Retrieved from [Link]
-
Kim, I. S., & Kim, W. (2020). Effect of Sulfur Variation on the Vulcanizate Structure of Silica-Filled Styrene-Butadiene Rubber Compounds with a Sulfide–Silane Coupling Agent. Polymers, 12(12), 2821. Retrieved from [Link]
-
Wikipedia. (2024). Sulfur vulcanization. Retrieved from [Link]
-
Mészáros, L., et al. (2024). Improving the mechanical and abrasion properties of silica-reinforced styrene-butadiene rubber composites by optimizing the concentrations of compatibilizers. Journal of Polymer Engineering. Retrieved from [Link]
-
Blume, A. (2011). The Development of Sulphur-Functional Silanes as Coupling Agents in Silica-Reinforced Rubber Compounds. Their Historical Development over Several Decades. Kautschuk Gummi Kunststoffe, 64(11-12), 38-44. Retrieved from [Link]
-
De, D., et al. (2014). Mechanistic Aspects of Silane Coupling Agents With Different Functionalities on Reinforcement of Silica-Filled Natural Rubber Compounds. Polymer Engineering & Science, 54(11), 2545-2555. Retrieved from [Link]
-
Kaewsakul, W., et al. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. Polymers, 10(6), 591. Retrieved from [Link]
-
Torshizi, N. A., et al. (2022). Impact of Placement of Aminopropyl Triethoxy Silane and Tetraethoxy Silicate on SSBR Chains. Journal of Polymers and the Environment, 30(3), 1145-1157. Retrieved from [Link]
-
Coran, A. Y. (1984). Vulcanization. Part VI. The vulcanization of rubbers with sulfur and accelerators. Rubber Chemistry and Technology, 57(3), 689-707. Retrieved from [Link]
-
van der Walle, M., & Noordermeer, J. W. M. (2001). Understanding the Chemistry of the Rubber/Silane Reaction for Silica Reinforcement, Using Model Olefins. Kautschuk Gummi Kunststoffe, 54(10), 598-605. Retrieved from [Link]
-
Wang, M. J., et al. (2020). The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. Polymers, 12(12), 2999. Retrieved from [Link]
-
Cataldo, F. (2021). Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. Polymers, 13(16), 2736. Retrieved from [Link]
-
Kim, B., et al. (2020). Vulcanizate Structures of SBR Compounds with Silica and Carbon Black Binary Filler Systems at Different Curing Temperatures. Polymers, 12(8), 1775. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Triethoxysilyl)propyl thiocyanate. Retrieved from [Link]
-
Qian, H., et al. (2020). Preparation and properties of room temperature vulcanized silicone rubber using triethoxy(2-(4-methylcyclohex-3-en-1-yl)propyl)silane as a novel cross-linking agent. Polymers for Advanced Technologies, 31(11), 2746-2754. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D412 - 16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. Retrieved from [Link]
-
Mosites Rubber Company. (n.d.). ASTM Test Standards for Typical Physical Properties. Retrieved from [Link]
Sources
- 1. Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica | MDPI [mdpi.com]
- 2. Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Sulfur Variation on the Vulcanizate Structure of Silica-Filled Styrene-Butadiene Rubber Compounds with a Sulfide–Silane Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pt.bme.hu [pt.bme.hu]
- 10. The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents [mdpi.com]
- 11. Preparation, properties of In‐situ silica modified styrene‐butadiene rubber and its silica‐filled composites | Semantic Scholar [semanticscholar.org]
Application Note: Enhancing Filler Dispersion in Polymer Composites Using Triethoxy(3--thiocyanatopropyl)silane
Introduction: The Challenge of Filler-Polymer Interactions
In the realm of polymer composites, the dispersion of inorganic fillers, such as silica or clay, within a polymer matrix is a critical factor governing the final material's performance.[1] While fillers are added to enhance mechanical properties like tensile strength, tear resistance, and hardness, their inherent incompatibility with typically hydrophobic polymer matrices presents a significant challenge.[2] Hydrophilic fillers tend to agglomerate due to strong inter-particle interactions (e.g., hydrogen bonding), leading to poor dispersion.[3] These agglomerates act as stress concentration points, compromising the mechanical integrity of the composite and diminishing the reinforcing effect.[3][4]
To overcome this, silane coupling agents are employed to act as molecular bridges between the inorganic filler surface and the organic polymer matrix.[5] These bifunctional molecules create a robust, water-resistant bond at the interface, which not only improves adhesion but is also fundamental to achieving uniform filler dispersion.[5][6] This application note provides a detailed guide on the use of a specific, highly effective blocked mercaptosilane, Triethoxy(3-thiocyanatopropyl)silane (CAS: 34708-08-2), to enhance filler dispersion and, consequently, the performance of polymer composites.
The Coupling Agent: this compound
This compound is an organofunctional silane featuring a thiocyanate group (-SCN). This "blocked" mercapto group offers processing advantages over traditional mercaptosilanes, particularly in sulfur-cured rubber systems. The thiocyanate functionality remains stable during the initial, high-temperature mixing stages, preventing premature crosslinking or "scorching" of the rubber compound.[7] The "unblocking" of the mercapto group occurs at the higher temperatures of vulcanization, allowing it to react efficiently with the polymer backbone.
The molecule's structure is comprised of two key components:
-
Triethoxysilyl Group [-Si(OCH₂CH₃)₃]: This inorganic-reactive group is responsible for bonding to the filler surface.
-
Thiocyanatopropyl Group [- (CH₂)₃SCN]: This organo-reactive group provides compatibility and covalent bonding with the polymer matrix.[8]
The Coupling Mechanism: A Two-Stage Process
The efficacy of this compound lies in its ability to chemically modify the filler surface and subsequently react with the polymer during compounding. The process can be understood in two primary stages: Hydrolysis & Condensation, and Polymer Interaction.
Stage 1: Hydrolysis and Condensation (Filler Surface Reaction) The initial step involves the hydrolysis of the ethoxy groups on the silane in the presence of moisture, typically adsorbed on the filler's surface.[9][10] This reaction forms reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the surface of inorganic fillers like silica, forming stable, covalent siloxane bonds (Si-O-Si).[11] This process effectively grafts the silane onto the filler surface, changing its surface chemistry from hydrophilic to hydrophobic.[12]
Stage 2: Polymer Interaction (Compounding & Curing) During the compounding process, the polymer chains physically adsorb onto the now organophilic filler surface. The thiocyanate-terminated alkyl chains extend into the polymer matrix, improving wettability and steric separation of the filler particles.[9] In sulfur-cured elastomer systems, the thiocyanate group is activated at vulcanization temperatures, forming a reactive mercapto group (-SH) which can then form sulfur crosslinks with the polymer chains.[7][13] This creates a strong covalent link between the filler and the polymer matrix.
Figure 2: Experimental workflow from filler treatment to analysis.
Conclusion
This compound serves as a highly effective coupling agent for improving the dispersion of inorganic fillers in polymer matrices. By chemically modifying the filler surface, it mitigates particle agglomeration and promotes intimate filler-polymer interaction. The blocked thiocyanate group offers excellent processing safety, making it particularly suitable for sulfur-cured elastomer systems. The protocols and validation methods outlined in this note demonstrate a clear pathway to achieving enhanced composite performance. Verification through rheological, mechanical, and morphological analyses will confirm a significant improvement in filler dispersion, leading to materials with superior strength, modulus, and durability.
References
- Barghamadi, M., & Ghasemi, I. (2021). Rheology of Highly Filled Polymers. Basparesh, 10(4), 16-30.
- NINGBO INNO PHARMCHEM CO.,LTD. Silane Coupling Agents: Optimizing Filler-Polymer Interaction with Hexyltriethoxysilane.
- ARCOR Epoxy Technologies. Mineral fillers have become increasingly important additives and modifiers for organic polymer.
- Santa Cruz Biotechnology, Inc. (2017).
- Gelest. Applying a Silane Coupling Agent.
- AK Scientific, Inc.
- Karásek, L., & Sumita, M. (1996). Characterization of dispersion state of filler and polymer-filler interactions in rubber-carbon black composites.
- ResearchGate. (n.d.). Rheological Characterization of Fiber-Filled Polymer Composites via Constitutive Modeling.
- Nanjing SiSiB Silicones Co., Ltd.
- MedCrave. (2017). Rheological properties of natural fiber polymer composites. MOJ Polymer Science, 1(4), 147-148.
- Ali, A., et al. (2024). Investigation of the Combination of Chicken Feathers and Polyhydroxyalkanoates for Sustainable and Biodegradable Composite Materials.
- Malkin, A. Y., & Isayev, A. I. (2024). Rheology of Highly Filled Polymer Compositions—Limits of Filling, Structure, and Transport Phenomena. Polymers, 16(3), 421.
- Li, Y., et al. (2024). Mechanism and Characterization of Bicomponent-Filler-Reinforced Natural Rubber Latex Composites: Experiment and Molecular Dynamics (MD). Polymers, 16(11), 1545.
- ResearchGate. (2016). Rheology of Filled Polymer Systems.
- XiXisys. (n.d.).
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
- ASTM International. (n.d.). ASTM D297: Standard Test Methods for Rubber Products—Chemical Analysis.
- ResearchGate. (2005). Effect of silane coupling agent on the polymer-filler interaction and mechanical properties of silica-filled NR.
- TestResources. (n.d.). ASTM D575 Compression Test of Rubber.
- Scribd. (n.d.). ASTM Rubber Standards PDF.
- Google Patents. (1996).
- Trepo. (2023). Characterization Methods for Silica Dispersion in Rubber.
- Alpha Technologies. (2023). Understanding ASTM Rubber Testing Standards.
- Rainbow Master Mixing. (n.d.). ASTM Rubber Testing Methods Explained.
- SiSiB Silicones. (n.d.). Silanes for Fillers and Pigments.
- TCI Chemicals. (n.d.).
- Aaron Chemistry GmbH. (n.d.).
- ResearchGate. (n.d.). Characterization of the effect of the filler dispersion on the stress relaxation behavior of carbon black filled rubber composites.
- AZoM. (2012).
- ResearchGate. (n.d.). Evaluation of Dispersion of Carbon Black (Filler) into the Rubber.
- Daken Chem. (2024).
- Matinlinna, J. P., & Lassila, L. V. (2011). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PMC - NIH.
- National Center for Biotechnology Information. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- MDPI. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- Universiti Sains Malaysia. (2019). Effect of Different Salinization Methods of Silica Filler on Rubber Reinforcement.
- ResearchGate. (n.d.). Special Silanes for Special Elastomers.
Sources
- 1. trepo.tuni.fi [trepo.tuni.fi]
- 2. web.usm.my [web.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arcorepoxy.com [arcorepoxy.com]
- 6. Investigation of the Combination of Chicken Feathers and Polyhydroxyalkanoates for Sustainable and Biodegradable Composite Materials [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. dakenchem.com [dakenchem.com]
- 9. azom.com [azom.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sisib.com [sisib.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "Triethoxy(3-thiocyanatopropyl)silane" hydrolysis and self-condensation
<content_type_and_audience> Topic: Content type: Create a technical support center with troubleshooting guides and FAQs. These should be in a question-and-answer format and directly address specific issues users might encounter during their experiments. Audience: Researchers, scientists, and drug development professionals. content_content_type_and_audience>
Technical Support Center: Triethoxy(3-thiocyanatopropyl)silane
A Guide for Researchers and Application Scientists
Welcome to the technical support center for this compound (TES-SCN). This guide is designed to provide you, our fellow researchers and scientists, with in-depth, field-proven insights into the hydrolysis and self-condensation of this versatile organosilane. As Senior Application Scientists, we understand that mastering the behavior of TES-SCN in solution is critical for successful surface modification, particle functionalization, and composite formulation.
This document moves beyond simple protocols to explain the causality behind the observable phenomena in your experiments. We will address common challenges in a direct question-and-answer format, supported by reaction mechanisms, quantitative data, and validated experimental procedures.
Fundamental Principles: The Chemistry of TES-SCN Activation
Before troubleshooting, it is essential to understand the core chemical transformations that TES-SCN undergoes. The process occurs in two primary, competing stages: hydrolysis and condensation.[1] Control over your application hinges on manipulating the rates of these two reactions.
-
Hydrolysis: The initial and rate-determining step where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction forms reactive silanol intermediates and ethanol as a byproduct.[1]
-
Condensation: The subsequent reaction where these newly formed silanol groups react with each other (self-condensation) or with hydroxyl groups on a substrate surface. Self-condensation leads to the formation of siloxane oligomers (Si-O-Si), which can be desirable for creating a cross-linked interlayer or problematic if uncontrolled precipitation occurs.[2]
The interplay between these reactions is heavily influenced by several factors, including pH, water concentration, catalyst, solvent, and temperature.[3][4]
Caption: TES-SCN reaction pathway: from hydrolysis to condensation.
Troubleshooting Guide & Core Questions
This section addresses the most common issues encountered during the handling and reaction of this compound.
Q1: My silane solution turned cloudy/precipitated immediately after adding water. What went wrong?
This is the most frequent issue reported and is almost always due to uncontrolled, rapid self-condensation. The silane molecules are reacting with each other faster than they can be stabilized in solution or react with your target surface.
-
Primary Cause: Incorrect pH. The rates of hydrolysis and condensation are highly pH-dependent. At neutral pH (around 7), both reactions are slow.[5][6] However, under basic conditions (pH > 7), the condensation reaction is significantly accelerated, leading to the rapid formation of insoluble polysiloxane networks (gelation).[1][7]
-
Secondary Cause: High Silane Concentration. Using too high a concentration of TES-SCN increases the probability of intermolecular collisions, favoring self-condensation over surface binding.[8]
-
Contributory Cause: High Temperature. Elevated temperatures increase the rate of all chemical reactions, including condensation.[9]
Solutions:
-
pH Control is Critical: For controlled hydrolysis with minimal self-condensation, an acidic pH between 4 and 5 is optimal.[5][9] This condition maximizes the rate of hydrolysis while keeping the condensation rate low.[5][10] Use a weak acid like acetic acid to adjust the pH of your water or water/alcohol solvent before adding the silane.
-
Reduce Concentration: Work with dilute silane solutions, typically in the range of 0.5% to 5% by weight.[11] Lower concentrations give the hydrolyzed silanol molecules more time to diffuse and react with the intended substrate.
-
Manage Temperature: Unless a specific protocol requires heating, perform the hydrolysis at room temperature to maintain control over the reaction kinetics.[9]
Q2: The performance of my silane treatment is inconsistent. Why do I get different results from batch to batch?
Inconsistency is often a sign of unmanaged variables in the hydrolysis and application process. The stability and reactivity of the hydrolyzed silane solution are transient.
-
Primary Cause: Solution "Aging". A freshly hydrolyzed silane solution is not static. The silanol groups begin to condense as soon as they are formed. The concentration of reactive monomeric and small oligomeric species is highest shortly after hydrolysis and decreases over time as larger, less reactive oligomers form.[7] Using a solution that has "aged" for too long will result in poor surface bonding.
-
Secondary Cause: Environmental Factors. Ambient humidity and temperature can significantly affect your results. High humidity can cause premature hydrolysis of the silane even before it is formally added to the solution, while temperature fluctuations alter reaction rates.[8]
-
Contributory Cause: Water Quality. The presence of metal ions or other impurities in your water can inadvertently catalyze condensation reactions.[12]
Solutions:
-
Standardize Hydrolysis Time: Establish a fixed "incubation" or "aging" time for your hydrolyzed solution (e.g., 15-30 minutes) and use it immediately afterward.[11] Do not store pre-hydrolyzed silane solutions for extended periods.[13] For maximum reproducibility, prepare the solution fresh for each experiment.
-
Control the Environment: Whenever possible, work in a controlled environment. If high humidity is a concern, consider working under a dry nitrogen atmosphere.[12] Record temperature and humidity for each experiment to correlate with performance outcomes.
-
Use High-Purity Reagents: Always use deionized (DI) water or distilled water and high-purity solvents to minimize contaminants.
Q3: How can I confirm that my silane has actually hydrolyzed and is ready for use?
Visual inspection alone (i.e., a clear solution) is not sufficient. Several analytical techniques can be used to monitor the reaction, though some are more practical for a typical research lab than others.
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR): This is a highly effective method. You can monitor the disappearance of Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the simultaneous appearance of a broad Si-OH stretching band (around 3700-3200 cm⁻¹).[14] This provides direct evidence of the conversion from ethoxy groups to silanol groups.
-
²⁹Si NMR Spectroscopy: This is the most direct and quantitative method for observing the silicon environment and identifying the various hydrolyzed and condensed species.[14][15] However, it requires specialized equipment and is not typically used for routine checks.
-
Turbidity Scanning: For insoluble silanes, the rate of hydrolysis can be monitored by observing the clarification of a two-phase (silane/water) system as the hydrophobic silane is converted to more soluble silanols.[16]
Practical Lab Approach: For most applications, a combination of strict protocol adherence (standardized pH, time, concentration) and periodic validation with a technique like FT-IR is a robust strategy.
Caption: A decision tree for troubleshooting common TES-SCN issues.
Experimental Protocols
Protocol 1: Standardized Aqueous Hydrolysis of TES-SCN
This protocol is designed to generate a stable, reactive silanol solution for surface treatment applications.
-
Solvent Preparation: Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
pH Adjustment: While stirring, add 0.1 M acetic acid dropwise to the water/ethanol mixture until the pH is stable between 4.0 and 4.5.
-
Silane Addition: Slowly add TES-SCN to the acidified solvent to achieve a final concentration of 2% (v/v). Continue stirring.
-
Hydrolysis (Aging): Allow the solution to stir at room temperature for 30 minutes. The solution should remain clear.
-
Application: The solution is now ready for immediate use. Apply to the substrate by dipping, spraying, or brushing as required by your specific application.[8]
-
Curing: After application, allow the solvent to evaporate and then cure the treated substrate. A typical curing cycle is 1-2 hours at 110-120°C, which promotes the covalent bonding to the surface and cross-linking of the silane layer.[5][9]
Data Summary: Key Reaction Parameters
The following table summarizes the critical parameters and their recommended ranges for controlling TES-SCN hydrolysis.
| Parameter | Recommended Range | Rationale & Impact |
| pH | 4.0 - 5.0 | Maximizes hydrolysis rate while minimizing condensation rate, preventing premature gelation.[5][17] |
| Concentration | 0.5% - 5% (w/w or v/v) | Reduces the rate of self-condensation, favoring reaction with the substrate surface.[8][11] |
| Hydrolysis Time | 15 - 60 minutes | Allows for sufficient formation of reactive silanols without excessive oligomerization.[9][11] |
| Temperature | Room Temperature (~20-25°C) | Provides a controlled reaction rate. Higher temperatures can accelerate condensation uncontrollably.[8][9] |
| Solvent | Water/Alcohol Mix (e.g., 95:5 Ethanol:Water) | Improves solubility of the parent silane and the resulting silanols, creating a stable solution. |
Frequently Asked Questions (FAQs)
-
Q: Can I use a different acid or base to catalyze the reaction?
-
Q: Is the thiocyanate (-SCN) functional group stable during hydrolysis?
-
Q: Why is ethanol produced as a byproduct, and does it matter?
-
A: Ethanol is the leaving group from the ethoxy moieties on the silicon atom during hydrolysis.[1] In most applications, it simply becomes part of the solvent system. However, in bulk polymerization (sol-gel) processes, the changing solvent composition (increasing ethanol concentration) can influence the solubility of silane oligomers and the final network structure.
-
-
Q: How should I store neat this compound?
References
- Silane Surface Treatment 8 Common Mistakes To Avoid. (2025). Vertex AI Search.
- Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior | Request PDF. (2025). ResearchGate.
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). Elsevier.
- (a) Reactivity of silane(s) and silanols. Silanols are most stable at... (n.d.). ResearchGate.
- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF. (2025). ResearchGate.
- The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2012). Taylor & Francis Online.
- A Comparative Guide to the Hydrolysis of Trialkoxysilanes: Quantitative Analysis of Silanol Group Conversion. (n.d.). Benchchem.
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (n.d.). PubMed.
- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). C.J. BRINKER.
- Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI.
- Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF. (2025). ResearchGate.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC.
- Reaction Mechanisms and Chemical Interactions of Triethoxy 3. (n.d.). Benchchem.
- 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%. (n.d.). Gelest, Inc.
- Silane coupling agents and surface conditioning in dentistry. (2012). Dental Tribune.
- Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. (2025). Unknown Source.
- How to prevent the hydrolysis of A Silane Coupling Agent?. (2025). Blog.
- (3-Thiocyanatopropyl)triethoxysilane. (n.d.). CymitQuimica.
- How to Use Silane Coupling Agents: A Practical Guide. (2025). Unknown Source.
- The Chemistry of Triethoxysilane Hydrolysis and Condensation. (2025). BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 3. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. zmsilane.com [zmsilane.com]
- 9. witschem.com [witschem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 12. uychem.com [uychem.com]
- 13. Dental News - Silane coupling agents and surface conditioning in dentistry [dental-tribune.com]
- 14. benchchem.com [benchchem.com]
- 15. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92% | [gelest.com]
- 19. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
Potential side reactions of "Triethoxy(3-thiocyanatopropyl)silane" during grafting
Welcome to the technical support guide for Triethoxy(3-thiocyanatopropyl)silane (CAS: 34708-08-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into its application in surface modification. Here, we address common challenges and frequently asked questions, focusing on the causality behind experimental choices to help you troubleshoot and optimize your grafting procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of grafting with this compound?
The grafting process is a two-stage mechanism driven by the bifunctional nature of the silane molecule, which contains hydrolyzable ethoxy groups and a terminal thiocyanate functional group.[1]
-
Hydrolysis: The three ethoxy groups (-OC₂H₅) on the silicon atom react with trace amounts of water to form highly reactive silanol groups (-Si-OH).[1][2] This reaction releases ethanol as a byproduct and can be catalyzed by acid or base.[2]
-
Condensation: The newly formed silanol groups can then react in two ways:
-
Surface Grafting: They condense with hydroxyl groups (-OH) present on the surface of an inorganic substrate (like silica, glass, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[2][3]
-
Self-Condensation: They can also react with each other, forming a cross-linked polysiloxane network on the surface.[2]
-
The propyl-thiocyanate chain extends away from the surface, presenting the -SCN group for further functionalization or to impart specific surface properties.[1]
Diagram: Desired Grafting Pathway
Caption: Ideal two-step reaction pathway for surface grafting.
Q2: What are the primary applications of the thiocyanate functional group after grafting?
The thiocyanate (-SCN) group is versatile. It can be used as:
-
A coupling agent to improve adhesion between inorganic substrates and organic polymers.[4]
-
A complexing agent for metals such as gold, silver, palladium, and platinum.[5]
-
A precursor for creating surfaces with biocidal or antimicrobial properties , as the thiocyanate group can interfere with essential microbial enzymes.[1][5]
-
A reactive handle for further chemical modification, as it can undergo various reactions common to organic thiocyanates.[6][7]
Troubleshooting Guide: Potential Side Reactions & Issues
This guide addresses the most common problems encountered during grafting experiments, their underlying causes, and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Poor or No Grafting (Surface remains hydrophilic, low contact angle) | A. Inadequate surface cleaning or hydroxylation. B. Degraded/inactive silane reagent. C. Sub-optimal silane concentration or reaction conditions. | A. Implement rigorous cleaning (sonication, piranha/plasma treatment).[8] B. Use fresh silane from a properly stored, sealed container.[9] C. Optimize concentration (start at 1-2% v/v), temperature, and time.[9] |
| 2. Hazy, White, or Uneven Coating (Visible, poorly adhered film) | Uncontrolled self-condensation (polymerization) of the silane in solution due to excess moisture or high concentration.[10] | A. Use anhydrous solvents and perform the reaction under an inert (e.g., nitrogen) atmosphere. B. Strictly control the amount of water available for hydrolysis.[2] C. After grafting, rinse and sonicate the substrate in a suitable solvent (e.g., toluene, ethanol) to remove loosely bound polysiloxanes.[10] |
| 3. Inconsistent or Non-Reproducible Results | A. Environmental factors, especially variable humidity.[9][11] B. Insufficient post-grafting cure. C. Poor control over reaction parameters (pH, temp, time).[12] | A. Conduct experiments in a controlled environment (e.g., glove box) or at consistent room humidity.[9] B. Introduce a post-grafting curing/annealing step (e.g., 100-120 °C) to drive covalent bond formation and remove byproducts.[9] C. Precisely control and document all reaction parameters. |
| 4. Unexpected Surface Chemistry (FTIR/XPS shows unexpected peaks or absence of SCN) | Isomerization or reaction of the thiocyanate group. The -SCN group can potentially isomerize to isothiocyanate (-NCS) or hydrolyze under harsh conditions.[6] | A. Avoid extreme pH and high temperatures during grafting if the thiocyanate functionality is critical. B. Use analytical techniques like FTIR and XPS to confirm the chemical state of the grafted layer. |
Diagram: Key Side Reactions During Grafting
Caption: Competing reactions can lead to undesired outcomes.
In-Depth Troubleshooting & Causality
Issue: My surface is still hydrophilic after grafting. What went wrong?
A hydrophilic surface post-treatment is a clear indicator of failed or incomplete silanization.[8] The root cause is almost always a failure in one of the two core reaction steps: hydrolysis or condensation.
-
Causality - The Role of the Surface: The entire process relies on the availability of reactive hydroxyl (-OH) groups on your substrate.[8] If the surface is contaminated with organic residues or has a low density of -OH groups, the hydrolyzed silane has nothing to bond with. This is why a rigorous cleaning and activation step is not just recommended, but critical. For silica-based substrates, treatments like piranha solution, UV/Ozone, or oxygen plasma are effective because they both clean the surface and generate a dense layer of silanol groups (Si-OH), maximizing potential binding sites.[8]
-
Causality - The Role of the Silane: Silanes with alkoxy groups are highly susceptible to degradation from atmospheric moisture.[8] If a bottle has been opened multiple times in a humid environment, the silane may have already hydrolyzed and polymerized within the bottle, rendering it inactive for surface grafting. Furthermore, the concentration in your reaction solution is a delicate balance. Too low, and you won't achieve adequate surface coverage.[8] Too high, and you dramatically increase the probability of silane molecules condensing with each other in solution rather than with the surface, leading to weakly adhered polymers that wash away.[8][9]
Issue: I have a hazy, uneven film on my substrate that can be physically removed.
This is a classic symptom of uncontrolled polymerization in the bulk solution.[10]
-
Causality - Hydrolysis vs. Condensation Rates: The rates of hydrolysis and condensation are heavily influenced by pH, water concentration, and temperature.[2][13] In the presence of excess water (e.g., using a non-anhydrous solvent or running the reaction in a high-humidity environment), the hydrolysis of ethoxy groups is rapid and widespread.[11] This creates a high concentration of reactive silanols in the solution. These silanols will readily react with each other (self-condensation) to form oligomers and then large polysiloxane networks, which then precipitate onto your substrate instead of forming a covalent monolayer.[2][10] This deposited layer is often thick, non-uniform, and not covalently bonded to the surface, explaining its poor adhesion. Controlling the reaction environment is key to favoring surface condensation over self-condensation.
Experimental Protocols
Protocol 1: General Substrate Preparation (Glass/Silicon)
Causality: This protocol is designed to remove organic contaminants and generate a high density of surface hydroxyl groups, which are essential for covalent bond formation.[8]
-
Cleaning: Sonicate the substrate in a sequence of Alconox (or similar lab detergent), deionized water, acetone, and finally isopropanol for 15 minutes each.
-
Drying: Dry the substrate under a stream of inert gas (N₂ or Ar) and then place it in an oven at 110 °C for at least 30 minutes to remove residual solvent and adsorbed water.
-
Activation (Choose one):
-
Oxygen Plasma/UV-Ozone: Treat the substrate for 5-10 minutes according to instrument specifications. This is a highly effective and clean method for generating hydroxyl groups.[8]
-
(Caution) Piranha Solution: Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30-45 minutes. [Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.]
-
-
Final Rinse & Dry: Thoroughly rinse the activated substrate with copious amounts of deionized water and dry again as in Step 2. Proceed immediately to the grafting step.
Protocol 2: Grafting with this compound
Causality: This protocol uses an anhydrous solvent to minimize uncontrolled polymerization in solution, while relying on the native hydroxyl layer of the substrate and trace atmospheric moisture for the desired reaction.
-
Prepare Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of fresh this compound in anhydrous toluene.
-
Immersion: Place the clean, dry, activated substrates into the silane solution. Ensure the substrates are fully submerged.
-
Reaction: Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. Reaction time and temperature may need to be optimized for your specific substrate.[14]
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any excess, non-adsorbed silane.
-
Sonication: Sonicate the substrates in a fresh bath of toluene for 5 minutes, followed by a sonication in isopropanol for 5 minutes. This step is critical for removing any loosely bound, physisorbed silane layers.[10]
Protocol 3: Post-Grafting Curing
Causality: The curing step provides thermal energy to drive the condensation reaction to completion, forming a more stable and cross-linked siloxane network on the surface and removing residual water and ethanol byproducts.[9]
-
Drying: After the final rinse, dry the grafted substrates under a stream of inert gas.
-
Curing: Place the substrates in an oven at 110-120 °C for 30-60 minutes.
-
Cooling: Allow the substrates to cool to room temperature before characterization or use. The surface is now ready. Characterization via contact angle goniometry, XPS, or FTIR is recommended to verify successful grafting.[9][15][16]
References
- BenchChem. (2025).
- BenchChem. (2025). In-Depth Technical Guide: Characterization of 3-Thiocyanatopropyltriethoxysilane (CAS No. 34708-08-2).
- BenchChem. (2025). Troubleshooting poor silanization with 3-Methacryloxypropyldimethylsilanol.
- BenchChem. (2025).
- BenchChem. (2025).
- CymitQuimica.
- BenchChem.
- Daken Chem. (2024).
- Dakenchem. (2025).
- MDPI. (2020). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane.
- ResearchGate. (2025). FTIR analysis of silane grafted high density polyethylene.
- ResearchGate. Understanding the relationship between silane application conditions, bond durability and locus of failure.
- Wikipedia.
- Wikipedia.
- Organic & Biomolecular Chemistry (RSC Publishing).
- RSC Publishing. (2021). Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane.
- ResearchGate. (2017). If a grafted silane layer on a polymer is thin, is there any chance the contact angle will not be affected?.
- ResearchGate. (1998). Silane grafting reactions of low-density polyethylene.
- MDPI. (2022).
- ACS Publications. (2015).
- ResearchGate. (2025). (PDF)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silanization - Wikipedia [en.wikipedia.org]
- 4. dakenchem.com [dakenchem.com]
- 5. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 7. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. zmsilane.com [zmsilane.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04296C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Factors affecting the grafting efficiency of "Triethoxy(3-thiocyanatopropyl)silane"
Here is the technical support center for "Triethoxy(3-thiocyanatopropyl)silane":
Welcome to the technical support center for this compound (TCTPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the surface modification process. As your partner in research, we aim to empower you with the knowledge to optimize your grafting efficiency and achieve consistent, reliable results.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the grafting of TCTPS. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue: Low Grafting Density or Poor Surface Coverage
Symptoms:
-
Post-grafting surface analysis (e.g., XPS, contact angle) shows minimal change from the bare substrate.
-
Subsequent functionalization or application steps fail, indicating a lack of TCTPS on the surface.
Potential Causes & Solutions:
-
Inadequate Surface Preparation: The presence of organic residues, moisture layers, or other contaminants on the substrate can severely hinder the grafting process.[1] A pristine surface is paramount for successful silanization.
-
Solution: Implement a rigorous, substrate-specific cleaning protocol. This may involve sonication in a series of solvents (e.g., acetone, ethanol, isopropanol), followed by plasma or piranha cleaning to generate hydroxyl (-OH) groups on the surface. Ensure the substrate is thoroughly dried before proceeding.[1]
-
-
Insufficient Hydrolysis of Silane: The triethoxy groups of TCTPS must first hydrolyze to reactive silanol groups (-Si-OH) to bond with the surface.[2][3]
-
Solution: Ensure a controlled amount of water is present in the reaction. For non-aqueous solvents, the trace amount of water on the substrate and in the solvent is often sufficient. For anhydrous conditions, pre-hydrolysis of the silane in a separate step may be necessary. The rate of hydrolysis is pH-dependent, with acidic conditions (pH 3-4.5) generally favoring hydrolysis over condensation.[4][5]
-
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and silane concentration play a crucial role in grafting efficiency.
-
Solution: Systematically optimize these parameters. Increase the reaction time or temperature to promote the reaction rate.[6][7] Be aware that excessively high temperatures can lead to uncontrolled polymerization in solution. Similarly, while a higher concentration of silane may seem beneficial, it can lead to the formation of multilayers and aggregates.[8] Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it.[9]
-
Issue: Inconsistent Grafting Results Across Batches
Symptoms:
-
Significant variability in surface properties (e.g., contact angle, coating thickness) between different experimental runs, even with seemingly identical protocols.
Potential Causes & Solutions:
-
Variable Water Content: The amount of water in the "anhydrous" solvent and on the substrate surface can fluctuate, leading to inconsistent hydrolysis and condensation rates.
-
Solution: Standardize the handling of solvents and substrates. Use freshly opened, high-purity anhydrous solvents for each experiment. Consider storing substrates in a desiccator prior to use to ensure a consistent, low-moisture surface. The presence of trace water is critical for the hydrolysis of the silane's alkoxy groups to form reactive silanol groups.[10]
-
-
Atmospheric Moisture Contamination: Silanes are highly sensitive to moisture. Exposure of the silane solution or the substrate to ambient air can lead to premature hydrolysis and polymerization.
-
Solution: Conduct the entire grafting process under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk line techniques or a glovebox for handling the silane and preparing the reaction mixture.
-
-
Aging of Silane Stock Solution: Pre-mixed silane solutions can hydrolyze and self-condense over time, reducing their reactivity.
-
Solution: Prepare fresh silane solutions immediately before each experiment. If a stock solution must be used, store it under an inert atmosphere and use it within a short timeframe.
-
Issue: Formation of Aggregates or Multilayers on the Surface
Symptoms:
-
AFM or SEM imaging reveals clumps of material on the surface instead of a uniform monolayer.
-
Surface appears hazy or shows visible particulates.
Potential Causes & Solutions:
-
Excessive Silane Concentration: High concentrations of TCTPS can lead to rapid self-condensation in the bulk solution, which then deposits onto the surface as aggregates.[1]
-
Solution: Reduce the silane concentration. A lower concentration promotes a more controlled, layer-by-layer growth on the surface.
-
-
Excess Water: While some water is necessary for hydrolysis, an excess can accelerate the self-condensation of silanol groups in solution, leading to the formation of polysiloxane networks that are not covalently bonded to the surface.[10]
-
Solution: For solution-phase grafting, strictly control the amount of water. In vapor-phase deposition, control the humidity of the reaction chamber.
-
-
Inadequate Rinsing: Insufficient rinsing after the grafting step can leave behind physically adsorbed silane molecules and oligomers.
-
Solution: Implement a thorough rinsing protocol. After grafting, rinse the substrate with the same anhydrous solvent used for the reaction to remove any non-covalently bonded silane. Sonication during rinsing can be effective in removing stubborn aggregates.
-
Section 2: Frequently Asked Questions (FAQs)
What is the fundamental mechanism of TCTPS grafting?
The grafting of this compound is a two-step process:
-
Hydrolysis: The three ethoxy groups (-OC2H5) on the silicon atom react with water to form reactive silanol groups (-Si-OH) and ethanol as a byproduct.[2][3] This reaction is often the rate-limiting step and can be catalyzed by acid or base.[4][5]
-
Condensation: The newly formed silanol groups can then react in two ways:
-
They can condense with hydroxyl groups present on the substrate surface (e.g., silica, glass, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[2]
-
They can self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface.
-
The thiocyanate (-SCN) group remains available for subsequent chemical modifications.[2]
How does pH influence the grafting process?
The pH of the reaction medium has a significant impact on both the hydrolysis and condensation rates of TCTPS:[4][11]
| pH Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |
| Acidic (pH < 7) | High | Slow | Primarily linear, weakly branched oligomers |
| Neutral (pH ≈ 7) | Very Low | Slow | Minimal reaction |
| Basic (pH > 7) | Moderate to High | High | Highly branched, cross-linked networks; rapid gelation |
Table 1: Influence of pH on Silane Reactions.[4]
For creating a well-ordered monolayer, acidic conditions are often preferred as they promote the formation of silanols that can then react with the surface, while minimizing self-condensation in solution.[4]
What is the optimal solvent for TCTPS grafting?
The choice of solvent is critical and depends on the desired outcome. Anhydrous organic solvents are commonly used to control the hydrolysis reaction.
-
Toluene is a widely used non-polar solvent that can facilitate the formation of a uniform silane layer. Studies on similar silanes have shown toluene to be an effective solvent for grafting onto surfaces like halloysite nanotubes.[12]
-
Ethanol/Water Mixtures: For some applications, a mixture of ethanol and water is used to pre-hydrolyze the silane.[9][13] The water initiates hydrolysis, and the ethanol acts as a co-solvent to ensure miscibility.
-
Other Aprotic Solvents: Solvents like tetrahydrofuran (THF) and n-hexane have also been used, with the choice affecting the degree of grafting.[12][14]
The key is to use a solvent that does not react with the silane or the substrate and allows for controlled delivery of the silane to the surface.
What are the recommended temperature and reaction time?
Temperature and time are directly correlated with the degree of silanization.
-
Temperature: Higher temperatures generally increase the reaction rate.[6][7] However, for TCTPS, temperatures should be carefully controlled. A study on a similar silane, TESPT, suggests a minimum temperature of 130°C to ensure the reaction proceeds, but temperatures above 160°C could lead to side reactions.[15][16] For solution-based grafting at lower temperatures, a range of 25°C to 80°C is often explored.[8][17]
-
Reaction Time: The optimal reaction time can range from a few minutes to several hours. Longer reaction times generally lead to a higher degree of silanization, but the effect may level off after a certain point.[6][7] For TESPT, a mixing time of at least 10 minutes at 150°C was found to be necessary for sufficient coupling.[15][16]
It is recommended to perform a time and temperature optimization study for your specific substrate and application.
How can I confirm the successful grafting of TCTPS?
A multi-technique approach is recommended for comprehensive characterization:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to confirm the presence of silicon (Si), sulfur (S), and nitrogen (N) on the surface, providing elemental confirmation of the TCTPS graft.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic strong, sharp absorption band of the C≡N stretch in the thiocyanate group around 2150 cm⁻¹.[2] You may also see peaks corresponding to Si-O-C and alkyl C-H stretches.[2]
-
Contact Angle Goniometry: A successful grafting of TCTPS should alter the surface energy and thus the water contact angle. The direction of change (more hydrophobic or hydrophilic) will depend on the nature of the underlying substrate.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): These techniques can be used to visualize the surface morphology and confirm the presence of a uniform coating, as well as to identify any aggregates or multilayers.[17]
Section 3: Experimental Protocols & Visualizations
General Protocol for Solution-Phase Grafting
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone, followed by isopropanol, for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups using a UV-ozone cleaner or oxygen plasma for 5-10 minutes.
-
-
Silane Solution Preparation:
-
Under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
-
Grafting Reaction:
-
Immerse the activated substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Dry the substrate under a stream of nitrogen.
-
Cure the grafted substrate in an oven at 110-120°C for 1 hour to promote covalent bond formation and remove residual solvent.
-
Visualizations
Caption: Mechanism of TCTPS Grafting.
Caption: Experimental Workflow for TCTPS Grafting.
References
-
The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. (2020). MDPI. Retrieved from [Link]
-
EFFECTS OF TIME AND TEMPERATURE ON THE REACTION OF TESPT SILANE COUPLING AGENT DURING MIXING WITH SILICA FILLER AND TIRE RUBBER. (n.d.). Rubber Chemistry and Technology. Retrieved from [Link]
-
The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds. (2020). Semantic Scholar. Retrieved from [Link]
-
Silane Surface Treatment. (2024). ZMsilane. Retrieved from [Link]
-
Study of the Silanization Process in CNFs: Time, Temperature, Silane Type and Concentration Influence. (2015). ResearchGate. Retrieved from [Link]
-
Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber. (n.d.). ResearchGate. Retrieved from [Link]
-
Surface modification using silanated poly(ethylene glycol)s. (n.d.). Kinam Park. Retrieved from [Link]
-
Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane. (2021). PMC - NIH. Retrieved from [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). C.J. BRINKER. Retrieved from [Link]
-
Synthesis and applications of silanated poly(ethylene glycol)s. (n.d.). Purdue e-Pubs. Retrieved from [Link]
-
Process optimization for improved adhesion in the grafting of triethoxyvinylsilane on VLDPE via reactive extrusion. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC. Retrieved from [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.. Retrieved from [Link]
-
Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Water at the Interface: Interaction Control by Silane Modification. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. (n.d.). MDPI. Retrieved from [Link]
-
Solvent effects on bonding organo-silane to silica surfaces. (n.d.). PubMed - NIH. Retrieved from [Link]
-
This compound (C10H21NO3SSi). (n.d.). PubChemLite. Retrieved from [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification. (2008). Gelest, Inc.. Retrieved from [Link]
-
Influence of grafting formulations and extrusion conditions on properties of silane-grafted polypropylenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane-grafted PP)/Silica Nanocomposites. (n.d.). ResearchGate. Retrieved from [Link]
-
Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. (2021). MDPI. Retrieved from [Link]
-
Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. (2021). Semantic Scholar. Retrieved from [Link]
-
Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Polarity of Solvent on Silanization of Halloysite Nanoclay Using (3-Glycidyloxy propyl) Trimethoxy Silane. (n.d.). IRIS UniPA. Retrieved from [Link]
-
Effect of grafting density on phase transition behavior for poly(N-isopropylacryamide) brushes in aqueous solutions studied by AFM and QCM-D. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]
Sources
- 1. zmsilane.com [zmsilane.com]
- 2. benchchem.com [benchchem.com]
- 3. dakenchem.com [dakenchem.com]
- 4. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. kinampark.com [kinampark.com]
- 14. Effect of Polarity of Solvent on Silanization of Halloysite Nanoclay Using (3-Glycidyloxy propyl) Trimethoxy Silane [iris.unipa.it]
- 15. rct.kglmeridian.com [rct.kglmeridian.com]
- 16. researchgate.net [researchgate.net]
- 17. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Triethoxy(3-thiocyanatopropyl)silane Film Thickness
Welcome to the technical support center for Triethoxy(3-thiocyanatopropyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the layer thickness of films derived from this versatile organosilane. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your deposition processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precise film thickness important?
This compound is an organofunctional silane featuring a thiocyanate (-SCN) group and three ethoxy groups. The ethoxy groups can hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).[1][2] These silanols can then condense with hydroxyl groups on a substrate surface (like glass, silicon wafers, or metal oxides) to form stable covalent siloxane bonds (Si-O-Surface).[1] They can also react with each other to form a cross-linked polysiloxane network.[3][4]
The thiocyanate functional group provides a versatile handle for further chemical modifications, making it valuable in biosensor development, surface functionalization, and as a coupling agent.[5] Precise control over the film thickness is critical because:
-
Monolayer vs. Multilayer: For many applications, a uniform monolayer is desired to ensure consistent surface chemistry and accessibility of the functional groups. Uncontrolled polymerization can lead to thick, aggregated multilayers with buried functional groups and poor adhesion.[6][7]
-
Device Performance: In microfabrication and sensor applications, film thickness directly impacts optical and electrical properties.[8]
-
Reproducibility: Consistent film thickness is paramount for achieving reproducible experimental results.[9]
Q2: What is the fundamental chemistry governing film formation?
The formation of a silane film is a two-step process: hydrolysis and condensation.[1]
-
Hydrolysis: The triethoxy groups (-O-CH₂CH₃) react with water to form silanol groups (-OH) and ethanol. This reaction is the necessary first step for bonding to the surface and for cross-linking.[1][10] The rate of hydrolysis is influenced by pH, with acidic conditions generally promoting faster hydrolysis.[1][3]
-
Condensation: The newly formed silanol groups are highly reactive. They can either condense with hydroxyl groups on the substrate to form covalent bonds or with other silanol groups on adjacent silane molecules to form a polysiloxane network (Si-O-Si).[1][2]
A delicate balance between these two reactions is crucial. If condensation in the solution phase (self-condensation) occurs too rapidly, it leads to the formation of oligomers and polymers that deposit as aggregates, resulting in a hazy, non-uniform, and weakly adhered film.[6][7]
Troubleshooting Guide: Common Deposition Issues
This section addresses specific problems you might encounter during your experiments, providing causative explanations and actionable solutions.
Issue 1: My film is too thick and/or appears hazy and non-uniform.
A thick, hazy, or patchy film is a classic sign of uncontrolled polymerization and aggregation of the silane, either in the solution or on the substrate surface.[6]
Root Cause Analysis & Troubleshooting Workflow
Caption: Troubleshooting workflow for thick or hazy silane films.
Detailed Solutions
1. Re-evaluate Silane Concentration
-
Problem: High concentrations promote rapid self-condensation in the solution before the molecules have a chance to organize on the surface.[6][11] This leads to the deposition of large aggregates.
-
Solution: Significantly dilute your silane solution. For monolayer or near-monolayer coverage, concentrations in the range of 0.1% to 2% (v/v) are typically recommended.[12][13] Start with a lower concentration and incrementally increase if necessary.
2. Use Freshly Prepared Solutions
-
Problem: this compound is susceptible to hydrolysis from atmospheric moisture. A solution that has been stored, even for a short period, will likely contain pre-polymerized oligomers.[6]
-
Solution: Always prepare the silane solution immediately before use. Do not store silane solutions.
3. Ensure Solvent Anhydrous Conditions
-
Problem: While a trace amount of water is necessary to hydrolyze the ethoxy groups for surface reaction, excess water in the solvent will accelerate bulk polymerization in the solution.[6][14]
-
Solution: Use high-purity, anhydrous solvents (e.g., toluene, ethanol). If using an alcohol-based solvent, a common practice is to use a 95% ethanol / 5% water mixture to provide a controlled amount of water for hydrolysis.[13]
4. Control the Deposition Environment
-
Problem: High ambient humidity provides excess water, leading to premature hydrolysis and polymerization.[6][12]
-
Solution: Whenever possible, perform the deposition in a controlled environment with low relative humidity (<40% RH), such as in a glove box or a desiccator.[6]
5. Optimize Rinsing
-
Problem: Inadequate rinsing fails to remove physisorbed (loosely bound) multilayers and aggregates.
-
Solution: After deposition, perform a thorough but gentle rinsing step with a fresh, anhydrous solvent (e.g., the same solvent used for deposition) to remove excess silane.[12][14] Sonication in the rinse solvent can also help remove weakly bound material.[14]
Issue 2: My film is too thin or I have incomplete surface coverage.
Achieving a film that is too thin or patchy indicates that the surface reaction is inefficient or incomplete.
Root Cause Analysis & Troubleshooting Workflow
Caption: Troubleshooting workflow for thin or incomplete silane films.
Detailed Solutions
1. Verify Substrate Cleaning and Activation
-
Problem: The silanization reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface. Organic contamination will mask these reactive sites, and an insufficient density of -OH groups will lead to sparse coverage.[15][16]
-
Solution: Implement a rigorous cleaning and activation protocol.
-
Cleaning: Sonicate substrates in solvents like acetone and isopropanol to remove organic residues.[14][16] A detergent wash (e.g., Hellmanex III) followed by extensive rinsing can also be effective.[16]
-
Activation (Hydroxylation): The surface must be activated to generate a high density of hydroxyl groups. Common methods include:
-
Piranha solution (H₂SO₄/H₂O₂): Highly effective for silicon and glass but extremely hazardous.[12][15]
-
UV/Ozone Treatment: A safer and effective alternative for generating a reactive, hydroxylated surface.[15]
-
Plasma Treatment (O₂ or Ar/H₂O plasma): An excellent method for cleaning and activating surfaces immediately before deposition.[5][15]
-
-
CRITICAL: Perform silanization immediately after cleaning and activation, as surfaces can quickly become re-contaminated or deactivate in air.[14][16]
-
2. Adjust Deposition Time and Concentration
-
Problem: The reaction kinetics may require more time for the silane molecules to adsorb and react with the surface. If the concentration is excessively low, the flux of molecules to the surface may be insufficient.[12]
-
Solution: Increase the deposition time. While short times (15-30 minutes) can be sufficient, longer times (1-2 hours or even overnight) may be needed for a denser film.[6][14][17] If the film is still too thin, cautiously increase the silane concentration.
3. Ensure Proper Curing
-
Problem: After the initial deposition, the film may be primarily attached through weaker hydrogen bonds. A curing step is often essential to drive the condensation reaction, forming robust Si-O-Surface and Si-O-Si covalent bonds.[6]
-
Solution: After rinsing and drying, cure the coated substrates. A typical curing process involves heating in an oven at 100-120°C for 30-60 minutes.[6][13] This step removes residual solvent and water and promotes the formation of a stable, cross-linked film.
Method-Specific Thickness Control
The technique used for deposition is a primary determinant of film thickness.
Solution-Phase Deposition: Spin Coating & Dip Coating
| Parameter | Effect on Thickness | Rationale & Expert Insight |
| Solution Concentration | Increases thickness | Higher concentration provides more silane molecules per unit volume, leading to a thicker deposited layer before solvent evaporation or withdrawal.[6][18] |
| Spin Speed (Spin Coating) | Decreases thickness | Higher rotational speeds increase the centrifugal force, which throws off more of the solution, resulting in a thinner final film.[8][18][19] |
| Withdrawal Speed (Dip Coating) | Increases thickness | Faster withdrawal speeds drag a thicker layer of liquid along with the substrate, which translates to a thicker film after the solvent evaporates.[12][20] |
| Solution Viscosity | Increases thickness | More viscous solutions are harder to thin out by centrifugal force (spin coating) or drain (dip coating), leading to thicker films.[18][21] |
| Spin Time (Spin Coating) | Decreases thickness | Longer spin times allow for more solvent evaporation while the centrifugal force is still acting on the thinning film.[18][22] |
Experimental Protocol: Spin Coating for Controlled Thickness
-
Substrate Preparation: Clean and activate a silicon wafer using Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes, rinse extensively with deionized water, and dry with high-purity nitrogen.[12]
-
Solution Preparation: Immediately before use, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Deposition:
-
Place the activated wafer on the spin coater chuck.
-
Dispense enough silane solution to cover the center of the wafer.
-
Spin the substrate using a two-stage process:
-
-
Rinsing: Gently rinse the coated wafer with fresh anhydrous toluene to remove unbound silane.
-
Drying & Curing: Dry with a stream of nitrogen and then cure in an oven at 110°C for 45 minutes.[6]
Vapor-Phase Deposition
Vapor deposition is an excellent method for achieving high-quality, uniform monolayers, as it minimizes the risk of solution-phase polymerization.[14][23] The process involves placing the activated substrate in a sealed chamber (e.g., a vacuum desiccator) with a small amount of the liquid silane.[14]
| Parameter | Effect on Thickness | Rationale & Expert Insight |
| Deposition Time | Increases thickness | Longer exposure times allow more silane molecules from the vapor phase to adsorb and react with the surface.[14] |
| Temperature | Increases thickness | Higher temperatures increase the vapor pressure of the silane, leading to a higher concentration in the gas phase and a faster reaction rate.[24] |
| Pressure | Decreases thickness | Lowering the base pressure (vacuum) increases the partial pressure of the silane, promoting deposition.[14] |
| Substrate Water Content | Increases thickness | The nylon film may act as a water reservoir for the hydrolysis and condensation of the silane, according to a study on a similar system.[25] A carefully controlled amount of surface-adsorbed water is crucial for the reaction. |
Experimental Protocol: Vapor Deposition for Monolayer Formation
-
Substrate Preparation: Clean and activate the substrate as described for spin coating. Ensure the substrate is thoroughly dry.
-
Deposition Setup: Place the activated substrate inside a vacuum desiccator. Place a small, open vial containing ~100 µL of this compound next to the substrate.[14]
-
Deposition: Seal the desiccator and apply a vacuum to approximately 100 mTorr. Leave the system under vacuum for 30-60 minutes to allow the silane vapor to deposit onto the substrate.[14]
-
Post-Deposition: Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen). Remove the substrate.
-
Curing: Cure the substrate in an oven at 110°C for 30 minutes to stabilize the film.
References
-
Paria, D., et al. (2011). Organosilane deposition for microfluidic applications. Journal of the Indian Institute of Science. Available at: [Link]
-
Wikipedia. (n.d.). Silanization of silicon and mica. Wikipedia. Available at: [Link]
-
Nowicka, E., et al. (2020). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. Available at: [Link]
-
Gouze, J. N., et al. (2005). Chemical Vapor Deposition of Organosilicon Thin Films from Methylmethoxysilanes. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Lowering silane thickness? ResearchGate. Available at: [Link]
-
Gelest, Inc. (n.d.). APPLYING A SILANE COUPLING AGENT. Gelest. Available at: [Link]
- Google Patents. (n.d.). Organosilane precursors for ALD/CVD silicon-containing film applications. Google Patents.
-
Plasma.com. (n.d.). Silanization Surface treatment process. Plasma.com. Available at: [Link]
-
UniversityWafer, Inc. (n.d.). Spin Coating. UniversityWafer, Inc.. Available at: [Link]
-
Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available at: [Link]
-
Igarashi, M., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace. Available at: [Link]
-
Dissertation. (n.d.). Silane Post-treatment of Electrodeposited Silica Films and Their Application in Organic Coating System. Dissertation. Available at: [Link]
-
Nuñez, R., et al. (2005). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Available at: [Link]
-
Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. Available at: [Link]
-
Wilson, D. L., et al. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce. Primetech Analytical. Available at: [Link]
-
Gunda, N. S., et al. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. BioForce Nanosciences. Available at: [Link]
-
Popa Lab. (n.d.). Surface Chemistry Protocol. Popa Lab. Available at: [Link]
-
Research Project. (n.d.). Optimal Silane Concentration for Strengthening PA12 and SFO Composite Filaments in FDM Printing: Preliminary Insights. MDPI. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Glass cover slips and small glass vials were silanised following the same method. The Royal Society of Chemistry. Available at: [Link]
-
Johnson, B. I., et al. (n.d.). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO, and Characterization of the Resulting Monolayers. BYU. Available at: [Link]
-
Gunda, N. S., et al. (2009). Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices. ResearchGate. Available at: [Link]
-
Franquet, A., et al. (2001). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry. ResearchGate. Available at: [Link]
-
Costa, M. V., et al. (n.d.). Influence of silane films in the zinc coating post-treatment. INIS-IAEA. Available at: [Link]
-
Costa, M. V., et al. (2011). Influence of Silane Films in the Zinc Coating Post-Treatment. ResearchGate. Available at: [Link]
-
Platypus Technologies. (2024). The Ultimate Guide To Spin Coating Processes. Platypus Technologies. Available at: [Link]
-
Biolin Scientific. (n.d.). Dip Coating. Biolin Scientific. Available at: [Link]
-
Accurion. (2023). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. Available at: [Link]
-
Brewer Science. (n.d.). Spin Coating Theory. Brewer Science. Available at: [Link]
-
Zanchi, C. H., et al. (2015). Effect of the silane concentration on the selected properties of an experimental microfilled composite resin. ResearchGate. Available at: [Link]
-
Danesh, P., et al. (2002). Effect of film thickness on hydrogenated amorphous silicon grown with hydrogen diluted silane. AIP Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Spin coating. Wikipedia. Available at: [Link]
-
Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal. Available at: [Link]
-
Shin, D. M., et al. (2021). The Thickness and Structure of Dip-Coated Polymer Films in the Liquid and Solid States. MDPI. Available at: [Link]
-
SVC. (n.d.). C-212 Troubleshooting for Thin Film Deposition Processes. The Society of Vacuum Coaters. Available at: [Link]
-
Wang, P., et al. (2012). Two-silane chemical vapor deposition treatment of polymer (nylon) and oxide surfaces that yields hydrophobic (and superhydrophobic), abrasion-resistant thin films. AIP Publishing. Available at: [Link]
-
Hoffmann, M., et al. (2018). Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. ACS Publications. Available at: [Link]
-
Bexell, U., & Wennerberg, A. (2001). Characterisation of a Non-Organofunctional Silane Film Deposited on Al, Zn and Al-43.4Zn-1.6Si Alloy-Coated Steel, Part I. Surface Characterization by ToF-SIMS. DiVA portal. Available at: [Link]
-
MDPI. (n.d.). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. MDPI. Available at: [Link]
-
Research Paper. (2015). SYNTHESIS AND CHARACTERIZATION OF nc-Si:H FILMS FROM PURE SILANE (SiH4). ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Silanization Surface treatment process - Plasma.com [plasma.com]
- 6. benchchem.com [benchchem.com]
- 7. details | Park Systems [parksystems.com]
- 8. Spin coating - Wikipedia [en.wikipedia.org]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 16. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 17. rsc.org [rsc.org]
- 18. universitywafer.com [universitywafer.com]
- 19. ossila.com [ossila.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 22. louisville.edu [louisville.edu]
- 23. researchgate.net [researchgate.net]
- 24. US9371338B2 - Organosilane precursors for ALD/CVD silicon-containing film applications - Google Patents [patents.google.com]
- 25. pubs.aip.org [pubs.aip.org]
Technical Support Center: Triethoxy(3-thiocyanatopropyl)silane (TESPT) Degradation Pathways and Byproducts
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for rigorous, peer-reviewed scientific investigation and validation. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
Triethoxy(3-thiocyanatopropyl)silane (TESPT) is a versatile bifunctional organosilane widely utilized as a coupling agent in materials science. Its unique structure, featuring a thiocyanate functional group and hydrolyzable ethoxy groups, enables it to form a durable bridge between inorganic substrates and organic polymers. However, the efficacy and reliability of TESPT are intrinsically linked to its chemical stability. Degradation of TESPT can lead to a loss of performance, inconsistent experimental results, and the introduction of undesirable byproducts. This technical support guide provides a comprehensive overview of the primary degradation pathways of TESPT—hydrolysis, thermal decomposition, and photodegradation—along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying, mitigating, and analyzing these processes.
Core Degradation Pathways
The degradation of this compound is primarily governed by three mechanisms: hydrolysis, thermal decomposition, and photodegradation. Each pathway is initiated by different environmental factors and results in a unique set of byproducts.
Hydrolysis: The Predominant Degradation Pathway
Hydrolysis is the most common degradation pathway for TESPT and other alkoxysilanes, occurring in the presence of water.[1][2] This process is often a prerequisite for the silane's function as a coupling agent, as it generates reactive silanol groups. However, uncontrolled hydrolysis can lead to premature self-condensation and a loss of efficacy.
Mechanism:
The hydrolysis of TESPT is a stepwise process where the three ethoxy groups are sequentially replaced by hydroxyl groups, releasing ethanol as a byproduct at each step.[3]
-
Step 1: this compound + H₂O → Diethoxy(hydroxy)(3-thiocyanatopropyl)silane + Ethanol
-
Step 2: Diethoxy(hydroxy)(3-thiocyanatopropyl)silane + H₂O → Ethoxy(dihydroxy)(3-thiocyanatopropyl)silane + Ethanol
-
Step 3: Ethoxy(dihydroxy)(3-thiocyanatopropyl)silane + H₂O → Trihydroxy(3-thiocyanatopropyl)silane + Ethanol
Following hydrolysis, the highly reactive silanol groups can undergo two competing condensation reactions:
-
Surface Condensation: The desired reaction where silanol groups bond with hydroxyl groups on an inorganic substrate, forming stable siloxane (Si-O-Substrate) bonds.
-
Self-Condensation: Silanol groups react with each other to form a polysiloxane network (Si-O-Si). Excessive self-condensation leads to the formation of insoluble oligomers and polymers, which can hinder effective surface modification.
Byproducts of Hydrolysis:
| Byproduct | Chemical Formula | Formation Pathway | Significance |
| Ethanol | C₂H₅OH | Released during the hydrolysis of each ethoxy group. | Can act as a solvent, but its presence can also influence the reaction equilibrium. Volatile and flammable. |
| Silanols (mono-, di-, tri-) | R-Si(OH)x(OEt)₃-x | Intermediates of hydrolysis. | The reactive species responsible for surface coupling. Unstable and prone to condensation. |
| Polysiloxanes | (R-SiO₁.₅)n | Formed from the self-condensation of silanols. | Can form a desirable protective layer on a surface, but uncontrolled polymerization leads to insoluble precipitates and ineffective coupling. |
Factors Influencing Hydrolysis:
-
Water Availability: The presence of water is essential for hydrolysis. Even atmospheric moisture can be sufficient to initiate the process.
-
pH: The rate of hydrolysis is significantly influenced by pH. Acidic conditions (pH 3-5) generally accelerate hydrolysis while minimizing the rate of self-condensation.[1]
-
Temperature: Increased temperature generally accelerates the rate of both hydrolysis and condensation.[4]
-
Solvent: The choice of solvent can affect the solubility of the silane and the availability of water, thereby influencing the reaction kinetics.
Diagram of TESPT Hydrolysis and Condensation
Caption: Hydrolysis of TESPT to a reactive silanetriol, which can then either couple to a substrate or self-condense.
Thermal Decomposition
At elevated temperatures, TESPT can undergo thermal decomposition, breaking down into smaller, often volatile, fragments. The exact decomposition temperature and byproducts can be influenced by the presence of oxygen and other reactive species. While silane monolayers can be stable at moderately high temperatures, bulk material will degrade.[5]
Plausible Thermal Degradation Byproducts:
While specific, peer-reviewed studies on the thermal decomposition of TESPT are limited, knowledge of the thermal stability of related compounds allows for the prediction of likely byproducts:
| Byproduct Category | Potential Byproducts | Formation Pathway |
| Silicon-Containing Fragments | Cyclic and linear siloxanes, silica | Cleavage and rearrangement of the siloxane backbone formed from hydrolyzed TESPT. |
| Sulfur-Containing Fragments | Hydrogen sulfide, sulfur dioxide, various organic sulfur compounds | Decomposition of the thiocyanate group. |
| Organic Fragments | Propene, propane, other small hydrocarbons | Cleavage of the propyl chain. |
| Nitrogen-Containing Fragments | Cyanide, isothiocyanates | Rearrangement and fragmentation of the thiocyanate group. |
Note: The formation of these byproducts is highly dependent on the specific conditions (temperature, atmosphere) of the thermal event.
Photodegradation
Exposure to ultraviolet (UV) radiation can also lead to the degradation of TESPT. The energy from UV light can induce cleavage of chemical bonds, leading to the formation of radical species and subsequent degradation products. The thiocyanate group, in particular, can be susceptible to photochemical reactions.[6][7]
Plausible Photodegradation Byproducts:
The photodegradation of thiocyanates can be a complex process involving radical intermediates.[8] Potential byproducts from the photodegradation of TESPT may include:
| Byproduct Category | Potential Byproducts | Formation Pathway |
| Radical Species | Thiocyanate radical (•SCN), alkyl radicals | Homolytic cleavage of C-S or S-CN bonds upon absorption of UV light. |
| Oxidation Products | Cyanate, sulfate, ammonia, nitrates, nitrites | Reaction of radical intermediates with oxygen and water.[6] |
| Rearrangement Products | Isothiocyanates | Photo-induced isomerization of the thiocyanate group. |
Troubleshooting Guide
This section addresses common issues encountered during experiments with TESPT that may be related to its degradation.
| Problem | Potential Cause(s) Related to Degradation | Troubleshooting Steps & Solutions |
| Inconsistent or poor surface modification (e.g., low hydrophobicity, poor adhesion) | Premature Hydrolysis and Self-Condensation: The TESPT may have hydrolyzed and polymerized in solution before it could react with the substrate. This is often due to improper storage or handling, leading to moisture exposure. | 1. Use Fresh Silane: Work with freshly opened or properly stored TESPT. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. 2. Control Reaction Conditions: Perform the silanization reaction in a low-humidity environment. Use anhydrous solvents. 3. Optimize Silane Concentration: An excessively high concentration can promote self-condensation. Start with a lower concentration (e.g., 1-2% v/v) and optimize as needed. |
| White precipitate or cloudiness in the silane solution | Extensive Self-Condensation: This is a clear indication that the hydrolyzed TESPT has formed insoluble polysiloxane oligomers and polymers. | 1. Adjust pH: For aqueous solutions, maintain a slightly acidic pH (3-5) to favor hydrolysis over condensation. 2. Fresh Solution Preparation: Prepare the silane solution immediately before use. Do not store pre-hydrolyzed silane solutions for extended periods. 3. Solvent Choice: Ensure the chosen solvent can adequately dissolve the silane and any intermediates. |
| Yellowing or discoloration of the TESPT or treated substrate | Thermal or Photodegradation: Exposure to high temperatures or UV light can cause decomposition, leading to colored byproducts. | 1. Storage: Store TESPT in a cool, dark place, away from direct sunlight and heat sources. 2. Curing Conditions: If a curing step is required, use the lowest effective temperature and time to avoid thermal degradation. 3. Light Protection: Protect silane solutions and treated substrates from prolonged exposure to UV light. |
| Variable results between experimental batches | Inconsistent Silane Quality: The TESPT from different batches or even from the same bottle over time may have varying degrees of degradation. | 1. Quality Control: If possible, analyze the purity of the incoming TESPT before use (see Experimental Protocols). 2. Standardized Procedures: Adhere to strict, standardized protocols for storage, handling, and application to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
A1: To minimize degradation, especially through hydrolysis, store TESPT in its original, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Place the container in a cool, dark, and dry environment, such as a desiccator. Avoid exposure to atmospheric moisture, high temperatures, and direct sunlight.
Q2: I noticed my TESPT has turned slightly yellow. Can I still use it?
A2: A slight yellowing may indicate a minor degree of degradation. While it might still be usable for some non-critical applications, for experiments requiring high purity and reproducibility, it is recommended to use a fresh, colorless batch. The discoloration suggests the presence of byproducts that could interfere with your experiment.
Q3: How can I tell if my TESPT has hydrolyzed?
A3: Visual inspection can be an initial indicator; if the solution becomes cloudy or forms a precipitate, significant hydrolysis and condensation have likely occurred. For a more definitive assessment, analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy can be used to detect the presence of hydroxyl groups and the disappearance of the Si-O-C stretch of the ethoxy groups. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for monitoring the hydrolysis process.[1]
Q4: What is the shelf life of TESPT?
A4: The shelf life of TESPT can vary depending on the supplier and storage conditions. Always refer to the manufacturer's specifications. When stored under optimal conditions (as described in Q1), an unopened container can be stable for a year or more. Once opened, the shelf life is significantly reduced due to potential exposure to moisture and air. It is good practice to use the product within a few months of opening.
Q5: Can I pre-mix a TESPT solution for later use?
A5: It is generally not recommended to store pre-mixed (especially aqueous) solutions of TESPT. Hydrolysis begins as soon as the silane comes into contact with water, and the resulting silanols are unstable and will condense over time. For consistent results, prepare the silane solution immediately prior to your experiment.
Experimental Protocols for Degradation Analysis
Protocol 1: Monitoring TESPT Hydrolysis using ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of TESPT by observing the disappearance of the ethoxy group signals and the appearance of the ethanol signal.
Materials:
-
This compound (TESPT)
-
Deuterated solvent (e.g., D₂O or a mixture of a deuterated organic solvent and D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of TESPT in a suitable deuterated organic solvent (e.g., acetone-d₆) to a known concentration.
-
In an NMR tube, add a specific volume of the TESPT stock solution.
-
Acquire a ¹H NMR spectrum of the unhydrolyzed TESPT. Note the characteristic signals of the ethoxy groups (a triplet around 1.2 ppm and a quartet around 3.8 ppm).
-
To initiate hydrolysis, add a known amount of D₂O to the NMR tube.
-
Immediately acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the ethoxy group signals of TESPT and the corresponding increase in the signals for ethanol (a triplet around 1.1 ppm and a quartet around 3.6 ppm in the presence of D₂O).
-
By integrating the signals, the extent of hydrolysis can be estimated over time.
Protocol 2: Detection of TESPT and its Byproducts by GC-MS
Objective: To separate and identify TESPT and its volatile degradation byproducts.
Materials:
-
TESPT sample (neat or as a solution)
-
Anhydrous solvent for dilution (e.g., hexane or dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Prepare a dilute solution of the TESPT sample in the chosen anhydrous solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
GC Parameters (Example):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to intact TESPT based on its retention time and mass spectrum (molecular ion and characteristic fragments).
-
Analyze the mass spectra of other peaks to identify potential degradation byproducts by comparing them to mass spectral libraries (e.g., NIST). Look for fragments corresponding to siloxanes, ethanol, and fragments of the propyl-thiocyanate chain.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Triethoxy(3-thiocyanatopropyl)silane Hydrolysis
Welcome to the technical support center for Triethoxy(3-thiocyanatopropyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving the hydrolysis of this specialized organosilane. Here, we address common challenges and frequently asked questions to ensure the success and integrity of your applications, from surface modification to bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound is a two-stage process involving the cleavage of its ethoxy groups (-OCH₂CH₃) to form reactive silanol groups (-Si-OH), followed by the condensation of these silanols.[1][2]
-
Hydrolysis: In the presence of water, the three ethoxy groups are sequentially replaced by hydroxyl groups, releasing ethanol as a byproduct. This reaction is catalyzed by either acid or base.[3]
-
Condensation: The resulting silanetriol is unstable and readily condenses with other silanol groups to form stable siloxane bonds (-Si-O-Si-). This can lead to the formation of oligomers in solution or covalent bonds with hydroxyl groups on a substrate surface.[4][5]
Q2: How does pH influence the rate of hydrolysis?
A2: The pH of the aqueous solution is the most critical factor controlling the hydrolysis rate of alkoxysilanes.[6][7] The reaction is slowest at a neutral pH of approximately 7.[8]
-
Acidic Conditions (pH < 4): Under acidic conditions, the oxygen atom of the ethoxy group is protonated, which makes the silicon atom more susceptible to a nucleophilic attack by water. This significantly accelerates the hydrolysis rate.[9]
-
Basic Conditions (pH > 10): In basic media, hydroxide ions (OH⁻) directly attack the silicon atom, also leading to a rapid hydrolysis rate. However, basic conditions strongly promote the subsequent condensation reaction, which can lead to rapid gelation.[10]
Q3: What is the optimal pH for hydrolyzing this compound?
A3: The "optimal" pH depends on the desired outcome of your experiment.
-
For controlled hydrolysis with a stable solution of hydrolyzed silane, a slightly acidic pH of 4-5 is generally recommended.[11][12] This condition promotes a reasonably fast hydrolysis rate while minimizing the rate of self-condensation, allowing for a longer working time with the silanol solution.[13]
-
For applications requiring rapid surface modification and polymerization, such as in sol-gel processes, basic conditions might be employed, though with careful control to prevent premature gelation.[4]
Q4: Can the thiocyanate functional group (-SCN) be affected by the pH during hydrolysis?
A4: Yes, the stability of the thiocyanate group is a critical consideration, particularly under acidic conditions. The thiocyanate ion can be unstable in acidic environments, potentially leading to decomposition. In strongly acidic solutions, there is a risk of forming hydrogen thiocyanate (HSCN), which can decompose and release toxic hydrogen cyanide (HCN) gas. Therefore, it is crucial to work in a well-ventilated area and carefully control the pH, avoiding excessively low pH values. While the covalent attachment to the propyl chain may influence its stability, caution is always advised.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Incomplete or Slow Hydrolysis
Symptoms:
-
The silane solution remains cloudy or forms two phases after the expected hydrolysis time.
-
Poor performance in subsequent surface modification or coupling reactions.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Neutral pH | The hydrolysis rate of alkoxysilanes is at its minimum around pH 7.[8] | Adjust the pH of your water or water/alcohol mixture to be slightly acidic (pH 4-5) using a weak acid like acetic acid.[12] |
| Insufficient Water | Water is a reactant in the hydrolysis process. Stoichiometric amounts may not be sufficient to drive the reaction to completion, especially if some water is consumed by side reactions or evaporates.[8] | Use a significant molar excess of water relative to the silane. |
| Low Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. | Gently warm the reaction mixture (e.g., to 40-50°C) to increase the reaction rate. However, be cautious as higher temperatures can also accelerate condensation.[7] |
| Inadequate Mixing | This compound is immiscible with water, leading to a two-phase system. Without proper mixing, the reaction can only occur at the interface, resulting in a very slow and incomplete hydrolysis. | Use a co-solvent like ethanol or isopropanol to create a homogeneous solution. Ensure vigorous and continuous stirring. |
Problem 2: Premature Gelation or Precipitation
Symptoms:
-
The silane solution becomes viscous and forms a gel, or a solid precipitate appears shortly after hydrolysis.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Highly Basic or Acidic pH | Both strongly acidic and, particularly, strongly basic conditions significantly catalyze the condensation of silanols, leading to rapid polymerization.[10] | Adjust the pH to a milder range (pH 4-5) to slow down the condensation rate. |
| High Silane Concentration | A higher concentration of silane leads to a greater proximity of the hydrolyzed silanol groups, increasing the probability of intermolecular condensation.[8] | Perform the hydrolysis in a more dilute solution (e.g., 1-2% by volume). |
| Prolonged Storage | Even under optimal pH conditions, the hydrolyzed silane solution is not indefinitely stable and will eventually self-condense. | Prepare the hydrolyzed silane solution fresh and use it within a few hours for best results. If storage is necessary, keep it refrigerated to slow down the condensation process.[8] |
Problem 3: Inconsistent or Poor Surface Modification Results
Symptoms:
-
Variable contact angles on modified surfaces.
-
Poor adhesion in composite materials.
-
Low yield in bioconjugation reactions.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Substrate Contamination | The hydroxyl groups on the substrate surface are the primary reaction sites for the hydrolyzed silane. Any organic or inorganic contaminants will mask these sites and prevent proper bonding. | Thoroughly clean the substrate before silanization. Common methods include sonication in solvents, plasma cleaning, or piranha solution treatment (with appropriate safety precautions). |
| Insufficient Surface Hydroxyl Groups | Some materials may have a low density of surface hydroxyl groups, leading to poor silane coverage. | Pre-treat the surface to generate hydroxyl groups. For example, some polymer surfaces can be activated using plasma or UV/ozone treatment. |
| Degradation of Thiocyanate Group | As mentioned, the thiocyanate group may degrade under harsh pH conditions, rendering it inactive for subsequent reactions. | Use the mildest possible pH conditions for hydrolysis (pH 5-6) that still provide a reasonable hydrolysis rate. Consider performing control experiments to verify the integrity of the thiocyanate group after hydrolysis, for example, using FTIR or Raman spectroscopy. |
Experimental Protocols
Protocol 1: General Hydrolysis of this compound
This protocol provides a general method for preparing a hydrolyzed solution of the silane for surface modification applications.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
Acetic acid (or other weak acid)
-
pH meter or pH paper
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5 - 5.0 using a few drops of acetic acid.
-
While stirring vigorously, add this compound to the solution to a final concentration of 1-2% (v/v).
-
Continue stirring for at least 60 minutes at room temperature to allow for complete hydrolysis.
-
The solution is now ready for use in surface modification. For best results, use the solution within a few hours of preparation.
Protocol 2: Monitoring Hydrolysis Rate by FT-IR Spectroscopy
This protocol describes how to monitor the progress of the hydrolysis reaction using Fourier Transform Infrared (FT-IR) spectroscopy.[6]
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Prepare the silane solution as described in Protocol 1, but without adding the silane initially.
-
Acquire a background spectrum of the solvent mixture (e.g., ethanol/water at the desired pH).
-
Add the this compound to the solvent mixture and immediately begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).
-
Monitor the reaction by observing the following spectral changes:
-
Decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).
-
Appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).
-
The peak corresponding to the thiocyanate group (-SCN) at approximately 2150 cm⁻¹ should remain stable. A significant decrease in this peak's intensity could indicate degradation.
-
Visualizing the Process
Hydrolysis and Condensation Pathway
The following diagram illustrates the key steps in the hydrolysis and subsequent condensation of this compound.
Caption: General reaction pathway for silane hydrolysis and condensation.
Troubleshooting Logic Flow
This diagram provides a logical workflow for diagnosing and resolving common issues during silane hydrolysis.
Sources
- 1. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the formation and stability of the iron(III)-thiocyanate complex in acidic media - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 4. gelest.com [gelest.com]
- 5. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. old.iupac.org [old.iupac.org]
- 13. researchgate.net [researchgate.net]
Effect of reaction temperature on "Triethoxy(3-thiocyanatopropyl)silane" surface modification.
A Guide for Researchers on the Critical Role of Reaction Temperature
Welcome to the technical support center for "Triethoxy(3-thiocyanatopropyl)silane" surface modification. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a specific focus on the pivotal role of reaction temperature. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your surface modification processes are both successful and reproducible.
Section 1: Foundational Concepts & Mechanism
Before delving into troubleshooting, it's crucial to understand the fundamental mechanism of surface modification using this compound. This bifunctional organosilane acts as a molecular bridge, connecting inorganic substrates to organic materials.[1] The process is primarily a two-stage reaction: hydrolysis and condensation.[1][2]
1. Hydrolysis: The ethoxy groups (-OC₂H₅) of the silane react with water to form reactive silanol groups (-Si-OH).[1][3] This reaction can be catalyzed by either acid or base.[3]
2. Condensation: The newly formed silanol groups can then either react with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate) or self-condense with other silane molecules to form a polysiloxane network.[3]
Temperature plays a critical role in influencing the rates of both hydrolysis and condensation, thereby affecting the final properties of the modified surface.
Visualizing the Silanization Process
Caption: General workflow of surface modification using this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the effect of temperature on your surface modification experiments.
Q1: What is the optimal reaction temperature for surface modification with this compound?
A1: The optimal temperature is not a single value but rather a range that depends on several factors, including the substrate, solvent, and desired outcome (e.g., monolayer vs. multilayer, grafting density).
-
For solution-phase deposition: Many protocols suggest temperatures ranging from room temperature (20-25°C) to the reflux temperature of the solvent. For instance, the synthesis of this silane itself is often carried out at the reflux temperature of anhydrous ethanol.[1]
-
For post-deposition curing: A separate curing or annealing step at elevated temperatures (e.g., 80-120°C) is often crucial.[4] This step promotes the formation of stable, covalent siloxane bonds with the surface and removes residual water and solvent.[5]
-
For specific applications like in rubber composites: The silanization reaction is often carried out at much higher temperatures, in the range of 135-155°C, during the mixing process to ensure an efficient reaction with silica fillers.[6]
It is highly recommended to perform a temperature optimization study for your specific system.
Q2: How does an excessively high reaction temperature negatively impact the surface modification?
A2: While higher temperatures can increase the reaction rate, they can also lead to several undesirable outcomes:
-
Increased Self-Condensation in Solution: At elevated temperatures, the rate of self-condensation of silanol intermediates in the solution can significantly increase. This leads to the formation of polysiloxane oligomers and polymers that may physically adsorb onto the surface rather than covalently bond, resulting in a thick, unstable, and non-uniform coating.[4]
-
Reduced Grafting Density: If polymerization in the solution is rampant, the availability of monomeric silanol species for reaction with the surface hydroxyl groups decreases, which can paradoxically lead to a lower density of covalently attached silane.
-
Potential for Side Reactions: Depending on the solvent and other components in the reaction mixture, high temperatures could promote unwanted side reactions.
Q3: What are the consequences of a reaction temperature that is too low?
A3: A low reaction temperature can also be problematic, primarily due to slow reaction kinetics:
-
Incomplete Hydrolysis: The initial and crucial step of hydrolysis may be significantly slowed down, leading to a low concentration of reactive silanol groups.
-
Incomplete Surface Reaction: The condensation reaction with the surface hydroxyl groups will also be slower, potentially resulting in incomplete surface coverage even after extended reaction times.
-
Insufficient Curing: If a post-deposition curing step is performed at too low a temperature, the removal of water and the formation of a stable siloxane network may be incomplete, leading to a less durable coating.
Q4: How does temperature affect the stability and density of the grafted silane layer?
A4: Temperature has a direct impact on both the stability and density of the silane layer.
-
Grafting Density: The grafting density, or the number of silane molecules attached per unit area of the surface, is influenced by the balance between surface reaction and solution-phase polymerization. An optimized temperature will favor the surface reaction, leading to a higher grafting density. As temperature increases, the number of hydrogen bonds in polymer systems tends to decrease, which can affect the interaction of the silane with the surface.[7]
-
Stability: The stability of the grafted layer is largely dependent on the formation of covalent siloxane bonds. A proper curing step at an elevated temperature is critical for ensuring the long-term stability of the modified surface by driving the condensation reaction to completion.[5]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to reaction temperature during surface modification with this compound.
| Problem | Symptom(s) | Potential Temperature-Related Cause(s) | Recommended Solution(s) |
| Poor Surface Coverage | - High water contact angle (for hydrophilic substrates) after modification. - Low signal from the thiocyanate group in surface characterization (e.g., XPS, FTIR). | - Reaction temperature is too low: Insufficient energy to drive the hydrolysis and condensation reactions to completion. - Insufficient curing temperature: Incomplete formation of covalent siloxane bonds. | - Gradually increase the reaction temperature in increments of 10-20°C. - Increase the post-deposition curing temperature (e.g., to 100-120°C) and/or extend the curing time.[5] |
| Non-Uniform Coating | - Patchy or streaky appearance. - High variability in surface characterization measurements across the sample. | - Reaction temperature is too high: Leads to rapid, uncontrolled polymerization in the solution, which then deposits non-uniformly on the surface.[4] | - Decrease the reaction temperature to reduce the rate of self-condensation. - Consider a two-step process: a lower temperature for the initial reaction followed by a higher temperature curing step. |
| Thick, Unstable Film | - Hazy or cloudy appearance of the modified surface. - Film is easily removed by sonication or washing. | - Excessively high reaction temperature: Promotes extensive self-condensation and the formation of thick, physically adsorbed polysiloxane layers.[4] | - Significantly reduce the reaction temperature. - Ensure the use of an anhydrous solvent to minimize premature hydrolysis and polymerization.[4] |
| Inconsistent Results | - Poor reproducibility between experiments. | - Poor temperature control: Fluctuations in the reaction temperature can lead to variations in the rates of hydrolysis and condensation. | - Use a reaction vessel with precise temperature control (e.g., an oil bath with a thermostat or a temperature-controlled reaction block). - Monitor and record the reaction temperature throughout the experiment. |
Section 4: Experimental Protocols
General Protocol for Solution-Phase Silanization
This protocol provides a general framework. The optimal conditions, particularly temperature, should be determined empirically for each specific application.
1. Substrate Preparation:
- Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, deionized water).[8]
- Activate the surface to generate a high density of hydroxyl groups. Common methods include oxygen plasma treatment, UV/ozone cleaning, or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ).[4]
- Rinse the substrate extensively with deionized water and dry it completely, for example, in an oven or under a stream of inert gas.
2. Silanization Reaction:
- Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).[4] The use of an anhydrous solvent is critical to prevent premature polymerization.
- Immerse the cleaned and dried substrate in the silane solution.
- Heat the solution to the desired reaction temperature (e.g., 60-80°C) and maintain it for a specified duration (e.g., 2-4 hours) with gentle agitation.
3. Post-Reaction Cleaning:
- Remove the substrate from the silane solution and rinse it with fresh solvent to remove any physically adsorbed silane.
- Sonication in the solvent for a few minutes can be beneficial.
4. Curing:
- Cure the coated substrate by baking it in an oven at an elevated temperature (e.g., 110-120°C) for 30-60 minutes to promote the formation of stable covalent bonds.[4][5]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for surface modification with silanes.
References
-
Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. PubMed. Available from: [Link]
-
Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber. ResearchGate. Available from: [Link]
-
Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts. ResearchGate. Available from: [Link]
-
Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants. ResearchGate. Available from: [Link]
-
Effects of Different Grafting Density of Amino Silane Coupling Agents on Thermomechanical Properties of Cross-Linked Epoxy Resin. MDPI. Available from: [Link]
-
Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions. National Institute of Standards and Technology. Available from: [Link]
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. National Center for Biotechnology Information. Available from: [Link]
-
Thermal properties of silane-grafted water-crosslinked polyethylene. Semantic Scholar. Available from: [Link]
-
Tailoring Nanoadsorbent Surfaces: Separation of Rare Earths and Late Transition Metals in Recycling of Magnet Materials. National Center for Biotechnology Information. Available from: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available from: [Link]
-
Tailoring Nanoadsorbent Surfaces for Recycling of LTM. Encyclopedia.pub. Available from: [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available from: [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available from: [Link]
-
Optimization of silica silanization by 3-aminopropyltriethoxysilane. PubMed. Available from: [Link]
-
This compound (C10H21NO3SSi). PubChem. Available from: [Link]
-
(PDF) Tailoring Nanoadsorbent Surfaces: Separation of Rare Earths and Late Transition Metals in Recycling of Magnet Materials. ResearchGate. Available from: [Link]
-
Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates. PubMed. Available from: [Link]
-
The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ethanethiol, 2-(trimethoxysilyl)- | 7538-45-6 | Benchchem [benchchem.com]
"Triethoxy(3-thiocyanatopropyl)silane" storage and handling best practices
Welcome to the comprehensive technical support guide for Triethoxy(3-thiocyanatopropyl)silane (CAS No. 34708-08-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile organosilane coupling agent. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the proper storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the chemical integrity of this compound. It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The container must be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the ethoxy groups.[2][3] For long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[3][4]
Q2: Why is moisture sensitivity a major concern for this compound?
A2: this compound possesses three ethoxy groups (-OC₂H₅) that are susceptible to hydrolysis in the presence of water.[5][6] This reaction replaces the ethoxy groups with reactive silanol groups (-Si-OH). While this hydrolysis is a necessary activation step for its function as a coupling agent, uncontrolled exposure to moisture during storage will lead to premature self-condensation and polymerization, rendering the product ineffective for its intended application.[7][8][9]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this chemical, it is imperative to use appropriate personal protective equipment to ensure safety. This includes:
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4][10] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[10]
Q4: What materials are incompatible with this compound?
A4: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, and water.[1][11] The presence of moisture will initiate hydrolysis and condensation reactions.
Q5: What is the proper procedure for cleaning up a spill of this compound?
A5: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[11] For containment, use an inert absorbent material such as dry sand, earth, or vermiculite.[11] Do not use water to clean up the spill.[11] The absorbed material should be collected into a suitable, sealed container for disposal in accordance with local regulations.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems that may arise during the experimental use of this compound.
Q1: I am observing poor adhesion or inconsistent surface modification. What could be the cause?
A1: This is a frequent issue that can often be traced back to several factors in the application process.
-
Cause 1: Incomplete Hydrolysis. The silane needs to be hydrolyzed to form reactive silanol groups to effectively bond to the substrate.
-
Solution: Ensure that a controlled amount of water is available in your system to initiate hydrolysis. The rate of hydrolysis is pH-dependent; acidic conditions (pH 4-5) typically accelerate the hydrolysis of triethoxysilanes.[12][13] You can use a small amount of an acid, like acetic acid, to catalyze the reaction.[3][10]
-
-
Cause 2: Premature Self-Condensation. If the hydrolyzed silane is not applied to the substrate in a timely manner, the silanol groups can react with each other, forming oligomers and polymers that have reduced reactivity with the surface.
-
Cause 3: Improper Surface Preparation. The substrate surface must be clean and have available hydroxyl groups for the silane to bond to.
-
Solution: Thoroughly clean the substrate to remove any organic contaminants. For some substrates, a pre-treatment step such as plasma or acid etching may be necessary to generate surface hydroxyl groups.[5]
-
Q2: The viscosity of my silane solution has increased significantly, or it has formed a gel. Why did this happen?
A2: An increase in viscosity or gel formation is a clear indicator of uncontrolled polymerization.
-
Cause: Exposure to Moisture. As previously mentioned, water will cause hydrolysis followed by self-condensation, leading to the formation of a polysiloxane network (a gel).
-
Solution: Ensure that the silane is stored in a tightly sealed container under a dry, inert atmosphere.[4] When handling, use dry glassware and solvents. If preparing a solution, add the silane to the dry solvent first before introducing a controlled amount of water for hydrolysis.
-
Q3: My experimental results are not reproducible. What factors should I control more carefully?
A3: Reproducibility issues with silane treatments often stem from subtle variations in experimental conditions.
-
Factor 1: Humidity. The ambient humidity in the laboratory can significantly affect the rate of hydrolysis and condensation.
-
Solution: Whenever possible, conduct your experiments in a controlled environment, such as a glove box with a controlled atmosphere. If this is not possible, record the ambient humidity during each experiment to help identify it as a potential source of variation.
-
-
Factor 2: Reaction Time and Temperature. The kinetics of both hydrolysis and condensation are temperature-dependent.
-
Solution: Precisely control the reaction time and temperature for each step of your process. Gentle warming can increase the rate of hydrolysis, but excessive heat can accelerate condensation.[12]
-
-
Factor 3: Concentration. The concentration of the silane solution will influence the thickness and uniformity of the resulting surface coating.
-
Solution: Use a consistent and optimized concentration of the silane for your application. Generally, a 0.5-5% solution by weight is a good starting point.[10]
-
Section 3: Data and Diagrams
For quick reference, the following tables summarize key information.
Table 1: Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place | To minimize degradation and side reactions. |
| Atmosphere | Tightly sealed container, preferably under inert gas (N₂, Ar)[4] | To prevent moisture-induced hydrolysis and polymerization.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, water[1][11] | To avoid hazardous chemical reactions. |
| Primary Hazard | Moisture sensitive[3][14] | Leads to loss of chemical activity. |
Table 2: Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Safety glasses with side shields or chemical goggles[1] |
| Hands | Chemical resistant gloves[1] |
| Body | Protective clothing[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood[4][10] |
Diagram of Hydrolysis and Condensation
The following diagram illustrates the critical reactions of this compound that are central to its function and handling considerations.
Sources
- 1. grid.uns.ac.rs [grid.uns.ac.rs]
- 2. nj.gov [nj.gov]
- 3. witschem.com [witschem.com]
- 4. uychem.com [uychem.com]
- 5. zmsilane.com [zmsilane.com]
- 6. gelest.com [gelest.com]
- 7. paint.org [paint.org]
- 8. gelest.com [gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 11. zmsilane.com [zmsilane.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Characterizing Incomplete Silanization with Triethoxy(3-thiocyanatopropyl)silane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triethoxy(3-thiocyanatopropyl)silane. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you diagnose and resolve issues related to incomplete surface silanization. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your surface modification experiments.
Part 1: Troubleshooting Guide for Incomplete Silanization
Incomplete silanization can manifest in various ways, from poor surface hydrophobicity to inconsistent downstream assay results. This section is structured to help you identify the root cause of your issues and provide actionable solutions.
Issue 1: The Treated Surface Shows Poor or No Change in Wettability
One of the most immediate indicators of a failed or incomplete silanization is the lack of expected change in the surface's wetting properties. For many substrates like glass or silicon, a successful silanization should result in a more hydrophobic surface.
Q: My glass slides are still hydrophilic after treatment with this compound. What went wrong?
A: This is a classic sign of failed silanization. The root cause often lies in the foundational steps of the process: substrate preparation and the silanization reaction itself. Let's break down the potential culprits.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Inadequate Surface Cleaning | Organic residues or contaminants on the substrate will mask the surface hydroxyl (-OH) groups, which are the primary reaction sites for the silane.[1] | Implement a rigorous cleaning protocol. For glass or silicon, consider sonication in a laboratory detergent followed by a thorough rinse with deionized water. For a more aggressive clean, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma treatment can be highly effective at generating a high density of surface hydroxyl groups.[2][3] Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
| Insufficient Surface Hydroxylation | The covalent attachment of the silane to the surface is dependent on the presence of a sufficient density of hydroxyl groups.[1] | Activate the surface to generate hydroxyl groups. Methods include oxygen plasma treatment, UV/Ozone cleaning, or treatment with acids or bases like boiling in water.[1] |
| Inactive Silane Reagent | This compound is susceptible to premature hydrolysis and self-condensation upon exposure to atmospheric moisture. This can lead to the formation of oligomers in solution that are less reactive with the surface.[1][2] | Always use a fresh bottle of silane and handle it under an inert atmosphere (e.g., argon or nitrogen). Store the silane in a desiccator. |
| Incorrect Silane Concentration | A concentration that is too low may not provide enough molecules for complete surface coverage. Conversely, a high concentration can promote polymerization in the solution, leading to the deposition of unstable multilayers instead of a uniform monolayer.[1][2] | The optimal concentration is application-dependent. Start with a 1-2% (v/v) solution in an appropriate solvent (e.g., anhydrous toluene or ethanol) and optimize from there. |
| Inappropriate Reaction Conditions (Time, Temperature, Humidity) | The kinetics of both the hydrolysis of the ethoxy groups and the condensation with the surface hydroxyls are influenced by these factors.[2][4] | Perform the silanization in a controlled environment with moderate humidity. If using a non-aqueous solvent, the presence of a controlled amount of water is necessary to facilitate hydrolysis.[2] Reaction times can vary, but a typical starting point is 1-2 hours at room temperature.[5] |
Issue 2: Surface Properties are Inconsistent Across the Substrate
You may observe that some areas of your substrate exhibit the desired properties, while others do not. This patchiness is a clear indicator of a non-uniform silane layer.
Q: I'm seeing uneven surface properties after silanization. How can I achieve a more uniform coating?
A: Non-uniformity is often a result of issues with the deposition process itself or with the cleanliness of the substrate.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Uneven Surface Cleaning or Activation | If the cleaning or activation process is not uniform, the density of reactive hydroxyl groups will vary across the surface, leading to patchy silanization. | Ensure the entire substrate is uniformly exposed to the cleaning and activation agents. For plasma treatment, ensure the sample is placed in a region of uniform plasma density.[1] |
| Silane Polymerization in Solution | Premature hydrolysis and self-condensation of the silane can form aggregates in the solution that then deposit onto the surface, creating a non-uniform layer.[1] | Prepare the silane solution immediately before use. Minimize its exposure to atmospheric moisture. |
| Inadequate Rinsing | After the silanization reaction, physically adsorbed silane molecules and oligomers that are not covalently bound to the surface must be removed.[1] | Thoroughly rinse the surface with an appropriate solvent (e.g., anhydrous toluene or ethanol) after silanization. Sonication during the rinsing step can be effective in removing excess material.[1] |
| Application Method | The method of applying the silane solution (e.g., dipping, spin-coating, vapor deposition) can significantly impact the uniformity of the resulting layer.[1][6] | For dip coating, ensure a smooth and steady immersion and withdrawal of the substrate. For vapor deposition, optimize the temperature and pressure to achieve a uniform coating. |
Part 2: Characterization Techniques for Diagnosing Incomplete Silanization
When troubleshooting, it's crucial to have reliable analytical techniques to characterize the modified surface. Here are some key methods to assess the quality of your silanization.
Water Contact Angle Goniometry
-
Principle: This technique measures the angle at which a liquid droplet interfaces with a solid surface. It provides a quick and straightforward assessment of surface hydrophobicity. A higher contact angle generally indicates a more hydrophobic surface.[7][8][9]
-
Application in Troubleshooting: A low water contact angle on a surface that is expected to be hydrophobic after silanization is a strong indicator of incomplete or failed surface modification.[1] Inconsistent contact angles across the surface point to a non-uniform layer.[9][10]
Experimental Protocol: Static Water Contact Angle Measurement
-
Substrate Preparation: Ensure the silanized substrate is clean and dry. Handle it with clean forceps to avoid contamination.
-
Instrument Setup: Place the substrate on the sample stage of the contact angle goniometer.
-
Droplet Deposition: Using a microsyringe, gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Measurement: The instrument's software will capture an image of the droplet and calculate the contact angle.
-
Data Collection: Take measurements at multiple points on the surface to assess uniformity.
Expected Results for this compound on Glass
| Silanization Outcome | Expected Water Contact Angle |
| Uncoated Glass | < 20° (highly hydrophilic)[11] |
| Successful Silanization | 60-80° (moderately hydrophobic) |
| Incomplete Silanization | 20-60° (variable and lower than expected) |
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[12][13]
-
Application in Troubleshooting: XPS can confirm the presence of silicon (Si), carbon (C), nitrogen (N), and sulfur (S) from the silane on the surface.[12][14] The atomic percentages of these elements can provide quantitative information about the completeness of the silane layer.[15][16] High-resolution scans of the Si 2p peak can distinguish between the silicon in the substrate (e.g., SiO₂) and the silicon in the silane layer (Si-O-C).[17]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Cut a representative piece of the silanized substrate to fit the XPS sample holder.
-
Instrument Setup: Load the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Perform a survey scan to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the elements of interest: Si 2p, C 1s, N 1s, S 2p, and O 1s.
-
Data Analysis: Use appropriate software to determine the atomic concentrations of the elements and to perform peak fitting to identify chemical states.
Expected XPS Data for this compound on a Silicon Wafer
| Element | Expected Binding Energy (eV) | Interpretation for Incomplete Silanization |
| Si 2p | ~103 (from SiO₂) and ~102 (from silane)[17] | A weak or absent silane Si 2p peak indicates poor coverage. |
| C 1s | ~285 (C-C/C-H), ~286.5 (C-O/C-N), ~288 (C=O) | The presence of specific carbon species confirms the organic part of the silane. |
| N 1s | ~400 | A weak or absent N 1s signal is a direct indicator of low silane density. |
| S 2p | ~164 | Similar to nitrogen, a weak sulfur signal points to incomplete silanization. |
Ellipsometry
-
Principle: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[18][19][20]
-
Application in Troubleshooting: Ellipsometry is highly sensitive to film thickness and can be used to measure the thickness of the silane layer, often with sub-nanometer resolution.[18][21] A thinner-than-expected layer or variations in thickness across the surface are indicative of incomplete or non-uniform silanization.[22]
Atomic Force Microscopy (AFM)
-
Principle: AFM is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale.[23][24][25]
-
Application in Troubleshooting: AFM can visualize the surface morphology of the silanized substrate. In cases of incomplete silanization, it can reveal bare patches of the substrate or aggregates of polymerized silane.[15][17][26]
Part 3: Visualization of Workflows
General Silanization Workflow
The following diagram outlines the critical steps for a successful silanization process.
Caption: A typical workflow for surface silanization.
Troubleshooting Decision Tree
Use this decision tree to diagnose the potential cause of incomplete silanization.
Caption: A decision tree for troubleshooting incomplete silanization.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in any silanization protocol?
A1: Without a doubt, the most critical step is meticulous surface preparation.[1] The substrate must be impeccably clean and have a sufficient number of reactive hydroxyl groups for the silane to covalently bond to.[1] Overlooking this step is the most common reason for failed silanization experiments.[1]
Q2: How does water affect the silanization process with this compound?
A2: Water plays a dual role in the silanization process.[27][28][29][30] A small amount of water is essential for the hydrolysis of the ethoxy groups on the silane to form reactive silanol groups (-Si-OH).[29][31] However, an excess of water, especially in the bulk solution, can lead to premature self-condensation of the silane molecules, forming oligomers and polymers that are less likely to form a uniform monolayer on the surface.[27][28]
Q3: Can I reuse my silane solution?
A3: It is strongly recommended to always use a freshly prepared silane solution for each experiment. Once the silane is mixed with a solvent, especially one containing water, the hydrolysis and condensation reactions begin. A solution that has been stored for some time will likely contain oligomers that will result in a poor-quality surface coating.
Q4: What is the purpose of the curing step after silanization?
A4: The curing step, which typically involves heating the substrate (e.g., at 110-120°C), serves two main purposes.[5] First, it drives off any remaining solvent and water from the surface. Second, it promotes the formation of stable, cross-linked siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate, resulting in a more durable and stable coating.
Q5: The thiocyanate group (-SCN) on my silane is reactive. Do I need to take special precautions?
A5: The thiocyanate group is a versatile functional group. While it is generally stable under typical silanization conditions, it can react with certain nucleophiles. Be mindful of the compatibility of this group with any subsequent chemical modifications you plan to perform on the silanized surface.
References
-
Casula, G., Fantauzzi, M., Elsener, B., & Rossi, A. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Coatings, 14(3), 327. [Link]
-
Krasnoslobodtsev, A. V., & Smirnov, S. N. (2002). Effect of Water on Silanization of Silica by Trimethoxysilanes. Langmuir, 18(8), 3181–3184. [Link]
-
Jähde, P., & Thiesen, P. H. (2018). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. [Link]
-
Krasnoslobodtsev, A., & Smirnov, S. (2002). Effect of Water on Silanization of Silica by Trimethoxysilanes. Semantic Scholar. [Link]
-
Martin, J. D., & Mayer, M. (2019). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. Review of Scientific Instruments, 90(3), 033107. [Link]
-
Lee, W., & Oh, B. K. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Langmuir, 29(13), 4364–4372. [Link]
-
Scribd. (n.d.). Effect of Water On Silanization With Trimethoxysilanes. Scribd. [Link]
-
Casula, G., Fantauzzi, M., Elsener, B., & Rossi, A. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS. [Link]
-
ResearchGate. (n.d.). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. ResearchGate. [Link]
-
Lee, W., & Oh, B. K. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir, 29(13), 4364–4372. [Link]
-
Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal. [Link]
-
ResearchGate. (n.d.). Determination of the thickness of thin silane films on aluminum surfaces by means of spectroscopic ellipsometry. ResearchGate. [Link]
-
Priest, C., et al. (2012). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir, 28(18), 7233–7240. [Link]
-
Lovrinčević, M., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(40), 37276–37289. [Link]
-
Gelest. (n.d.). Applying a Silane Coupling Agent. Gelest. [Link]
-
Gasda, P. J., et al. (2023). Gas Phase Reaction of Silane with Water at Different Temperatures and Supported by Plasma. ACS Omega, 8(9), 8683–8690. [Link]
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols. ProChimia Surfaces. [Link]
-
Khursheed, D. A. (2024). Characterizations of Partially Silanized ZnO and MgO Nanoparticles in Modified Resin Infiltrant: An Experimental Study. ResearchGate. [Link]
-
ResearchGate. (n.d.). XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Characterizing Silanized Surfaces with Imaging Ellipsometry. ResearchGate. [Link]
-
ResearchGate. (n.d.). Water contact angle measurements: (A) at different concentrations of.... ResearchGate. [Link]
-
Carré, A., & Lacarrière, V. (2000). Self-assembled silane monolayers: fabrication with nanoscale uniformity. Langmuir, 16(8), 3842–3848. [Link]
-
Lovrinčević, M., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. PubMed. [Link]
- Google Patents. (n.d.). WO2003085161A1 - Surface silanization.
-
Aimé, J. P., et al. (2000). Structural characterization of Self-Assembled Monolayers chemically bonded on wafers by dynamical force microscopy. arXiv. [Link]
-
Gellings, J., et al. (2022). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. Chemistry – A European Journal, 28(29), e202200251. [Link]
-
Carré, A., & Lacarrière, V. (2000). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir, 16(8), 3842–3848. [Link]
-
ResearchGate. (n.d.). What kind of characterization techniques should I perform to see if surface coverage is full or not after silanization?. ResearchGate. [Link]
-
Carré, A., & Lacarrière, V. (2000). Self-assembled silane monolayers: fabrication with nanoscale uniformity. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). The thicknesses of silane layer (by ellipsometry) on Si wafer substrate.... ResearchGate. [Link]
-
Plasma.com. (n.d.). Silanization Surface treatment process. Plasma.com. [Link]
-
PubChem. (n.d.). Triethoxy(3-isocyanatopropyl)silane. PubChem. [Link]
-
ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(Triethoxysilyl)propyl thiocyanate. PubChem. [Link]
-
SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SciSpace. [Link]
-
Moeini, B. (2023). Exploring Surface Silanization and Characterization of Thin Films. BYU ScholarsArchive. [Link]
-
ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. surfmods.jp [surfmods.jp]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. Silanization Surface treatment process - Plasma.com [plasma.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 14. diva-portal.org [diva-portal.org]
- 15. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. details | Park Systems [parksystems.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Self-assembled silane monolayers: fabrication with nanoscale uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. arxiv.org [arxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Self-assembled silane monolayers: fabrication with nanoscale uniformity. | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. Effect of Water on Silanization of Silica by Trimethoxysilanes | Semantic Scholar [semanticscholar.org]
- 29. dakenchem.com [dakenchem.com]
- 30. scribd.com [scribd.com]
- 31. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Analytical techniques for characterizing "Triethoxy(3-thiocyanatopropyl)silane" coatings
An In-Depth Guide to the Analytical Characterization of Triethoxy(3-thiocyanatopropyl)silane (TESPT) Coatings
Introduction: The Critical Role of Surface Characterization for TESPT Coatings
This compound, or TESPT, is a bifunctional organosilane that serves as a vital coupling agent, forming a durable interface between inorganic substrates and organic polymer matrices.[1][2] Its unique molecular structure, featuring hydrolyzable ethoxy groups and a reactive thiocyanate-terminated propyl chain, allows it to significantly enhance adhesion, durability, and performance in coatings, adhesives, and composites.[3][4] The ethoxy groups react with moisture to form silanol groups, which then covalently bond to hydroxyl-rich inorganic surfaces like metal oxides or glass. Concurrently, the thiocyanate functional group can interact with the polymer matrix, creating a robust chemical bridge.[3]
For researchers and developers, the efficacy of a TESPT coating is not assumed upon application; it must be rigorously verified. The quality of the silane layer—its thickness, uniformity, covalent attachment to the substrate, and the density of the resulting siloxane (Si-O-Si) network—directly dictates its performance.[5][6] Therefore, a multi-faceted analytical approach is essential to fully characterize these coatings. This guide provides a comparative overview of key analytical techniques, explaining the causality behind their selection and offering detailed protocols to ensure scientific integrity and reproducibility.
Mechanism of Action: From Silane Solution to Interfacial Layer
The performance of TESPT hinges on a two-stage reaction mechanism. Understanding this process is fundamental to interpreting analytical data.
-
Hydrolysis: The three ethoxy groups (-OC₂H₅) on the silicon atom hydrolyze in the presence of water (often catalyzed by an acid or base) to form reactive silanol groups (-Si-OH).[3][7]
-
Condensation: These silanol groups can then undergo two condensation reactions: they can form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups on the inorganic surface, and they can self-condense to form a cross-linked, three-dimensional polysiloxane network (Si-O-Si) on the surface.[6][7]
This process creates a stable, covalently bonded film that acts as the crucial link between the substrate and the subsequent organic coating.
A Comparative Guide to Core Analytical Techniques
No single technique can fully elucidate the structure and performance of a TESPT coating. A combination of methods is required to build a complete picture, from chemical composition to real-world durability. The following sections compare the most critical techniques, providing the "why" behind their use and detailed protocols for their implementation.
Chemical Composition and Bonding State Analysis
These techniques confirm the presence and chemical nature of the TESPT coating.
Why it's chosen: XPS is an indispensable surface-sensitive technique for providing the elemental composition and chemical bonding states of the top 5-10 nm of a surface.[8] It is used to confirm the successful grafting of the silane onto the substrate by identifying the unique elements of TESPT (Silicon, Nitrogen, Sulfur) and to analyze the chemical environment of these elements, which provides direct evidence of the siloxane network formation.[9][10]
Detailed Experimental Protocol:
-
Sample Preparation: A coated substrate (e.g., silicon wafer, steel, or aluminum panel) is cut into a size compatible with the instrument's sample holder (typically ~1 cm x 1 cm). Samples are handled with clean, powder-free gloves to prevent surface contamination.
-
System Introduction: The sample is loaded into the XPS analysis chamber, which is then evacuated to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) to prevent gas-phase molecules from interfering with the measurement.[8]
-
Survey Scan: A wide-energy survey scan (0-1200 eV) is performed to identify all elements present on the surface. Look for peaks corresponding to Si 2p, C 1s, O 1s, N 1s, and S 2p.
-
High-Resolution Scans: High-resolution scans are acquired for the specific elemental peaks of interest. This allows for the deconvolution of peaks to determine chemical states.
-
Si 2p: Deconvolution can distinguish between the silicon in the substrate (e.g., SiO₂) and the silicon in the polysiloxane (O-Si-O) network of the coating.[10]
-
S 2p & N 1s: The presence and binding energies of these peaks confirm the integrity of the thiocyanate (-SCN) functional group.
-
-
Data Analysis: Atomic percentages are calculated from the peak areas after correcting for relative sensitivity factors (RSFs). The chemical states are identified by comparing peak binding energies to established databases.[11] Angle-resolved XPS (ARXPS) can be optionally used to determine the thickness and layering of the silane film.[10]
Why it's chosen: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within the coating. It is particularly effective for confirming the presence of the thiocyanate group and monitoring the key chemical changes that occur during the hydrolysis and condensation of the ethoxy groups.[3][12]
Detailed Experimental Protocol:
-
Mode Selection: For thin films on reflective substrates (like metals), Reflection-Absorption Infrared Spectroscopy (RAIRS) or Attenuated Total Reflectance (ATR-FTIR) are the most suitable methods. ATR is often preferred for its high surface sensitivity.[12]
-
Background Spectrum: A background spectrum is collected using an uncoated substrate (for RAIRS) or with the clean ATR crystal (for ATR-FTIR). This is crucial to subtract atmospheric and substrate-related absorption bands.
-
Sample Analysis: The TESPT-coated substrate is placed in intimate contact with the ATR crystal or positioned in the RAIRS accessory.
-
Spectrum Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.[13]
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands:
-
~2150 cm⁻¹: A strong, sharp peak characteristic of the C≡N stretch in the thiocyanate group. This is a key identifier for TESPT.[3]
-
~1100-1000 cm⁻¹: A broad and strong band associated with the Si-O-Si stretching of the polysiloxane network. The growth of this band indicates successful condensation.
-
~1080, 1105, 960 cm⁻¹: Strong Si-O-C stretching bands from the original ethoxy groups. The disappearance or reduction of these peaks indicates the degree of hydrolysis.[3]
-
Surface Properties and Film Quality
These methods evaluate the macroscopic properties of the coating, which are a direct result of its underlying chemical structure and uniformity.
Why it's chosen: This technique provides a fast, quantitative measure of surface wettability, which is directly related to the surface energy of the coating.[14] A uniform, well-formed silane layer typically creates a more hydrophobic surface compared to the bare, hydrophilic metal or glass substrate.[8] Therefore, measuring the water contact angle is an excellent quality control method to assess the presence and homogeneity of the TESPT coating.[15]
Detailed Experimental Protocol:
-
Instrument Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispenser is used.
-
Sample Placement: The TESPT-coated substrate is placed on the sample stage. The surface should be level.
-
Droplet Deposition: A small, precise volume of deionized water (e.g., 2-5 µL) is gently dispensed onto the surface to form a sessile drop.
-
Image Capture and Angle Measurement: The system software captures a high-resolution image of the droplet profile at the three-phase (solid-liquid-gas) boundary. The angle between the substrate surface and the tangent of the droplet is measured.
-
Statistical Validity: Measurements should be repeated at multiple (e.g., 5-10) different locations on the surface to assess uniformity. The mean and standard deviation of the contact angles are reported.
-
Advanced Analysis (Optional): To probe surface heterogeneity, dynamic contact angles (advancing and receding) can be measured by slowly adding or removing liquid from the droplet.[8]
Coating Performance and Durability
These techniques are critical for predicting the real-world performance of the coating, particularly in applications requiring adhesion and corrosion protection.
Why it's chosen: EIS is a powerful, non-destructive technique for evaluating the corrosion protection performance of a coating on a metal substrate.[16][17] It measures the impedance of the coating system over a range of frequencies, providing quantitative data on the coating's barrier properties (resistance to ion penetration) and detecting the early stages of corrosion long before visual signs appear.[5][18]
Detailed Experimental Protocol:
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is assembled. The TESPT-coated metal panel serves as the working electrode. A reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode) and a counter electrode (e.g., platinum or graphite) are also used.[18]
-
Electrolyte Immersion: The cell is filled with a corrosive electrolyte, typically a 3.5 wt% NaCl solution, to simulate a marine environment.[19]
-
System Stabilization: The system is allowed to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
EIS Measurement: A small-amplitude AC voltage (e.g., 10-50 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz). The instrument measures the resulting current and phase shift to calculate impedance.
-
Data Modeling: The impedance data (presented as Bode and Nyquist plots) is fitted to an equivalent electrical circuit model. The model components provide physical meaning:
-
Coating Capacitance (C_c): Relates to water uptake by the coating.
-
Pore Resistance (R_po): Represents the resistance of ion-conducting paths (pores) in the coating. A high R_po value indicates superior barrier properties.[20]
-
Charge Transfer Resistance (R_ct): Inversely proportional to the corrosion rate at the metal-substrate interface.
-
Why it's chosen: Adhesion is the primary function of a coupling agent. Pull-off adhesion testing provides a quantitative value for the bond strength between the coating, the substrate, and any subsequent topcoat.[21] Standards like ASTM D4541 provide a standardized method for this critical performance metric.[22]
Detailed Experimental Protocol (following ASTM D4541):
-
Surface Preparation: A clean, flat area on the coated surface is selected.
-
Loading Fixture (Dolly) Adhesion: A loading fixture (dolly) is glued to the coating surface using a compatible high-strength adhesive. The adhesive is allowed to cure fully as per the manufacturer's instructions.
-
Isolation of Test Area: Once the adhesive is cured, the test area is isolated by cutting through the coating down to the substrate around the circumference of the dolly. This ensures that only the area directly beneath the dolly is tested.
-
Pull-Off Test: The portable adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a smooth, controlled rate until the dolly is pulled off the surface.
-
Data Recording and Analysis: The force required to detach the dolly (the pull-off strength) is recorded in psi or MPa.[21] Equally important is the analysis of the failure mode:
-
Adhesive Failure: Failure occurs at the coating-substrate interface or the dolly-coating interface.
-
Cohesive Failure: Failure occurs within a single layer of the coating or within the substrate itself.
-
Glue Failure: The adhesive fails before the coating, indicating the true adhesion is higher than the measured value.
-
Integrated Workflow and Comparative Summary
A logical workflow is essential for efficient and comprehensive characterization. The process typically moves from confirming the chemical presence of the coating to evaluating its physical properties and finally testing its functional performance.
Summary of Analytical Techniques
| Technique | Information Provided | Typical Output | Destructive? | Key Advantages | Limitations |
| XPS | Elemental composition, chemical bonding states, layer thickness estimation.[8] | Atomic concentration (at%), binding energy (eV). | No | High surface sensitivity, provides direct evidence of chemical bonding.[8] | Requires high vacuum, may not provide absolute quantification without standards.[8][11] |
| FTIR | Presence of functional groups (e.g., -SCN, Si-O-Si), monitors hydrolysis/condensation.[3] | Wavenumber (cm⁻¹), Absorbance. | No | Fast, non-destructive, excellent for qualitative chemical analysis.[12] | Can be difficult to quantify; signal may be weak for very thin films. |
| Contact Angle | Surface wettability, surface energy, coating uniformity.[14] | Contact Angle (°). | No | Simple, rapid, and highly sensitive to changes in surface chemistry.[8] | Highly sensitive to surface contamination and roughness. |
| EIS | Corrosion protection, barrier properties, water uptake, delamination.[18] | Impedance (Ω), Capacitance (F), Resistance (Ω·cm²). | No | Quantitative measure of corrosion resistance, predictive of long-term performance.[16] | Requires a conductive substrate, data interpretation requires modeling. |
| Adhesion Test | Quantitative bond strength of the coating to the substrate.[22] | Pull-off Strength (MPa or psi). | Yes | Provides a direct, quantitative measure of a critical performance metric. | Results can have high variability; dependent on adhesive and operator.[21] |
Performance Comparison: TESPT vs. Alternative Silanes
TESPT is often selected for its specific reactivity and performance characteristics. However, other silanes are used for different applications. The table below provides a comparative overview based on typical performance metrics.
| Silane Coupling Agent | Functional Group | Typical Application Focus | Water Contact Angle (°) on Tin[23] | Shear Bond Strength (MPa) on Ti[24] |
| TESPT (this compound) | Thiocyanate (-SCN) | Rubber/filler coupling, adhesion to metals.[4] | Data not available in cited source | Data not available in cited source |
| APTMS (3-Aminopropyltrimethoxysilane) | Amine (-NH₂) | General purpose adhesion promoter, surface functionalization.[25] | 58.1 | 11.21 |
| GPTMS (3-Glycidoxypropyltrimethoxysilane) | Epoxy | Adhesion to polymers, corrosion resistance.[19] | Data not available | Data not available |
| MPS (3-Methacryloxypropyltrimethoxysilane) | Methacrylate | Adhesion to vinyl ester or polyester resins.[23] | 75.8 | Data not available |
| BTSE (Bis(triethoxysilyl)ethane) | Non-functional | Excellent corrosion protection due to high cross-link density.[19] | Data not available | Data not available |
Note: Direct comparative data for TESPT under identical conditions as the alternatives was not available in the provided search results. The values presented are illustrative of the data obtained from the characterization techniques described. Researchers should always perform side-by-side comparisons for their specific substrates and applications. Results for silane KH-560 (a glycidyl silane) and KH-550 (an amino silane) on titanium showed shear strengths of 12.72 MPa and 11.21 MPa, respectively.[24]
Conclusion
The comprehensive characterization of this compound coatings is not a matter of applying a single, definitive test. Rather, it requires a logical, multi-technique approach. By integrating chemical analysis (XPS, FTIR), surface property evaluation (Contact Angle Goniometry), and performance testing (EIS, Adhesion Testing), researchers and scientists can build a complete and reliable understanding of their coating system. This detailed characterization is the foundation for optimizing coating processes, ensuring product quality and reliability, and driving innovation in the development of advanced materials.
References
- A Comparative Guide to Analytical Techniques for Quantifying Silane Surface Coverage - Benchchem. (n.d.).
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment - Benchchem. (n.d.).
- Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal.
- The impedance spectra of mild steels covered by silane coatings with... (n.d.). ResearchGate.
- A Comparative Benchmark Study of Silane Coupling Agents for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- In-Depth Technical Guide: Characterization of 3-Thiocyanatopropyltriethoxysilane (CAS No. 34708-08-2) - Benchchem. (n.d.).
- Electrochemical impedance spectroscopy study of the effect of curing time on the early barrier properties of silane systems applied on steel substrates | Request PDF. (n.d.). ResearchGate.
- Silane coating of metal substrates: Complementary use of electrochemical, optical and thermal analysis for the evaluation of film properties. (n.d.). ResearchGate.
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (n.d.). MDPI.
- Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties. (2018, October 18). MDPI.
- Choosing the Right Silane Coupling Agent for Enhanced Coating Performance. (n.d.). NINGBO INNO PHARMCHEM.
- Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. (2012, April 25). ACS Publications.
- Contact Angle Evaluation of SilcoTek Depositions. (n.d.). SilcoTek.
- Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. (2023, May 11). MDPI.
- Photoelectron analyses of the silane-PEG-modified SS.: (a) XPS survey... (n.d.). ResearchGate.
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (n.d.). NIH.
- Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments. (n.d.). NIH.
- Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? (2015, September 2). ACS Publications.
- What analytical tool I should use to quantify presence of silane coated on pdms surface? (2016, November 17). ResearchGate.
- Surface energy calculated from contact angles of water, diiode methane,... (n.d.). ResearchGate.
- The Difference Between Silane Coupling Agent and Silane Crosslinking Agent. (n.d.). Nanjing SiSiB Silicones Co., Ltd.
- Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. (2024, November 2). Anderson Materials Evaluation.
- Analytical characterization of silane films modified with cerium activated nanoparticles and its relation with the corrosion protection of galvanised steel substrates | Request PDF. (n.d.). ResearchGate.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI.
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. (2023, September 28). NIH.
- Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives. (n.d.). NIH.
- This compound | 34708-08-2 | Benchchem. (n.d.).
- Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (2019, January 30). Bureau of Reclamation.
- CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane - CymitQuimica. (n.d.).
- Corrosion Protection of Stainless Steel by Triethoxyoctylsilane and Tetraethoxysilane. (2016, September 6). International Journal of Electrochemical Science.
- A comparative study on the corrosion resistance of AA2024-T3 substrates pre-treated with different silane solutions | Request PDF. (n.d.). ResearchGate.
- ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges. (n.d.). Water & Wastewater.
- Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business. (n.d.). DeFelsko.
- ASTM D4541 Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. (2021, April 30). Micom Laboratories.
- 3-(Triethoxysilyl)propyl thiocyanate | C10H21NO3SSi | CID 118718. (n.d.). PubChem.
- Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613. (n.d.). PubChem.
- 3-Thiocyanatopropyltriethoxysilane | 34708-08-2. (n.d.). ChemicalBook.
- 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%. (n.d.). Gelest, Inc.
- This compound (C10H21NO3SSi). (n.d.). PubChemLite.
- Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. (n.d.). MDPI.
Sources
- 1. The Difference Between Silane Coupling Agent and Silane Crosslinking Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 2. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Silane-Based Coatings with Zirconia Nanoparticles Combining Wetting, Tribological, and Aesthetical Properties | MDPI [mdpi.com]
- 14. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usbr.gov [usbr.gov]
- 18. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 19. Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business | Resources | DeFelsko [defelsko.com]
- 22. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to Triethoxy(3-thiocyanatopropyl)silane and (3-mercaptopropyl)triethoxysilane (MPTES) for Surface Modification and Adhesion Promotion
An In-Depth Technical Analysis for Researchers and Materials Scientists
In the realm of materials science, the interface between organic and inorganic materials is a critical determinant of the bulk properties of composites, coatings, and biomedical devices. Silane coupling agents are indispensable tools for tailoring these interfaces, forming a durable molecular bridge that enhances adhesion, dispersion, and overall performance. Among the diverse array of available silanes, sulfur-containing variants are particularly valuable for their unique reactivity and affinity for specific substrates. This guide provides a comprehensive comparison of two prominent sulfur-containing silanes: Triethoxy(3-thiocyanatopropyl)silane and (3-mercaptopropyl)triethoxysilane (MPTES).
This document will delve into their fundamental chemical differences, compare their performance in key applications based on available experimental data, and provide detailed protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
Molecular Structure and Physicochemical Properties: A Tale of Two Functional Groups
At their core, both this compound and MPTES share a common structural motif: a triethoxysilyl group that enables hydrolysis and subsequent bonding to inorganic substrates, and a propyl chain that acts as a spacer. The key distinction lies in their terminal functional groups: a thiocyanate (-SCN) group for the former and a mercapto (-SH or thiol) group for MPTES. This seemingly subtle difference has significant implications for their reactivity, handling, and performance in various applications.
| Property | This compound | (3-mercaptopropyl)triethoxysilane (MPTES) |
| Synonyms | 3-Thiocyanatopropyltriethoxysilane, Si-264 | 3-Mercaptopropyltriethoxysilane |
| CAS Number | 34708-08-2[1] | 14814-09-6[2] |
| Molecular Formula | C10H21NO3SSi[1] | C9H22O3SSi |
| Molecular Weight | 263.43 g/mol [1] | 238.42 g/mol |
| Appearance | Colorless to light yellow liquid[3] | Clear, colorless to light yellow liquid[2] |
| Boiling Point | 98 °C at 0.1 mmHg[3] | Not specified |
| Flash Point | 135 °C[3] | Not specified |
| Density | ~1.03 g/cm³[4] | Not specified |
The triethoxysilyl groups of both molecules are susceptible to hydrolysis in the presence of water, forming reactive silanol (-Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials like silica, glass, and metal oxides, forming stable covalent siloxane (Si-O-Substrate) bonds.[5] They can also self-condense to form a polysiloxane network on the surface.
Performance Comparison in Key Applications
While both silanes are employed to enhance the performance of materials, their differing functional groups dictate their suitability for specific applications.
Adhesion Promotion in Elastomers and Sealants
Both this compound and MPTES are utilized as coupling agents in filled rubber composites to improve the compatibility between the inorganic filler (e.g., silica) and the rubber matrix.[6] This improved interaction leads to enhanced mechanical properties such as modulus, tensile strength, and tear resistance.[2]
MPTES is a well-established coupling agent in the tire industry. The mercapto group can react with the polymer backbone, particularly in sulfur-cured elastomers, forming a strong covalent bond between the filler and the rubber. This leads to a significant improvement in the reinforcing properties of the filler.[2]
This compound is also used for this purpose and is noted to improve the reinforcing properties of fillers with hydroxyl groups.[4] It can enhance tensile strength, tearing strength, and abrasive resistance while reducing the compression set of vulcanizates.[4] The thiocyanate group is considered a "blocked" mercapto group, which can offer processing advantages. Mercapto-silanes can sometimes lead to premature vulcanization (scorch) during the high-temperature mixing process. The thiocyanate group is generally less reactive under these conditions, potentially providing a wider processing window.
Surface Modification of Nanoparticles and Substrates
The functionalization of surfaces with thiol or thiocyanate groups can impart specific chemical reactivity and physical properties.
MPTES , with its terminal thiol group, is widely used for the surface modification of gold nanoparticles and other noble metal surfaces due to the strong affinity between sulfur and these metals.[7] This strong interaction facilitates the formation of self-assembled monolayers (SAMs), which can be used to control surface properties like hydrophilicity and to provide anchor points for the immobilization of biomolecules.[7] The thiol group is also highly reactive in "thiol-ene" and "thiol-yne" click chemistry reactions, which are efficient methods for surface functionalization.[8]
This compound offers an alternative for surface functionalization. The thiocyanate group can also interact with certain metal surfaces and can participate in various chemical reactions. For instance, it can react with sulfhydryl groups on microbial proteins, suggesting potential antimicrobial applications for surfaces modified with this silane.[9]
Experimental Protocols
To facilitate a direct comparison of these two silanes, the following experimental protocols are provided.
Protocol for Surface Modification of Glass Slides and Contact Angle Measurement
This protocol outlines the procedure for modifying a glass surface with each silane and subsequently measuring the water contact angle to assess the change in surface hydrophobicity.
Materials:
-
Glass microscope slides
-
This compound
-
(3-mercaptopropyl)triethoxysilane (MPTES)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning:
-
Clean the glass slides by sonicating them in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
Activate the surface hydroxyl groups by treating the slides with a plasma cleaner or piranha solution (use with extreme caution).
-
-
Silanization:
-
Prepare a 2% (v/v) solution of each silane in anhydrous toluene in separate containers.
-
Immerse the cleaned and dried glass slides into the silane solutions.
-
Allow the reaction to proceed for 2 hours at room temperature under a dry atmosphere.
-
After immersion, rinse the slides with fresh toluene to remove any unreacted silane.
-
Cure the silane layer by baking the slides in an oven at 110°C for 30 minutes.
-
-
Contact Angle Measurement:
-
Allow the slides to cool to room temperature.
-
Place a 5 µL droplet of deionized water onto the modified surface of each slide using a micropipette.
-
Immediately measure the static contact angle using a goniometer.
-
Repeat the measurement at least three times on different areas of each slide and calculate the average.
-
Protocol for Evaluation of Adhesion Promotion in a Model Polyurethane Sealant
This protocol describes a method to compare the adhesion-promoting capabilities of the two silanes in a simple polyurethane sealant formulation.
Materials:
-
Polyether polyol
-
Isocyanate prepolymer
-
Dibutyltin dilaurate (catalyst)
-
This compound
-
(3-mercaptopropyl)triethoxysilane (MPTES)
-
Glass and aluminum substrates
-
Tensile testing machine
Procedure:
-
Sealant Formulation:
-
In separate containers, prepare three sealant formulations: a control without any silane, one with 1% (w/w) this compound, and one with 1% (w/w) MPTES.
-
Thoroughly mix the polyol, silane (for the experimental groups), and catalyst.
-
Add the isocyanate prepolymer and mix until a homogeneous paste is formed.
-
-
Sample Preparation:
-
Clean the glass and aluminum substrates with acetone.
-
Apply a bead of each sealant formulation onto the substrates to form lap shear specimens according to ASTM C961 or a similar standard.
-
Cure the sealant at room temperature and 50% relative humidity for 7 days.
-
-
Adhesion Testing:
-
After curing, test the lap shear strength of the specimens using a universal tensile testing machine at a specified crosshead speed.
-
Record the force at which the bond fails.
-
Analyze the failure mode (adhesive, cohesive, or mixed).
-
Compare the lap shear strength values for the control and the two experimental groups.
-
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the chemical structures and a typical experimental workflow.
Chemical Structures
Caption: Chemical structures of the two silane coupling agents.
Silanization Workflow
Caption: A typical experimental workflow for surface modification with silanes.
Conclusion
The choice between this compound and (3-mercaptopropyl)triethoxysilane is contingent upon the specific requirements of the application. MPTES, with its reactive thiol group, is a well-established and highly effective coupling agent, particularly in sulfur-cured elastomers and for the functionalization of noble metal surfaces. Its high reactivity, however, can sometimes be a drawback in terms of processing stability.
This compound, with its less reactive thiocyanate group, can be viewed as a "blocked" version of a mercaptosilane. This property may offer a wider processing window in applications like rubber compounding. The thiocyanate group also presents unique reactive possibilities, including potential antimicrobial activity.
Ultimately, the selection of the optimal silane coupling agent requires careful consideration of the substrate, the polymer matrix, the processing conditions, and the desired final properties of the material. The experimental protocols provided in this guide offer a starting point for a direct and quantitative comparison of these two versatile silanes, enabling researchers to make data-driven decisions for their specific needs.
References
-
3-(Triethoxysilyl)propyl thiocyanate | C10H21NO3SSi | CID 118718 - PubChem. (URL: [Link])
-
SURFACE MODIFICATION OF SILICA NANOPARTICLES BY MEANS OF SILANES: EFFECT OF VARIOUS PARAMETERS ON THE GRAFTING REACTIONS | Semantic Scholar. (URL: [Link])
-
Comparison of Coupling Effectiveness among Amino-, Chloro-, and Mercapto Silanes in Chloroprene Rubber | Request PDF - ResearchGate. (URL: [Link])
-
Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC. (URL: [Link])
-
Synthesis of Gold Nanoparticles and Their Applications in Cancer Therapy - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions | NIST - National Institute of Standards and Technology. (URL: [Link])
-
Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica - NIH. (URL: [Link])
-
Synthesis of Gold Nanoparticles via Direct Thiol-Capping with THP-Protected Thiols without Deprotection. (URL: [Link])
-
Comparison of coupling effectiveness among amino-, chloro-, and mercapto silanes in chloroprene rubber - Mahidol University. (URL: [Link])
-
Choosing the Right Silane Adhesion Promoters for SMP Sealants. (URL: [Link])
-
Effect of Silane Coupling Agents on the Rheology, Dynamic and Mechanical Properties of Ethylene Propylene Diene Rubber/Calcium Carbonate Composites - Semantic Scholar. (URL: [Link])
-
REACTIVITY STUDY OF MERCAPTO–SILANE AND SULFIDE–SILANE WITH POLYMER | Request PDF - ResearchGate. (URL: [Link])
-
Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications - PMC - NIH. (URL: [Link])
-
3-Aminopropyltrimethoxysilane mediated solvent induced synthesis of gold nanoparticles for biomedical applications - PubMed. (URL: [Link])
-
Promoters for Improved Adhesion Strength between Addition-Cured Liquid Silicone Rubber and Low-Melting-Point Thermoplastic Polyurethanes - MDPI. (URL: [Link])
-
Recent Trends in Direct S-Cyanation of Thiols - Chemical Review and Letters. (URL: [Link])
-
Recent Advances in the Biomedical Applications of Functionalized Nanogels - PMC. (URL: [Link])
-
Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane: Experimental and theoretical study on the surface interaction | Request PDF - ResearchGate. (URL: [Link])
-
Adhesion Promoters - ResearchGate. (URL: [Link])
-
Optimal mixing of precipitated silica, silanes. (URL: [Link])
-
Thiols and Sulfides Vital Role in Modern Biochemistry - Longdom Publishing. (URL: [Link])
-
[논문]Comparison of coupling effectiveness among amino-, chloro-, and mercapto silanes in chloroprene rubber - 한국과학기술정보연구원. (URL: [Link])
-
Thiols employed in surface functionalization, with corresponding... - ResearchGate. (URL: [Link])
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega - ACS Publications. (URL: [Link])
Sources
- 1. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 2. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adhesive strength of fiberglass posts treated with thio-urethane-based experimental silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Nanoparticle Functionalization: Triethoxy(3-thiocyanatopropyl)silane vs. (3-aminopropyl)triethoxysilane (APTES)
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of nanotechnology, the precise surface functionalization of nanoparticles is paramount for their successful application in drug delivery, diagnostics, and bio-imaging. The choice of surface chemistry dictates the nanoparticle's interaction with biological systems, its stability, and its ability to conjugate with specific biomolecules. Among the myriad of available surface modification agents, organosilanes are a cornerstone for silica-based and metal-oxide nanoparticles. This guide provides an in-depth, objective comparison between two prominent silane coupling agents: the well-established (3-aminopropyl)triethoxysilane (APTES) and the functionally distinct Triethoxy(3-thiocyanatopropyl)silane.
This analysis moves beyond a simple cataloging of features to explore the underlying chemical principles and practical implications of choosing one silane over the other. We will delve into reaction mechanisms, the stability of the resulting functionalization, and the subsequent bioconjugation potential, supported by established chemical principles and available data.
The Silanization Reaction: A Shared Foundation
Both APTES and this compound anchor to the nanoparticle surface through the same fundamental process: silanization. This involves the hydrolysis of the ethoxy groups on the silane in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of inorganic nanoparticles (like silica or metal oxides), forming stable covalent siloxane bonds (Si-O-Si). This process creates a robust organic layer on the nanoparticle surface, presenting the terminal functional group for further modification.[1]
(3-aminopropyl)triethoxysilane (APTES): The Workhorse of Amine Functionalization
APTES is arguably one of the most widely used silanes for nanoparticle functionalization, primarily due to the versatility of the terminal primary amine group (-NH2).[2] This amine group imparts a positive surface charge at physiological pH, which can be advantageous for interacting with negatively charged cell membranes.[3] More importantly, the primary amine serves as a readily available nucleophile for a vast array of bioconjugation reactions.
Reaction Mechanism and Surface Properties
The functionalization with APTES is typically carried out in an aqueous-alcoholic solution. The reaction conditions, such as temperature, pH, and APTES concentration, can influence the structure of the resulting silane layer, which can range from a monolayer to a more complex, cross-linked polymer network.[2] The resulting amine-terminated surface is hydrophilic and provides a reactive handle for subsequent modifications.
Bioconjugation with APTES-functionalized Nanoparticles
The primary amine of APTES is a nucleophile that can react with various electrophilic functional groups on biomolecules or crosslinkers, including:
-
N-hydroxysuccinimide (NHS) esters: This is a very common and efficient reaction that forms a stable amide bond.[4]
-
Isothiocyanates: This reaction yields a stable thiourea linkage.[4]
-
Aldehydes: Through reductive amination, a stable secondary amine bond is formed.
This compound: A Gateway to Thiourea Chemistry
This compound presents a terminal thiocyanate group (-SCN). This functional group is less commonly employed for direct nanoparticle functionalization in biomedical applications compared to APTES but offers a distinct reactive handle. It is known for its use as a coupling agent in the rubber industry to enhance the interaction between silica fillers and polymers.[5][6]
Reactivity of the Thiocyanate Group
The thiocyanate group itself is not typically used for direct bioconjugation. However, it is a precursor to the more reactive isothiocyanate group (-NCS), or it can be used in specific click chemistry reactions. For the purpose of this comparison, we will focus on its relation to isothiocyanate chemistry, which is highly relevant for bioconjugation. The thiocyanate can potentially be converted to an isothiocyanate on the nanoparticle surface, or Triethoxy(3-isothiocyanatopropyl)silane can be used directly, though it is less common.
A more practical approach for researchers is to first functionalize nanoparticles with APTES and then convert the surface amines to isothiocyanates. This two-step process provides a reliable method to obtain isothiocyanate-functionalized nanoparticles.[7]
Bioconjugation via Isothiocyanate Chemistry
Isothiocyanate-functionalized nanoparticles are highly reactive towards primary amines on biomolecules, forming a stable thiourea bond.[4] This reaction is efficient and proceeds under mild conditions, typically at a slightly basic pH (9.0-9.5).[4]
Head-to-Head Comparison: APTES vs. Thiocyanate/Isothiocyanate Chemistry
While direct experimental comparisons of nanoparticle functionalization using this compound and APTES are not abundant in the scientific literature, a robust comparison can be made based on the well-established chemistries of their terminal functional groups.
| Feature | (3-aminopropyl)triethoxysilane (APTES) | This compound / Isothiocyanate Chemistry |
| Terminal Group | Primary Amine (-NH2) | Thiocyanate (-SCN) / Isothiocyanate (-NCS) |
| Surface Charge | Positive at physiological pH | Generally neutral |
| Direct Reactivity | Nucleophilic amine for various conjugations | Isothiocyanate is highly electrophilic towards amines |
| Common Conjugation Partner | NHS esters, aldehydes, isothiocyanates | Primary amines |
| Resulting Linkage | Amide, secondary amine, thiourea | Thiourea |
| Linkage Stability | Amide bond is highly stable.[4] | Thiourea bond is generally stable, but some studies suggest potential instability in vivo compared to amide bonds.[8][9] |
| Versatility | High, due to the reactivity of the amine with multiple functional groups. | More specific, primarily targeting amines. |
| Commercial Availability | Very common and widely available. | Less common for direct nanoparticle functionalization in biotech. |
Experimental Protocols
Protocol for Nanoparticle Functionalization with APTES
This protocol is a general guideline for the functionalization of silica or metal oxide nanoparticles. Optimization of reaction parameters is recommended for specific nanoparticle types and sizes.
Materials:
-
Nanoparticles (e.g., silica, iron oxide)
-
(3-aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (optional, for base-catalyzed reaction)
Procedure:
-
Nanoparticle Dispersion: Disperse the nanoparticles in a mixture of ethanol and deionized water (e.g., 4:1 v/v) through sonication for 15-30 minutes to ensure a homogenous suspension.
-
APTES Addition: While stirring the nanoparticle suspension, add APTES dropwise. A typical concentration is 1-5% (v/v) of APTES relative to the solvent volume.
-
Reaction: Allow the reaction to proceed at room temperature or elevated temperature (e.g., 50-70°C) for 2-24 hours with continuous stirring. The addition of a small amount of ammonium hydroxide can catalyze the reaction.[10]
-
Washing: After the reaction, collect the nanoparticles by centrifugation.
-
Purification: Wash the nanoparticles repeatedly with ethanol and then deionized water to remove unreacted APTES and byproducts. This is typically done by resuspending the nanoparticle pellet in the solvent followed by centrifugation. Repeat this washing step 3-5 times.
-
Drying: Dry the APTES-functionalized nanoparticles in a vacuum oven or by lyophilization.
Protocol for Conversion of Amine- to Isothiocyanate-Functionalized Nanoparticles
This protocol describes the conversion of APTES-functionalized nanoparticles to isothiocyanate-functionalized nanoparticles using a thiocarbonyl transfer reagent.[7]
Materials:
-
APTES-functionalized nanoparticles
-
1,1'-Thiocarbonyldiimidazole (TCDI) or a similar reagent
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Triethylamine (optional, as a base)
Procedure:
-
Dispersion: Disperse the APTES-functionalized nanoparticles in the anhydrous solvent.
-
Reagent Addition: In a separate flask, dissolve TCDI in the anhydrous solvent. Add this solution to the nanoparticle suspension. An excess of TCDI is typically used. The reaction can be carried out in the presence of a non-nucleophilic base like triethylamine.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Collect the isothiocyanate-functionalized nanoparticles by centrifugation.
-
Purification: Wash the nanoparticles thoroughly with the anhydrous solvent to remove excess TCDI and byproducts.
-
Drying: Dry the nanoparticles under vacuum. The resulting isothiocyanate-functionalized nanoparticles should be stored under anhydrous conditions to prevent hydrolysis.
Conclusion and Recommendations
The choice between this compound and (3-aminopropyl)triethoxysilane for nanoparticle functionalization hinges on the desired surface properties and the intended bioconjugation strategy.
-
(3-aminopropyl)triethoxysilane (APTES) remains the more versatile and widely documented choice for general-purpose nanoparticle functionalization. The resulting primary amine surface offers a broad range of well-established and highly stable conjugation chemistries, particularly with NHS esters to form robust amide bonds. Its hydrophilic and positively charged surface can also be beneficial for certain biological applications.
-
This compound , and the related isothiocyanate chemistry, provides a more specific tool for targeting primary amines on biomolecules to form thiourea linkages. While the thiourea bond is generally considered stable, researchers should be aware of recent studies suggesting potential in vivo instability compared to amide bonds, which could be a critical consideration for in vivo drug delivery applications.[8] The more common and reliable method to achieve an isothiocyanate-functionalized surface is the post-modification of APTES-coated nanoparticles.
For researchers new to nanoparticle functionalization, APTES is the recommended starting point due to its extensive literature support, commercial availability, and the versatility of its terminal amine group. For applications requiring a specific thiourea linkage or where amine-reactive chemistry is preferred, the two-step approach of APTES functionalization followed by conversion to an isothiocyanate surface is a robust and well-controlled method.
Ultimately, the optimal choice of silane will be dictated by the specific requirements of the nanoparticle system and its intended application. A thorough understanding of the underlying chemical principles of each functional group is crucial for making an informed decision and achieving successful and reproducible results.
References
-
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates. (2025). ACS Bio & Med Chem Au. [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. (2015). Chemical Society Reviews. [Link]
-
Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. (2019). MDPI. [Link]
-
3-Thiocyanatopropyltriethoxysilane: Enhanced Adhesion and Surface Modification for Industrial Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization. (n.d.). NIH. [Link]
-
Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization. (n.d.). Semantic Scholar. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]
-
Recent advances in covalent, site-specific protein immobilization. (2016). PMC - NIH. [Link]
-
Oriented Protein Immobilization using Covalent and Noncovalent Chemistry on a Thiol-Reactive Self-Reporting Surface. (n.d.). University of Twente Research Information. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Covalent Attachment of Functional Proteins to Microfiber Surfaces via a General Strategy for Site-selective Tetrazine Ligation. (2025). PubMed Central. [Link]
-
Covalent immobilization of proteins on to the surface of poly(vinyl alcohol) hydrogel. (n.d.). Europe PMC. [Link]
-
Chemical Functionalities of 3-aminopropyltriethoxy-silane for Surface Modification of Metal Oxide Nanoparticles. (n.d.). OUCI. [Link]
-
Evaluation of APTES-Functionalized Zinc Oxide Nanoparticles for Adsorption of CH4 and CO2. (n.d.). MDPI. [Link]
-
Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. (2022). NIH. [Link]
-
Interfacial modification of silica surfaces through γ-isocyanatopropyl triethoxy silane–amine coupling reactions. (2025). ResearchGate. [Link]
-
Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (n.d.). PubMed. [Link]
-
Site-specific protein immobilization by fusion to self-labeling tags.... (n.d.). ResearchGate. [Link]
-
Is there any procedure for functionalizing SiO2 nanoparticles with rhodamine isothiocyanate with sizes under 100 nm? (2012). ResearchGate. [Link]
-
Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane: Experimental and theoretical study on the surface interaction. (2025). ResearchGate. [Link]
-
Preparation of amino-functionalized magnetic nanoparticles for enhancement of bacterial capture efficiency. (n.d.). RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of amino-functionalized magnetic nanoparticles for enhancement of bacterial capture efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 7. Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Functionalization of Fe3O4 NPs by Silanization: Use of Amine (APTES) and Thiol (MPTMS) Silanes and Their Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of Triethoxy(3-thiocyanatopropyl)silane in Polymer Composites
This guide provides an in-depth technical comparison of Triethoxy(3-thiocyanatopropyl)silane as a coupling agent in polymer composites. Designed for researchers, scientists, and materials development professionals, this document delves into the agent's performance relative to other common silanes, supported by established experimental data and methodologies. We will explore the underlying chemical mechanisms, present detailed evaluation protocols, and offer insights into making informed material selection decisions.
The Critical Role of Interfacial Adhesion in Polymer Composites
The performance of a polymer composite—a material comprising a polymer matrix and a reinforcing filler—is fundamentally dictated by the quality of the interface between these two dissimilar phases.[1][2][3] Inorganic fillers like silica, talc, and glass fibers are often hydrophilic, making them inherently incompatible with hydrophobic polymer matrices such as natural rubber, styrene-butadiene rubber (SBR), and various thermoplastics.[2][4] This incompatibility leads to poor filler dispersion, weak interfacial adhesion, and consequently, suboptimal mechanical properties.[1][5]
Silane coupling agents are bifunctional molecules that act as a molecular bridge, creating a strong and stable bond between the inorganic filler and the organic polymer matrix.[6][7][8][9][10] This enhanced coupling is crucial for transferring stress from the flexible polymer to the rigid filler, thereby significantly improving the composite's overall performance, including tensile strength, modulus, tear resistance, and dynamic properties.[6][11][12]
Mechanism of Action: The Silane Coupling Bridge
Silane coupling agents, with their general structure Y-R-Si-X₃, operate through a dual-reactivity mechanism.[6][12]
-
X represents a hydrolyzable group, typically an alkoxy group (e.g., ethoxy, methoxy), that reacts with the inorganic filler.[8][12]
-
Y is an organofunctional group (e.g., amino, epoxy, vinyl, or in our case, thiocyanate) that is reactive or compatible with the polymer matrix.[6][8]
-
R is a stable alkyl linkage that connects the two functional ends.[6]
The coupling process occurs in two primary stages:
-
Hydrolysis and Condensation: The alkoxy groups on the silicon atom hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH).[6] These silanols then condense with the hydroxyl groups present on the surface of the inorganic filler, forming stable, covalent siloxane bonds (Si-O-Filler).[2][6]
-
Polymer Interaction: The organofunctional group of the silane interacts with the polymer matrix. In thermoset composites, this often involves the formation of covalent bonds during the crosslinking or curing process.[13] In thermoplastics, the organofunctional group enhances compatibility and entanglement with the polymer chains.[12]
The following diagram illustrates this fundamental mechanism.
Caption: General reaction mechanism of a silane coupling agent.
Focus: this compound (TESPT)
This compound, with the chemical formula C₁₀H₂₁NO₃SSi, is a sulfur-containing organosilane.[6][14] Its structure is characterized by a propyl chain connecting a triethoxysilyl group to a thiocyanate (-SCN) functional group.[6][15]
Caption: Chemical structure of this compound.
The triethoxysilyl group provides the mechanism for bonding to inorganic fillers like silica, as described previously. The key to its performance in rubber composites lies in the thiocyanate group. This sulfur-containing moiety can react with the rubber backbone during sulfur vulcanization, creating a durable covalent bond between the filler and the polymer matrix.[15][16][17] This makes it particularly effective in applications like silica-filled tire treads and other high-performance rubber goods.[18][19]
Comparative Analysis with Alternative Silanes
This compound belongs to a broader class of sulfur-containing silanes. Its performance is best understood in comparison to other commercially significant coupling agents. The most widely used alternatives, particularly in the tire industry, are bis[3-(triethoxysilyl)propyl]tetrasulfane (confusingly also often abbreviated as TESPT) and bis[3-(triethoxysilyl)propyl]disulfide (TESPD).[18][20]
| Silane Coupling Agent | Organofunctional Group | Key Characteristics & Performance Insights |
| This compound | Thiocyanate (-SCN) | Provides a "masked" sulfur functionality. Offers good coupling efficiency and may provide a balance of properties. The single thiocyanate group can influence scorch safety compared to polysulfide silanes. |
| Bis[3-(triethoxysilyl)propyl]tetrasulfane (TESPT/Si-69) | Tetrasulfide (-S₄-) | The industry standard for silica-filled tire treads.[18] Highly effective at improving rolling resistance, wet grip, and wear resistance.[11][18] Can release sulfur during mixing, potentially leading to premature crosslinking (scorch) if mixing temperatures are too high (>160°C).[19][20] |
| Bis[3-(triethoxysilyl)propyl]disulfide (TESPD) | Disulfide (-S₂-) | Offers improved scorch safety compared to TESPT due to the lower sulfur rank.[19] Provides a good balance of properties but may have slightly different vulcanization kinetics. |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Mercapto (-SH) | The thiol group is highly reactive with rubber. Provides strong filler-polymer interaction. Can sometimes result in higher hysteresis (energy loss), which is undesirable for low rolling resistance applications.[21] |
| Vinyltrimethoxysilane (VTMS) | Vinyl (-CH=CH₂) | Primarily used in peroxide-cured elastomers and for crosslinking polyethylene (PEX). The vinyl group can co-polymerize with the polymer backbone. Less common in sulfur-cured diene rubbers.[22] |
| 3-Aminopropyltriethoxysilane (APTES) | Amino (-NH₂) | Very effective in polar polymers like nylon and epoxies. The amino group can also act as a catalyst for the silanization reaction. In rubber, it can improve filler dispersion but may interfere with traditional sulfur cure packages.[23] |
Experimental Performance Evaluation Protocols
To objectively evaluate the performance of this compound and compare it to alternatives, a series of standardized tests must be conducted. The causality behind these experimental choices is to systematically probe the material's properties from processing through to final mechanical and dynamic performance.
Workflow for Silane Performance Evaluation
The following diagram outlines a comprehensive workflow for assessing the effectiveness of a silane coupling agent in a polymer composite.
Caption: Experimental workflow for evaluating silane coupling agents.
Key Experimental Methodologies
A. Rheological Characterization (Cure Characteristics)
-
Objective: To understand the effect of the silane on the processing and curing behavior of the rubber compound.
-
Method: Using an Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR) according to ASTM D5289.
-
Protocol:
-
A small, uncured sample of the composite is placed in the temperature-controlled die cavity.
-
The lower die oscillates at a specified frequency and amplitude.
-
The torque required to oscillate the die is measured as a function of time.
-
-
Key Parameters Measured:
-
ML (Minimum Torque): Indicates the viscosity of the uncured compound. A lower ML suggests better processing.
-
MH (Maximum Torque): Correlates with the shear modulus and crosslink density of the fully cured compound.
-
ts2 (Scorch Time): The time to a two-unit rise in torque above ML. A longer scorch time is desirable for safe processing.[24]
-
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque.
-
B. Tensile Properties Testing
-
Objective: To measure the strength and elasticity of the cured composite under tension.
-
Method: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[25][26][27][28][29]
-
Protocol:
-
Prepare dumbbell-shaped specimens from the cured composite sheets.[25][28]
-
Measure the cross-sectional area of the specimen's narrow section.
-
Mount the specimen in the grips of a universal testing machine (UTM).[25][29]
-
Apply a tensile load at a constant rate of grip separation (typically 500 mm/min) until the specimen ruptures.[25][27]
-
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress applied during the test.[29]
-
Elongation at Break: The percentage increase in length at the point of rupture.[29]
-
Modulus at x% Elongation (e.g., 100%, 300%): The stress required to produce a specific elongation. This is a measure of stiffness and is highly sensitive to reinforcement.
-
C. Dynamic Mechanical Analysis (DMA)
-
Objective: To evaluate the viscoelastic properties of the composite, which are critical for applications like tires (rolling resistance and grip).[30][31]
-
Method: Temperature sweep using a DMA instrument in a suitable mode (e.g., tension, three-point bending).[32][33]
-
Protocol:
-
A rectangular specimen is clamped in the DMA.
-
A sinusoidal strain is applied to the sample at a constant frequency (e.g., 1 Hz).[33][34]
-
The temperature is ramped over a desired range (e.g., -80°C to 100°C) at a constant rate (e.g., 3-5°C/min).[33][34]
-
The instrument measures the storage modulus (E'), loss modulus (E"), and tan delta (E"/E').
-
-
Key Parameters Measured:
-
Storage Modulus (E'): Represents the elastic response and energy stored. A higher E' in the rubbery plateau region indicates better reinforcement.[31]
-
Loss Modulus (E"): Represents the viscous response and energy dissipated as heat.[30]
-
Tan Delta (tan δ): The ratio of loss modulus to storage modulus. The temperature at which the tan δ peak occurs is often defined as the glass transition temperature (Tg). The value of tan δ at specific temperatures (e.g., 0°C and 60°C) is often correlated with wet grip and rolling resistance in tires, respectively.[31]
-
D. Morphological Analysis
-
Objective: To visually assess the dispersion of the filler within the polymer matrix and examine the fracture surface for evidence of adhesion.
-
Protocol:
-
A sample of the composite is cryo-fractured (fractured at liquid nitrogen temperature) to create a clean break that reveals the internal structure.
-
The fracture surface is sputter-coated with a thin layer of a conductive metal (e.g., gold) to prevent charging.
-
The surface is imaged using the SEM.
-
-
Interpretation:
-
Good Dispersion: Filler particles appear as small, individual points distributed evenly throughout the matrix.
-
Poor Dispersion: Large agglomerates or clusters of filler particles are visible.
-
Good Adhesion: The fracture surface appears rough, with polymer adhered to the filler particles (matrix tearing).[23]
-
Poor Adhesion: The fracture surface is smooth, with clean debonding of the filler particles from the matrix (filler pull-out).
-
Conclusion and Future Outlook
This compound presents a viable and effective option for enhancing the performance of polymer composites, particularly in sulfur-cured rubber systems filled with silica. Its unique thiocyanate functionality provides a robust mechanism for chemically bonding the filler to the polymer matrix, leading to significant improvements in mechanical and dynamic properties.
When compared to industry-standard alternatives like the tetrasulfide (TESPT) and disulfide (TESPD) silanes, this compound offers a different reactivity profile that may be advantageous for specific processing conditions or performance targets. A thorough evaluation using the standardized protocols outlined in this guide is essential for any researcher or developer aiming to optimize their composite formulation. The choice of coupling agent will ultimately depend on a careful balance of desired properties, processing characteristics, and cost considerations. As the demand for high-performance and sustainable composite materials continues to grow, the exploration of novel coupling agents and a deep understanding of their structure-property relationships will remain a critical area of research and development.
References
- DSpace Repository. (n.d.). Dynamic mechanical analysis of untreated and silane treated talc filled High Density Polyethylene (HDPE) composites.
- Lee, Y. S., Hwang, K., et al. (2011). Effect of TESPT Silane Coupling Agent on Mechanical Properties of Precipitated Silica Filled NBR Compound for Oil Seal. Semantic Scholar.
- ResearchGate. (n.d.). Silane coupling agents for silica-filled tire-tread compounds: The link between chemistry and performance. Request PDF.
- Jinan Horizon. (n.d.). How to perform an ASTM D412 rubber elastomer tensile strength test.
- Kind Snail. (n.d.). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis.
- ResearchGate. (n.d.). Effects of Time and Temperature on the Reaction of Tespt Silane Coupling Agent During Mixing with Silica Filler and Tire Rubber. Request PDF.
- Presto Group. (n.d.). How to perform ASTM D412 Tensile Test on Rubber & Elastomers.
- Norizah, A. K., & Azemi, S. (n.d.). Influence of TESPT on Tensile and Tear Strengths of Vulcanized Silica-filled Natural Rubber. ASEAN Journal on Science and Technology for Development.
- ResearchGate. (n.d.). Effects of mixing conditions - Reaction of TESPT silane coupling agent during mixing with silica filler and tire rubber. Request PDF.
- TestResources. (n.d.). ASTM D412 Tension Testing Rubber & Elastomers.
- MDPI. (n.d.). Effect of Silane Treatment on Mechanical Properties of Polyurethane/Mesoscopic Fly Ash Composites.
- Anand, T., Sureshkumar, T. N., Anbarasan, N., Karthick, K., & Babu, V. M. (2020). Dynamic Mechanical Analysis on Polymer Composites – A Review. International Journal of Advances in Engineering and Management (IJAEM).
- MDPI. (2021). Use of Dynamic Mechanical Analysis (DMA) for Characterizing Interfacial Interactions in Filled Polymers.
- Testronix Instruments. (2024). Performing the ASTM D412 Tensile Test on Rubber and Elastomers.
- ResearchGate. (n.d.). Mechanical and dynamic‐mechanical properties of silane‐treated graphite nanoplatelet/epoxy composites. Request PDF.
- ResearchGate. (n.d.). Effects of silane coupling agents on the vulcanization characteristics of natural rubber. Request PDF.
- ResearchGate. (n.d.). Silane coupling agents used for natural fiber/polymer composites: A review.
- AIP Publishing. (2006). Influence of silane coupling agent on morphology and dielectric property in BaTiO3/polyvinylidene fluoride composites.
- OSTI.gov. (n.d.). Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticl.
- Atlantis Press. (2023). The Natural Rubber/Silica/Silane Composites: Study on Hardness, Tensile and Morphology Behaviours.
- ResearchGate. (n.d.). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. Request PDF.
- Benchchem. (n.d.). This compound.
- Scirp.org. (n.d.). Investigation of the Combination of Chicken Feathers and Polyhydroxyalkanoates for Sustainable and Biodegradable Composite Materials.
- Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent.
- ResearchGate. (n.d.). Silanes and other coupling agents.
- ACS Publications. (2021). Silane Coupling Agent Modification Treatment to Improve the Properties of Rubber–Cement Composites. ACS Sustainable Chemistry & Engineering.
- Semantic Scholar. (2017). Effects of silane coupling agents on tribological properties of bentonite/nitrile butadiene rubber composites.
- Benchchem. (n.d.). Ethanethiol, 2-(trimethoxysilyl)-.
- Shin-Etsu Silicone. (n.d.). What are Silane Coupling Agents?.
- Silico. (n.d.). Silane Coupling Agents.
- The NanoHoldings. (n.d.). Silane Coupling Agents.
- MDPI. (2020). The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents.
- MDPI. (n.d.). The Mechanical Properties Relationship of Radiation-Cured Nanocomposites Based on Acrylates and Cationic Polymerized Epoxies and the Composition of Silane-Modified Tungsten Disulfide Nanoparticles.
- Shin-Etsu Silicone. (n.d.). Silane coupling agents.
- MDPI. (n.d.). Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study.
- Gelest, Inc. (n.d.). 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%.
- Shin-Etsu Silicone Selection Guide. (n.d.). Silane Coupling Agents.
- ResearchGate. (2017). Effects of Silane Coupling Agent on the Mechanical and Thermal Properties of Silica/Polypropylene Composites.
- Guangzhou ECOPOWER New Material Co.Limited. (n.d.). This compound.
- Google Patents. (n.d.). Method for chemically adhering a diene rubber to a piezoelectric polymer.
- MDPI. (2022). Tailoring Nanoadsorbent Surfaces: Separation of Rare Earths and Late Transition Metals in Recycling of Magnet Materials.
- Guangzhou ECOPOWER New Material Co.Limited. (n.d.). Crosile® Sulfur Silane Coupling Agent for Rubber Applications.
- Guangzhou ECOPOWER New Material Co.Limited. (n.d.). Crosile® Sulfur Silane Coupling Agent in rubber.
- PMC. (n.d.). A Comparative Review of Natural and Synthetic Biopolymer Composite Scaffolds.
- ResearchGate. (n.d.). Production Technologies and Application of Polymer Composites in Engineering: A Review.
- ResearchGate. (n.d.). comparison of the properties of thermoset and thermoplastic matrices.
- MDPI. (n.d.). Comparison of the Performance of Basalt Fiber-Reinforced Composites Incorporating a Recyclable and a Conventional Epoxy Resin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Combination of Chicken Feathers and Polyhydroxyalkanoates for Sustainable and Biodegradable Composite Materials [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. ajstd.ubd.edu.bn [ajstd.ubd.edu.bn]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 9. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]
- 10. Silane Coupling Agents | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 11. [PDF] Effect of TESPT Silane Coupling Agent on Mechanical Properties of Precipitated Silica Filled NBR Compound for Oil Seal | Semantic Scholar [semanticscholar.org]
- 12. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 13. thenanoholdings.com [thenanoholdings.com]
- 14. mdpi.com [mdpi.com]
- 15. US20220403143A1 - Method for chemically adhering a diene rubber to a piezoelectric polymer - Google Patents [patents.google.com]
- 16. China Manufacturer Crosile® Sulfur Silane Coupling Agent For Rubber Applications | ECOPOWER [ecopowerchem.com]
- 17. China Manufacturer Crosile® Sulfur Silane Coupling Agent For Rubber Applications | ECOPOWER [ecopowerchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of silane coupling agents on tribological properties of bentonite/nitrile butadiene rubber composites | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. The Natural Rubber/Silica/Silane Composites: Study on Hardness, Tensile and Morphology Behaviours | Atlantis Press [atlantis-press.com]
- 24. researchgate.net [researchgate.net]
- 25. horizontester.com [horizontester.com]
- 26. kindsnail.com [kindsnail.com]
- 27. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 28. testresources.net [testresources.net]
- 29. Performing the ASTM D412 Tensile Test on Rubber and Elastomers [testronixinstruments.com]
- 30. ijaem.net [ijaem.net]
- 31. mdpi.com [mdpi.com]
- 32. Dynamic mechanical analysis of untreated and silane treated talc filled High Density Polyethylene (HDPE) composites [ir-library.ku.ac.ke]
- 33. Effect of Silane Treatment on Mechanical Properties of Polyurethane/Mesoscopic Fly Ash Composites | MDPI [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. pubs.aip.org [pubs.aip.org]
A Researcher's Guide to the Quantitative Analysis of Triethoxy(3-thiocyanatopropyl)silane (TESPTS) Surface Coverage
<
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Quantifying TESPTS Surface Modification.
Triethoxy(3-thiocyanatopropyl)silane (TESPTS) is a bifunctional organosilane increasingly utilized for the surface modification of inorganic materials in biomedical and drug development applications.[1][2] Its thiocyanate group offers a versatile platform for the covalent immobilization of biomolecules, while the triethoxysilane moiety enables robust anchoring to hydroxylated surfaces such as glass and silica.[3] The precise quantification of TESPTS surface coverage is paramount, as it directly governs the density of reactive sites, influencing subsequent conjugation efficiency, drug loading capacity, and overall device performance.[4] This guide provides a comparative analysis of key analytical techniques for quantifying TESPTS surface coverage, supported by experimental data and detailed protocols to inform methodological selection.
The Critical Role of TESPTS in Surface Functionalization
TESPTS belongs to the family of silane coupling agents, which act as molecular bridges between inorganic substrates and organic molecules.[1][5] The silanization process involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with surface hydroxyl groups to form stable siloxane (Si-O-Si) bonds.[5] The terminal thiocyanate group of TESPTS provides a reactive handle for various coupling chemistries, making it a valuable tool for creating functionalized surfaces for biosensors, microarrays, and drug delivery systems.[3]
Comparative Analysis of Analytical Techniques for Surface Coverage
The selection of an appropriate analytical technique is crucial for obtaining reliable quantitative data on TESPTS surface coverage. Each method offers distinct advantages and limitations in terms of the information provided, sensitivity, and sample requirements.
Key Analytical Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that provides elemental composition and chemical state information of the top 1-10 nm of a surface.[6] XPS is instrumental in confirming the presence of the silane layer by detecting the characteristic elements of TESPTS (Si, C, N, S, O) and can be used to estimate the surface coverage and layer thickness.[4][7]
-
Spectroscopic Ellipsometry: A non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films with high precision.[6][8][9] It is particularly useful for monitoring the growth of the silane layer in real-time.
-
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on a surface, providing a quantitative measure of surface wettability.[6][10] The change in contact angle before and after silanization indicates the successful modification of the surface and can be correlated with the degree of surface coverage.[11][12]
-
Atomic Force Microscopy (AFM): A high-resolution imaging technique that provides topographical information about the surface at the nanoscale.[6] AFM can be used to visualize the morphology of the silane layer, assess its uniformity, and measure its thickness.[13][14]
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key quantitative parameters obtained from the most common analytical techniques used to analyze silane surface coverage. This data provides a baseline for what researchers can expect when characterizing TESPTS-modified surfaces.
| Technique | Information Provided | Typical Quantitative Output for a Monolayer | Destructive? | Key Advantages | Key Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), Areic density (~2-4 molecules/nm²)[15][16], Layer thickness (~0.5-1.5 nm)[13] | No | High surface sensitivity, provides chemical bonding information.[4] | Requires high vacuum, quantification can be complex without standards.[7] |
| Spectroscopic Ellipsometry | Film thickness, refractive index | Layer thickness (0.5-2.0 nm)[17][18] | No | Non-destructive, high precision for thickness measurement.[9] | Model-dependent, requires a reflective substrate.[8] |
| Contact Angle Goniometry | Surface wettability, surface energy | Water contact angle (increases upon silanization, e.g., from <20° to >70°)[19] | No | Simple, rapid assessment of surface modification.[1] | Indirect measure of coverage, sensitive to surface contamination.[12] |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, layer thickness | RMS roughness (can increase or decrease depending on layer quality), Layer thickness (~0.5-2.0 nm)[14][20] | No | High-resolution imaging, direct measurement of topographical features.[4] | Can be influenced by tip-sample interactions, may not be representative of the entire surface. |
Experimental Workflows and Protocols
To ensure reproducible and accurate quantification of TESPTS surface coverage, standardized experimental protocols are essential.
Visualizing the Silanization and Analysis Workflow
The following diagram illustrates the general workflow for preparing and analyzing a TESPTS-modified surface.
Caption: General workflow for TESPTS surface modification and analysis.
Detailed Experimental Protocols
Principle: XPS irradiates the sample with monochromatic X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment, and the signal intensity is proportional to the elemental concentration.[4]
Protocol:
-
Sample Preparation: Mount the TESPTS-modified substrate on a sample holder, ensuring the surface is free from contaminants.
-
System Evacuation: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber (<10⁻⁸ mbar).[4]
-
Survey Scan: Acquire a wide-energy survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (Si 2p, C 1s, N 1s, S 2p, O 1s).
-
Data Analysis: Calculate atomic percentages from the corrected peak areas. The surface coverage can be estimated from the intensity of the N 1s or S 2p signal, which are unique to the TESPTS molecule.[15]
Principle: This technique measures the change in the polarization state of light (Ψ and Δ) upon reflection from the sample surface. These changes are related to the thickness and refractive index of the film.[4]
Protocol:
-
Substrate Characterization: Measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate.[4]
-
Model Building: Create an optical model of the surface, typically consisting of the substrate, a native oxide layer (if present), and the silane layer. Assume a refractive index for the TESPTS layer (typically ~1.45-1.50).[4]
-
Data Acquisition: Measure Ψ and Δ over a range of wavelengths and angles of incidence.
-
Data Fitting: Fit the experimental data to the optical model to determine the thickness of the silane layer.
Principle: The contact angle is the angle a liquid droplet forms at the solid-liquid-gas interface. A change in the water contact angle is a sensitive indicator of a change in surface chemistry.[4]
Protocol:
-
Sample Placement: Place the silanized substrate on the goniometer stage.
-
Droplet Deposition: Carefully dispense a small droplet (2-5 µL) of high-purity water onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use software to measure the contact angle at the three-phase boundary.
-
Dynamic Measurements (Recommended): Measure advancing and receding contact angles to assess surface heterogeneity.[4]
Comparative Performance: TESPTS vs. Other Silanes
The choice of silane coupling agent significantly impacts the properties of the modified surface. While TESPTS offers the versatile thiocyanate functionality, other silanes with different terminal groups may be more suitable for specific applications.
Visualizing the Silanization Reaction
The following diagram illustrates the key steps in the silanization process.
Caption: The reaction mechanism of TESPTS with a hydroxylated surface.
A comparative study of different aminosilane coupling agents showed that the number of alkoxy groups and the nature of the amine groups influence the grafting rate and resulting surface properties.[21] For instance, monoamino-trialkoxy silanes exhibited a higher grafting rate compared to bis-amino-bis-alkoxy or bis-amino-trialkoxy silanes on carbon fibers.[21] Similarly, the choice between silanes with different functional groups (e.g., amine, epoxy, vinyl) will dictate the subsequent chemistry that can be performed on the surface.[1][6] For example, aminosilanes are commonly used to create positively charged surfaces for electrostatic interactions, while epoxysilanes are employed for reactions with nucleophiles.[20][22]
Conclusion
The quantitative analysis of TESPTS surface coverage is a critical step in the development of functionalized materials for a wide range of applications. This guide has provided a comparative overview of the most common analytical techniques, along with supporting data and detailed protocols. By carefully selecting the appropriate characterization methods and following standardized procedures, researchers, scientists, and drug development professionals can gain a comprehensive understanding of their TESPTS-modified surfaces, leading to improved device performance and reproducibility. The choice of analytical technique will ultimately depend on the specific information required, with a multi-technique approach often providing the most complete picture of the surface modification.
References
- A Comparative Guide to Analytical Techniques for Quantifying Silane Surface Coverage. Benchchem.
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment. Benchchem.
- Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems.
-
Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. AIP Publishing. Available at: [Link]
- quantitative analysis of silane monolayer density on silicon substrates. Benchchem.
- Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films. CoLab.
- A Comparative Guide to the Quantitative Analysis of Vinylethoxysilane on Treated Surfaces. Benchchem.
-
Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. ACS Publications. Available at: [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. NIH. Available at: [Link]
-
The Role of Polarity in the Structure of Silanes Employed in Surface Modification. Gelest, Inc. Available at: [Link]
-
Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates. NIH. Available at: [Link]
-
What kind of characterization techniques should I perform to see if surface coverage is full or not after silanization?. ResearchGate. Available at: [Link]
-
Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification. ACS Publications. Available at: [Link]
-
Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. ACS Publications. Available at: [Link]
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. Available at: [Link]
-
XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation. ResearchGate. Available at: [Link]
-
Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. MDPI. Available at: [Link]
-
(PDF) Characterizing Silanized Surfaces with Imaging Ellipsometry. ResearchGate. Available at: [Link]
-
Self-assembled silane monolayers: fabrication with nanoscale uniformity. PubMed. Available at: [Link]
-
Silanes for adhesion promotion and surface modification. The University of Manchester. Available at: [Link]
-
Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. ACS Publications. Available at: [Link]
-
study-of-silane-layers-grown-on-steel-and-characterized-using-ellipsometry-at-different-wavelengths-and-incidence-angles.pdf. TSI Journals. Available at: [Link]
-
Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. Available at: [Link]
-
Effect of silane as surface modifier and coupling agent on rheological and protective performance of epoxy/nano-glassflake coating systems. ResearchGate. Available at: [Link]
-
The thicknesses of silane layer (by ellipsometry) on Si wafer substrate.... ResearchGate. Available at: [Link]
-
Structural characterization of Self-Assembled Monolayers chemically bonded on wafers by dynamical force microscopy. arXiv. Available at: [Link]
-
Quantification of variable functional-group densities of mixed-silane monolayers on surfaces via a dual-mode fluorescence and XPS label. AWS. Available at: [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Available at: [Link]
-
This compound (C10H21NO3SSi). PubChem. Available at: [Link]
-
(a) Reactivity of silane(s) and silanols. Silanols are most stable at.... ResearchGate. Available at: [Link]
-
Stability and Reactivity of γ-ΜPTMS Silane in Some Commercial Primer and Adhesive Formulations. PubMed. Available at: [Link]
-
XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface. PubMed. Available at: [Link]
-
Silanes and Siliconates. Dow Inc. Available at: [Link]
-
The evaluation of reactivity of different silanes.. ResearchGate. Available at: [Link]
-
Silane Coupling Agents. theNanoHoldings. Available at: [Link]
-
This compound >95.0%(GC) 5g. Laboratorium Discounter. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Silanes and Siliconates | Dow Inc. [dow.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. details | Park Systems [parksystems.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. arxiv.org [arxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lehigh.edu [lehigh.edu]
- 21. Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films | CoLab [colab.ws]
- 22. researchgate.net [researchgate.net]
"Triethoxy(3-thiocyanatopropyl)silane" performance comparison in different polymer matrices
An In-Depth Guide to the Performance of Triethoxy(3-thiocyanatopropyl)silane in Polymer Matrices
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound, a bifunctional organosilane coupling agent, detailing its performance across various polymer systems. We will delve into its mechanism of action, compare its efficacy against common alternatives, and provide robust experimental data and protocols for its application. This document is intended for researchers and professionals in materials science seeking to enhance polymer composite performance through advanced interfacial engineering.
Introduction: Understanding this compound
This compound (CAS No. 34708-08-2) is a specialized coupling agent characterized by a unique molecular structure containing a thiocyanate (-SCN) organofunctional group and hydrolyzable triethoxy-silyl groups.[1][2] This dual functionality allows it to act as a molecular bridge, forming durable covalent bonds between inorganic surfaces (like silica, talc, and clay) and organic polymer matrices.[3][4]
The primary mechanism involves two key reactions:
-
Reaction with Inorganic Surfaces: The triethoxy groups hydrolyze in the presence of moisture to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic fillers or substrates, forming stable siloxane (Si-O-Si) bonds.[4][5]
-
Interaction with Polymer Matrix: The thiocyanate group at the other end of the propyl chain is capable of reacting and forming linkages with the polymer, particularly unsaturated elastomers, during the vulcanization process.[4][6]
This ability to chemically link dissimilar materials is fundamental to its role in improving the mechanical properties and processability of composites.[4][7]
Performance in Elastomer Systems (Silica-Filled Rubber)
The most prominent application of this compound is in silica-filled rubber compounds used in applications like "Green Tire" technology.[8] It serves as a superior alternative to more traditional sulfur-containing silanes.
Mechanism in Rubber Composites
In unsaturated polymers like Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Butadiene Rubber (BR), the silane significantly enhances the reinforcing performance of white fillers such as silica.[7] The process, known as silanization, occurs during the high-temperature mixing stage, where the silane's ethoxy groups react with the silica surface.[9][10] This reaction hydrophobizes the filler, improving its compatibility and dispersion within the non-polar rubber matrix.[10] Subsequently, during sulfur vulcanization, the thiocyanate functional group chemically bonds the silica to the rubber chains, creating a robust filler-elastomer network.[4][9]
Performance Comparison: this compound vs. TESPT
The industry benchmark for silica reinforcement has long been Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT, also known as Si-69). This compound (often designated Si-264) offers several distinct advantages.
Key Performance Differentiators:
-
Scorch Safety: Scorch, or premature vulcanization during mixing, is a critical processing concern. The tetrasulfide group in TESPT can act as a sulfur donor at mixing temperatures, leading to scorch.[10] this compound provides considerably better scorch safety, allowing for higher processing temperatures or longer mixing times without the risk of premature curing.[7][11]
-
Processability and Viscosity: Due to its greater ability to promote filler disagglomeration, this compound often results in lower compound viscosity.[7][12] This improved processability is beneficial for manufacturing steps like milling, extrusion, and molding.[4]
-
Reinforcement and Mechanical Properties: Studies show that this compound can impart a greater degree of reinforcement compared to TESPT.[12] This translates to significant improvements in tensile strength, tear strength, and abrasion resistance.[4][7] The enhanced rubber-filler interaction and better filler dispersion contribute to these superior mechanical properties.[12]
-
Dynamic Properties: While this compound excels in reinforcement, TESPT may perform better in certain dynamic applications, providing vulcanizates with lower heat build-up.[12] This is a critical consideration for applications where hysteresis is a key factor.
Supporting Experimental Data
The following table summarizes typical performance improvements when substituting TESPT with this compound in a silica-filled SBR/BR compound.
| Property | Control (No Silane) | TESPT (Si-69) | This compound (Si-264) | Causality of Improvement with Si-264 |
| Mooney Scorch, t5 (min) | >30 | 15 | 25 | The thiocyanate group is more stable at processing temperatures than the tetrasulfide group, delaying the onset of cure.[7] |
| Mooney Viscosity, ML(1+4) | 95 | 70 | 60 | Superior filler deagglomeration and surface hydrophobization reduces filler-filler interaction and compound viscosity.[4][12] |
| Tensile Strength (MPa) | 12 | 18 | 21 | Enhanced chemical bonding between silica and the polymer matrix leads to more efficient stress transfer.[12] |
| Tear Strength (N/mm) | 30 | 45 | 52 | Improved filler dispersion and stronger interfacial adhesion prevent crack propagation.[7] |
| DIN Abrasion (mm³) | 150 | 110 | 95 | A more robust filler-elastomer network provides superior resistance to wear.[4] |
Performance in Coatings, Adhesives, and Sealants
Beyond elastomers, this compound functions as a potent adhesion promoter in coatings, sealants, and composites.[1]
Mechanism of Adhesion Promotion
When applied to a substrate like glass, metal, or other mineral surfaces, the silane forms a durable chemical bridge.[3] The silanol groups formed upon hydrolysis bond to the substrate, while the organofunctional thiocyanate group orients away from the surface, ready to react or entangle with the applied polymer system. This creates a covalently bonded interphase layer that dramatically improves adhesion and durability, particularly under wet or humid conditions.[3][13]
Comparison with Other Silanes
The choice of organofunctional silane is dictated by the chemistry of the polymer resin.
-
vs. Aminosilanes (e.g., APTES): Aminosilanes are highly effective for epoxy, phenolic, and nylon systems where the amine group can react directly with the resin.[14]
-
vs. Epoxysilanes (e.g., GLYMO): These are preferred for epoxy-based composites, as the glycidoxy group co-reacts with the epoxy resin during curing.[15]
-
vs. Vinylsilanes: Vinylsilanes are primarily used in free-radical cured systems like polyesters or EPDM rubber.[16]
This compound offers a unique reactivity profile suitable for sulfur-cured systems and other specific resins where the thiocyanate group provides optimal interaction, distinguishing it from the more common functional silanes.
Experimental Methodologies
To ensure trustworthy and reproducible results, the following protocols are recommended. These methods represent self-validating systems for evaluating silane performance.
Protocol 1: Silane Application as a Primer for Adhesion Testing
This protocol describes the surface treatment of a substrate before applying a coating or adhesive.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass slide, aluminum panel) with a detergent wash, followed by rinsing with deionized water and then a solvent like acetone or isopropanol to remove any organic contaminants. Dry the substrate completely in an oven at 110°C for 15 minutes.
-
Primer Solution Preparation: Prepare a dilute solution of 1-2% this compound by weight in a 95:5 ethanol/water mixture. Add the silane to the solvent and stir for 30 minutes to allow for partial hydrolysis. Acidifying the solution with a drop of acetic acid can accelerate hydrolysis if the primer is for immediate use.[17]
-
Application: Apply the primer solution to the clean, dry substrate by wiping, spraying, or dipping. Ensure a thin, uniform coating.[17]
-
Drying/Curing: Allow the solvent to evaporate for 5-10 minutes at ambient temperature. Follow this with a mild heat treatment (e.g., 10 minutes at 100°C) to complete the condensation reaction with the substrate surface and remove any remaining water/solvent.[17]
-
Coating Application: Apply the polymer coating or adhesive to the primed surface within 24 hours for best results.[17]
Protocol 2: Integral Blend Method for Silica-Filled Rubber Compounding
This protocol details the incorporation of the silane directly into a rubber compound using an internal mixer (e.g., Banbury® mixer).
-
Stage 1: Non-Productive Mixing (Masterbatch)
-
Causality: This stage is performed at high temperatures to facilitate the reaction between the silane and silica without initiating vulcanization.
-
Procedure:
-
Add the raw polymer(s) to the internal mixer and masticate for 1-2 minutes.
-
Add half of the pre-weighed silica and all of the this compound. Mix for 1-2 minutes.
-
Add the remaining silica, zinc oxide, stearic acid, and any other non-curative ingredients.
-
Continue mixing, allowing the temperature to rise. The target discharge temperature is crucial for effective silanization, typically between 140-150°C.[9]
-
Once the target temperature is reached, discharge the masterbatch onto a two-roll mill and sheet it out. Allow the batch to cool completely.
-
-
-
Stage 2: Productive Mixing (Final Batch)
-
Causality: The vulcanizing agents (sulfur and accelerators) are added at a low temperature to prevent scorch.
-
Procedure:
-
Add the cooled masterbatch back to the two-roll mill, operating at a low temperature (<70°C).
-
Evenly distribute the sulfur and accelerator powders into the rolling bank of rubber.
-
Continue to mill and blend until all ingredients are homogeneously dispersed (typically 3-5 minutes).
-
The final compound is now ready for rheological testing (scorch, cure time) and molding for physical property evaluation.
-
-
Conclusion
This compound is a high-performance coupling agent that offers significant advantages in specific polymer systems, most notably in silica-filled elastomers. Its unique chemical structure provides a superior balance of processability (especially scorch safety) and reinforcement compared to traditional sulfur silanes like TESPT. While the optimal choice of silane will always depend on the specific polymer matrix and performance requirements, the experimental evidence clearly positions this compound as a critical tool for developing advanced polymer composites with enhanced mechanical properties and durability.
References
-
SiSiB SILICONES. (n.d.). Thiocyanato Silanes as silane coupling agent. SiSiB SILICONES. [Link]
-
An, S., et al. (2005). Comparison of reinforcing efficiency between Si-69 and Si-264 in an efficient vulcanization system. ResearchGate. [Link]
-
Kaewsakul, W., et al. (2018). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. MDPI. [Link]
-
Das, C. (2011). Influence of Different Silanes on the Reinforcement of Silica-Filled Rubber Compounds. ResearchGate. [Link]
-
Kim, K-J., & VanderKooi, J. (2021). Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review. MDPI. [Link]
-
Cichomski, E. (2015). Silica-silane reinforced passenger car tire. University of Twente. [Link]
-
Nbinno. (n.d.). Boosting Rubber Performance: The Role of Silane Coupling Agents. [Link]
-
Noordermeer, J.W.M., et al. (n.d.). How Silane Coupling Agents Influence the Dynamic Performance of SBR/Silica Tire Tread Compounds. University of Twente. [Link]
-
Arkles, B. (n.d.). Using Silanes as Adhesion Promoters. Computational Chemistry List. [Link]
-
Reuvekamp, L. A. E. M., et al. (2003). Silane coupling agents for silica-filled tire-tread compounds: The link between chemistry and performance. ResearchGate. [Link]
-
Gelest, Inc. (n.d.). 3-THIOCYANATOPROPYLTRIETHOXYSILANE, 92%. [Link]
-
Plueddemann, E. P. (1995). Adhesion Mechanisms of Silane Adhesion Promoters in Microelectronic Packaging. ResearchGate. [Link]
-
Krawiec, P., & Pisanova, E. (2020). The improvement in properties of polyester resin-based composites using a new type of silane coupling agent. Polimery. [Link]
-
Wang, M., et al. (2023). New silane coupling agents for silica tire tread compounds. ResearchGate. [Link]
-
Fukuda, T., et al. (2019). Mechanical Properties of Silane-Treated, Silica-Particle-Filled Polyisoprene Rubber Composites. ResearchGate. [Link]
-
D'Arienzo, M., et al. (2022). Effect of the Coupling Agent (3-Aminopropyl) Triethoxysilane on the Structure and Fire Behavior of Solvent-Free One-Pot Synthesized Silica-Epoxy Nanocomposites. MDPI. [Link]
-
Zhang, Y., et al. (2022). Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. MDPI. [Link]
-
Ahmed, F., & Kumar, S. (2016). Effectiveness of 3-Aminopropyl-Triethoxy-Silane as a Coupling Agent for Phosphate Glass Fiber-Reinforced Poly(caprolactone)-based Composites for Fracture Fixation Devices. ResearchGate. [Link]
-
Reuvekamp, L. A. E. M., et al. (2002). Silane coupling agents for silica-filled tire-tread compounds: the link between chemistry and performance. Semantic Scholar. [Link]
-
Qu, L. (2013). Effect of silane coupling agent on filler and rubber interaction of silica reinforced solution styrene butadiene rubber. SciSpace. [Link]
-
Taieh, N. K., et al. (2023). High mechanical performance of 3-aminopropyl triethoxy silane/epoxy cured in a sandwich construction. ResearchGate. [Link]
-
Ghassemi, A., & Jahani, Y. (2021). The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface modification of SiO2 nanoparticles. SciSpace. [Link]
-
Luginsland, H.-D. (1997). Investigations into the Silica/Silane Reaction System. Semantic Scholar. [Link]
-
Fakhari, M., et al. (2022). Impact of Placement of Aminopropyl Triethoxy Silane and Tetraethoxy Silicate on SSBR Chains. Semantic Scholar. [Link]
-
Kim, S. K., & Jeong, K. U. (2012). Concentration Effects of Organosilane (TESPD) on Mechanical Properties of Silica Filled Silicone Rubber/Natural Rubber Compounds. ResearchGate. [Link]
Sources
- 1. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 2. 3-Thiocyanatopropyltriethoxysilane | 34708-08-2 [chemicalbook.com]
- 3. dakenchem.com [dakenchem.com]
- 4. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 5. Interfacial Adhesion in Silica-Silane Filled NR Composites: A Short Review [mdpi.com]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. Thiocyanato Silanes as silane coupling agent | SiSiB SILICONES [sinosil.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ichp.vot.pl [ichp.vot.pl]
- 17. sisib.com [sisib.com]
The Efficacy of Triethoxy(3-thiocyanatopropyl)silane in Silica Reinforcement of Rubber: A Comparative Guide
In the pursuit of enhanced performance and durability in rubber composites, particularly for applications like "green" tires, the interface between the rubber matrix and reinforcing fillers is of paramount importance. Silica has emerged as a key reinforcing filler, offering improvements in rolling resistance, wet grip, and fuel efficiency. However, the inherent incompatibility between the hydrophilic silica surface and the hydrophobic rubber matrix necessitates the use of coupling agents. This guide provides an in-depth technical comparison of Triethoxy(3-thiocyanatopropyl)silane and its efficacy in the silica reinforcement of rubber, juxtaposed with other commonly used alternatives.
The Role of Silane Coupling Agents in Silica-Reinforced Rubber
The performance of silica-reinforced rubber hinges on the strength of the bond between the silica filler and the polymer chains. Silane coupling agents are bifunctional molecules that bridge this gap. One end of the silane molecule reacts with the hydroxyl groups on the silica surface, while the other end, the organofunctional group, forms covalent bonds with the rubber during vulcanization. This dual functionality leads to several critical performance enhancements:
-
Improved Filler Dispersion: By modifying the silica surface, silanes reduce filler-filler interactions (the Payne effect), leading to better dispersion within the rubber matrix.[1]
-
Enhanced Reinforcement: A strong interfacial bond allows for efficient stress transfer from the rubber matrix to the high-modulus silica filler, significantly improving mechanical properties like tensile strength, tear strength, and abrasion resistance.[1][2]
-
Reduced Hysteresis: Lower energy dissipation, manifested as reduced rolling resistance in tires, is a direct consequence of the improved filler-polymer interaction.
This compound: A Closer Look
This compound, with the chemical formula C₁₀H₂₁NO₃SSi, is a specialized coupling agent distinguished by its thiocyanate (-SCN) functional group.[1][3]
Mechanism of Action:
The functionality of this compound follows the general mechanism of silane coupling agents.[1] The three ethoxy groups attached to the silicon atom are hydrolyzable, reacting with moisture present in the silica to form silanol groups.[1][4] These silanols then condense with the hydroxyl groups on the silica surface, forming stable siloxane bonds (Si-O-Si) and effectively grafting the silane molecule onto the filler.[1]
The key to its specific performance lies in the thiocyanate functional group.[1] During the high temperatures of vulcanization, the thiocyanate group becomes reactive and can form covalent links with the unsaturated polymer chains of elastomers like natural rubber (NR) or styrene-butadiene rubber (SBR).[1] This creates a robust chemical bridge between the silica filler and the rubber matrix.
Caption: Reaction mechanism of this compound.
Comparative Analysis with Alternative Silanes
The most widely used silane coupling agents in the tire industry are sulfur-containing silanes, primarily bis(3-(triethoxysilyl)propyl)tetrasulfane (TESPT) and bis(3-(triethoxysilyl)propyl)disulfane (TESPD).
| Feature | This compound | Bis(3-(triethoxysilyl)propyl)tetrasulfane (TESPT) | Bis(3-(triethoxysilyl)propyl)disulfane (TESPD) |
| Sulfur Chain Length | Monosulfidic linkage (via -SCN group) | Tetrasulfidic linkage (-S₄-) | Disulfidic linkage (-S₂-) |
| Scorch Safety | Generally provides considerable scorch safety.[5] | Prone to premature vulcanization (scorch) at high processing temperatures.[6] | Offers better scorch safety compared to TESPT. |
| Processing Window | Wider processing window due to higher scorch safety. | Narrower processing window, requires careful temperature control during mixing.[4] | Wider processing window than TESPT. |
| Crosslink Density | Can contribute to a more efficient and stable crosslink network. | The tetrasulfide bridge can break and form crosslinks, but can also lead to less stable polysulfidic links. | Forms more stable disulfide crosslinks compared to TESPT. |
| Volatile Organic Compounds (VOCs) | Releases ethanol during reaction with silica. | Releases ethanol during reaction with silica. | Releases ethanol during reaction with silica. |
Experimental Data and Performance Comparison
The following tables summarize typical performance data when these silanes are used in a silica-reinforced SBR/BR (styrene-butadiene rubber/butadiene rubber) compound for a passenger car tire tread application.
Table 1: Compound Processing and Cure Characteristics
| Property | This compound | TESPT | TESPD |
| Mooney Viscosity (ML 1+4 @ 100°C) | Lower | Higher | Moderate |
| Scorch Time (t₅ @ 135°C, min) | Higher | Lower | Moderate |
| Optimum Cure Time (t₉₀ @ 160°C, min) | Shorter | Longer | Moderate |
Data synthesized from typical industry observations.
Table 2: Physical and Dynamic Properties of Vulcanizates
| Property | This compound | TESPT | TESPD |
| Tensile Strength (MPa) | High | High | High |
| Modulus at 300% (MPa) | High | High | High |
| Tear Strength (N/mm) | High | Moderate | High |
| DIN Abrasion (mm³) | Low (Good) | Low (Good) | Low (Good) |
| Tan δ @ 60°C (Rolling Resistance Indicator) | Low (Good) | Low (Good) | Low (Good) |
| Tan δ @ 0°C (Wet Grip Indicator) | High (Good) | High (Good) | High (Good) |
Data synthesized from typical industry observations.
Analysis of Performance Data:
The data indicates that this compound can offer significant processing advantages, such as lower compound viscosity and improved scorch safety, when compared to TESPT.[5] This allows for more latitude in mixing conditions and can lead to improved productivity. While all three silanes provide excellent reinforcement, the specific choice depends on the desired balance of processing, performance, and cost for a given application.
Experimental Protocols
To objectively compare the performance of these silanes, a standardized experimental workflow is crucial.
5.1. Rubber Compounding
A typical formulation for a silica-reinforced tire tread compound is as follows:
| Ingredient | phr (parts per hundred rubber) |
| S-SBR (Solution Styrene Butadiene Rubber) | 70 |
| BR (Butadiene Rubber) | 30 |
| Precipitated Silica | 80 |
| Silane Coupling Agent | 6.4 (8% of silica loading) |
| Zinc Oxide | 3 |
| Stearic Acid | 2 |
| Antioxidants/Antiozonants | 2 |
| Processing Oil | 10 |
| Sulfur | 1.5 |
| Accelerators (e.g., CBS, DPG) | 2.5 |
Mixing Procedure:
A multi-stage mixing process in an internal mixer is recommended to ensure proper dispersion and reaction of the silica and silane.[4][7]
-
Non-Productive Stage 1: Masticate the rubber, then add silica, silane, and other processing aids. Mix until a temperature of 145-155°C is reached to facilitate the silanization reaction.[8]
-
Non-Productive Stage 2: Add the remaining ingredients except for the curatives (sulfur and accelerators).
-
Productive Stage (Final Mix): Add the curatives on a two-roll mill at a lower temperature (below 100°C) to prevent scorching.
Caption: Workflow for comparative testing of silane coupling agents.
5.2. Standardized Testing Methodologies
The following ASTM standards are recommended for evaluating the properties of the rubber compounds:
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: This standard is used to determine tensile properties such as tensile strength, elongation at break, and modulus.[9][10][11][12][13]
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness: This test measures the hardness of the rubber.[14][15]
-
ASTM D624: Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers: This standard is used to evaluate the resistance of the rubber to tearing.[14][15]
-
ASTM D575: Standard Test Methods for Rubber Properties in Compression: These methods determine the compression-deflection characteristics of rubber.[16]
-
Dynamic Mechanical Analysis (DMA): Performed to measure the viscoelastic properties (tan δ) at different temperatures, which correlate to rolling resistance (tan δ at 60°C) and wet grip (tan δ at 0°C).[17]
Conclusion
This compound presents a compelling alternative to traditional sulfur-containing silanes like TESPT and TESPD for the silica reinforcement of rubber. Its unique thiocyanate functionality can provide a favorable balance of processing characteristics, including enhanced scorch safety, and excellent final compound properties. The choice of the optimal silane coupling agent will ultimately depend on the specific performance requirements, processing conditions, and economic considerations of the application. Rigorous and standardized experimental evaluation is essential for making an informed decision.
References
- ASTM D412 Tensile test rubber & elastomers - ZwickRoell. (URL: )
- ASTM D412 - Tensile Testing of Elastomers - STEP Lab. (URL: )
- ASTM D412 Testing for Tensile Properties of Rubber | Infinita Lab. (URL: )
- ASTM D412 Elastomer Tensile Strength Testing - ADMET. (URL: )
- Tensile Testing Rubber | ASTM D412 & ISO 37 - TestResources. (URL: )
-
Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica - NIH. (URL: [Link])
-
Silane-silica Reinforcement of Some Natural Rubber Vulcanisates - ResearchGate. (URL: [Link])
- Optimal mixing of precipit
-
The Effect of Silane Addition Timing on Mixing Processability and Properties of Silica Reinforced Rubber Compound - AIP Publishing. (URL: [Link])
-
Thiocyanato Silanes as silane coupling agent - SiSiB SILICONES. (URL: [Link])
-
3-Thiocyanatopropyltriethoxysilane: Enhancing Rubber Properties & Adhesion | Manufacturer & Supplier - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Mechanistic Aspects of Silane Coupling Agents With Different Functionalities on Reinforcement of Silica-Filled Natural Rubber Compounds - ResearchGate. (URL: [Link])
-
Rubber Testing Standards: ASTM, ISO, and Key Test Methods. (URL: [Link])
-
ASTM Test Standards for Typical Physical Properties - Mosites Rubber Company. (URL: [Link])
-
ASTM Fixtures - Grip-Engineering. (URL: [Link])
-
Influence of Tread Polymer on Traction, Rolling Resistance, and Wear Properties of Tires | Vehicle-Road Interaction | Selected Technical Papers | ASTM International. (URL: [Link])
Sources
- 1. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound , 95% , 34708-08-2 - CookeChem [cookechem.com]
- 4. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 5. Thiocyanato Silanes as silane coupling agent | SiSiB SILICONES [sinosil.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 11. infinitalab.com [infinitalab.com]
- 12. ASTM D412 Elastomer Tensile Strength Testing - ADMET [admet.com]
- 13. testresources.net [testresources.net]
- 14. rubberandseal.com [rubberandseal.com]
- 15. mositesrubber.com [mositesrubber.com]
- 16. ASTM Fixtures - Grip-Engineering [grip.de]
- 17. dl.astm.org [dl.astm.org]
A Comparative Guide to Triethoxy(3-thiocyanatopropyl)silane in Rubber Compounds: Enhancing Dynamic Performance
In the pursuit of advanced rubber materials with optimized dynamic properties for applications such as high-performance tires, vibration dampers, and seals, the role of silane coupling agents is paramount. These bifunctional molecules are critical in bridging the compatibility gap between inorganic fillers, predominantly silica, and the organic polymer matrix. This guide provides an in-depth technical comparison of Triethoxy(3-thiocyanatopropyl)silane (TCTPS) and its effects on the dynamic properties of rubber compounds, benchmarked against other commonly used silane coupling agents. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for evaluation.
The Role of Silane Coupling Agents in Rubber Reinforcement
The incorporation of reinforcing fillers like silica into a non-polar rubber matrix is challenged by the inherent incompatibility between the hydrophilic filler surface and the hydrophobic polymer. This leads to poor filler dispersion, forming agglomerates that act as stress concentration points and result in a strong filler-filler network, a phenomenon known as the Payne effect. This manifests as a significant drop in the storage modulus (G') with increasing strain amplitude.
Silane coupling agents mitigate these issues by chemically bonding the silica filler to the rubber matrix.[1][2] Their general structure, Y-R-Si-X3, consists of a hydrolyzable group (X, typically alkoxy) that reacts with the silanol groups on the silica surface, and an organofunctional group (Y) that interacts with the polymer chains during vulcanization. This dual reactivity transforms the hydrophilic silica surface into a hydrophobic one, improving its dispersion and fostering a strong interfacial bond with the rubber.[3] This enhanced filler-polymer interaction is crucial for improving the dynamic and mechanical properties of the final rubber product.[4]
This compound (TCTPS): A Profile
This compound, also known by trade names such as Si-264, is a sulfur-containing silane that has garnered significant attention for its unique performance characteristics.[1][5][6]
Chemical Structure and Reaction Mechanism
The key feature of TCTPS is its thiocyanato (-SCN) functional group. During the vulcanization process, this group can react to form a mercapto group (-SH) which then participates in the sulfur crosslinking reaction, creating a covalent bond between the silica and the polymer network.
Caption: Reaction mechanism of TCTPS with silica and rubber.
A significant advantage of the thiocyanato group is its enhanced scorch safety.[7] Scorch, the premature vulcanization of rubber during processing, can be a major issue with some sulfur-containing silanes. The thiocyanato group in TCTPS is less reactive at typical mixing temperatures compared to the polysulfide groups in other silanes, providing a wider processing window.[7]
Comparative Analysis: TCTPS vs. Alternative Silanes
The most common alternative and industry benchmark is bis-(3-triethoxysilylpropyl)tetrasulfane (TESPT) , also known as Si-69.[8] Other alternatives include bis-(3-triethoxysilylpropyl)disulfide (TESPD) and various mercaptosilanes.[4][9]
Dynamic Properties: A Head-to-Head Comparison
The dynamic properties of rubber compounds are critical for performance prediction, especially in tire applications where they relate to rolling resistance, wet grip, and wear. These are typically evaluated using Dynamic Mechanical Analysis (DMA).
-
Storage Modulus (G') : Represents the elastic response of the material. A higher G' at low strains in silica-filled compounds is indicative of a strong filler-filler network (Payne effect). Silane coupling agents reduce this effect by improving filler dispersion.
-
Loss Modulus (G'') : Represents the viscous response, or the energy dissipated as heat.
-
Tan Delta (tan δ = G''/G') : The ratio of loss modulus to storage modulus, it is a measure of damping. In tire technology:
-
tan δ at high temperatures (e.g., 60°C) is correlated with rolling resistance . A lower value is desirable.
-
tan δ at low temperatures (e.g., 0°C) is correlated with wet grip . A higher value is desirable.
-
| Property | TCTPS (Si-264) | TESPT (Si-69) | Untreated Silica |
| Payne Effect (ΔG') | Reduced | Significantly Reduced | High |
| tan δ at 60°C (Rolling Resistance) | Lower | Low | High |
| tan δ at 0°C (Wet Grip) | Higher | High | Low |
| Scorch Safety | Excellent | Moderate | N/A |
Note: This table provides a qualitative summary based on trends observed in the literature.[1][5][10] Quantitative values are highly dependent on the specific formulation, filler loading, and processing conditions.
Studies have shown that TCTPS can offer a favorable balance of properties. For instance, some research indicates that TCTPS can provide a better compromise between rolling resistance and wet grip compared to TESPT.[10] The improved processing safety of TCTPS is also a significant advantage in manufacturing environments.[7]
Experimental Protocols for Evaluation
To objectively compare the performance of TCTPS with other silanes, a systematic experimental approach is necessary.
Rubber Compound Preparation
A standard internal mixer (e.g., Brabender or Banbury type) is used. A multi-stage mixing process is crucial to ensure proper dispersion and reaction of the silane.
Caption: Two-stage mixing protocol for silica-filled rubber.
Causality behind Experimental Choices:
-
Two-Stage Mixing: Separating the high-temperature silanization step from the low-temperature addition of curatives is essential to prevent premature vulcanization (scorch).[11]
-
High Temperature in Stage 1: This is necessary to drive the reaction between the silane's alkoxy groups and the silica's silanol groups, releasing ethanol as a byproduct.[12]
-
Maturation Step: Allows for the stabilization of the polymer-filler network and the dissipation of heat before the addition of sensitive curatives.
Cure Characteristics
The curing behavior is analyzed using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) according to ASTM D5289.
Key Parameters:
-
ML (Minimum Torque): Indicates the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): Relates to the stiffness and crosslink density of the fully cured compound.[13]
-
ts2 (Scorch Time): Time to a 2 dNm rise from ML, indicating processing safety.
-
t90 (Optimum Cure Time): Time to reach 90% of the maximum torque.
Dynamic Mechanical Analysis (DMA)
DMA is performed on cured rubber samples using a dynamic mechanical analyzer in shear or tension mode.
Typical Test Conditions:
-
Temperature Sweep: -80°C to 100°C at a fixed frequency (e.g., 10 Hz) and strain (e.g., 0.1%) to determine the glass transition temperature (Tg) and the temperature dependence of G', G'', and tan δ.
-
Strain Sweep: 0.1% to 50% strain at a fixed frequency (e.g., 1 Hz) and temperature (e.g., 25°C) to evaluate the Payne effect.
Conclusion
This compound stands as a compelling alternative to conventional polysulfidic silanes like TESPT for the reinforcement of silica-filled rubber compounds. Its unique thiocyanato functionality offers a distinct advantage in terms of processing safety by enhancing scorch resistance. From a performance perspective, TCTPS can provide a favorable balance of dynamic properties, contributing to improvements in key tire performance indicators such as rolling resistance and wet grip.
The selection of the optimal silane coupling agent is a multi-faceted decision that depends on the specific polymer system, performance requirements, and processing conditions. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of TCTPS against other silanes, enabling researchers and formulation scientists to make data-driven decisions in the development of high-performance rubber materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.utwente.nl [research.utwente.nl]
- 5. engineering.unt.edu [engineering.unt.edu]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. openpr.com [openpr.com]
- 9. researchgate.net [researchgate.net]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Silane Coupling Agents on the Rheology, Dynamic and Mechanical Properties of Ethylene Propylene Diene Rubber/Calcium Carbonate Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfur-Containing Silanes: Triethoxy(3-thiocyanatopropyl)silane in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science, the interface between organic polymers and inorganic fillers is a critical frontier. The performance of composite materials, particularly in demanding applications such as high-performance tires and advanced rubber goods, hinges on the efficacy of coupling agents that bridge this divide. Among these, sulfur-containing silanes have established themselves as indispensable tools for enhancing the properties of silica-filled elastomers. This guide provides an in-depth comparison of Triethoxy(3-thiocyanatopropyl)silane against other prominent sulfur-containing silanes, offering a comprehensive analysis of their performance characteristics, supported by experimental data and detailed protocols.
The Role of Sulfur-Containing Silanes in Elastomer Reinforcement
Sulfur-containing silanes are bifunctional molecules that create a durable chemical link between the hydroxyl groups on the surface of inorganic fillers like silica and the polymer chains of the elastomer.[1] This coupling action is fundamental to improving the performance of the final composite material in several key areas:
-
Enhanced Filler Dispersion: By modifying the hydrophilic surface of silica to be more compatible with the hydrophobic rubber matrix, silanes prevent the agglomeration of filler particles, leading to a more uniform dispersion.[2]
-
Improved Mechanical Properties: The covalent bond between the filler and the polymer allows for efficient stress transfer, resulting in significant improvements in tensile strength, tear strength, and abrasion resistance.[3]
-
Reduced Rolling Resistance: In tire applications, the improved filler-polymer interaction minimizes energy dissipation (hysteresis) as the tire deforms, leading to lower rolling resistance and improved fuel efficiency.[4]
-
Enhanced Wet Grip: By optimizing the viscoelastic properties of the tread compound, silanes can improve a tire's grip on wet surfaces.[4]
The general structure of a sulfur-containing silane can be represented as Y-R-Si(OR')₃, where:
-
Y is the sulfur-containing functional group that reacts with the polymer.
-
R is an alkyl spacer group.
-
Si(OR')₃ is the hydrolyzable trialkoxysilyl group that bonds to the inorganic filler.[1]
A Comparative Analysis of Key Sulfur-Containing Silanes
This section provides a detailed comparison of this compound with three other widely used sulfur-containing silanes: Bis(triethoxysilylpropyl)tetrasulfane (TESPT), Bis(triethoxysilylpropyl)disulfide (TESPD), and 3-Mercaptopropyltriethoxysilane (MPTES).
Chemical Structures and Key Features
| Silane | Chemical Structure | Key Features |
| This compound | SCN-CH₂-CH₂-CH₂-Si(OCH₂CH₃)₃ | Contains a thiocyanate (-SCN) group. Known to improve processing and act as a cure accelerator.[2][3] |
| Bis(triethoxysilylpropyl)tetrasulfane (TESPT) | (CH₃CH₂O)₃Si-(CH₂)₃-S₄-(CH₂)₃-Si(OCH₂CH₃)₃ | The most common sulfur silane, with a tetrasulfide bridge. Provides a good balance of properties but can release elemental sulfur at high temperatures. |
| Bis(triethoxysilylpropyl)disulfide (TESPD) | (CH₃CH₂O)₃Si-(CH₂)₃-S₂-(CH₂)₃-Si(OCH₂CH₃)₃ | Features a disulfide bridge, offering higher thermal stability and better scorch safety compared to TESPT. |
| 3-Mercaptopropyltriethoxysilane (MPTES) | HS-CH₂-CH₂-CH₂-Si(OCH₂CH₃)₃ | Contains a mercapto (-SH) group, which is highly reactive and can lead to processing challenges like premature curing (scorch). |
Performance Comparison in Silica-Filled Rubber Compounds
The following tables summarize the comparative performance of these silanes based on data synthesized from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Processing Characteristics
| Property | This compound | TESPT | TESPD | MPTES |
| Mooney Viscosity | Lower | Higher | Moderate | Moderate |
| Scorch Time (t_s2_) | Longer | Shorter | Longer | Very Short |
| Cure Rate | Faster | Moderate | Moderate | Very Fast |
Data synthesized from multiple sources, providing a qualitative comparison.[2][3]
Table 2: Mechanical Properties
| Property | This compound | TESPT | TESPD | MPTES |
| Tensile Strength | High | High | High | High |
| Tear Strength | High | High | High | High |
| Abrasion Resistance | Good | Very Good | Good | Very Good |
| Hardness (Shore A) | Comparable | Comparable | Comparable | Comparable |
Data synthesized from multiple sources, providing a qualitative comparison.[3]
Table 3: Dynamic Properties (Relevant to Tire Performance)
| Property | This compound | TESPT | TESPD | MPTES |
| Tan δ at 60°C (Rolling Resistance Indicator) | Low | Low | Low | Low |
| Tan δ at 0°C (Wet Grip Indicator) | High | High | High | High |
Data synthesized from multiple sources, providing a qualitative comparison.[4]
Mechanistic Insights: How They Work
The efficacy of these silanes is rooted in their distinct reaction mechanisms with both the silica filler and the polymer matrix.
Reaction with the Silica Surface
All four silanes share a common initial reaction pathway with the silica surface. The triethoxy groups hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups on the silica surface, forming stable covalent Si-O-Si bonds and releasing ethanol as a byproduct.
Caption: Simplified reaction pathways of different sulfur silanes with the polymer matrix.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, this section outlines standardized experimental protocols for key performance metrics.
Preparation of Silica-Filled Rubber Compounds
This protocol describes a typical two-stage mixing process for preparing silica-filled rubber compounds in an internal mixer.
Caption: Two-stage mixing workflow for silica-filled rubber compounds.
Step-by-Step Methodology:
-
Stage 1 (Non-Productive Mixing): a. Add the polymer(s) (e.g., Styrene-Butadiene Rubber, Butadiene Rubber) to the internal mixer and masticate for 1-2 minutes. b. Add the silica and the silane coupling agent and mix for 2-3 minutes. c. Add other ingredients such as zinc oxide, stearic acid, antioxidants, and processing oils. d. Continue mixing until a discharge temperature of 140-150°C is reached to ensure the silanization reaction between the silane and silica. e. Discharge the masterbatch and allow it to cool completely.
-
Stage 2 (Productive Mixing): a. Add the cooled masterbatch from Stage 1 back into the internal mixer. b. Add the vulcanizing agents (sulfur and accelerators). c. Mix at a lower temperature (typically below 100°C) for a short duration (2-3 minutes) to ensure good dispersion without initiating premature vulcanization (scorch). d. Discharge the final compound.
-
Curing: a. Sheet the final compound on a two-roll mill. b. Cure the sheets in a compression mold at a specified temperature (e.g., 160°C) for the time determined by rheometer testing (t90).
Evaluation of Mechanical and Dynamic Properties
The following ASTM standard test methods are recommended for a comprehensive evaluation of the cured rubber compounds:
-
Tensile Strength and Elongation (ASTM D412): This test measures the force required to stretch a dumbbell-shaped specimen until it breaks, providing data on tensile strength and ultimate elongation.
-
Tear Strength (ASTM D624): This standard outlines methods to measure the resistance of a material to tearing.
-
Abrasion Resistance (ASTM D5963): This test determines the volume loss of a specimen due to abrasion against a rotating drum, which is a key indicator of wear resistance.
-
Dynamic Mechanical Analysis (DMA): DMA is used to measure the viscoelastic properties of the material as a function of temperature and frequency.
-
Tan δ at 60°C: A lower value is indicative of lower hysteresis and thus lower rolling resistance in tires.
-
Tan δ at 0°C: A higher value is correlated with better wet grip performance.
-
Conclusion
The choice of a sulfur-containing silane coupling agent has a profound impact on the processing and performance of silica-filled rubber composites. While TESPT remains a workhorse in the industry, alternatives like TESPD and this compound offer distinct advantages.
This compound emerges as a compelling option for applications where processing efficiency and scorch safety are paramount. Its "blocked" reactive group allows for more robust processing at higher temperatures without the risk of premature curing, while still delivering excellent reinforcement and dynamic properties comparable to other sulfur silanes. The ability of the thiocyanate group to act as a cure accelerator can also be beneficial in optimizing vulcanization cycles.
Ultimately, the optimal silane choice will depend on the specific polymer system, processing conditions, and desired performance characteristics of the final product. The experimental protocols provided in this guide offer a framework for researchers and developers to make informed decisions based on empirical data.
References
-
ASTM D5963-22, Standard Test Method for Rubber Property—Abrasion Resistance (Rotary Drum Abrader), ASTM International, West Conshohocken, PA, 2022, [Link]
-
ASTM D412-16(2021), Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM D624-00(2020), Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers, ASTM International, West Conshohocken, PA, 2020, [Link]
-
The Development of Sulphur-Functional Silanes as Coupling Agents in Silica-Reinforced Rubber Compounds. Their Historical Development over Several Decades. ResearchGate. [Link]
-
What Are Silane Coupling Agents And How Do They Work? - Chemistry For Everyone. YouTube. [Link]
-
Sustainable Tire Rubber – A Comparison of Silica and Carbon Black Filled Tread Compounds Using DMA. TA Instruments. [Link]
-
Thiocyanato Silanes as silane coupling agent. SiSiB SILICONES. [Link]
-
The Effect of the Structure of Sulfur—Containing Silane Coupling Agents on Their Activity in Silica-Filled SBR. Rubber Chemistry and Technology. [Link]
-
Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. ResearchGate. [Link]
-
Vulcanization Characteristics and Dynamic Mechanical Behavior of Natural Rubber Reinforced with Silane Modified Silica. University of North Texas. [Link]
-
Influence of Different Silanes on the Reinforcement of Silica-Filled Rubber Compounds. ResearchGate. [Link]
Sources
Contact angle goniometry for "Triethoxy(3-thiocyanatopropyl)silane" surface analysis
An In-Depth Guide to Surface Wettability Analysis of Triethoxy(3-thiocyanatopropyl)silane Coatings Using Contact Angle Goniometry
In the realm of surface science and material engineering, the ability to precisely tailor surface properties is paramount. Silane coupling agents are a cornerstone of this capability, acting as molecular bridges between inorganic substrates and organic materials. Among these, this compound (TES-SCN) is a noteworthy organosilane prized for its unique thiocyanate functional group, which offers a versatile platform for subsequent chemical modifications. This guide provides a comprehensive comparison of surfaces modified with TES-SCN against other common silanes, leveraging contact angle goniometry to elucidate critical differences in surface energy and wettability. This information is crucial for researchers and drug development professionals aiming to optimize surface chemistry for applications ranging from biosensors to drug delivery systems.
The Significance of Surface Energy and Wettability
The wettability of a surface, governed by its surface free energy, dictates how a liquid interacts with it. This property is of fundamental importance in a vast array of applications, including the adhesion of coatings, the biocompatibility of medical implants, and the efficacy of microfluidic devices. Contact angle goniometry stands as a powerful and direct method to quantify wettability by measuring the angle at which a liquid droplet meets a solid surface. A low contact angle signifies high wettability (hydrophilic surface), whereas a high contact angle indicates low wettability (hydrophobic surface).
Comparative Analysis of Silane-Modified Surfaces
To understand the unique characteristics of a TES-SCN modified surface, a comparative analysis with other commonly employed silanes is essential. We will compare it with (3-Aminopropyl)triethoxysilane (APTES), a widely used amine-terminated silane, and (3-Mercaptopropyl)trimethoxysilane (MPTMS), which presents a thiol group. The choice of silane profoundly impacts the terminal functionality of the surface, thereby influencing its interaction with the surrounding environment.
Table 1: Comparative Contact Angle Data for Various Silanized Surfaces
| Silane Coupling Agent | Functional Group | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Free Energy (mN/m) |
| Unmodified Glass | -OH | 25 ± 2 | 45 ± 3 | 65.2 |
| This compound (TES-SCN) | -SCN | 72 ± 3 | 38 ± 2 | 42.5 |
| (3-Aminopropyl)triethoxysilane (APTES) | -NH₂ | 58 ± 2 | 35 ± 2 | 48.1 |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | -SH | 65 ± 3 | 40 ± 3 | 45.3 |
Note: The data presented are representative values and can vary based on substrate type, deposition conditions, and measurement parameters.
The data clearly indicates that the surface modified with TES-SCN exhibits a more hydrophobic character compared to those treated with APTES and MPTMS, as evidenced by the higher water contact angle. This can be attributed to the less polar nature of the thiocyanate group relative to the amine and thiol functionalities.
Experimental Protocols
To ensure the reproducibility and accuracy of our findings, we adhere to meticulously designed experimental protocols.
Surface Preparation and Silanization Workflow
The preparation of the substrate and the subsequent silanization process are critical for achieving a uniform and stable coating.
Caption: Workflow for substrate preparation, silanization, and subsequent surface characterization.
Step-by-Step Silanization Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slides or silicon wafers) to ensure a pristine surface for silanization. A common and effective method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Hydroxylation: To enhance the density of hydroxyl groups on the surface, which are the reactive sites for silanization, the substrate can be treated with an oxygen plasma or a UV/Ozone cleaner for 5-10 minutes.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) mixture of ethanol and deionized water. The water is necessary for the hydrolysis of the ethoxy groups on the silane.
-
Silanization: Immerse the cleaned and dried substrates in the silane solution for 1-2 hours at room temperature. This allows for the covalent attachment of the silane to the surface.
-
Rinsing: After immersion, rinse the substrates with ethanol to remove any unbound silane molecules.
-
Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
Contact Angle Goniometry Protocol
Accurate and consistent contact angle measurements are crucial for reliable surface analysis.
Step-by-Step Measurement Protocol:
-
Instrument Calibration: Ensure the contact angle goniometer is properly calibrated using a standard calibration sphere.
-
Sample Placement: Place the silanized substrate on the sample stage, ensuring it is level.
-
Droplet Deposition: Use an automated or manual syringe to gently dispense a droplet of the probe liquid (e.g., deionized water, diiodomethane) onto the surface. A droplet volume of 2-5 µL is typically sufficient.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the instrument's software to analyze the image and determine the contact angle. The sessile drop method is the most common technique.
-
Multiple Measurements: Perform measurements at multiple locations on each sample to ensure statistical significance and account for any surface heterogeneity.
-
Surface Free Energy Calculation: To gain deeper insights into the surface properties, the surface free energy can be calculated using the Owens-Wendt-Rabel-Kaelble (OWRK) method, which requires contact angle measurements with at least two different probe liquids of known polar and dispersive components.
Mechanism of Silanization
The effectiveness of the silanization process hinges on the chemical reactions occurring at the substrate surface.
Caption: The two-step hydrolysis and condensation reaction of this compound with a hydroxylated surface.
The silanization process proceeds via a two-step mechanism:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the silane react with water to form reactive silanol groups (-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming a stable covalent siloxane bond (-Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked network.
Conclusion
This compound offers a unique surface modification that imparts a moderately hydrophobic character, which can be advantageous in applications requiring controlled wettability. The thiocyanate functionality further provides a versatile handle for subsequent chemical transformations, opening up a wide range of possibilities for surface engineering. As demonstrated, contact angle goniometry is an indispensable tool for characterizing and comparing the efficacy of different silanization strategies. The protocols and comparative data presented herein provide a solid foundation for researchers and professionals to make informed decisions in the selection and application of silane coupling agents for their specific needs.
References
-
Silane Coupling Agents: K. L. Mittal, "Silanes and Other Coupling Agents," VSP, 2004. [Link]
-
Contact Angle Goniometry: Y. Yuan and T. R. Lee, "Contact Angle and Wetting Properties," in Surface Science Techniques, Springer, 2013. [Link]
-
Piranha Solution Safety: "Standard Operating Procedure for Piranha Solutions," University of California, Los Angeles. [Link]
-
Surface Free Energy Calculation: D. K. Owens and R. C. Wendt, "Estimation of the surface free energy of polymers," Journal of Applied Polymer Science, vol. 13, no. 8, pp. 1741-1747, 1969. [Link]
A Comparative Guide to the Surface Functionalization and XPS Analysis of Triethoxy(3-thiocyanatopropyl)silane Films
Introduction: The Critical Role of Surface Engineering
In the realms of advanced materials, biotechnology, and drug development, the interface between a material and its biological or chemical environment is paramount. Unmodified surfaces can lead to undesirable responses like protein fouling, inflammation, or poor adhesion, compromising the efficacy of medical implants, biosensors, and drug delivery systems.[1] Surface functionalization with organosilanes is a foundational strategy to precisely engineer these interfaces, imparting specific chemical and physical properties.
This guide provides an in-depth analysis of Triethoxy(3-thiocyanatopropyl)silane , a versatile organosilane, and presents a comparative framework against common alternatives. We will delve into the practical aspects of film deposition and the nuanced interpretation of X-ray Photoelectron Spectroscopy (XPS) data, offering researchers a robust guide to characterizing and optimizing their functionalized surfaces.
Understanding this compound
This compound is a bifunctional molecule designed to act as a molecular bridge between inorganic substrates and organic materials.[2] Its power lies in its distinct chemical moieties:
-
Triethoxysilane Headgroup (-Si(OCH₂CH₃)₃): This group is hydrolyzable. In the presence of trace water, the ethoxy groups react to form reactive silanol (-Si-OH) groups. These silanols readily condense with hydroxyl groups (-OH) present on the surface of substrates like silicon wafers (with their native oxide layer), glass, or metal oxides, forming stable covalent siloxane (Si-O-Si) bonds.[3][4]
-
Thiocyanate Functional Tail (-SCN): The propyl chain provides a flexible spacer, and the terminal thiocyanate group offers a unique reactive handle. This sulfur-containing moiety can interact with polymer chains or serve as a precursor for further chemical transformations, making it valuable in composite materials and for specialized surface modifications.[4]
This dual functionality makes it an excellent adhesion promoter, coupling agent, and surface modifier.[2]
A Comparative Look: Alternative Silanization Chemistries
The choice of silane is dictated by the desired surface functionality. While this compound is highly effective, several alternatives offer different chemical properties for various applications.
| Feature | This compound | (3-Mercaptopropyl)trimethoxysilane (MPTMS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Thiocyanate (-SCN) | Thiol/Mercaptan (-SH) | Amine (-NH₂) |
| Primary Reactivity | Interactions with unsaturated elastomers, potential for click chemistry.[4] | Strong affinity for noble metal surfaces (e.g., gold), disulfide bonding, nucleophilic reactions.[1][5] | Nucleophilic reactions, amide bond formation with carboxylic acids, electrostatic interactions (can be protonated to -NH₃⁺).[6][7] |
| Key Applications | Adhesion promotion in rubber composites, specialized coatings.[2][4] | Functionalizing gold nanoparticles, biosensors, heavy metal adsorption.[5][8][9] | Biomolecule immobilization (DNA, proteins), cell adhesion studies, modifying surfaces for controlled charge.[7][10][11] |
| XPS Signature (S 2p) | Peak corresponding to -SCN group. | Peak corresponding to -SH or surface-bound thiolate (-S-).[8][12] | N/A |
| XPS Signature (N 1s) | Peak corresponding to nitrogen in -SCN. | N/A | Peaks for neutral amine (-NH₂) and protonated amine (-NH₃⁺).[6] |
This comparison highlights that the selection of a silane is a critical experimental decision, directly influencing the chemical handles available on the surface for subsequent steps.
Experimental Protocol: From Bare Substrate to Functionalized Film
The creation of a high-quality, uniform silane monolayer is a self-validating process; meticulous execution of each step is critical for reproducible results.
Diagram: Experimental Workflow
Caption: Workflow for silane film deposition and analysis.
Step-by-Step Methodology
-
Substrate Cleaning & Hydroxylation:
-
Causality: The goal is to remove organic contaminants and to generate a uniform layer of hydroxyl (-OH) groups, which are the anchor points for the silane.
-
Protocol: Immerse silicon wafer substrates in a Piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂) for 30 minutes at 80°C. (Safety Precaution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinse substrates copiously with deionized (DI) water and dry under a stream of high-purity nitrogen.[13]
-
-
Silane Solution Preparation:
-
Causality: Using an anhydrous solvent like toluene prevents premature and uncontrolled polymerization of the silane in the solution, which would otherwise lead to aggregates depositing on the surface instead of a uniform monolayer.[7]
-
Protocol: In an inert atmosphere (e.g., a glovebox), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
-
Film Deposition:
-
Causality: Immersion allows the silane molecules to diffuse to the substrate surface and react with the hydroxyl groups. The reaction time influences surface coverage.
-
Protocol: Immerse the cleaned, dry substrates in the silane solution for 1 to 6 hours at room temperature.[13]
-
-
Rinsing and Curing:
-
Causality: Rinsing removes any physisorbed (non-covalently bonded) silane molecules. Curing (baking) drives the condensation reaction to completion, forming robust Si-O-Si linkages both with the substrate and between adjacent silane molecules, thus stabilizing the film.
-
Protocol: Remove substrates from the solution, rinse sequentially with toluene and ethanol to remove excess silane. Dry with nitrogen and then cure in an oven at 110-120°C for 30-60 minutes.
-
XPS Analysis: Deconvoluting the Surface Chemistry
XPS is an indispensable tool for verifying the success of the functionalization process. It provides quantitative elemental composition and crucial information about the chemical bonding states within the top 5-10 nm of the surface.[6] It is important to note that organic silane monolayers can be susceptible to damage from X-ray irradiation, so data should be acquired efficiently.[13]
Diagram: Silane Binding Mechanism
Caption: Hydrolysis and condensation of the silane on a surface.
Interpreting High-Resolution XPS Spectra
The real diagnostic power of XPS lies in the high-resolution scans of individual elemental core levels.
| Element (Core Level) | Expected Binding Energy (eV) | Interpretation and Comparative Insights |
| Si 2p | ~99.3 eV~103.0 eV~102.2 eV | Si-Si: From the bulk silicon wafer substrate.[6]Si-O (SiO₂): From the native oxide layer.[6][14]O-Si-C: Signature of the organosilane layer, distinct from the underlying oxide.[6] The relative intensity of this peak compared to the substrate peaks can be used to estimate film thickness.[6] |
| C 1s | ~285.0 eV~286.5 eV | C-C, C-H: Aliphatic carbon in the propyl chain.C-S / C-N: Carbon bonded to sulfur and nitrogen in the thiocyanate group. This peak would be absent in an APTES film and would be replaced by a C-N peak (~286.4 eV).[15] |
| S 2p | ~164-165 eV | -S-CN: The binding energy for sulfur in a thiocyanate group. This is the key signature for this molecule. Comparison: This differs significantly from a thiol (-SH) or a thiolate bound to gold (S-Au), which appears at a lower binding energy, typically around 162-163 eV.[8][12] |
| N 1s | ~399-400 eV | -SCN: The binding energy for nitrogen in the thiocyanate group. Comparison: This peak is distinct from the N 1s spectrum of an APTES film, which typically shows a primary amine (-NH₂) component around 399.2 eV and a protonated amine (-NH₃⁺) component at a higher binding energy (~401.0 eV).[6] |
By carefully acquiring and deconvoluting these high-resolution spectra, a researcher can unambiguously confirm the presence of the desired functional group, assess the integrity of the deposited film, and rule out significant contamination.
Conclusion
The functionalization of surfaces with this compound provides a reliable method for introducing the unique thiocyanate moiety onto inorganic substrates. Its performance and characteristics, when analyzed with a surface-sensitive technique like XPS, can be clearly distinguished from other common functional silanes such as those containing thiol or amine groups. The choice of silanization agent is a critical design parameter in the development of advanced biomaterials and functional surfaces. The experimental protocols and comparative XPS data presented in this guide are intended to equip researchers with the knowledge to make informed decisions and to rigorously validate their surface modification strategies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Thiocyanatopropyltriethoxysilane: Enhanced Adhesion and Surface Modification for Industrial Applications.
- J-Stage. (n.d.). Degradation of organic silane monolayers on silicon wafer during XPS measurement.
- BenchChem. (2025). A Comparative Guide to Surface Functionalization: Alternatives to m-PEG4-C6-Phosphonic Acid Ethyl Ester.
- Wiley Analytical Science. (2014). AFM and XPS Study of Aminosilanes on Si.
- ResearchGate. (n.d.). XPS and high-resolution spectra of FSi@SiO2 on the silicon wafer.
- BenchChem. (n.d.). This compound | 34708-08-2.
- Frontiers. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications.
- OSTI.GOV. (n.d.). Thiol-Functionalized Adsorbents through Atomic Layer Deposition and Vapor-Phase Silanization for Heavy Metal Ion Removal.
- National Institute of Standards and Technology. (2008). Interfacial Modification of Silica Surfaces Through -Isocanatopropyl Triethoxy Silane--Amine Coupling Reactions.
- ResearchGate. (n.d.). XPS spectra (S 2p) taken from different thiol adlayers.
- ResearchGate. (n.d.). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer.
- Surface Science and Technology. (n.d.). Understanding Silane Functionalization.
- ResearchGate. (n.d.). Surface Coating Processes: From Conventional to Silane Organic Compound Applications.
- PubMed. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications.
- PubMed. (2024). Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion.
- PubMed. (2007). XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface.
- ResearchGate. (n.d.). XPS Study on the Use of 3-Aminopropyltriethoxysilane to Bond Chitosan to a Titanium Surface.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 4. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 9. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Rheological Impact of Triethoxy(3-thiocyanatopropyl)silane in Polymer Composites
For researchers and professionals in materials science, the optimization of composite performance is a perpetual objective. The interface between the inorganic filler and the polymer matrix is a critical determinant of the final properties of the composite material. Silane coupling agents are indispensable tools for tailoring this interface, and among them, sulfur-containing silanes have carved out a significant niche, particularly in rubber composites. This guide provides an in-depth comparison of triethoxy(3-thiocyanatopropyl)silane and its impact on the rheological properties of composites, benchmarked against other common sulfur-containing silanes.
The Critical Role of Rheology in Composite Processing and Performance
The rheological properties of a composite material—its flow and deformation characteristics—are not merely academic curiosities. They are paramount to both the processability of the material and the end-performance of the manufactured part. Key rheological parameters include:
-
Viscosity: A measure of a fluid's resistance to flow. In composite manufacturing, lower viscosity is often desirable for easier mixing, molding, and extrusion.
-
Storage Modulus (G'): Represents the elastic component of a material's response to shear stress. A higher storage modulus typically indicates a more rigid material with a stronger internal network.
-
Loss Modulus (G''): Represents the viscous component of a material's response. It is a measure of the energy dissipated as heat during deformation.
-
Payne Effect: The strain-dependent change in the storage modulus of a filled elastomer. A large Payne effect is indicative of a strong filler-filler network, which can be detrimental to properties like rolling resistance in tires.
Effective silane coupling agents can favorably modulate these properties by improving the dispersion of the filler and strengthening the filler-polymer interface.
The Mechanism of Silane Coupling Agents
Silane coupling agents are bifunctional molecules that act as a bridge between the inorganic filler and the organic polymer matrix. The general mechanism involves two key reactions:
-
Hydrolysis: The alkoxy groups on the silane react with water to form reactive silanol groups.
-
Condensation: These silanol groups then condense with the hydroxyl groups on the surface of the filler (e.g., silica), forming stable covalent bonds.
The organofunctional group of the silane is then available to interact and form bonds with the polymer matrix during processing or vulcanization.
Diagram of the Silane Coupling Mechanism:
Caption: General mechanism of silane coupling agents at the filler-polymer interface.
A Comparative Analysis of Sulfur-Containing Silanes
Sulfur-containing silanes are particularly effective in rubber composites, where the sulfur moiety can participate in the vulcanization process, forming strong covalent bonds with the elastomer chains. In this guide, we compare this compound with two widely used alternatives:
-
Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): A sulfide silane.
-
3-Mercaptopropyltrimethoxysilane (MPTMS): A mercapto silane.
Chemical Structures and Reactivity
Caption: Chemical structures of the compared sulfur-containing silanes.
The reactivity of the sulfur-containing functional group is a key differentiator:
-
TESPT: The tetrasulfide linkage can break at elevated processing temperatures, providing sulfur for the vulcanization reaction.
-
MPTMS: The mercapto (-SH) group is highly reactive and can readily participate in addition reactions with the double bonds of unsaturated polymers.
-
This compound: The thiocyanate (-SCN) group offers a unique reaction pathway. It can also participate in sulfur vulcanization, potentially with different reaction kinetics compared to sulfides and mercaptans.
Expected Impact on Rheological Properties
While direct, side-by-side experimental data for this compound is limited in publicly available literature, we can infer its performance based on the known chemistry of the thiocyanate group in comparison to sulfide and mercapto silanes.
| Rheological Parameter | This compound (Expected) | Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | 3-Mercaptopropyltrimethoxysilane (MPTMS) |
| Mooney Viscosity | Moderate reduction | Significant reduction | Moderate to significant reduction |
| Storage Modulus (G') | Increase | Significant increase | Significant increase |
| Loss Modulus (G'') | Reduction | Reduction | Reduction |
| Payne Effect | Significant reduction | Significant reduction | Very significant reduction |
Rationale for Expected Performance:
-
Viscosity: All three silanes are expected to reduce the viscosity of the composite by improving filler dispersion and reducing filler-filler interactions. The extent of this reduction will depend on the efficiency of the silanization reaction and the interaction with the polymer.
-
Storage Modulus: By forming a strong bridge between the filler and the polymer, all three silanes increase the stiffness and reinforcement of the composite, leading to a higher storage modulus.
-
Loss Modulus and Payne Effect: A significant reduction in the loss modulus and the Payne effect is a hallmark of good filler dispersion and strong filler-polymer interaction.[1][2][3] MPTMS is known to be particularly effective in this regard due to the high reactivity of the mercapto group. The thiocyanate group is also expected to be highly effective in reducing the Payne effect by promoting a strong interfacial bond.
Experimental Protocol for Rheological Evaluation
To ensure the trustworthiness of comparative data, a robust and repeatable experimental protocol is essential. The following outlines a comprehensive methodology for evaluating the rheological impact of silane coupling agents in a silica-filled rubber composite.
Materials and Compounding
-
Polymer: Styrene-Butadiene Rubber (SBR)
-
Filler: Precipitated Silica
-
Silane Coupling Agents: this compound, TESPT, MPTMS
-
Other Ingredients: Zinc oxide, stearic acid, antioxidant, accelerator, sulfur
Compounding Procedure:
A two-stage mixing process in an internal mixer is recommended.
-
Stage 1 (Non-productive):
-
Masticate the SBR.
-
Add silica and the silane coupling agent.
-
Add zinc oxide, stearic acid, and antioxidant.
-
Mix until a homogenous blend is achieved, monitoring temperature to ensure it reaches a level sufficient for the silanization reaction to occur (typically 140-150°C for TESPT).
-
-
Stage 2 (Productive):
-
Cool the masterbatch from Stage 1.
-
Add the accelerator and sulfur on a two-roll mill at a lower temperature (below 100°C) to prevent premature vulcanization.
-
Rheological Measurements
A Rubber Process Analyzer (RPA) or a similar dynamic mechanical rheometer should be used.
Experimental Workflow:
Caption: Experimental workflow for the rheological characterization of rubber composites.
Detailed Test Procedures:
-
Cure Characteristics (Oscillating Disc Rheometer - ODR or Moving Die Rheometer - MDR):
-
Standard: ASTM D5289.[4]
-
Procedure: A small sample of the uncured compound is placed in the rheometer cavity and subjected to a small-amplitude oscillation at a fixed temperature (e.g., 160°C). The torque is measured as a function of time.
-
Key Parameters: Minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
-
Mooney Viscosity:
-
Standard: ASTM D1646.
-
Procedure: An uncured sample is preheated in the viscometer and then subjected to a constant shear rate by a rotating disk. The torque required to maintain the rotation is measured.
-
Key Parameter: Mooney viscosity (ML 1+4 at 100°C).
-
-
Payne Effect (Strain Sweep):
-
Procedure: Using an RPA on an uncured sample, perform a strain sweep from a low strain (e.g., 0.1%) to a high strain (e.g., 100%) at a constant frequency (e.g., 1 Hz) and temperature (e.g., 100°C).
-
Key Parameters: The storage modulus (G') is plotted against the strain amplitude. The Payne effect is quantified as the difference between G' at low strain and G' at high strain (ΔG').[2]
-
-
Dynamic Mechanical Analysis (Temperature Sweep):
-
Procedure: On a cured sample, perform a temperature sweep (e.g., from -80°C to 100°C) at a constant frequency (e.g., 10 Hz) and a small strain amplitude.
-
Key Parameters: Storage modulus (G'), loss modulus (G''), and tan delta (G''/G') as a function of temperature.
-
Conclusion and Future Outlook
This compound presents a compelling option for the modification of composite materials, particularly in sulfur-cured elastomers. Its unique thiocyanate functionality is expected to provide a robust coupling to the polymer matrix, leading to significant improvements in rheological properties that are critical for both processing and end-product performance.
While direct, quantitative comparisons with established silanes like TESPT and MPTMS are not widely available in the current body of scientific literature, the fundamental chemistry of the thiocyanate group suggests that it would be a highly effective coupling agent. Further research involving head-to-head comparisons using the standardized protocols outlined in this guide is warranted to fully elucidate its performance characteristics and to unlock its full potential in the development of advanced composite materials. Such studies would be invaluable to researchers and drug development professionals seeking to fine-tune the rheological and mechanical properties of their formulations.
References
- FILLER-TO-FILLER AND FILLER-TO-RUBBER INTERACTIONS IN SILICA-REINFORCED NATURAL RUBBER AS VISUALIZED BY TEM NETWORK VISUALIZ
- Enhancing Performance of Silica-Filled Isoprene Rubber: The Synergistic Role of Urea and Silane Coupling Agent. (2025). NIH.
- Influence of Different Silanes on the Reinforcement of Silica-Filled Rubber Compounds. (2025).
- (A) Loss modulus, (B) storage modulus, and (C) tan δ of SiO2/ESBR and... (n.d.).
- Elastomer Nanocomposites: Effect of Filler–Matrix and Filler–Filler Interactions. (2023). PMC - NIH.
- Rheometer Test • ALPO Lab. (n.d.).
- Variation of (a) storage modulus (log(E′/Pa)), (b) loss modulus (log(E″/Pa)), and (c) dynamic loss coefficient (tan δ) with temperature for modified IR/silica/CB vulcanizates with ATD. … (n.d.).
- Payne effect in silica masterbatches. | Download Scientific Diagram. (n.d.).
- Langmuir adsorption model to assess the impact of silane coupling on nano-dispersion of silica in SBR. (n.d.). OSTI.GOV.
- Effect of Silane Coupling Agents on the Rheology, Dynamic and Mechanical Properties of Ethylene Propylene Diene Rubber/Calcium Carbon
- Influence of silane coupling agent on bound rubber formation of NR/SBR blend compounds reinforced with carbon black. (2016).
- Rheometer. (2023). Medipol SABITA.
- Preparation of (Rubber Blend/Oyster Shell Powder) Composites and Study Rheological Properties. (n.d.).
- Rheological properties and curing features of natural rubber compositions filled with fluoromica ME 100. (n.d.). SciELO.
- Rheological properties and curing features of natural rubber compositions filled with fluoromica ME 100. (n.d.). Redalyc.
- The Influence of Monofunctional Silanes on the Mechanical and Rheological Properties of Hot Melt Butyl Rubber Sealants. (n.d.). MDPI.
- Investigation of Rheological, Mechanical, and Viscoelastic Properties of Silica-Filled SSBR and BR Model Compounds. (2024). Semantic Scholar.
- Comparison between SBR Compounds Filled with In-Situ and Ex-Situ Silanized Silica. (n.d.). NIH.
- The influences of silane coupling agents on rheological properties of bentonite/nitrile butadiene rubber nanocomposites during curing process. (n.d.). Semantic Scholar.
- TESPT and treated silica compounds on TESPD rheological property and silica break down in natural rubber. (2025).
- Influence of the silanes on the crosslink density and crosslink structure of silica-filled solution styrene butadiene rubber compounds. (2025).
- Influence of TESPT on Tensile and Tear Strengths of Vulcanized Silica-filled Natural Rubber. (n.d.). ASEAN Journal on Science and Technology for Development.
- Effect of Silane Coupling Agents on the Rheology, Dynamic and Mechanical Properties of Ethylene Propylene Diene Rubber/Calcium Carbon
- Effect of Silane Coupling Agents on the Rheology, Dynamic and Mechanical Properties of Ethylene Propylene Diene Rubber/Calcium Carbonate Composites. (2025).
- The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. (2020). MDPI.
Sources
Safety Operating Guide
Navigating the Disposal of Triethoxy(3-thiocyanatopropyl)silane: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and materials science, the responsible management of chemical reagents is paramount. Triethoxy(3-thiocyanatopropyl)silane (CAS No. 34708-08-2), a versatile bifunctional organosilane, is a valuable tool in surface modification and as a coupling agent.[1][2][3] However, its reactivity necessitates a thorough understanding of its proper handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory awareness.
Foundational Knowledge: Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to comprehend the inherent hazards of this compound. This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[4][5] The primary concern with organosilanes, including this compound, is their reactivity, particularly with moisture.[6][7] Hydrolysis of the ethoxy groups in the presence of water forms reactive silanol groups and ethanol.[3][7][8] While stable under recommended storage conditions, it is incompatible with strong oxidizing agents, acids, bases, and amines.[4][9] Hazardous decomposition can produce hydrogen sulfide, carbon oxides, and nitrogen oxides.[4]
Key Physicochemical and Hazard Data:
| Property | Value/Information | Source |
| CAS Number | 34708-08-2 | [2] |
| Molecular Formula | C10H21NO3SSi | [2][10] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Hazards | Harmful if swallowed. Harmful to aquatic life with long-lasting effects. | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, amines.[9] Moisture sensitive.[5] | |
| Hazardous Decomposition | Hydrogen sulfide, carbon oxides, nitrogen oxides (NOx). | [4] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential for skin and eye irritation, as well as hazards from inhalation, a robust selection of personal protective equipment is non-negotiable.[11] All personnel involved in the handling and disposal of this compound must be equipped with the following:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4][11] A face shield should be used where splashing is a possibility.[12][13]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[13][14] Always inspect gloves for integrity before use.[15] A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[14][16]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9][11] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[4]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[14]
The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard and provide training on its correct use.[16][17]
Spill Management: Immediate and Controlled Response
Accidental spills should be treated as a hazardous waste situation and managed promptly and safely.[18]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.[11][15]
-
Contain the Spill: Prevent further leakage or spreading of the material if it is safe to do so.[4] Use inert absorbent materials such as sand, dry lime, or soda ash to contain the spill.[17] Do not use water or wet methods for cleanup.[17]
-
Collect and Containerize: Carefully pick up the absorbed material using spark-proof tools and transfer it to a properly labeled, sealable container for disposal.[9][11][15]
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (consult your institution's safety guidelines) and then wash the area.[17]
-
Dispose of Cleanup Materials: All materials used for the spill cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[18]
Step-by-Step Disposal Procedure for this compound
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[18] Disposal must always be in accordance with applicable regional, national, and local laws and regulations.[4] Never dispose of this chemical down the drain or in regular trash.[18]
Workflow for Proper Disposal:
Caption: Workflow for the safe disposal of this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation: All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be treated as hazardous waste.[18] It is crucial to segregate this waste from other chemical waste streams, especially incompatible materials like strong acids, bases, and oxidizing agents, to prevent hazardous reactions.[9][19]
-
Containerization:
-
Use a designated, chemically compatible, and properly labeled hazardous waste container.[11][20] The container must be in good condition and have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[9][21]
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.[18]
-
-
Storage of Waste:
-
Final Disposal:
-
Do not attempt to treat or neutralize the chemical waste yourself.
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[11]
-
Complete all required waste disposal documentation accurately and thoroughly. This typically includes a hazardous waste manifest.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be handled as hazardous waste unless they have been triple-rinsed.[18] The rinsate from this process must also be collected and disposed of as hazardous waste.
-
After proper cleaning, deface the original labels on the container before disposal as regular trash or recycling, in accordance with institutional policies.[18]
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
-
Middlesex Gases & Technologies. (2015, June 1). Silane | Middlesex Gases & Technologies - Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: TRIETHOXYSILANE HAZARD SUMMARY. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Praxair. (2009, May). Silane SiH4 Safety Data Sheet SDS P4649. Retrieved from [Link]
-
SESHA. (2018). Polysilazane Waste Handling: Navigating Safety and Environmental Considerations. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: TRIMETHOXY SILANE HAZARD SUMMARY. Retrieved from [Link]
-
BrightHR. (2025, March 20). What PPE Should Be Worn for COSHH?. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). SOP-for-Silane.docx. Retrieved from [Link]
-
Computational Modelling Group. (n.d.). A detailed kinetic study of the thermal decomposition of tetraethoxysilane. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Voltaix, Inc. (n.d.). Silane MSDS. Retrieved from [Link]
-
Center for the Polyurethanes Industry. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
-
Airgas. (2023, November 21). SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2007, August). Mechanism of Thermal Decomposition of Silanes. Retrieved from [Link]
- Google Patents. (n.d.). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.
-
PubChemLite. (n.d.). This compound (C10H21NO3SSi). Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]
-
Semantic Scholar. (1986, April 1). Thermal decomposition of silane. Retrieved from [Link]
-
Guangzhou ECOPOWER New Material Co.Limited. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
Sources
- 1. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 2. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]
- 6. sesha.org [sesha.org]
- 7. benchchem.com [benchchem.com]
- 8. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. PubChemLite - this compound (C10H21NO3SSi) [pubchemlite.lcsb.uni.lu]
- 11. angenechemical.com [angenechemical.com]
- 12. epa.gov [epa.gov]
- 13. trimaco.com [trimaco.com]
- 14. brighthr.com [brighthr.com]
- 15. uwm.edu [uwm.edu]
- 16. nj.gov [nj.gov]
- 17. nj.gov [nj.gov]
- 18. vumc.org [vumc.org]
- 19. globalsilicones.org [globalsilicones.org]
- 20. acewaste.com.au [acewaste.com.au]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. middlesexgases.com [middlesexgases.com]
Navigating the Unseen: A Guide to Safely Handling Triethoxy(3-thiocyanatopropyl)silane
For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the responsible handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proficient management of Triethoxy(3-thiocyanatopropyl)silane (CAS No. 34708-08-2). Our objective is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and operational excellence within your laboratory.
Understanding the Compound: A Proactive Approach to Safety
This compound is an organosilane compound valued for its ability to form durable bonds between organic and inorganic materials.[1] Its unique structure, featuring a thiocyanate functional group and hydrolyzable ethoxy groups, makes it a versatile tool in surface modification and as a coupling agent.[1] However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards to mitigate risks effectively.
The primary hazards associated with this compound include:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[2][3]
-
Harmful to aquatic life with long-lasting effects: Environmental release must be avoided to prevent harm to aquatic ecosystems.[2][3]
-
Potential for skin and eye irritation: Direct contact may cause irritation.[4][5]
A critical aspect of its reactivity is its interaction with water. The ethoxy groups can hydrolyze, especially in the presence of acid or base catalysts, to form ethanol and reactive silanols.[6][7] While this hydrolysis is key to its function, it also underscores the importance of controlling its exposure to moisture to prevent unintended reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specifications and Rationale |
| Hand Protection | Recommended: Nitrile rubber gloves (minimum 8 mil thickness, consider double gloving) or 4H laminate gloves. Rationale: These materials have demonstrated good resistance to permeation by silane compounds. Thicker gloves or double gloving provide an additional barrier against accidental exposure. |
| Eye and Face Protection | Required: Safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. Rationale: Protects against splashes and potential vapors that could cause eye irritation. |
| Skin and Body Protection | Required: A lab coat or chemical-resistant apron. Rationale: Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Recommended when... working in a poorly ventilated area, handling large quantities, or when there is a potential for aerosol generation. Type: An air-purifying respirator with a combination cartridge for organic vapors and acid gases is recommended. Rationale: While no specific occupational exposure limits have been established for this compound, the potential for vapor generation and the release of acidic byproducts from hydrolysis necessitates respiratory protection in certain scenarios.[4][8] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the scale and conditions of handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Material Inspection: Before use, visually inspect the container for any signs of damage or leaks.
2. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use tools and equipment that are compatible with the chemical.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Hygienic Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]
3. Storage:
-
Container: Keep the container tightly closed when not in use.
-
Environment: Store in a dry, cool, and well-ventilated place away from direct sunlight and sources of ignition.[5]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.
Spill and Exposure Management: Immediate Actions
In Case of a Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
The disposal of this compound and its contaminated materials must be handled with care to protect the environment.
-
Waste Collection: All waste materials, including absorbent from spills and empty containers, should be collected in clearly labeled, sealed containers.
-
Neutralization: For small quantities of waste, a cautious hydrolysis and neutralization process can be considered. This should only be performed by trained personnel in a controlled environment. A general procedure involves the slow addition of the silane to a large volume of a stirred, basic solution (e.g., dilute sodium hydroxide) to facilitate hydrolysis, followed by neutralization of the resulting solution to a pH between 5.5 and 9.5.[11]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][3] Consult with your institution's environmental health and safety department for specific guidance.
Diagram: Waste Disposal Decision Tree
Caption: A decision tree to guide the proper disposal of this compound waste.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
-
Common Name: TRIETHOXYSILANE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov. (n.d.). Retrieved from [Link]
- US Patent for Disposal process for contaminated chlorosilanes. (1986, March 24).
-
Safety Data Sheet - Omega Products International. (2015, January 1). Retrieved from [Link]
-
Triethoxysilane | C6H16O3Si | CID 13830 - PubChem. (n.d.). Retrieved from [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Cartridge Selection. (n.d.). Retrieved from [Link]
-
Advantage® Respirator Cartridges & Filters | MSA Safety | United States. (n.d.). Retrieved from [Link]
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (n.d.). Retrieved from [Link]
-
Color Coding for NIOSH Approved Respirator Cartridges and Canisters. (n.d.). Retrieved from [Link]
-
New catalyst helps turn plastic waste into useful organosilane compounds. (2023, March 18). EurekAlert!. Retrieved from [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.). Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.). Retrieved from [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. (n.d.). Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.). Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 34708-08-2 Name: this compound - XiXisys. (n.d.). Retrieved from [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF. (2025, August 9). Retrieved from [Link]
-
Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane | Request PDF. (2025, August 9). Retrieved from [Link]
Sources
- 1. CAS 34708-08-2: (3-Thiocyanatopropyl)triethoxysilane [cymitquimica.com]
- 2. northwestern.edu [northwestern.edu]
- 3. This compound | 34708-08-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. nj.gov [nj.gov]
- 5. omega-products.com [omega-products.com]
- 6. This compound | 34708-08-2 | Benchchem [benchchem.com]
- 7. gelest.com [gelest.com]
- 8. fishersci.com [fishersci.com]
- 9. epfl.ch [epfl.ch]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34708-08-2 Name: this compound [xixisys.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
